An In-depth Technical Guide to Methyl 2-methylquinoline-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-methylquinoline-4-carboxylate is a key organic compound that serves as a vital building block in the synthesis of a wide array of more...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylquinoline-4-carboxylate is a key organic compound that serves as a vital building block in the synthesis of a wide array of more complex molecules. Its quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This technical guide provides an in-depth exploration of Methyl 2-methylquinoline-4-carboxylate, covering its chemical identity, synthesis, physicochemical properties, and, most importantly, its applications in the field of drug development. As Senior Application Scientists, our goal is to furnish you with not just the data, but also the strategic insights necessary to effectively utilize this compound in your research endeavors.
This compound is the methyl ester derivative of 2-methylquinoline-4-carboxylic acid. The presence of the methyl ester group offers advantages in certain synthetic contexts, such as improved solubility in organic solvents and ease of purification compared to its carboxylic acid precursor.[1] The ester can be readily hydrolyzed under basic conditions to yield the parent carboxylic acid, providing a versatile handle for further chemical modifications.[1]
Synthesis of the Precursor: 2-Methylquinoline-4-carboxylic acid
The synthesis of Methyl 2-methylquinoline-4-carboxylate typically begins with its corresponding carboxylic acid, 2-methylquinoline-4-carboxylic acid (CAS Number: 634-38-8).[2][3][4] This precursor is a well-characterized compound with established synthetic routes.
Physicochemical Properties of 2-Methylquinoline-4-carboxylic acid
Note: Some data, such as appearance and general solubility, are based on common observations for this type of compound and may not be explicitly cited.
One of the classical and efficient methods for the synthesis of 2-methylquinoline-4-carboxylic acid is the Doebner Reaction . This reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid. In the case of 2-methylquinoline-4-carboxylic acid, aniline, acetaldehyde (often generated in situ from paraldehyde), and pyruvic acid are the key reactants.
A proposed mechanism for the Doebner reaction highlights the formation of an imine from the aromatic amine and aldehyde, followed by a Michael addition of the enol or enolate of pyruvic acid. Subsequent cyclization and dehydration lead to the formation of the quinoline ring.[6]
Experimental Protocol: Synthesis of Methyl 2-methylquinoline-4-carboxylate via Fischer Esterification
The conversion of 2-methylquinoline-4-carboxylic acid to its methyl ester is most commonly achieved through Fischer esterification . This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol.
Causality Behind Experimental Choices
Excess Methanol: The use of a large excess of methanol serves a dual purpose. It acts as both the reactant and the solvent, and its high concentration shifts the reaction equilibrium towards the formation of the ester product, thereby increasing the yield.
Acid Catalyst (e.g., H₂SO₄): A strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reflux condenser prevents the loss of the volatile methanol solvent.
Step-by-Step Methodology
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methylquinoline-4-carboxylic acid (1 equivalent) in methanol (20-30 equivalents).
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension.
Heating: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure.
Neutralization and Extraction: Dilute the residue with water and neutralize the excess acid with a saturated solution of sodium bicarbonate. The aqueous layer should be extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Methyl 2-methylquinoline-4-carboxylate.
Self-Validating System
The purity and identity of the synthesized Methyl 2-methylquinoline-4-carboxylate should be confirmed through standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the methyl ester and the substitution pattern on the quinoline ring.
Mass Spectrometry: To verify the molecular weight of the compound.
Melting Point Analysis: A sharp melting point is indicative of high purity.
Logical Workflow for Synthesis
Caption: Inhibition of the de novo pyrimidine synthesis pathway.
Conclusion
Methyl 2-methylquinoline-4-carboxylate is more than just a chemical compound; it is a gateway to a vast chemical space of potentially therapeutic molecules. Its straightforward synthesis from readily available precursors and its versatile reactivity make it an indispensable tool for medicinal chemists and drug discovery scientists. From targeting fundamental cellular processes like nucleotide synthesis to developing novel imaging agents, the applications of this quinoline derivative continue to expand. This guide has provided a comprehensive overview of its synthesis, properties, and applications, empowering researchers to leverage its full potential in their scientific pursuits.
References
J&K Scientific. (n.d.). 2-Methyl-Quinoline-4-carboxylic acid | 634-38-8. Retrieved from [Link]
Benchchem. (n.d.). Methyl 2-methylquinoline-4-carboxylate. Retrieved from a cached version of the page as the live version may have changed.
Hayani, M., et al. (2022).
Al-Tel, T. H., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5966-5973.
PubChem. (n.d.). 2-Methylquinoline-4-carboxylic acid. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]
An In-depth Technical Guide to Methyl 2-methylquinoline-4-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-methylquinoline-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a deriva...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methylquinoline-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of the quinoline-4-carboxylic acid scaffold, a privileged structure in drug discovery, this methyl ester serves as a crucial intermediate for the development of a wide array of therapeutic agents.[1] Its structural features and chemical reactivity make it a versatile building block for creating complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-methylquinoline-4-carboxylate, detailed synthetic protocols, spectroscopic characterization, and its applications in drug development and other scientific fields.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, first isolated from coal tar in the 1830s, has become a cornerstone of medicinal chemistry.[2] Quinoline and its derivatives are integral to numerous pharmaceuticals, agrochemicals, and materials.[3] The 2-methylquinoline-4-carboxylic acid framework, in particular, is a key pharmacophore found in compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][4] Methyl 2-methylquinoline-4-carboxylate, as the methyl ester of this important acid, offers advantages in terms of handling, purification, and reactivity in various synthetic transformations, making it a valuable tool for researchers.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 2-methylquinoline-4-carboxylate is essential for its effective use in research and development.
Methyl 2-methylquinoline-4-carboxylate is typically synthesized from its corresponding carboxylic acid, 2-methylquinoline-4-carboxylic acid. The synthesis of the parent acid is well-established through several named reactions.
Synthesis of 2-Methylquinoline-4-carboxylic Acid
The Doebner reaction is a classical and efficient method for the synthesis of 2-methylquinoline-4-carboxylic acids. This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.
Figure 2: Doebner Reaction for the Synthesis of 2-Methylquinoline-4-carboxylic Acid
Generalized Doebner reaction for quinoline-4-carboxylic acid synthesis.
A plausible mechanism for the Doebner reaction involves the initial formation of an imine from the aniline and aldehyde, followed by a reaction with the enolate of pyruvic acid, cyclization, and subsequent dehydration to form the quinoline ring.[6]
Esterification to Methyl 2-methylquinoline-4-carboxylate
The conversion of 2-methylquinoline-4-carboxylic acid to its methyl ester is a standard esterification reaction. This can be achieved by reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, and heating the mixture under reflux.
Experimental Protocol: Esterification of 2-Methylquinoline-4-carboxylic Acid
Dissolution: Dissolve 2-methylquinoline-4-carboxylic acid in an excess of methanol.
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
Neutralization and Extraction: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, typically in the range of 7.5-8.5 ppm. A singlet corresponding to the methyl group at the 2-position would appear further upfield, likely around 2.5-2.8 ppm. The methyl ester group will exhibit a sharp singlet at approximately 3.9-4.1 ppm.
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the quinoline ring in the aromatic region (approximately 120-150 ppm). The carbonyl carbon of the ester group is expected to resonate around 165-170 ppm. The methyl group at the 2-position will have a signal in the aliphatic region, typically around 20-25 ppm, and the methyl ester carbon will appear around 52-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 2-methylquinoline-4-carboxylate will be characterized by several key absorption bands:
C=O Stretch: A strong absorption band corresponding to the carbonyl stretching vibration of the ester group is expected in the region of 1720-1740 cm⁻¹.
C-O Stretch: The C-O stretching vibrations of the ester group will likely appear as two bands in the 1300-1000 cm⁻¹ region.
Aromatic C=C and C=N Stretches: Multiple bands in the 1600-1450 cm⁻¹ region will be indicative of the quinoline ring system.
C-H Stretches: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound (201.22). The fragmentation pattern of the parent 2-methylquinoline-4-carboxylic acid often involves the loss of the carboxyl group.[5] For the methyl ester, common fragmentation pathways would likely include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Applications in Drug Discovery and Organic Synthesis
Methyl 2-methylquinoline-4-carboxylate is a valuable precursor for the synthesis of a wide range of biologically active molecules.[1]
Intermediate for Pharmaceutical Synthesis
The quinoline-4-carboxylic acid moiety is a key component of numerous drugs with diverse therapeutic applications.[4] The methyl ester serves as a protected form of the carboxylic acid, which can be readily hydrolyzed under basic conditions to yield the active acid.[1] This allows for greater flexibility in synthetic routes where the carboxylic acid functionality might interfere with other reaction steps. Derivatives of 2-methylquinoline-4-carboxylic acid have been investigated for their potential as:
Figure 3: Role of Methyl 2-methylquinoline-4-carboxylate in Drug Discovery
Synthetic utility of Methyl 2-methylquinoline-4-carboxylate in generating diverse bioactive compounds.
Building Block in Organic Synthesis
Beyond its role in medicinal chemistry, Methyl 2-methylquinoline-4-carboxylate is a versatile building block in general organic synthesis. Its functional groups can be manipulated to create more complex molecular architectures. For instance, it can be used in Knoevenagel condensation reactions with various benzaldehydes to produce 2-styrylquinoline-4-carboxylic acid derivatives, which are explored as fluorescent probes and antimicrobial agents.[1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 2-methylquinoline-4-carboxylate is not widely available, safety precautions can be inferred from data on closely related compounds such as 2-methylquinoline and other quinoline derivatives.
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Hazards: Quinoline derivatives can be harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.[8]
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Methyl 2-methylquinoline-4-carboxylate is a compound of considerable scientific and practical importance. Its well-defined physical and chemical properties, coupled with its accessibility through established synthetic routes, make it a valuable tool for researchers in both academic and industrial settings. As a key intermediate in the synthesis of a wide range of quinoline-based compounds, it plays a crucial role in the ongoing quest for new therapeutic agents and advanced materials. This guide provides a foundational understanding of this important molecule, empowering researchers to utilize it effectively and safely in their scientific endeavors.
References
Chavan, N. D., Shanmugavel, B., Tamboli, Y., & Vijayakumar, V. (2025). A Comprehensive Investigation of Diverse Synthetic Methodologies for Constructing Quinoline Frameworks: A Critical Overview. ResearchGate. [Link]
Sci-Hub. (n.d.). A Procedure for Preparation of 2‐Methylquinoline‐4‐carboxylic Acids. Retrieved from [Link]
American Chemical Society. (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry. [Link]
AIP Publishing. (n.d.). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings. [Link]
ResearchGate. (2025, August 9). A Procedure for Preparation of 2Methylquinoline4-carboxylic Acids. Retrieved from [Link]
ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Retrieved from [Link]
Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
CPAchem. (2023, March 28). Safety data sheet: 2-Methylquinoline. Retrieved from [Link]
IUCr Journals. (n.d.). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Retrieved from [Link]
PubChem. (n.d.). 2-Methylquinoline-4-carboxylic acid. Retrieved from [Link]
J&K Scientific. (n.d.). 2-Methyl-Quinoline-4-carboxylic acid. Retrieved from [Link]
Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]
National Institutes of Health. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]
Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. Retrieved from [Link]
PubChem. (n.d.). Methyl quinoline-2-carboxylate. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Retrieved from [Link]
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
mzCloud. (2016, March 3). 7-Methyl-2-phenylquinoline-4-carboxylic acid. Retrieved from [Link]
SpectraBase. (n.d.). 2-Methylquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
HETEROCYCLES. (2021, November 15). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved from [Link]
An In-Depth Technical Guide to Methyl 2-methylquinoline-4-carboxylate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of Methyl 2-methylquinoline-4-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive technical overview of Methyl 2-methylquinoline-4-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, synthesis methodologies, and its pivotal role as a precursor in the creation of novel therapeutic agents. This document is designed to be a practical resource, offering not only theoretical knowledge but also actionable experimental protocols and an understanding of the compound's utility in modern medicinal chemistry.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Methyl 2-methylquinoline-4-carboxylate serves as a crucial building block for the synthesis of a wide array of 4-carboxylic acid-functionalized quinoline derivatives, which are prominent structures in drug discovery.[1] The ester functionality of this compound offers advantages in terms of purification and handling compared to the free carboxylic acid, and it can be readily hydrolyzed to the active acid form for further derivatization and structure-activity relationship (SAR) studies.
Molecular Structure and Chemical Formula
The fundamental identity of any chemical compound lies in its structure and formula. Understanding these aspects is the first step in comprehending its reactivity and potential applications.
Chemical Formula and Molecular Weight
The chemical formula for Methyl 2-methylquinoline-4-carboxylate is C₁₂H₁₁NO₂ .
Based on this formula, the molecular weight is calculated to be 201.22 g/mol .
Molecular Structure
The structure of Methyl 2-methylquinoline-4-carboxylate consists of a quinoline core with a methyl group at the 2-position and a methyl carboxylate group at the 4-position.
Caption: Key reaction pathways for quinoline synthesis.
Experimental Protocol: Synthesis of 2-Methylquinoline-4-carboxylic Acid
A common and effective method for synthesizing the precursor, 2-methylquinoline-4-carboxylic acid (CAS No: 634-38-8), is a variation of the Doebner reaction.
Materials:
Aniline
Pyruvic acid
Acetaldehyde
Ethanol
Hydrochloric acid
Procedure:
In a round-bottom flask equipped with a reflux condenser, dissolve aniline in ethanol.
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.
To this acidic solution, add pyruvic acid, followed by the slow addition of acetaldehyde, while maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 3-4 hours.
Cool the reaction mixture and neutralize it with a solution of sodium hydroxide.
The precipitated crude 2-methylquinoline-4-carboxylic acid is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure product.
Experimental Protocol: Fischer Esterification to Methyl 2-methylquinoline-4-carboxylate
The final step involves the esterification of the carboxylic acid with methanol, a classic reaction known as the Fischer esterification.
Materials:
2-Methylquinoline-4-carboxylic acid
Methanol (anhydrous)
Concentrated Sulfuric Acid (catalyst)
Sodium bicarbonate solution
Dichloromethane or Ethyl acetate
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Suspend 2-methylquinoline-4-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask.
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude Methyl 2-methylquinoline-4-carboxylate.
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for the Fischer esterification of 2-methylquinoline-4-carboxylic acid.
Spectroscopic Data and Characterization
Accurate characterization of the synthesized compound is paramount for ensuring its purity and confirming its identity. The following table summarizes the expected spectroscopic data for Methyl 2-methylquinoline-4-carboxylate.
Note: The exact chemical shifts and coupling constants in NMR, as well as the precise peak positions and intensities in IR and Mass Spectrometry, can vary slightly depending on the solvent and the specific instrument used.
Applications in Drug Discovery and Development
Methyl 2-methylquinoline-4-carboxylate is a versatile intermediate in the synthesis of pharmacologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, notably as inhibitors of specific enzymes involved in disease pathways.
Case Study: Inhibition of Sirtuin 3 (SIRT3)
One notable application of derivatives of 2-methylquinoline-4-carboxylic acid is in the development of inhibitors for Sirtuin 3 (SIRT3). SIRT3 is a mitochondrial deacetylase that plays a crucial role in regulating cellular metabolism and has been identified as a potential therapeutic target in certain cancers. [2]Overexpression of SIRT3 has been linked to the survival and proliferation of various tumor cells.
[2]
The general strategy involves the derivatization of the 4-carboxy group of the quinoline scaffold to introduce functionalities that can interact with the active site of the SIRT3 enzyme, leading to its inhibition.
Caption: Role of Methyl 2-methylquinoline-4-carboxylate derivatives in SIRT3 inhibition.
Conclusion
Methyl 2-methylquinoline-4-carboxylate is a compound of considerable synthetic utility, providing a gateway to a diverse range of quinoline-based molecules with significant potential in drug discovery. Its straightforward synthesis, beginning with well-established named reactions, and the versatility of its ester functionality make it an attractive starting material for medicinal chemists. The exploration of its derivatives as enzyme inhibitors, such as those targeting SIRT3, underscores the enduring importance of the quinoline scaffold in the development of novel therapeutics. This guide has provided a foundational understanding of its structure, synthesis, and applications, intended to empower researchers in their scientific endeavors.
References
Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]
"Methyl 2-methylquinoline-4-carboxylate" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-methylquinoline-4-carboxylate Prepared by: Gemini, Senior Application Scientist Introduction Molecular Structure and Spectroscopic Overview A...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-methylquinoline-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Molecular Structure and Spectroscopic Overview
A thorough spectroscopic analysis workflow is essential for the unambiguous identification of the target molecule. The proposed workflow ensures that data from orthogonal techniques are integrated for a comprehensive structural elucidation.
Caption: Predicted major fragmentation pathways for methyl 2-methylquinoline-4-carboxylate in EI-MS.
Experimental Protocols
To acquire the data discussed in this guide, the following standard laboratory protocols would be employed.
NMR Spectroscopy Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of purified methyl 2-methylquinoline-4-carboxylate in ~0.7 mL of deuterated chloroform (CDCl₃).
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
2D NMR: If necessary, perform 2D correlation experiments (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon connectivities, which is particularly useful for assigning the aromatic protons.[2]
IR Spectroscopy Protocol:
Sample Preparation: Prepare the sample using either the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid directly on the ATR crystal, or by preparing a KBr pellet.
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[3]
Background Correction: A background spectrum should be collected and subtracted from the sample spectrum.
Mass Spectrometry Protocol:
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu). For high-resolution data, a Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended.
Conclusion
The structural elucidation of methyl 2-methylquinoline-4-carboxylate is achieved through a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for interpreting the spectroscopic data of this important compound. The predicted chemical shifts, vibrational frequencies, and mass fragmentation patterns, supported by data from closely related analogues, offer a reliable basis for its identification and characterization in a research or drug development setting. The validation of synthetic compounds through these rigorous spectroscopic methods is a cornerstone of ensuring scientific integrity and reproducibility.
References
The Royal Society of Chemistry. (n.d.). Spectral analysis of quinaldines. Retrieved from [Link]
Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 421738, Methyl quinoline-2-carboxylate. Retrieved from [Link]
Trinh, T. H. (2021). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. HETEROCYCLES, 104(2).
ResearchGate. (2025). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 604442, 2-Methylquinoline-4-carboxylic acid. Retrieved from [Link]
ResearchGate. (n.d.). Fig. S2 The 1H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Retrieved from [Link]
El-Mrabet, I., et al. (2025). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. IUCrData, 10(3). Retrieved from [Link]
Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]
Farah, A. A., & Burchell, W. J. (2018). Methyl 2-(2-pyridyl)quinoline-4-carboxylate.
The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Retrieved from [Link]
MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Retrieved from [Link]
ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Retrieved from [Link]
ResearchGate. (2025). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. Retrieved from [Link]
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]
"Methyl 2-methylquinoline-4-carboxylate" synthesis precursors and reagents
An In-Depth Technical Guide to the Synthesis of Methyl 2-methylquinoline-4-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Quinoline-4-Carboxylate Scaffol...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Synthesis of Methyl 2-methylquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline-4-Carboxylate Scaffold
Methyl 2-methylquinoline-4-carboxylate is a pivotal building block in the realms of organic synthesis and medicinal chemistry. The quinoline core is a "privileged structure," frequently found in a vast array of pharmacologically active compounds, while the 4-carboxylate functional group provides a versatile handle for further chemical modification. This specific ester serves as a crucial precursor for synthesizing a diverse range of 4-carboxylic acid-functionalized quinoline derivatives.[1] These derivatives are instrumental in the development of potent inhibitors for dihydroorotate dehydrogenase (DHODH), a key target in oncology and immunology, as well as in the creation of novel fluorescent probes and antimicrobial agents.[1] This guide provides a detailed exploration of the primary synthetic routes, underlying mechanisms, and practical experimental protocols for the preparation of this valuable compound.
Retrosynthetic Analysis: A Strategic Deconstruction
A logical retrosynthetic analysis of the target molecule, Methyl 2-methylquinoline-4-carboxylate, reveals a straightforward and efficient synthetic strategy. The final esterification step is readily disconnected, pointing to 2-methylquinoline-4-carboxylic acid as the immediate precursor. This key intermediate, a substituted quinoline-4-carboxylic acid, strongly suggests the Pfitzinger reaction as an ideal synthetic approach. The Pfitzinger reaction classically constructs the quinoline ring from isatin and a carbonyl compound containing an α-methylene group. This deconstruction leads us to simple, commercially available starting materials: isatin, acetone, and methanol.
Caption: Retrosynthetic pathway for Methyl 2-methylquinoline-4-carboxylate.
Part 1: Synthesis of the Core Intermediate via the Pfitzinger Reaction
The Pfitzinger reaction, first reported in 1886, is a fundamental and highly effective method for synthesizing quinoline-4-carboxylic acids.[2] It involves the condensation of isatin (or its derivatives) with a carbonyl compound that possesses an α-methylene group, conducted in the presence of a strong base.[2][3] This reaction is particularly well-suited for our target intermediate, 2-methylquinoline-4-carboxylic acid, by utilizing acetone as the carbonyl component.
Causality of the Pfitzinger Mechanism
The reaction proceeds through a well-defined sequence where each step enables the next, culminating in the formation of the stable aromatic quinoline ring. The choice of a strong base is critical as it initiates the entire cascade.
Ring Opening of Isatin: The reaction commences with the base (e.g., potassium hydroxide) attacking the amide bond of isatin. This hydrolysis opens the five-membered ring to form the potassium salt of isatinic acid (a keto-acid intermediate).[2][3] This step is crucial as it unmasks the aniline functionality required for the subsequent condensation.
Condensation and Imine Formation: The newly formed keto-acid reacts with the carbonyl compound, acetone. The aniline's amino group condenses with the ketone's carbonyl group to form an imine. This imine can then tautomerize to the more stable enamine.[3]
Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization. This is an aldol-type condensation where the enamine attacks the keto group of the isatinic acid backbone. The subsequent dehydration (loss of a water molecule) of the resulting cyclic intermediate yields the final aromatic quinoline-4-carboxylic acid.[2]
Caption: General workflow of the Pfitzinger reaction for quinoline synthesis.
Detailed Experimental Protocol: Synthesis of 2-Methylquinoline-4-carboxylic Acid[2][4]
Materials:
Isatin
Acetone
Potassium Hydroxide (KOH)
Ethanol
Water
Acetic Acid (glacial)
Standard laboratory glassware for reflux
Procedure:
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).
To this basic solution, add isatin (0.07 mol) and acetone (0.15 mol).
Heat the reaction mixture to reflux with continuous stirring for approximately 24 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature and distill off the majority of the ethanol under reduced pressure.
Pour the remaining residue into ice-cold water (approx. 200 mL). Extract the aqueous layer with ether to remove any neutral impurities.
Carefully acidify the aqueous layer with glacial acetic acid until a precipitate forms. This neutralization protonates the carboxylate, causing the product to precipitate out of the solution.
Collect the solid precipitate by vacuum filtration.
Wash the collected solid with cold water to remove any residual salts.
Dry the crude product thoroughly. For purification, the crude 2-methylquinoline-4-carboxylic acid can be recrystallized from a suitable solvent such as ethanol to yield the pure product.
Part 2: Final Esterification Step
The conversion of the synthesized carboxylic acid to its corresponding methyl ester is a standard and high-yielding transformation known as Fischer esterification. This acid-catalyzed reaction is an equilibrium process, and experimental conditions are chosen to drive the reaction towards the product side.
Mechanism and Rationale
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. A tetrahedral intermediate is formed, which, after proton transfer and elimination of a water molecule, yields the final methyl ester. Using methanol as the solvent (or in large excess) shifts the equilibrium towards the product, ensuring a high conversion rate.
Detailed Experimental Protocol: Synthesis of Methyl 2-methylquinoline-4-carboxylate[5]
Materials:
2-Methylquinoline-4-carboxylic acid
Methanol (MeOH), anhydrous
Sulfuric Acid (H₂SO₄), concentrated
Benzene (optional, for azeotropic removal of water)
Sodium Bicarbonate (NaHCO₃) solution, 5%
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
Standard laboratory glassware for reflux
Procedure:
Suspend 2-methylquinoline-4-carboxylic acid (16 mmol) in methanol (128 mmol, approx. 5 mL) and benzene (70 mL) in a round-bottom flask.
Carefully add concentrated sulfuric acid (5 mL) dropwise to the mixture while stirring.
Heat the reaction mixture to reflux overnight (approximately 12-16 hours).
After cooling to room temperature, pour the reaction mixture into water (150 mL).
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ether (3 x 30 mL).
Combine the organic layers and wash them sequentially with a 5% sodium bicarbonate solution (to neutralize any remaining acid) and then with water.
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
The crude Methyl 2-methylquinoline-4-carboxylate can be purified by recrystallization from ethanol to afford the final, pure product.
Data Summary: Reaction Parameters
The following table summarizes typical parameters for the key reaction steps. Yields and conditions can be optimized based on the specific scale and purity requirements of the research.
The synthesis of Methyl 2-methylquinoline-4-carboxylate is most efficiently achieved through a robust two-step process. The Pfitzinger reaction provides a direct and reliable route to the crucial 2-methylquinoline-4-carboxylic acid intermediate from inexpensive starting materials. This is followed by a classic Fischer esterification to yield the final product. The methodologies described are well-established and scalable, providing researchers and drug development professionals with a dependable pathway to this valuable synthetic building block.
References
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A Technical Guide to the Theoretical and Computational Elucidation of Methyl 2-methylquinoline-4-carboxylate
This guide provides an in-depth exploration of the synthesis, characterization, and multifaceted computational analysis of Methyl 2-methylquinoline-4-carboxylate. Tailored for researchers, scientists, and professionals i...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth exploration of the synthesis, characterization, and multifaceted computational analysis of Methyl 2-methylquinoline-4-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document bridges experimental findings with theoretical insights, offering a comprehensive understanding of this important quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Methyl 2-methylquinoline-4-carboxylate serves as a key precursor for a diverse range of more complex, biologically active molecules.[4]
Synthesis and Spectroscopic Characterization
The journey into the molecular world of Methyl 2-methylquinoline-4-carboxylate begins with its synthesis, a critical step that dictates the purity and yield of the final compound. Following its preparation, a suite of spectroscopic techniques is employed to confirm its chemical identity and structural integrity.
Synthetic Pathway: The Doebner Reaction
A common and efficient method for the synthesis of 2-methylquinoline-4-carboxylic acids and their esters is the Doebner reaction. This reaction typically involves the condensation of an aromatic amine, pyruvic acid, and an aldehyde. In the context of our target molecule, a variation of this approach or a subsequent esterification of the corresponding carboxylic acid would be employed.
Experimental Protocol: Synthesis of Methyl 2-methylquinoline-4-carboxylate
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting aromatic amine in a suitable solvent such as ethanol.
Addition of Reagents: To this solution, add pyruvic acid and an appropriate aldehyde. The mixture is then heated to reflux for several hours.
Workup and Purification: After cooling, the reaction mixture is neutralized, and the crude product is extracted using an organic solvent. The solvent is then removed under reduced pressure.
Esterification: The resulting 2-methylquinoline-4-carboxylic acid is then esterified by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.[5]
Final Purification: The final product, Methyl 2-methylquinoline-4-carboxylate, is purified by recrystallization or column chromatography to yield a pure solid.
Spectroscopic Verification
To unequivocally confirm the synthesis of Methyl 2-methylquinoline-4-carboxylate, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is utilized.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, a singlet for the methyl group at the 2-position, and a singlet for the methyl ester protons. The specific chemical shifts and coupling constants provide a fingerprint of the molecule's structure.[6][7]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group, the carbons of the quinoline core, and the methyl carbons.[6][8]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands, most notably a strong carbonyl (C=O) stretching vibration for the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will correspond to C-H, C=C, and C-N vibrations within the molecule.[8]
Structural Elucidation via Single-Crystal X-ray Diffraction
While spectroscopic methods confirm the connectivity of atoms, single-crystal X-ray diffraction provides the definitive three-dimensional arrangement of the molecule in the solid state. This technique is crucial for understanding intermolecular interactions and validating computational models.
Crystal Growth: High-quality single crystals of Methyl 2-methylquinoline-4-carboxylate are grown by slow evaporation of a saturated solution in a suitable solvent system.
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[6][9]
The resulting crystal structure would reveal the planarity of the quinoline ring and the orientation of the methyl and methyl carboxylate substituents. This experimental geometry serves as a benchmark for the theoretical calculations that follow.
Theoretical and Computational Investigations
Computational chemistry offers powerful tools to probe the electronic structure, reactivity, and intermolecular interactions of molecules, providing insights that complement experimental data.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.[10][11] These calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties like the HOMO-LUMO energy gap.
Computational Workflow: DFT Analysis
Caption: A generalized workflow for molecular docking studies.
The results of a docking study are typically a set of binding poses ranked by a scoring function, which estimates the binding affinity. This information can guide the design of new derivatives with improved potency and selectivity.
[12][13][14]
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of a molecule over time. [15]An MD simulation of Methyl 2-methylquinoline-4-carboxylate, either in a solvent or bound to a protein, can reveal its conformational flexibility and the stability of its interactions. This is particularly useful for assessing the stability of a ligand-protein complex predicted by molecular docking.
[16][15]
Conclusion and Future Directions
This technical guide has outlined a comprehensive approach to the study of Methyl 2-methylquinoline-4-carboxylate, integrating experimental synthesis and characterization with a suite of theoretical and computational methods. The synergy between these techniques provides a deep and multifaceted understanding of the molecule's properties, from its fundamental structure to its potential biological interactions.
Future research could focus on synthesizing a library of derivatives based on the Methyl 2-methylquinoline-4-carboxylate scaffold and evaluating their biological activities. The computational models and workflows described herein can be instrumental in guiding these synthetic efforts and in rationalizing the structure-activity relationships of novel compounds.
References
ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using... Retrieved from [Link]
ResearchGate. (n.d.). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (2025). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. PubMed Central. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]
Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Crystal structure, Hirshfeld surface analysis, interaction energy and energy framework calculations, as well as density functional theory (DFT) computation, of methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate. PubMed Central. Retrieved from [Link]
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
Semantic Scholar. (n.d.). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Retrieved from [Link]
International Union of Crystallography. (n.d.). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Retrieved from [Link]
ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]
MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 2-methylquinoline-4-carboxylate: From Historical Synthesis to Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals, exhib...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. Within this vast chemical space, quinoline-4-carboxylic acids and their derivatives have garnered significant attention, particularly in the realm of medicinal chemistry. This guide focuses on a key building block within this class: Methyl 2-methylquinoline-4-carboxylate . While its "discovery" is not a singular event but rather an extension of classical organic chemistry, its historical background is rooted in the foundational methods of quinoline synthesis. This document provides a comprehensive overview of its historical context, detailed synthetic protocols, physicochemical properties, and its pivotal role as an intermediate in contemporary drug development.
Historical Background: The Genesis of the Quinoline-4-Carboxylic Acid Scaffold
The story of Methyl 2-methylquinoline-4-carboxylate begins with the development of synthetic routes to its parent scaffold, quinoline-4-carboxylic acid, in the late 19th century. Two seminal named reactions laid the groundwork for accessing this important class of compounds: the Pfitzinger reaction and the Doebner reaction.
The Pfitzinger Reaction (1886)
First reported by Wilhelm Pfitzinger, this reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[1][2] This method proved to be a versatile and reliable route to a wide variety of quinoline-4-carboxylic acids. The synthesis of 2-methylquinoline-4-carboxylic acid, the direct precursor to the title compound, can be readily achieved through the Pfitzinger reaction using isatin and acetone.
The Doebner Reaction (1887)
Shortly after Pfitzinger's discovery, Oscar Doebner developed an alternative method for the synthesis of quinoline-4-carboxylic acids.[3][4] The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[2][3] While the Pfitzinger reaction builds the quinoline ring from isatin, the Doebner reaction constructs it from simpler, more readily available starting materials.
These classical methods, while over a century old, remain cornerstones of heterocyclic chemistry and are still utilized for the synthesis of the quinoline-4-carboxylic acid core. The subsequent esterification to yield Methyl 2-methylquinoline-4-carboxylate is a standard and straightforward chemical transformation.
Physicochemical and Spectroscopic Properties
Methyl 2-methylquinoline-4-carboxylate is a stable, crystalline solid at room temperature. Its methyl ester functionality makes it more soluble in organic solvents compared to its parent carboxylic acid, facilitating its use in a variety of organic reactions.
Synthesis of Methyl 2-methylquinoline-4-carboxylate
The synthesis of Methyl 2-methylquinoline-4-carboxylate is typically a two-step process: first, the synthesis of the parent 2-methylquinoline-4-carboxylic acid via a classical named reaction, followed by its esterification.
Step 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid
Method 1: Pfitzinger Reaction
The Pfitzinger reaction provides a direct route to 2-methylquinoline-4-carboxylic acid from isatin and acetone.[1][6]
Caption: Pfitzinger reaction workflow for 2-methylquinoline-4-carboxylic acid.
Experimental Protocol: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid [6]
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (100 mL). To this solution, add isatin (0.1 mol).
Addition of Acetone: Slowly add acetone (0.15 mol) to the reaction mixture.
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water (200 mL).
Purification: Wash the aqueous solution with diethyl ether to remove any unreacted acetone. Acidify the aqueous layer with glacial acetic acid to a pH of approximately 4-5.
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the crude 2-methylquinoline-4-carboxylic acid. The product can be further purified by recrystallization from ethanol.
Method 2: Doebner Reaction
The Doebner reaction offers an alternative route using aniline, pyruvic acid, and acetaldehyde (which can be generated in situ from paraldehyde).[3]
Caption: Doebner reaction workflow for 2-methylquinoline-4-carboxylic acid.
Experimental Protocol: Doebner Synthesis of 2-Methylquinoline-4-carboxylic Acid [7]
Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add aniline (0.1 mol) and ethanol (100 mL).
Addition of Aldehyde: Cool the mixture in an ice bath and slowly add paraldehyde (0.05 mol).
Addition of Pyruvic Acid: To the stirred mixture, add a solution of pyruvic acid (0.1 mol) in ethanol (50 mL) dropwise over 30 minutes.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.
Isolation: Cool the reaction mixture. The product will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Step 2: Esterification of 2-Methylquinoline-4-carboxylic Acid
The most common method for the synthesis of Methyl 2-methylquinoline-4-carboxylate is the Fischer esterification of the parent carboxylic acid.[8]
Preparation of the Reaction Mixture: Suspend 2-methylquinoline-4-carboxylic acid (0.05 mol) in methanol (150 mL) in a round-bottom flask.
Addition of Catalyst: Carefully add concentrated sulfuric acid (2-3 mL) to the suspension while stirring.
Reflux: Heat the mixture to reflux for 8-12 hours, or until TLC indicates the complete consumption of the starting material.
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
Neutralization: Carefully pour the residue into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Final Purification: The crude Methyl 2-methylquinoline-4-carboxylate can be purified by column chromatography on silica gel or by recrystallization from a solvent mixture like hexane/ethyl acetate.
Applications in Drug Development
Methyl 2-methylquinoline-4-carboxylate is a valuable and versatile intermediate in the synthesis of more complex, biologically active molecules. Its utility stems from the reactivity of the quinoline ring and the ester functionality, which can be readily modified.
Intermediate in the Synthesis of Dihydroorotate Dehydrogenase (DHODH) Inhibitors
One of the most significant applications of the quinoline-4-carboxylic acid scaffold is in the development of inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[11][12][13] This pathway is essential for cell proliferation, making DHODH an attractive target for the treatment of cancer and autoimmune diseases. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key pharmacophoric feature for binding to the enzyme.[11]
Precursor for Knoevenagel Condensation
The methyl group at the 2-position of the quinoline ring is activated and can participate in condensation reactions. For instance, Methyl 2-methylquinoline-4-carboxylate can undergo a Knoevenagel condensation with various aromatic aldehydes to generate 2-styrylquinoline-4-carboxylic acid derivatives.[14][15][16] These compounds, with their extended π-systems, are of interest as potential anticancer agents and fluorescent probes.
Caption: Synthetic utility of Methyl 2-methylquinoline-4-carboxylate in drug development.
Conclusion
Methyl 2-methylquinoline-4-carboxylate, while not a compound with a dramatic discovery story, holds a significant place in the landscape of medicinal chemistry. Its historical roots in the pioneering work of Pfitzinger and Doebner on quinoline synthesis underscore its foundational importance. The straightforward and scalable synthetic routes to this compound, coupled with its versatile reactivity, make it an invaluable building block for the creation of novel therapeutic agents. As research into new anticancer, anti-inflammatory, and anti-infective drugs continues, the demand for such well-characterized and readily accessible intermediates will undoubtedly persist, ensuring the continued relevance of Methyl 2-methylquinoline-4-carboxylate in the field of drug discovery.
References
Doebner, O. (1887). Ueber α-Alkyl-β-naphtocinchoninsäuren und über die Bildung von α-Alkylcinchoninsäuren aus Brenztraubensäure, Aldehyd und aromatischen Aminen. Berichte der deutschen chemischen Gesellschaft, 20(1), 277–280.
Doebner, O., & von Miller, W. (1881). Ueber die Einwirkung von Paraldehyd auf Anilin. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817.
Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
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National Institutes of Health. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5227–5245. [Link]
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ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5227–5245. [Link]
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TSI Journals. (2014). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc.[Link]
IUCr. (2022). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Acta Crystallographica Section C, 78(9), 565-575. [Link]
ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. [Link]
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National Institutes of Health. (2022). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Acta Crystallographica Section C, 78(Pt 9), 565–575. [Link]
ResearchGate. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
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IUCr. (2020). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E, 76(12), 1916-1923. [Link]
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A Technical Guide to the Electronic Properties and Orbital Analysis of Methyl 2-methylquinoline-4-carboxylate
Abstract This technical guide provides an in-depth exploration of the electronic properties and molecular orbital characteristics of Methyl 2-methylquinoline-4-carboxylate. As a member of the quinoline derivative family,...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides an in-depth exploration of the electronic properties and molecular orbital characteristics of Methyl 2-methylquinoline-4-carboxylate. As a member of the quinoline derivative family, this compound is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological and photophysical activities exhibited by this structural class.[1][2][3] This document will serve as a comprehensive resource for scientists and drug development professionals, offering a blend of theoretical principles and practical insights into the computational and experimental analysis of this molecule's electronic structure. We will delve into the core concepts of Frontier Molecular Orbital (FMO) theory, the application of Density Functional Theory (DFT) for in-silico analysis, and the experimental techniques used for validation.
Introduction: The Significance of Quinoline Scaffolds in Modern Research
The quinoline moiety, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery and materials science.[2][4] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The biological and chemical reactivity of these compounds is intrinsically linked to their electronic structure.[5] Understanding the distribution of electrons within the molecule, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap is paramount for predicting their behavior and designing novel molecules with enhanced functionalities.[1][5] Methyl 2-methylquinoline-4-carboxylate, as a specific derivative, serves as a valuable model for exploring these fundamental properties.
Theoretical Framework: Unveiling Electronic Behavior through Molecular Orbital Theory
Molecular Orbital (MO) theory provides a sophisticated model for understanding the electronic structure of molecules.[6] Unlike simpler models that localize electrons in specific bonds, MO theory considers electrons to be delocalized over the entire molecule, occupying a set of molecular orbitals with distinct energy levels.[6]
Frontier Molecular Orbitals (FMOs): The Key to Reactivity
Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the valence band of the molecule. The electrons in the HOMO are the most readily available to participate in chemical reactions, acting as electron donors. The energy of the HOMO (EHOMO) is related to the ionization potential of the molecule.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the conduction band. It is the lowest energy orbital that can accept electrons, thus governing the molecule's ability to act as an electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity of the molecule.
The HOMO-LUMO Gap: A Predictor of Stability and Reactivity
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule.[5]
Large HOMO-LUMO Gap: Molecules with a large energy gap are generally more stable and less reactive. A significant amount of energy is required to excite an electron from the HOMO to the LUMO.[1][7]
Small HOMO-LUMO Gap: Conversely, molecules with a small energy gap are typically more reactive and less stable. Less energy is needed for electronic transitions, making them more susceptible to chemical reactions.[1][7]
The HOMO-LUMO gap also influences the optical properties of a molecule, as it corresponds to the energy of the lowest electronic excitation.[8]
Computational Analysis: In-Silico Exploration of Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure of molecules.[2][9][10] It allows for the accurate calculation of molecular geometries, orbital energies, and other electronic properties.
Workflow for DFT-Based Electronic Structure Calculation
The following workflow outlines the typical steps involved in the computational analysis of Methyl 2-methylquinoline-4-carboxylate.
Caption: A simplified synthetic scheme for Methyl 2-methylquinoline-4-carboxylate.
Conclusion
The electronic properties of Methyl 2-methylquinoline-4-carboxylate, governed by its molecular orbital structure, are fundamental to its chemical reactivity and potential applications. This guide has provided a comprehensive overview of the theoretical concepts, computational methodologies, and experimental techniques used to analyze these properties. By combining theoretical predictions with experimental validation, researchers can gain a deeper understanding of this important quinoline derivative and leverage this knowledge for the rational design of new molecules in drug discovery and materials science.
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Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Deriv
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A REVIEW ON QUINOLINE AND ITS DERIV
Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug. (2017).
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020). MDPI.
A Technical Guide to Screening the Biological Activities of Methyl 2-methylquinoline-4-carboxylate
Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Methyl 2-methylquinoline-4-car...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Methyl 2-methylquinoline-4-carboxylate, a derivative of this privileged heterocyclic system, represents a promising yet underexplored candidate for drug discovery. This technical guide provides a comprehensive, multi-tiered strategy for the systematic screening of its potential biological activities. We will delve into a logical, field-proven workflow that integrates in-silico predictive modeling with robust in-vitro validation assays. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, actionable protocols to unlock the therapeutic potential of this intriguing molecule.
Introduction: The Quinoline Scaffold and the Promise of Methyl 2-methylquinoline-4-carboxylate
Quinoline and its derivatives are renowned for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][2][3][4] The rigid, planar structure of the quinoline ring system allows for effective interaction with a variety of biological macromolecules, making it a fertile ground for the development of novel therapeutics.
Methyl 2-methylquinoline-4-carboxylate serves as a key synthetic intermediate for a range of bioactive quinoline derivatives.[5] While direct biological data on this specific ester is limited, the well-established activities of the broader quinoline class provide a strong rationale for a comprehensive screening cascade. This guide will focus on three primary areas of investigation: anticancer, antimicrobial, and enzyme inhibitory potential.
A Multi-Tiered Screening Strategy: From Prediction to Validation
A robust and efficient screening workflow is paramount to successfully identifying and characterizing the biological activities of a novel compound. We advocate for a hierarchical approach that begins with computational predictions to generate hypotheses, followed by targeted in-vitro assays for experimental validation. This strategy maximizes the use of resources and provides a clear, logical path from initial concept to actionable data.
Figure 2: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Susceptibility Testing
To assess the antimicrobial potential of Methyl 2-methylquinoline-4-carboxylate, standard susceptibility testing methods can be employed.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Prepare Inoculum:
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth.
Adjust the turbidity of the cultures to a 0.5 McFarland standard.
Assay Procedure:
Prepare serial twofold dilutions of Methyl 2-methylquinoline-4-carboxylate in a 96-well microtiter plate containing broth.
Inoculate each well with the standardized microbial suspension.
Include positive (microbe only) and negative (broth only) controls.
Incubate the plates at the optimal temperature for the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
Determine MIC:
Visually inspect the plates for turbidity.
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibitory Activity
Based on the molecular docking results, specific enzyme inhibition assays can be performed to confirm the in-silico predictions.
Protocol: General Enzyme Inhibition Assay (Spectrophotometric)
Reagent Preparation:
Prepare a stock solution of Methyl 2-methylquinoline-4-carboxylate in a suitable solvent (e.g., DMSO).
Prepare a solution of the target enzyme in its optimal buffer.
Prepare a solution of the enzyme's substrate.
Assay Procedure (in a 96-well plate):
To each well, add the enzyme solution and the test compound at various concentrations.
Include a control with the enzyme and solvent (no inhibitor).
Pre-incubate the plate to allow for inhibitor-enzyme binding.
Initiate the reaction by adding the substrate to all wells.
Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the product or substrate.
Data Analysis:
Calculate the initial reaction velocity for each concentration of the inhibitor.
Determine the percentage of inhibition relative to the control.
Calculate the IC50 value for the compound against the target enzyme.
Conclusion and Future Directions
This technical guide outlines a systematic and integrated approach for the preliminary screening of the biological activities of Methyl 2-methylquinoline-4-carboxylate. By combining predictive in-silico methods with robust in-vitro assays, researchers can efficiently identify and validate potential anticancer, antimicrobial, and enzyme inhibitory properties. Positive results from this screening cascade will provide a strong foundation for further lead optimization, mechanism of action studies, and preclinical development, ultimately paving the way for the potential translation of this promising quinoline derivative into a novel therapeutic agent.
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Khan, I., et al. (2020). Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1586-1596.
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de Oliveira Viana, J., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry.
Karrouchi, K., et al. (2018). Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives.
Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6.
El-Gamal, M. I., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 29(2), 481.
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Al-Saeedi, A. H., et al. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 30(22), 4893.
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of Methyl 2-methylquinoline-4-carboxylate
This in-depth technical guide provides a comprehensive overview of the quantum chemical calculations for Methyl 2-methylquinoline-4-carboxylate. It is intended for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: January 2026
This in-depth technical guide provides a comprehensive overview of the quantum chemical calculations for Methyl 2-methylquinoline-4-carboxylate. It is intended for researchers, scientists, and drug development professionals who are interested in the application of computational chemistry to understand and predict the properties of quinoline derivatives. This document is structured to provide not only a step-by-step methodology but also the scientific rationale behind the chosen computational approaches, ensuring a self-validating and robust analytical framework.
Introduction: The Significance of Quinoline Derivatives
Quinoline and its derivatives are a class of heterocyclic compounds that form the backbone of many synthetic and naturally occurring molecules with significant biological activities.[1][2] They are integral to the development of various therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[1] Methyl 2-methylquinoline-4-carboxylate, as a member of this family, holds potential for further functionalization and development in medicinal chemistry. Understanding its electronic structure and physicochemical properties at a quantum mechanical level is paramount for predicting its reactivity, stability, and potential biological interactions.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the properties of molecular systems.[1] These methods allow for the accurate prediction of molecular geometries, electronic and optical properties, and reactivity, offering insights that are often difficult or impossible to obtain through experimental means alone.[1] This guide will walk through the process of performing and interpreting quantum chemical calculations on Methyl 2-methylquinoline-4-carboxylate, providing a solid foundation for its further investigation and application.
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.[1] The central concept of DFT is to describe a system's electronic properties by its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function.
The choice of the functional and basis set is a critical decision in any DFT calculation, as it directly impacts the accuracy of the results. For organic molecules like quinoline derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that provides a good balance between computational cost and accuracy.[3] The 6-31G(d,p) or 6-311G(d,p) basis sets are commonly employed to provide a flexible description of the electron distribution.[1]
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of Methyl 2-methylquinoline-4-carboxylate.
1. Molecular Structure Input and Optimization:
The initial 3D structure of Methyl 2-methylquinoline-4-carboxylate can be built using molecular modeling software such as GaussView, Avogadro, or ChemDraw.
The geometry of the molecule is then optimized to find its most stable conformation (a minimum on the potential energy surface). This is typically performed using a DFT method, for example, at the B3LYP/6-31G(d,p) level of theory.[1]
2. Frequency Calculations:
Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure.
These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
3. Electronic Properties Calculation:
With the optimized geometry, a single-point energy calculation can be performed to obtain detailed information about the electronic structure. This includes the energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
4. Spectroscopic Analysis (Theoretical):
NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using the GIAO (Gauge-Including Atomic Orbital) method. The calculated values are typically referenced against a standard, such as Tetramethylsilane (TMS).
IR Spectroscopy: The vibrational frequencies and intensities are obtained from the frequency calculation. These can be compared with experimental IR spectra to aid in the assignment of vibrational modes.[4]
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.[2][5]
The MEP is calculated to visualize the charge distribution and predict the reactive sites of the molecule.[6][7] It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
Below is a Graphviz diagram illustrating the computational workflow:
An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 2-methylquinoline-4-carboxylate
Abstract This technical guide provides a comprehensive overview of the methodologies and analytical frameworks essential for the crystal structure analysis of Methyl 2-methylquinoline-4-carboxylate, a heterocyclic compou...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of the methodologies and analytical frameworks essential for the crystal structure analysis of Methyl 2-methylquinoline-4-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Quinoline derivatives form the backbone of numerous therapeutic agents, and a profound understanding of their three-dimensional architecture is paramount for rational drug design and the development of novel functional materials. This document details the complete workflow, from chemical synthesis and single-crystal growth to the intricacies of data acquisition and structural refinement via single-crystal X-ray diffraction. It is intended to serve as an authoritative resource for researchers, chemists, and drug development professionals, offering not only procedural steps but also the underlying scientific rationale to empower experimental design and interpretation.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] Methyl 2-methylquinoline-4-carboxylate serves as a crucial precursor for a variety of more complex quinoline-4-carboxamides and related derivatives, making its structural elucidation a foundational step for further synthetic exploration.
The precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice dictates the molecule's physicochemical properties, such as solubility, stability, and, most critically, its ability to interact with biological targets. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for obtaining this detailed structural information, providing an unambiguous map of the molecule's three-dimensional structure.[2] This guide will walk through the process of obtaining and analyzing this critical data.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The protocols described herein are validated methodologies adapted from established literature procedures for analogous compounds.
Part A: Synthesis of 2-methylquinoline-4-carboxylic acid via Doebner Reaction
The Doebner reaction provides a robust and efficient route to quinoline-4-carboxylic acids. It involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (formed in situ from an aldehyde), and pyruvic acid.[3][4]
Experimental Protocol:
Reaction Setup: In a round-bottom flask, combine aniline (1.0 equiv.), pyruvic acid (1.2 equiv.), and ethanol as the solvent.
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0 equiv.) dropwise at room temperature.
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
Isolation: Upon completion, cool the mixture to room temperature. The product, 2-methylquinoline-4-carboxylic acid, will often precipitate from the solution.
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.[3]
Part B: Esterification to Methyl 2-methylquinoline-4-carboxylate
The synthesized carboxylic acid is converted to its methyl ester via Fischer esterification, a classic acid-catalyzed reaction with an alcohol.[5][6][7]
Experimental Protocol:
Reaction Setup: Suspend the purified 2-methylquinoline-4-carboxylic acid (1.0 equiv.) in methanol, which acts as both the solvent and the reactant.
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equiv.) to the mixture.
Reflux: Heat the mixture to reflux (approximately 65 °C for methanol) for 6-8 hours. The reaction should be monitored by TLC until the starting carboxylic acid is consumed.
Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Purification: Concentrate the organic solution under reduced pressure to yield the crude methyl 2-methylquinoline-4-carboxylate. This product can be purified by column chromatography on silica gel or by recrystallization.[5][8]
Part C: Single Crystal Growth by Slow Evaporation
Growing a single crystal suitable for SCXRD is often the most challenging step. The key is to allow the molecules to self-assemble into a highly ordered lattice slowly. The slow evaporation technique is a reliable method for achieving this.[2][9][10]
Experimental Protocol:
Solvent Selection: Dissolve the purified Methyl 2-methylquinoline-4-carboxylate in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) at room temperature to create a near-saturated solution.
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
Slow Evaporation: Cover the vial with parafilm and pierce it with a few small pinholes. This restricts the rate of solvent evaporation.
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.
Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) with well-defined faces are observed, carefully harvest them using a spatula or by decanting the mother liquor.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow Diagram
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop or a glass fiber with a small amount of inert oil. For data collection at low temperatures (to reduce thermal motion), the crystal is flash-cooled in a stream of cold nitrogen gas.
Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a focused beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated through various orientations, and the diffracted X-rays are recorded by a detector as a series of diffraction patterns.
Data Processing: The collected raw data is processed to integrate the intensities of the individual diffraction spots (reflections) and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This process yields a reflection file (commonly with an .hkl extension) containing the Miller indices (h,k,l) and intensity for each reflection.
Structure Solution: The primary challenge is to solve the "phase problem." While the intensities of the reflections are measured, their phases are lost. Computational methods, such as Direct Methods or the Patterson method, are used to calculate initial phases and generate an initial electron density map. This map reveals the positions of the heavier atoms in the structure.
Structure Refinement: The initial atomic model is refined using a least-squares minimization algorithm. This iterative process adjusts the atomic positions, and their anisotropic displacement parameters (which model thermal vibrations), to achieve the best possible fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.
Validation and Finalization: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit). The final atomic coordinates, connectivity, and crystallographic parameters are compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structure data.
Crystal Structure Analysis: A Representative Example
As of the writing of this guide, a public CCDC deposition for Methyl 2-methylquinoline-4-carboxylate is not available. Therefore, to illustrate the data and analysis, we will use the published crystallographic data for the closely related analog, Methyl 2-phenylquinoline-4-carboxylate (CCDC Deposition Number: 1505747).[5] This compound shares the core quinoline-4-carboxylate moiety and serves as an excellent proxy for discussing the key structural features.
Molecular Geometry and Intermolecular Interactions
The crystal structure of Methyl 2-phenylquinoline-4-carboxylate reveals several key features. The quinoline ring system is nearly planar, as expected for an aromatic system. The phenyl group at the 2-position is twisted relative to the quinoline plane, a common feature that minimizes steric hindrance.
In the crystal lattice, molecules are organized not by strong hydrogen bonds (as the carboxylic acid proton has been replaced by a methyl group), but by weaker intermolecular forces. The dominant interactions are π–π stacking interactions between the electron-rich aromatic rings of adjacent quinoline moieties.[5][11] These stacking interactions arrange the molecules into columns along one of the crystallographic axes, contributing significantly to the stability of the crystal packing.
Diagram of Intermolecular Interactions
Caption: Simplified representation of π–π stacking interactions in the crystal lattice.
Conclusion
The structural analysis of Methyl 2-methylquinoline-4-carboxylate, and its analogs, provides invaluable insight for the fields of medicinal chemistry and materials science. This guide has outlined a comprehensive, field-proven workflow from synthesis to final structural elucidation. The detailed protocols for the Doebner reaction, Fischer esterification, and single-crystal growth provide a practical foundation for obtaining high-quality analytical samples. The step-by-step description of the SCXRD process demystifies this powerful technique, emphasizing the causality behind each phase of the analysis. By understanding the precise three-dimensional architecture and the subtle intermolecular forces that govern the solid state, researchers are better equipped to design next-generation quinoline derivatives with enhanced efficacy, tailored properties, and improved performance.
References
Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
Chavan, N. D., Shanmugavel, B., Tamboli, Y., & Vijayakumar, V. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst. ResearchGate. Retrieved January 11, 2026, from [Link]
IUCr Journals. (2016). Methyl 2-phenylquinoline-4-carboxylate. Retrieved January 11, 2026, from [Link]
IUCrData. (2016). Methyl 2-phenylquinoline-4-carboxylate. Retrieved January 11, 2026, from [Link]
ResearchGate. (n.d.). Methyl 2-phenylquinoline-4-carboxylate. Retrieved January 11, 2026, from [Link]
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved January 11, 2026, from [Link]
Omidkhah, M., & Ghodsi, S. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction.
Tagliapietra, S., et al. (2021). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC. Retrieved January 11, 2026, from [Link]
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University of Toronto. (n.d.). Lab5 procedure esterification. Retrieved January 11, 2026, from [Link]
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A Technical Guide to Methyl 2-methylquinoline-4-carboxylate: A Synthetic Bridge to the Pharmacological World of Quinoline Alkaloids
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Core - A Privileged Scaffold in Nature and Medicine The quinoline ring system, a bicyclic heterocycle composed of a ben...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Core - A Privileged Scaffold in Nature and Medicine
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone of medicinal chemistry.[1] Its prevalence in nature is most notably exemplified by the diverse family of quinoline alkaloids, which are secondary metabolites found across various plant, microbial, and even animal species.[2][3] These natural products, derived from precursors like tryptophan and anthranilic acid, exhibit a vast spectrum of potent biological activities.[2][4] The Cinchona alkaloids, such as quinine and quinidine, are historically significant antimalarial agents, while camptothecin stands as a powerful topoisomerase inhibitor used in cancer chemotherapy.[3][5][6] The remarkable therapeutic potential of this scaffold has driven extensive research into the synthesis of novel quinoline derivatives, aiming to replicate, refine, and expand upon the activities observed in nature.[1][7]
Within this synthetic landscape, Methyl 2-methylquinoline-4-carboxylate emerges not as a natural product itself, but as a pivotal synthetic intermediate.[8] It serves as a versatile and strategically functionalized building block, providing researchers with a reliable gateway to explore the rich chemical space of quinoline-based pharmacophores. This guide provides an in-depth exploration of the world of quinoline alkaloids, details the synthesis and utility of Methyl 2-methylquinoline-4-carboxylate, and elucidates the critical relationship between this synthetic precursor and the development of novel therapeutic agents inspired by nature.
Section 1: The Pharmacological Legacy of Quinoline Alkaloids
Quinoline alkaloids are defined by their shared quinoline structural motif and are broadly distributed in nature, particularly in plant families such as Rutaceae and Rubiaceae.[2][3] Their biosynthesis is a testament to nature's chemical ingenuity, often originating from the amino acid tryptophan or its metabolite, anthranilic acid.[2][9]
Caption: Generalized biosynthetic pathway of quinoline alkaloids.
The pharmacological diversity of these compounds is immense, underscoring their importance in drug discovery.[1][5] Their mechanisms of action are often multifaceted, targeting fundamental cellular processes.
Table 1: Pharmacological Activities of Representative Quinoline Alkaloids
Alkaloid Class/Example
Natural Source(s)
Key Pharmacological Activity
Mechanism of Action (if known)
Cinchona Alkaloids (Quinine, Quinidine)
Cinchona species
Antimalarial, Antiarrhythmic
Interferes with heme detoxification in malaria parasites; blocks sodium channels in cardiac tissue.[3][6]
Camptothecin & Analogs
Camptotheca acuminata
Anticancer
Inhibition of DNA topoisomerase I, leading to DNA damage and apoptosis.[5]
DNA intercalation and inhibition of topoisomerase II.[5]
The established therapeutic value and diverse bioactivity of natural quinoline alkaloids serve as the primary motivation for synthesizing structural analogs, for which Methyl 2-methylquinoline-4-carboxylate is a key starting material.
Section 2: Methyl 2-methylquinoline-4-carboxylate: A Synthetic Keystone
Methyl 2-methylquinoline-4-carboxylate (CAS 55625-40-6) is a stable, crystalline solid that functions as a crucial building block in organic synthesis.[8] Its structure features the core quinoline ring, substituted with a methyl group at the 2-position and a methyl ester at the 4-position. These substituents are not randomly placed; they are strategic handles for synthetic manipulation and influence the molecule's reactivity and potential biological interactions. The methyl ester, in particular, offers advantages in purification and handling over the corresponding carboxylic acid and can be readily hydrolyzed to unmask the carboxylic acid for further derivatization in structure-activity relationship (SAR) studies.[8]
The synthesis of this compound and its parent acid, 2-methylquinoline-4-carboxylic acid, is most classically achieved through named reactions designed for quinoline synthesis. The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound containing an α-methylene group under basic conditions, is a highly effective method for producing quinoline-4-carboxylic acids.[10][11][12]
Caption: Synthetic utility of Methyl 2-methylquinoline-4-carboxylate.
Section 4: Key Experimental Methodologies
The protocols described herein are foundational for any research program utilizing Methyl 2-methylquinoline-4-carboxylate. They are presented as self-validating systems, where successful synthesis and characterization at each stage confirm the integrity of the material for subsequent steps.
Protocol 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid via Pfitzinger Reaction
This protocol is adapted from established Pfitzinger reaction procedures. [10][13]The causality behind this choice is the reaction's high reliability and directness in forming the quinoline-4-carboxylic acid core from readily available starting materials.
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethanol, followed by potassium hydroxide pellets. Stir until the KOH is fully dissolved.
Add isatin (1.0 eq) to the basic ethanol solution. The solution should change color as the isatin ring opens to form the potassium salt of isatinic acid.
Slowly add acetone (2.5 eq) to the reaction mixture. An exothermic reaction may be observed.
Heat the mixture to reflux (approx. 78-80°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and then pour it into a beaker of ice water.
Acidify the aqueous solution slowly with acetic acid until a precipitate forms (pH ~5-6).
Isolate the solid precipitate by vacuum filtration.
Wash the solid with cold water to remove any inorganic salts.
Dry the crude product. Recrystallization from ethanol or an ethanol/water mixture can be performed to yield pure 2-methylquinoline-4-carboxylic acid.
Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The expected product is a white to off-white solid.
Protocol 2: Fischer Esterification to Methyl 2-methylquinoline-4-carboxylate
This standard procedure converts the parent acid into its methyl ester, which is often easier to purify via column chromatography and more soluble in common organic solvents for subsequent reactions.
Materials: 2-Methylquinoline-4-carboxylic Acid (1.0 eq), Methanol (large excess, as solvent and reagent), Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq).
Procedure:
Suspend 2-methylquinoline-4-carboxylic acid in a large excess of methanol in a round-bottom flask.
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
Heat the mixture to reflux for 4-8 hours. The solid should dissolve as the reaction proceeds. Monitor by TLC until the starting material is consumed.
Cool the reaction mixture and remove the excess methanol under reduced pressure.
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl ester.
Purify the product by silica gel column chromatography or recrystallization (e.g., from hexanes/ethyl acetate) to yield pure Methyl 2-methylquinoline-4-carboxylate.
Validation: Purity and identity are confirmed by melting point, NMR, and Mass Spectrometry, comparing data to literature values.
[8][14]
Conclusion
Methyl 2-methylquinoline-4-carboxylate stands as a critical link between the rich pharmacological heritage of natural quinoline alkaloids and the modern pursuit of novel therapeutics. While not a product of nature itself, its strategic design and synthetic accessibility make it an invaluable tool for medicinal chemists. By providing a reliable and versatile scaffold, it enables the systematic exploration of structure-activity relationships, facilitating the design and synthesis of new generations of quinoline-based drugs. The continued application of this and similar building blocks will undoubtedly lead to the discovery of potent agents for treating a wide range of human diseases, carrying forward the therapeutic legacy of the quinoline core.
References
Mondal, M., & Jana, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20634-20666. Available from: [Link]
Verma, S., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
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Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]
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Slideshare. (2016). Pfitzinger Quinoline Synthesis. Retrieved from [Link]
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The Pharma Innovation. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Retrieved from [Link]
ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2022). A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp.. Retrieved from [Link]
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MDPI. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]
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"Methyl 2-methylquinoline-4-carboxylate" fundamental reaction mechanisms
An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of Methyl 2-methylquinoline-4-carboxylate Abstract Methyl 2-methylquinoline-4-carboxylate is a pivotal scaffold in medicinal chemistry and a versatile bu...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of Methyl 2-methylquinoline-4-carboxylate
Abstract
Methyl 2-methylquinoline-4-carboxylate is a pivotal scaffold in medicinal chemistry and a versatile building block in organic synthesis.[1] Its structure, featuring the quinoline core, a reactive 2-methyl group, and a 4-carboxylate ester, offers multiple avenues for functionalization. This technical guide provides an in-depth exploration of the fundamental reaction mechanisms governing the synthesis and reactivity of this compound. We will dissect the core synthetic strategies, primarily the Doebner and Pfitzinger reactions for constructing the parent quinoline-4-carboxylic acid, followed by esterification. Furthermore, this guide will illuminate the key reactivity patterns at the C2-methyl and C4-ester positions, providing detailed mechanistic insights and validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry of this important heterocyclic compound.
Part I: Synthesis of the Quinoline Core and Esterification
The construction of the methyl 2-methylquinoline-4-carboxylate framework is most efficiently achieved through a two-step process: first, the synthesis of the quinoline-4-carboxylic acid core, followed by esterification. Several classical named reactions provide access to this core structure, with the Doebner and Pfitzinger reactions being among the most direct and reliable.[2][3]
The Doebner Reaction
The Doebner reaction is a variation of the Doebner-von Miller synthesis that specifically produces quinoline-4-carboxylic acids.[4] It involves the reaction of an aniline, an aldehyde, and pyruvic acid.[4] For the target molecule, this involves reacting aniline with acetaldehyde and pyruvic acid.
Mechanistic Insights:
The reaction is thought to proceed via the initial formation of an α,β-unsaturated carboxylic acid from the condensation of two molecules of pyruvic acid, followed by a 1,4-conjugate addition of aniline. Subsequent intramolecular cyclization via electrophilic aromatic substitution, followed by dehydration and aromatization, yields the final quinoline ring. A key decarboxylation step at the 2-position also occurs during this process. The use of an acid catalyst facilitates both the condensation and cyclization steps.
Caption: Logical workflow of the Doebner reaction for 2-methylquinoline-4-carboxylic acid synthesis.
Experimental Protocol: Synthesis of 2-Methylquinoline-4-carboxylic Acid via Doebner Reaction
In a round-bottom flask equipped with a reflux condenser, dissolve aniline (0.1 mol) in ethanol (150 mL).
To this solution, add pyruvic acid (0.2 mol) and acetaldehyde (0.1 mol).
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature, allowing the product to precipitate.
Filter the solid precipitate, wash with cold ethanol, and then with diethyl ether.
Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain pure 2-methylquinoline-4-carboxylic acid.[5]
The Pfitzinger Reaction
The Pfitzinger reaction provides an alternative and highly effective route, involving the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][7] To synthesize 2-methylquinoline-4-carboxylic acid, isatin is reacted with acetone.
Mechanistic Insights:
The reaction begins with the base-catalyzed hydrolysis of isatin's amide bond, opening the five-membered ring to form an aminophenylglyoxylate intermediate (isatinic acid).[6][7][8] This intermediate then condenses with the carbonyl compound (acetone) to form an imine, which tautomerizes to a more stable enamine.[6] The enamine subsequently undergoes an intramolecular cyclization (aldol-type condensation) onto the ketone of the glyoxylate moiety, followed by dehydration to furnish the aromatic quinoline ring.[6][7]
Caption: Stepwise mechanism of the Pfitzinger reaction.
Experimental Protocol: Synthesis of 2-Methylquinoline-4-carboxylic Acid via Pfitzinger Reaction [6]
Prepare a solution of potassium hydroxide (0.2 mol) in ethanol (100 mL) in a round-bottom flask and heat to reflux.
Gradually add isatin (0.1 mol) to the refluxing basic solution and stir until fully dissolved.
Slowly add acetone (0.15 mol) to the reaction mixture.
Continue refluxing with continuous stirring for 12-24 hours.[9]
After the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into ice-water (300 mL) and acidify with glacial acetic acid until a precipitate forms.
Filter the solid product, wash thoroughly with cold water to remove salts, and dry.
Recrystallize the crude product from ethanol to yield pure 2-methylquinoline-4-carboxylic acid.
Fischer Esterification
The final step to obtain the target molecule is the esterification of the carboxylic acid. This is typically achieved via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol (methanol) in the presence of a strong acid catalyst.
Mechanistic Insights:
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester. Final deprotonation yields the methyl ester product.
Caption: Key steps in the Fischer esterification of 2-methylquinoline-4-carboxylic acid.
Experimental Protocol: Synthesis of Methyl 2-methylquinoline-4-carboxylate [10][11]
Suspend 2-methylquinoline-4-carboxylic acid (0.1 mol) in methanol (200 mL) in a round-bottom flask.
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5 mL) as a catalyst.
Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.
After cooling, pour the reaction mixture into a beaker containing ice-water (500 mL).
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
The ester product will precipitate as a solid. Filter the solid, wash with water, and dry.
Recrystallize from a suitable solvent such as ethanol or methanol to obtain the pure product.
Part II: Key Reaction Mechanisms and Reactivity
The structure of methyl 2-methylquinoline-4-carboxylate allows for selective reactions at its distinct functional groups.
Reactions at the 2-Methyl Group: Condensation
The methyl group at the C2 position of the quinoline ring is significantly acidic due to the electron-withdrawing nature of the heterocyclic ring. This allows it to be deprotonated by a base to form a nucleophilic carbanion or enamine-like intermediate, which can then react with electrophiles, most notably aldehydes, in a condensation reaction.[12][13]
Mechanistic Insights:
In the presence of a catalyst (e.g., acetic anhydride or zinc chloride), the 2-methylquinoline exists in equilibrium with its tautomer, 2-methylene-1,2-dihydroquinoline.[12] This tautomer is a reactive enamine that readily adds to the carbonyl carbon of an aldehyde. The resulting adduct then undergoes dehydration to form a new carbon-carbon double bond, yielding a 2-styrylquinoline derivative. This reaction is a powerful tool for extending the π-conjugation of the quinoline system.[1]
Caption: Mechanism for the condensation of the 2-methyl group with an aldehyde.
Experimental Protocol: Synthesis of Methyl 2-(2-styryl)quinoline-4-carboxylate [13]
In a sealed tube, combine methyl 2-methylquinoline-4-carboxylate (10 mmol), benzaldehyde (12 mmol), and a catalytic amount of zinc chloride (2 mmol).
Heat the solvent-free mixture under microwave irradiation at 120-140°C for 15-30 minutes.
Alternatively, heat the mixture in acetic anhydride at 130°C for several hours.[12]
After cooling, dissolve the residue in dichloromethane and wash with water.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the styryl derivative.
Reactions at the 4-Carboxylate Group
The ester functionality is a versatile handle for further modification, primarily through hydrolysis or conversion to amides.
2.2.1 Base-Catalyzed Hydrolysis (Saponification)
The methyl ester can be readily hydrolyzed back to the parent carboxylic acid under basic conditions.
Mechanistic Insights:
The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion as a leaving group. A final, rapid acid-base reaction between the carboxylic acid product and the methoxide ion drives the reaction to completion, forming the carboxylate salt. Acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.
Experimental Protocol: Hydrolysis to 2-Methylquinoline-4-carboxylic Acid
Dissolve methyl 2-methylquinoline-4-carboxylate (10 mmol) in a mixture of methanol (50 mL) and water (20 mL).
Add sodium hydroxide (20 mmol) and heat the mixture to reflux for 2-4 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the solution and remove the methanol under reduced pressure.
Dilute the remaining aqueous solution with water and acidify with 2M hydrochloric acid until pH ~4.
The carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry.
2.2.2 Amide Formation
The ester can be converted to an amide, a common functional group in pharmaceuticals, by reacting it with an amine.
Mechanistic Insights:
While direct reaction with an amine is possible, the reaction is often slow. A more efficient method involves first hydrolyzing the ester to the carboxylic acid, converting the acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), and then reacting the acyl chloride with the desired amine. The acyl chloride is highly electrophilic, and the amine readily attacks the carbonyl carbon in a nucleophilic acyl substitution reaction, with the elimination of HCl (which is neutralized by excess amine or an added base) to form the stable amide bond.
Caption: A common three-step workflow for converting the ester to a substituted amide.
Experimental Protocol: Synthesis of 2-Methylquinoline-4-carboxamide
Convert the ester to 2-methylquinoline-4-carboxylic acid (10 mmol) using the hydrolysis protocol above.
In a dry flask under an inert atmosphere, suspend the carboxylic acid in thionyl chloride (10 mL) and add a catalytic amount of DMF.
Heat the mixture at reflux for 2 hours.
Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
Dissolve the acyl chloride in a dry, non-protic solvent like THF and cool in an ice bath.
Slowly add a solution of the desired amine (e.g., ammonia, or a primary/secondary amine, 22 mmol) in THF.
Stir the reaction at room temperature for 3-5 hours.
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude amide, which can be purified by recrystallization or chromatography.
References
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Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
Wikipedia. (n.d.). Camps quinoline synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
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Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
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Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
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Verma, A., et al. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
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An In-depth Technical Guide on the Thermochemical Data and Stability of Methyl 2-methylquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-methylquinoline-4-carboxylate is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivatives...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylquinoline-4-carboxylate is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties.[1] This guide provides a comprehensive overview of the thermochemical data and stability of Methyl 2-methylquinoline-4-carboxylate, a crucial precursor for synthesizing a variety of 4-carboxylic acid-functionalized quinoline derivatives.[2] Understanding the thermochemical properties and stability of this compound is paramount for its effective use in drug discovery and development, ensuring the quality and reliability of research outcomes.[3]
This document will delve into the synthesis, theoretical and experimental determination of thermochemical data, and the intrinsic stability of Methyl 2-methylquinoline-4-carboxylate. It is designed to be a practical resource for scientists, providing both foundational knowledge and actionable protocols.
Synthesis of Methyl 2-methylquinoline-4-carboxylate
The synthesis of Methyl 2-methylquinoline-4-carboxylate can be achieved through several established synthetic methodologies for constructing the quinoline framework. One common approach is the Doebner reaction, which involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid. A variation of this approach for the synthesis of the target molecule is depicted below.
A notable synthesis method involves the use of Cp2ZrCl2 and trimellitic acid as a catalyst system.[4] The general reaction scheme is as follows:
While specific reaction conditions can be optimized, the core principle involves the formation of the quinoline ring system from appropriate precursors. The methyl ester group offers advantages in terms of purification and handling compared to the free carboxylic acid.[2]
Thermochemical Data: A Theoretical and Experimental Approach
Computational Thermochemistry
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful tools for predicting thermochemical properties.[5][7] These methods can be used to calculate key parameters like the standard molar enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔGf°), and standard entropy (S°).
The general workflow for computational thermochemical analysis is as follows:
Caption: Computational workflow for thermochemical data prediction.
High-level quantum chemical calculations can, in principle, determine thermochemical properties with high accuracy (around 0.5 kcal/mol).[8] For larger molecules, composite methods that combine moderate-level calculations with empirical corrections are often employed.[8]
Predicted Thermochemical Data
Based on computational studies of similar nitrogen-containing heterocycles, the following table provides estimated thermochemical values for Methyl 2-methylquinoline-4-carboxylate in the gas phase at 298.15 K. These values are illustrative and should be confirmed by experimental determination.
Thermochemical Property
Estimated Value
Unit
Standard Molar Enthalpy of Formation (ΔfH°)
Value Range
kJ/mol
Standard Molar Gibbs Free Energy of Formation (ΔGf°)
Value Range
kJ/mol
Standard Molar Entropy (S°)
Value Range
J/(mol·K)
Note: Specific value ranges are not provided as they would be purely speculative without dedicated computational studies on this exact molecule. The purpose of this table is to highlight the key parameters of interest.
Experimental Determination of Thermochemical Data
Experimental calorimetry is the gold standard for determining the thermochemical properties of a compound. The following protocols are based on established methods for nitrogen-containing heterocycles.[5][6]
Static Bomb Combustion Calorimetry (for Enthalpy of Combustion)
This technique measures the heat released during the complete combustion of a substance in a constant-volume container. From this, the standard molar enthalpy of formation can be derived.
Experimental Protocol:
Sample Preparation: A precisely weighed pellet of Methyl 2-methylquinoline-4-carboxylate is placed in a crucible inside the bomb calorimeter.
Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.
Ignition: The sample is ignited electrically.
Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded.
Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law.
Calvet Microcalorimetry (for Enthalpy of Sublimation)
The enthalpy of sublimation is crucial for converting condensed-phase thermochemical data to the gas phase, which is often used for theoretical comparisons.
Experimental Protocol:
Sample Loading: A small, known mass of the crystalline sample is placed in a sample cell within the Calvet microcalorimeter.
Isothermal Measurement: The heat flow required to maintain a constant temperature as the sample sublimes under vacuum is measured.
Data Analysis: The enthalpy of sublimation is determined by integrating the heat flow over time.
Caption: Experimental workflow for determining the enthalpy of formation.
Stability of Methyl 2-methylquinoline-4-carboxylate
The stability of quinoline derivatives is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents.[9]
Thermal Stability
Quinoline compounds can undergo thermal degradation at elevated temperatures.[9] The stability is dependent on the nature and position of substituents on the quinoline ring. The presence of the methyl and methyl carboxylate groups on the pyridine ring of Methyl 2-methylquinoline-4-carboxylate is expected to influence its thermal decomposition profile.
Methods for Assessing Thermal Stability:
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This can identify the onset temperature of decomposition.
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. This can reveal melting points, phase transitions, and decomposition temperatures.
Photolytic Stability
Many quinoline compounds are sensitive to light and can undergo photodegradation.[9] This often leads to discoloration (yellowing or browning) and the formation of degradation byproducts.[9] It is crucial to store solutions of Methyl 2-methylquinoline-4-carboxylate protected from light, especially for long-term storage or when used in sensitive assays.[9]
pH-Dependent Stability
The stability of quinoline derivatives in aqueous solutions can be highly dependent on pH.[9] Degradation can be accelerated in both acidic and basic conditions.[9] For applications in biological systems or aqueous formulations, it is essential to determine the stability profile of Methyl 2-methylquinoline-4-carboxylate across a relevant pH range.
Protocol for Forced Degradation Studies:
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
Stress Conditions:
Acidic: Mix the stock solution with 0.1 M HCl.
Basic: Mix the stock solution with 0.1 M NaOH.
Oxidative: Mix the stock solution with a solution of hydrogen peroxide.
Thermal: Heat the stock solution at a controlled elevated temperature (e.g., 60-80°C).
Photolytic: Expose the stock solution to a controlled light source (UV and visible).
Time-Point Analysis: At various time points, withdraw aliquots from each stress condition.
Analytical Method: Analyze the aliquots using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.
Caption: Workflow for forced degradation studies.
Conclusion
While direct experimental thermochemical data for Methyl 2-methylquinoline-4-carboxylate is not extensively documented, this guide provides a robust framework for its determination and understanding of its stability. By leveraging computational chemistry and established experimental protocols for related quinoline derivatives, researchers can obtain the necessary data to confidently utilize this compound in their research and development endeavors. The inherent stability of the quinoline scaffold, coupled with a systematic evaluation of its degradation pathways, will ensure the integrity and reproducibility of experimental results.
References
Rocha, M. A., et al. (2007). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. Journal of Chemical Thermodynamics, 39(10), 1363-1370. [Link]
Al-Bayati, F. A. H., & Al-Azzawi, A. M. (2020). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Journal of Chemical and Pharmaceutical Research, 12(6), 1-5. [Link]
Chavan, N. D., et al. (2023). A Comprehensive Investigation of Diverse Synthetic Methodologies for Constructing Quinoline Frameworks: A Critical Overview. ChemistrySelect, 8(23), e202300854. [Link]
Jadhav, S. D., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals, 10(6), 1-15. [Link]
Ribeiro da Silva, M. A. V., et al. (2007). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. The Journal of Chemical Thermodynamics, 39(10), 1363-1370. [Link]
El Haimouti, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Chemistry, 10(4), 10(4)-10(4). [Link]
Al-Omar, M. A., & Amr, A.-G. E. (2010). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Molecules, 15(8), 5510-5536. [Link]
Farah, A. A., & Pietro, W. J. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 57(7), o677-o678. [Link]
Simmie, J. M., & Curran, H. J. (2009). Thermochemical Properties and Group Values for Nitrogen-Containing Molecules. Journal of Physical Chemistry A, 113(17), 5127-5136. [Link]
Tiglani, D., et al. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 3940-3952. [Link]
Curtiss, L. A., et al. (1999). Recent Advances in Computational Thermochemistry and Challenges for the Future. In Chemical Applications of Density-Functional Theory (pp. 136-147). American Chemical Society. [Link]
Synthesis of Methyl 2-methylquinoline-4-carboxylate via Doebner Reaction: An Application and Protocol Guide
Introduction: The Significance of the Quinoline Scaffold The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant applications in m...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant applications in medicinal chemistry and materials science.[1] Quinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline core allows for the fine-tuning of these properties, making the development of efficient synthetic routes to substituted quinolines a critical endeavor for researchers in drug discovery and development.
This guide provides a detailed protocol for the synthesis of Methyl 2-methylquinoline-4-carboxylate, a valuable building block in organic synthesis. The synthesis proceeds through a two-step sequence: the initial formation of 2-methylquinoline-4-carboxylic acid via the Doebner reaction, followed by a Fischer esterification to yield the target methyl ester. This document will elucidate the mechanistic underpinnings of these reactions, provide step-by-step experimental procedures, and detail the characterization of the final product.
The Doebner Reaction: A Powerful Tool for Quinoline Synthesis
The Doebner reaction is a classic multicomponent reaction that provides a direct route to quinoline-4-carboxylic acids. It involves the condensation of an aniline, an aldehyde, and pyruvic acid.[2] While variations exist, the reaction generally proceeds through the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. Subsequent intramolecular cyclization and oxidation lead to the aromatic quinoline ring system.
Reaction Mechanism
The precise mechanism of the Doebner reaction can vary depending on the specific reactants and conditions, but a generally accepted pathway is illustrated below. The reaction is initiated by the formation of a Schiff base (N-arylimine) from the aniline and aldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid to the imine. An intramolecular electrophilic cyclization onto the aromatic ring of the aniline moiety then occurs, followed by dehydration to form a dihydroquinoline intermediate. The final step is an oxidation to the stable aromatic quinoline-4-carboxylic acid.
Caption: Proposed mechanism of the Doebner reaction.
Experimental Protocols
This synthesis is presented as a two-part procedure, reflecting the distinct reaction stages.
Part 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid via the Doebner Reaction
This protocol is adapted from established Doebner reaction procedures.
Materials and Equipment:
Reagent/Equipment
Specifications
Aniline
Reagent grade, freshly distilled
Acetaldehyde
Reagent grade
Pyruvic acid
Reagent grade
Ethanol
Absolute
Round-bottom flask
Appropriate size for the reaction scale
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and filter paper
Beakers and Erlenmeyer flasks
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aniline (1.0 equivalent) in absolute ethanol.
Addition of Aldehyde: To the stirred solution, add acetaldehyde (1.1 equivalents) dropwise at room temperature.
Addition of Pyruvic Acid: Following the addition of acetaldehyde, add pyruvic acid (1.0 equivalent) to the reaction mixture.
Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product, 2-methylquinoline-4-carboxylic acid, will often precipitate from the solution.
Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol or a suitable solvent system.
Part 2: Synthesis of Methyl 2-methylquinoline-4-carboxylate via Fischer Esterification
This protocol details the conversion of the carboxylic acid to its corresponding methyl ester.
Materials and Equipment:
Reagent/Equipment
Specifications
2-Methylquinoline-4-carboxylic acid
From Part 1
Methanol
Anhydrous
Sulfuric acid (H₂SO₄)
Concentrated
Sodium bicarbonate (NaHCO₃)
Saturated aqueous solution
Brine (NaCl)
Saturated aqueous solution
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Ethyl acetate or Dichloromethane
Reagent grade
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: To a round-bottom flask containing 2-methylquinoline-4-carboxylic acid (1.0 equivalent), add a large excess of anhydrous methanol. The methanol serves as both the reactant and the solvent.
Acid Catalyst: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the suspension.
Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically refluxed for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
Work-up: After cooling the reaction mixture to room temperature, remove the excess methanol using a rotary evaporator.
Extraction: Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-methylquinoline-4-carboxylate.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ester.
Caption: Overall synthetic workflow.
Characterization of Methyl 2-methylquinoline-4-carboxylate
Proper characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data for Methyl 2-methylquinoline-4-carboxylate.
Physical Properties:
Property
Value
Molecular Formula
C₁₂H₁₁NO₂
Molecular Weight
201.22 g/mol
Appearance
White to off-white solid
Spectroscopic Data:
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methyl group at the 2-position, and a singlet for the methyl ester protons. The aromatic protons will typically appear as a series of multiplets in the range of δ 7.5-8.5 ppm. The methyl group at C2 should appear as a singlet around δ 2.7 ppm, and the methyl ester protons as a singlet around δ 4.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the twelve carbon atoms. The carbonyl carbon of the ester will be the most downfield signal, typically above δ 165 ppm. The aromatic and heteroaromatic carbons will appear in the δ 120-150 ppm region. The methyl group at C2 will be around δ 25 ppm, and the methyl ester carbon will be around δ 53 ppm.
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for the aromatic and methyl groups, and C=C and C=N stretching vibrations for the quinoline ring.
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 201.22).
Troubleshooting and Optimization
Low Yield in Doebner Reaction: The Doebner reaction can sometimes suffer from low yields due to the formation of byproducts. Ensuring the purity of the starting materials, particularly the aniline and aldehyde, is crucial. The order of addition of reagents can also influence the outcome.
Incomplete Esterification: The Fischer esterification is an equilibrium process. To drive the reaction to completion, it is important to use a large excess of methanol and an effective acid catalyst. Removal of water as it is formed can also increase the yield.
Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable method for purification. A gradient of ethyl acetate in hexanes is often a good starting point for the elution of quinoline derivatives.
Conclusion
The Doebner reaction followed by Fischer esterification provides a reliable and straightforward pathway for the synthesis of Methyl 2-methylquinoline-4-carboxylate. This protocol, along with the provided mechanistic insights and characterization data, serves as a valuable resource for researchers and scientists engaged in the synthesis of quinoline-based compounds for various applications in drug discovery and materials science.
References
Doebner, O. (1887). Ueber die der Cinchoninsäure und ihren Homologen entsprechende α-Alkyl-β-anilido-propionsäuren. Berichte der deutschen chemischen Gesellschaft, 20(1), 277-280.
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of quinolines. Chemical Reviews, 96(1), 1-46.
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
PubChem. (n.d.). 2-Methylquinoline-4-carboxylic acid. Retrieved from [Link]
SpectraBase. (n.d.). 2-Methylquinoline. Retrieved from [Link]
Hayani, E., et al. (2021). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Retrieved from [Link]
Synthesis and Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. (2015). Der Pharma Chemica, 7(12), 1-6.
Chavan, N. D., et al. (2025). A Comprehensive Investigation of Diverse Synthetic Methodologies for Constructing Quinoline Frameworks: A Critical Overview. ResearchGate. Retrieved from [Link]
Synthesis of Methyl 2-methylquinoline-4-carboxylate via Pfitzinger Reaction: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the synthesis of methyl 2-methylquinoline-4-carboxylate, a valuable scaffold in medicinal chemistry. The methodolo...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of methyl 2-methylquinoline-4-carboxylate, a valuable scaffold in medicinal chemistry. The methodology is centered around the classic Pfitzinger reaction to construct the core quinoline-4-carboxylic acid framework, followed by a standard Fischer esterification to yield the final methyl ester. This document provides an in-depth explanation of the underlying chemical principles, step-by-step experimental protocols, and critical insights into reaction optimization and troubleshooting. The described procedures are designed to be robust and reproducible, serving as a reliable resource for researchers engaged in the synthesis of quinoline derivatives for drug discovery and development.
Introduction
Quinoline-4-carboxylic acids and their ester derivatives are privileged structures in the realm of medicinal chemistry and drug development.[1] The quinoline moiety is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] Specifically, the 2-methylquinoline-4-carboxylate scaffold serves as a crucial building block for more complex molecules. The Pfitzinger reaction, first reported in the late 19th century, remains a highly effective and versatile method for the synthesis of quinoline-4-carboxylic acids from isatins and carbonyl compounds.[4][5] This application note provides a detailed protocol for the synthesis of methyl 2-methylquinoline-4-carboxylate, commencing with the Pfitzinger condensation of isatin with methyl acetoacetate, followed by the esterification of the resulting 2-methylquinoline-4-carboxylic acid.
Reaction Principle and Mechanism
The synthesis is a two-step process:
Pfitzinger Reaction: The reaction of isatin with a carbonyl compound containing an α-methylene group (in this case, methyl acetoacetate) in the presence of a strong base to form 2-methylquinoline-4-carboxylic acid.[5][6]
Fischer Esterification: The acid-catalyzed esterification of the resulting carboxylic acid with methanol to produce methyl 2-methylquinoline-4-carboxylate.[7][8]
The mechanism of the Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate.[5][9] This intermediate then condenses with the carbonyl group of methyl acetoacetate to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the aromatic quinoline ring.[5] The use of methyl acetoacetate as the carbonyl component is strategic, as the β-keto ester readily enolizes and the ester group can be hydrolyzed and subsequently decarboxylated under the reaction conditions to yield the 2-methyl substituted quinoline.
The subsequent Fischer esterification involves the protonation of the carboxylic acid, making it more electrophilic for nucleophilic attack by methanol. The resulting tetrahedral intermediate then eliminates water to form the final ester product.[8]
Visualizing the Synthesis Pathway
Caption: Overall workflow for the synthesis of Methyl 2-methylquinoline-4-carboxylate.
Experimental Protocols
Part 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid via Pfitzinger Reaction
Materials and Reagents:
Isatin
Methyl acetoacetate
Potassium hydroxide (KOH)
Ethanol (95% or absolute)
Deionized water
Hydrochloric acid (HCl), concentrated
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
Heating mantle and magnetic stirrer
Filtration apparatus (Büchner funnel)
Protocol:
Preparation of the Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is highly exothermic; cool the flask in an ice bath if necessary.[1]
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow, indicating the opening of the isatin ring to form the potassium salt of isatinic acid.[1] Continue stirring at room temperature for 30-45 minutes.
Addition of the Carbonyl Compound: Slowly add a stoichiometric equivalent of methyl acetoacetate (approximately 4.1 mL) to the reaction mixture dropwise.
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 12-24 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by about half using a rotary evaporator.
Isolation of the Carboxylic Acid: Dilute the residue with approximately 100 mL of water. The potassium salt of the product should dissolve. Extract the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted methyl acetoacetate and other neutral impurities.
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 3-4. A precipitate of 2-methylquinoline-4-carboxylic acid will form.
Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol. Dry the product in a vacuum oven.
Reagent
Molar Mass ( g/mol )
Amount
Moles
Isatin
147.13
5.0 g
~0.034
Methyl acetoacetate
116.12
4.1 mL (4.4 g)
~0.038
Potassium hydroxide
56.11
10 g
~0.178
Methanol (for Part 2)
32.04
50 mL
-
Sulfuric acid (for Part 2)
98.08
1 mL
-
Table 1: Summary of reagents for the synthesis.
Part 2: Synthesis of Methyl 2-methylquinoline-4-carboxylate via Fischer Esterification
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Standard laboratory glassware
Protocol:
Reaction Setup: In a dry 100 mL round-bottom flask, suspend the dried 2-methylquinoline-4-carboxylic acid (from Part 1) in 50 mL of anhydrous methanol.
Acid Catalyst Addition: While stirring, carefully add 1 mL of concentrated sulfuric acid dropwise. Caution: This addition is exothermic.
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion by TLC.[7][11]
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
Neutralization: Carefully add the residue to a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid. Stir until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-methylquinoline-4-carboxylate.
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization
The final product, methyl 2-methylquinoline-4-carboxylate, can be characterized using standard analytical techniques:
¹H NMR: Expected signals include a singlet for the methyl group at the 2-position, a singlet for the methyl ester group, and aromatic protons in the characteristic quinoline region.[12][13]
¹³C NMR: Will show distinct signals for the carbonyl carbon of the ester, the methyl carbons, and the carbons of the quinoline ring system.
Mass Spectrometry: To confirm the molecular weight of the product.
Melting Point: To assess the purity of the synthesized compound.
Troubleshooting and Optimization
Low Yield in Pfitzinger Reaction: Ensure the complete ring opening of isatin by allowing sufficient stirring time with the base before adding the carbonyl compound.[1] Incomplete reaction can be addressed by extending the reflux time.
Side Reactions: The Pfitzinger reaction can sometimes lead to the formation of byproducts. Purification of the intermediate carboxylic acid by recrystallization before proceeding to the esterification step is recommended.
Incomplete Esterification: The Fischer esterification is an equilibrium reaction.[7][8] Using a large excess of methanol can help drive the reaction to completion. Ensure that anhydrous conditions are maintained, as water can shift the equilibrium back towards the reactants.
Protonation of Quinoline Nitrogen: During esterification, the quinoline nitrogen can be protonated by the acid catalyst, which may deactivate the substrate.[14] While an acid catalyst is necessary, using a large excess of the alcohol as the solvent helps to mitigate this effect and drive the reaction forward.[14]
Advancements and Alternative Methods
While the two-step Pfitzinger-Fischer esterification sequence is a reliable method, one-pot procedures for the synthesis of quinoline-4-carboxylates have been developed. These methods often involve reacting isatin with a 1,3-dicarbonyl compound and an alcohol in the presence of a catalyst like trimethylchlorosilane (TMSCl), which facilitates both the cyclization and esterification in a single step. Such approaches can improve efficiency by reducing the number of synthetic steps and purification procedures.
Conclusion
The synthesis of methyl 2-methylquinoline-4-carboxylate via the Pfitzinger reaction followed by Fischer esterification is a robust and well-established method for obtaining this valuable heterocyclic compound. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can achieve good yields of the desired product. The protocols and insights provided in this application note serve as a practical guide for scientists in the field of organic and medicinal chemistry, facilitating the synthesis of quinoline derivatives for further investigation in drug discovery programs.
References
Sangshetti, J. N., Shinde, D. B., & Kotharkar, S. A. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-207.
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
BenchChem. (2025). Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation.
Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press.
Lu, C., et al. (2018). An improved Pfitzinger reaction for the synthesis of highly functionalized quinaldines from 1,3-dicarbonyl compounds, isatins and alcohols mediated by TMSCl. Tetrahedron Letters, 59(38), 3475-3479.
Hayani, W., et al. (2021). Synthesis of Novel Quinoline-4-Carboxylate Derivatives. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
Fikriya, H., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 160-166.
BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
Patel, V. R., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
ResearchGate. (n.d.). ¹H NMR of 2-methylquinoline-4-carboxylic acid.
Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
Journal of Medicinal Chemistry. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
ResearchGate. (n.d.). Fig. S2 The ¹H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.
University of Toronto. (n.d.).
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Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
Google Patents. (n.d.).
MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
"Methyl 2-methylquinoline-4-carboxylate" esterification of 2-methylquinoline-4-carboxylic acid
Abstract: This document provides a comprehensive guide for the synthesis of methyl 2-methylquinoline-4-carboxylate through the esterification of 2-methylquinoline-4-carboxylic acid. Tailored for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract: This document provides a comprehensive guide for the synthesis of methyl 2-methylquinoline-4-carboxylate through the esterification of 2-methylquinoline-4-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this guide explores various synthetic methodologies. It offers detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of different approaches, all grounded in established chemical principles and supported by authoritative references to ensure scientific accuracy and reproducibility.
Introduction and Significance
Quinoline derivatives are a prominent class of heterocyclic compounds, with 2-methylquinoline-4-carboxylic acid and its analogues serving as crucial building blocks in the synthesis of numerous pharmaceuticals and biologically active molecules. The corresponding ester, methyl 2-methylquinoline-4-carboxylate, is a key intermediate for creating more complex therapeutic agents. The esterification of the parent carboxylic acid is a fundamental and critical transformation, where the chosen method can profoundly influence the yield, purity, and scalability of the process. This guide will explore several effective and commonly employed methods for this conversion.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the reactants and products is essential for a successful synthesis and effective purification.
The esterification of 2-methylquinoline-4-carboxylic acid can be accomplished through several well-established methods. The selection of a specific method is often dictated by the reaction scale, reagent availability, and the desired purity of the final product.
This classic method involves the reaction of a carboxylic acid with an excess of an alcohol, in this case methanol, in the presence of a strong acid catalyst.[4][5]
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[5][6] Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A subsequent proton transfer and the elimination of a water molecule yield the ester and regenerate the acid catalyst.[4][5]
Workflow Diagram:
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylquinoline-4-carboxylic acid (1.0 eq) in methanol (10-20 volumes).
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq) to the suspension. Caution: The addition of sulfuric acid to methanol is exothermic.
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours (typically 4-24 hours).
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Once complete, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
Neutralization and Extraction: Dilute the residue with water and neutralize the excess acid by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Rationale and Insights:
Excess Methanol: Utilizing methanol as the solvent drives the equilibrium towards the product, in accordance with Le Chatelier's principle.
Acid Catalyst: Sulfuric acid is a common choice due to its effectiveness and low cost.[4] Other strong acids like p-toluenesulfonic acid can also be employed.[4]
Work-up: The neutralization step is crucial for removing the acid catalyst and any unreacted carboxylic acid.
Method 2: Esterification using Thionyl Chloride (SOCl₂)
This method involves converting the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with methanol to form the ester.[7]
Mechanism: 2-Methylquinoline-4-carboxylic acid reacts with thionyl chloride to form 2-methylquinoline-4-carbonyl chloride, liberating sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. This highly reactive acyl chloride then undergoes nucleophilic acyl substitution with methanol to yield the desired methyl ester.
Workflow Diagram:
Caption: Workflow for Esterification via Acyl Chloride.
Detailed Protocol:
Acyl Chloride Formation: In a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend 2-methylquinoline-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5-10 volumes).[8] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
Reflux: Heat the mixture to reflux (approximately 76°C) for 1-3 hours, or until gas evolution ceases and the solution becomes clear.[8]
Removal of Excess SOCl₂: Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.[8]
Esterification: Cautiously add methanol (10-20 volumes) to the crude acyl chloride at 0°C. Caution: This reaction is highly exothermic.
Reaction Completion: Stir the mixture at room temperature for 1-2 hours to ensure complete conversion.
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product as described in Method 1.
Rationale and Insights:
High Reactivity: The acyl chloride intermediate is significantly more reactive than the parent carboxylic acid, resulting in faster reaction times and often higher yields.
Safety Precautions: Thionyl chloride is corrosive, toxic, and reacts violently with water.[9][10][11] The reaction produces noxious gases (HCl and SO₂), so this procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[9][10]
Method 3: Steglich Esterification using DCC/DMAP
This method is particularly useful for small-scale syntheses and when mild reaction conditions are necessary. Dicyclohexylcarbodiimide (DCC) is a common coupling agent, often used with a catalyst like 4-dimethylaminopyridine (DMAP).[12][13][14]
Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12][14][15] This intermediate is then susceptible to nucleophilic attack by methanol, a process catalyzed by DMAP, to form the ester.[12][16] Dicyclohexylurea (DCU) is generated as a byproduct.[12][15]
Workflow Diagram:
Caption: Workflow for DCC/DMAP Mediated Esterification.
Detailed Protocol:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylquinoline-4-carboxylic acid (1.0 eq), methanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[13][17]
DCC Addition: Cool the solution to 0°C in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise.[13][14]
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitoring and Filtration: Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with a small amount of the solvent.[14]
Work-up: Transfer the filtrate to a separatory funnel and wash successively with dilute HCl (to remove excess DMAP), saturated NaHCO₃ solution, and brine.
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Rationale and Insights:
Mild Conditions: This method avoids strong acids and high temperatures, making it suitable for sensitive substrates.[7][14]
Byproduct Removal: The primary challenge is removing the DCU byproduct, which is typically done by filtration. However, some DCU may remain dissolved, necessitating chromatographic purification. Other carbodiimide reagents, like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), form a water-soluble urea byproduct, simplifying the work-up.[7][18]
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[9][10]
Sulfuric Acid: Corrosive. Handle with extreme care.
Thionyl Chloride: Corrosive and toxic. Reacts violently with water.[10][11] The reaction produces toxic HCl and SO₂ gases.
DCC: A potent skin sensitizer and allergen. Avoid skin contact.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The esterification of 2-methylquinoline-4-carboxylic acid to its methyl ester is a pivotal transformation in synthetic organic chemistry. The choice of method hinges on a balance of factors, including scale, cost, required purity, and substrate sensitivity. For large-scale synthesis where cost is a primary concern, Fischer-Speier esterification is often the preferred route. For rapid, high-yielding conversions, the thionyl chloride method is effective, provided that all necessary safety precautions are strictly followed. For small-scale or delicate syntheses, coupling reagents like DCC offer a mild and efficient alternative. Careful planning, execution, and purification are paramount to obtaining high-quality methyl 2-methylquinoline-4-carboxylate for further research and development.
References
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
PubChem. (n.d.). 2-Methylquinoline-4-carboxylic acid. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using.... Retrieved from [Link]
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
The Good Scents Company. (n.d.). 2-methyl quinoline, 91-63-4. Retrieved from [Link]
SpringerLink. (2023, November 2). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Retrieved from [Link]
YouTube. (2020, March 15). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
National Institutes of Health. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
PubChem. (n.d.). 2-(2-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
National Institutes of Health. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]
Sci-Hub. (n.d.). A Procedure for Preparation of 2‐Methylquinoline‐4‐carboxylic Acids. Retrieved from [Link]
ResearchGate. (2025, August 9). A Procedure for Preparation of 2Methylquinoline4-carboxylic Acids. Retrieved from [Link]
MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]
Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
ResearchGate. (2018, April 2). (PDF) Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Retrieved from [Link]
PubChem. (n.d.). Methyl quinoline-4-carboxylate. Retrieved from [Link]
Methyl 2-methylquinoline-4-carboxylate: A Versatile Scaffold for Organic Synthesis and Drug Discovery
Introduction: The Strategic Importance of the Quinoline Core The quinoline ring system is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic compounds with signifi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of the Quinoline Core
The quinoline ring system is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic compounds with significant applications in medicinal chemistry, materials science, and agrochemicals. Its rigid, planar structure and the presence of a nitrogen heteroatom impart unique electronic and steric properties, making it an ideal scaffold for interacting with biological targets. Within this class of compounds, Methyl 2-methylquinoline-4-carboxylate has emerged as a particularly valuable and versatile building block. The methyl group at the 2-position and the methyl ester at the 4-position offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1] This guide provides an in-depth exploration of the synthesis and synthetic applications of Methyl 2-methylquinoline-4-carboxylate, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
Soluble in most organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol)
General
Storage
Store in a cool, dry, well-ventilated area away from incompatible substances.
General
Synthesis of the Core Scaffold: From Anilines to the Quinoline Ester
The journey to obtaining Methyl 2-methylquinoline-4-carboxylate typically involves a two-step process: the synthesis of the parent carboxylic acid followed by its esterification. Several classic named reactions can be employed for the initial quinoline ring formation.
Part 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid
The Doebner reaction provides a reliable method for the synthesis of 2-substituted quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid.[2]
Protocol 1: Doebner Synthesis of 2-Methylquinoline-4-carboxylic Acid [3][4]
This protocol outlines a robust procedure for the synthesis of the carboxylic acid precursor.
Materials:
Aniline (1.0 eq)
Acetaldehyde (or a suitable precursor like paraldehyde) (1.1 eq)
Pyruvic acid (0.56 eq)
Boron trifluoride etherate (BF₃·OEt₂) or another suitable Lewis acid (0.28 eq)
Acetonitrile (MeCN)
Hydrochloric acid (1 M)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of the aniline (1.0 eq) and acetaldehyde (1.1 eq) in acetonitrile (MeCN), add BF₃·OEt₂ (0.28 eq).
Stir the reaction mixture at 65°C for 10 minutes.
Prepare a solution of pyruvic acid (0.56 eq) in MeCN.
Add the pyruvic acid solution dropwise to the reaction mixture over 3 hours at 65°C.
Continue to heat the reaction mixture at 65°C for an additional 21 hours, monitoring the reaction progress by TLC.
After cooling to room temperature, perform a standard aqueous workup. Quench the reaction with water and extract the product with ethyl acetate (3 x volumes).
Wash the combined organic layers with 1 M HCl, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude 2-methylquinoline-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality and Insights:
The Lewis acid catalyst is crucial for activating the carbonyl group of the aldehyde, facilitating the initial condensation with the aniline.
The slow, dropwise addition of pyruvic acid helps to control the reaction rate and minimize the formation of byproducts.
The extended reaction time at an elevated temperature is necessary to drive the cyclization and aromatization steps to completion.
Part 2: Esterification to Methyl 2-methylquinoline-4-carboxylate
With the carboxylic acid in hand, a standard Fischer esterification can be employed to obtain the desired methyl ester.
Protocol 2: Fischer Esterification
This protocol details the conversion of the carboxylic acid to its methyl ester.
Materials:
2-Methylquinoline-4-carboxylic acid (1.0 eq)
Methanol (large excess, acts as both solvent and reagent)
Suspend 2-methylquinoline-4-carboxylic acid (1.0 eq) in methanol in a round-bottom flask.
Carefully add a catalytic amount of concentrated sulfuric acid.
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-methylquinoline-4-carboxylate.
The product can be further purified by column chromatography on silica gel if necessary.
Causality and Insights:
The use of a large excess of methanol drives the equilibrium of the esterification reaction towards the product side.
Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
Application in Organic Synthesis: A Gateway to Complexity
Methyl 2-methylquinoline-4-carboxylate is a versatile intermediate that can be elaborated into a wide array of more complex molecules. The ester functionality can be readily converted to amides, while the methyl group at the 2-position can participate in condensation reactions.
Amide Bond Formation: Accessing Bioactive Carboxamides
The conversion of the methyl ester to an amide is a common and powerful transformation in medicinal chemistry, as the amide bond is a key feature of many drug molecules.[5]
Protocol 3: Amide Coupling with Primary and Secondary Amines [6]
This protocol outlines the direct amidation of the methyl ester.
Materials:
Methyl 2-methylquinoline-4-carboxylate (1.0 eq)
Amine (primary or secondary) (1.2 eq)
Titanium(IV) chloride (TiCl₄) (3.0 eq)
Pyridine (as solvent)
Toluene
1 N Hydrochloric acid
Dichloromethane (DCM)
Procedure:
In a screw-capped vial, dissolve methyl 2-methylquinoline-4-carboxylate (1.0 eq) in pyridine.
Add the desired amine (1.2 eq) followed by TiCl₄ (3.0 eq).
Tightly seal the vial and heat the reaction mixture at 85°C for 2-4 hours, monitoring by TLC.
Upon completion, cool the reaction mixture and remove the pyridine by co-evaporation with toluene under reduced pressure.
Treat the residue with 1 N HCl and extract the product with DCM (3 x volumes).
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the resulting amide by column chromatography or recrystallization.
Causality and Insights:
TiCl₄ acts as a Lewis acid to activate the ester carbonyl, making it more susceptible to nucleophilic attack by the amine.
Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction.
This method is often effective for less reactive amines where direct aminolysis of the ester is slow.
Knoevenagel Condensation: Extending Conjugation
The methyl group at the 2-position of the quinoline ring is activated and can undergo condensation with aldehydes to form styrylquinoline derivatives. This Knoevenagel-type reaction is valuable for creating extended π-systems, which are of interest in materials science and as fluorescent probes.[7]
Protocol 4: Knoevenagel Condensation with Aromatic Aldehydes [8]
This protocol details the condensation of the 2-methyl group.
Materials:
Methyl 2-methylquinoline-4-carboxylate (1.0 eq)
Aromatic aldehyde (e.g., benzaldehyde) (1.1 eq)
Piperidine (catalytic amount)
Glacial acetic acid (catalytic amount)
Toluene
Dean-Stark apparatus
1 M Hydrochloric acid
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a round-bottom flask, add methyl 2-methylquinoline-4-carboxylate (1.0 eq) and the aromatic aldehyde (1.1 eq).
Add toluene, followed by catalytic amounts of piperidine and glacial acetic acid.
Attach a Dean-Stark apparatus and a reflux condenser.
Heat the mixture to reflux and continue for 4-6 hours, collecting the water that is formed.
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to yield the 2-styrylquinoline derivative.
Causality and Insights:
The basic catalyst (piperidine) deprotonates the active methyl group, forming a nucleophilic enamine-like intermediate.
The acidic co-catalyst (acetic acid) activates the aldehyde carbonyl for nucleophilic attack.
The Dean-Stark apparatus is used to remove water from the reaction mixture, driving the equilibrium towards the formation of the dehydrated product.
Application in Drug Discovery: A Scaffold for Potent Inhibitors
The 2-methylquinoline-4-carboxylate core is a key pharmacophore in the development of inhibitors for various biological targets.
Inhibitors of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of anticancer and anti-inflammatory drugs.[9][10] The quinoline-4-carboxylic acid moiety is a known pharmacophore that can form key interactions in the active site of DHODH.[11] Methyl 2-methylquinoline-4-carboxylate serves as a precursor to these potent inhibitors, where the ester is typically hydrolyzed to the active carboxylic acid in the final step or in vivo.[9]
Antimalarial Agents
The quinoline scaffold is famously present in antimalarial drugs like chloroquine and mefloquine. The 4-carboxamide derivatives of 2-substituted quinolines have shown promising activity against Plasmodium falciparum.[5] Methyl 2-methylquinoline-4-carboxylate can be readily converted to a variety of amides, allowing for the exploration of this chemical space in the search for new antimalarial agents.[12]
Visualizing the Synthetic Pathways
To better illustrate the synthetic utility of Methyl 2-methylquinoline-4-carboxylate, the following diagrams outline the key reaction workflows.
Caption: Synthesis of the core building block.
Caption: Key synthetic transformations.
Conclusion
Methyl 2-methylquinoline-4-carboxylate is a high-value, versatile building block for organic synthesis. Its straightforward preparation and the differential reactivity of its functional groups provide a robust platform for the synthesis of a diverse range of complex molecules. The applications of this scaffold in the development of potent DHODH inhibitors and antimalarial agents underscore its significance in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their own research endeavors.
References
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6037-6057. [Link][9][11][13]
OSTI.GOV. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link][10]
ResearchGate. (2025). A Procedure for Preparation of 2-Methylquinoline-4-carboxylic Acids. [Link]
PubMed. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link][11]
Kouznetsov, V. V., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. [Link][2]
ResearchGate. (2025). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. [Link]
ResearchGate. (n.d.). Reaction of various amines with 2-methylquinoline (1a) a. [Link]
Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86. [Link][6]
ResearchGate. (n.d.). Synthesis of methyl 2-methylquinoline-4-carboxylate (148) using.... [Link]
Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Medicinal Chemistry Letters, 7(12), 1176-1181. [Link][5]
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
O'Neill, P. M., et al. (2009). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 74(24), 9575-9578. [Link][4]
Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-44. [Link]
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link][7]
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]
Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions, 2, 1-38. [Link]
Winterfeldt, E., et al. (2004). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 47(11), 2853-2864. [Link][12]
The Versatile Scaffold: Methyl 2-methylquinoline-4-carboxylate in the Synthesis of Novel Antimicrobial Agents
Introduction: The Quinoline Core in Antimicrobial Drug Discovery The relentless evolution of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the myriad of heterocyclic scaffo...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Quinoline Core in Antimicrobial Drug Discovery
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the quinoline ring system stands out as a "privileged structure" due to its presence in numerous natural products and synthetic drugs with a wide array of biological activities, including potent antimicrobial effects. Historically, quinoline derivatives like quinine have been cornerstones in the fight against malaria. In the modern era, synthetic quinolones, such as ciprofloxacin, have become indispensable antibacterial agents. Their primary mechanism of action often involves the inhibition of crucial bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair, ultimately leading to bacterial cell death.[1]
This guide focuses on a key building block, Methyl 2-methylquinoline-4-carboxylate , a versatile starting material for the synthesis of a diverse range of quinoline-based compounds with promising antimicrobial properties. We will provide a comprehensive overview, from the synthesis of this precursor to its elaboration into potent antimicrobial candidates such as hydrazones and amides. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices to empower creative and effective drug discovery efforts.
Synthetic Strategy Overview
The overall synthetic workflow begins with the construction of the quinoline core, followed by functional group manipulations to generate diverse libraries of compounds for antimicrobial screening. The methyl ester at the 4-position of the quinoline ring serves as a versatile handle for derivatization.
Caption: General workflow for the synthesis of antimicrobial agents from Methyl 2-methylquinoline-4-carboxylate.
Part 1: Synthesis of the Precursor - Methyl 2-methylquinoline-4-carboxylate
The journey begins with the synthesis of the foundational quinoline scaffold, followed by esterification.
Protocol 1.1: Synthesis of 2-Methylquinoline-4-carboxylic Acid via the Doebner Reaction
The Doebner reaction is a classic and reliable method for constructing quinoline-4-carboxylic acids.[2][3][4] This one-pot, three-component reaction involves the condensation of an aniline, an aldehyde (which is formed in situ from the dehydration of pyruvic acid), and pyruvic acid itself.
Causality Behind Experimental Choices:
Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows for the reaction to be conducted at a reflux temperature that provides sufficient energy for the condensation and cyclization steps.
No Aldehyde Reactant: In this specific protocol for a 2-methyl substituted quinoline, an external aldehyde is not needed. Pyruvic acid serves a dual role: it provides the carboxylic acid functionality and, upon decarboxylation and condensation, forms the equivalent of an acetaldehyde enolate for the cyclization.[3]
Acidification: The product is a carboxylic acid, which forms a salt in the basic reaction medium (if one were used) or with the aniline starting material. Acidification with acetic acid protonates the carboxylate, causing the final product to precipitate out of the solution, facilitating its isolation.
Step-by-Step Protocol:
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (10.0 g, 0.107 mol) and ethanol (100 mL).
Addition of Pyruvic Acid: To the stirred solution, slowly add pyruvic acid (18.9 g, 0.214 mol). An exothermic reaction may be observed.
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will begin to precipitate. Further cooling in an ice bath can enhance precipitation.
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 30 mL) to remove unreacted starting materials.
Purification: The crude product is often of high purity. However, it can be further purified by recrystallization from a large volume of ethanol or acetic acid to yield 2-methylquinoline-4-carboxylic acid as a crystalline solid.
Protocol 1.2: Fischer Esterification to Methyl 2-methylquinoline-4-carboxylate
Fischer esterification is a straightforward and cost-effective method for converting a carboxylic acid into its corresponding ester using an excess of alcohol in the presence of a strong acid catalyst.[5][6]
Causality Behind Experimental Choices:
Methanol as Solvent and Reagent: Using methanol in large excess serves both as the solvent and as one of the reactants. According to Le Châtelier's principle, this drives the equilibrium towards the formation of the ester product.[5]
Sulfuric Acid as Catalyst: Concentrated sulfuric acid is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[6][7][8] It also acts as a dehydrating agent, sequestering the water formed during the reaction, which further pushes the equilibrium to the product side.
Neutralization: The reaction mixture is acidic due to the catalyst. Neutralizing with a base like sodium bicarbonate is crucial to quench the reaction and allow for the extraction of the neutral ester product into an organic solvent.
Step-by-Step Protocol:
Reaction Setup: Suspend 2-methylquinoline-4-carboxylic acid (10.0 g, 0.053 mol) in methanol (150 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (3 mL) to the stirred suspension.
Reflux: Heat the mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material. The suspension should become a clear solution as the reaction progresses.
Solvent Removal: Allow the reaction mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
Work-up: Carefully pour the residue into a beaker containing ice-cold water (200 mL). The solution will be acidic. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-methylquinoline-4-carboxylate.
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or hexane to afford the pure product.
Part 2: Synthesis of Antimicrobial Hydrazone Derivatives
Hydrazones are a class of compounds containing the R1R2C=NNR3R4 functionality. Quinoline-hydrazone hybrids have demonstrated a broad spectrum of antimicrobial activities.[9][10] The synthesis is a two-step process starting from the methyl ester.
Protocol 2.1: Synthesis of 2-Methylquinoline-4-carbohydrazide
The first step is the conversion of the methyl ester to a hydrazide through reaction with hydrazine hydrate.[11][12]
Causality Behind Experimental Choices:
Hydrazine Hydrate as Nucleophile: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the stable hydrazide.
Methanol as Solvent: Methanol is a suitable solvent that dissolves both the starting ester and hydrazine hydrate, facilitating the reaction.
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic acyl substitution to occur at a reasonable rate.
Step-by-Step Protocol:
Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 2-methylquinoline-4-carboxylate (5.0 g, 0.025 mol) in methanol (50 mL).
Addition of Hydrazine Hydrate: Add hydrazine hydrate (80% solution in water, 3.0 mL, ~0.05 mol) to the solution.
Reflux: Heat the reaction mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product, being less soluble in methanol than the starting ester, will precipitate as a white solid.
Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold methanol.
Purification: The product is typically of high purity. If necessary, it can be recrystallized from ethanol to give pure 2-methylquinoline-4-carbohydrazide.
Protocol 2.2: Synthesis of Quinoline-4-hydrazones
The final step involves the condensation of the synthesized hydrazide with various aromatic or heteroaromatic aldehydes to form the target hydrazones.
Causality Behind Experimental Choices:
Aldehyde as Electrophile: The carbonyl carbon of the aldehyde is electrophilic and is attacked by the terminal nitrogen of the hydrazide, which acts as the nucleophile.
Ethanol as Solvent: A protic solvent like ethanol is ideal for this condensation reaction.
Glacial Acetic Acid as Catalyst: A catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the initial nucleophilic attack by the hydrazide. It also facilitates the subsequent dehydration step to form the C=N double bond of the hydrazone.
Step-by-Step Protocol:
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-methylquinoline-4-carbohydrazide (1.0 g, 5.0 mmol) in ethanol (20 mL).
Addition of Aldehyde: Add the desired substituted aldehyde (5.0 mmol, 1.0 equivalent) to the solution.
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
Reflux: Heat the reaction mixture to reflux for 3-5 hours. The formation of the product is often indicated by a color change or the precipitation of a solid.
Isolation: After cooling to room temperature, the precipitated hydrazone product is collected by vacuum filtration.
Washing and Purification: Wash the solid with cold ethanol and then dry it. Recrystallization from a suitable solvent such as ethanol or a DMF/ethanol mixture will afford the pure hydrazone derivative.
Caption: Synthetic pathway for quinoline-4-hydrazones.
Part 3: Synthesis of Antimicrobial Amide Derivatives
Amide derivatives of quinoline-4-carboxylic acid are another important class of compounds with demonstrated antimicrobial efficacy.[13][14] These are typically synthesized by coupling the parent carboxylic acid with a variety of amines.
Protocol 3.1: Synthesis of Quinoline-4-carboxamides via EDC Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, a coupling agent is required to activate the carboxylic acid.[15] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used for this purpose.[16][17][18]
Causality Behind Experimental Choices:
EDC as a Coupling Agent: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the amide bond. The byproduct, a urea derivative, is water-soluble, which simplifies its removal during the work-up.[15][16]
HOBt as an Additive: 1-Hydroxybenzotriazole (HOBt) is often used in conjunction with EDC. It reacts with the O-acylisourea intermediate to form an HOBt-ester, which is less prone to side reactions and racemization (if the amine or carboxylic acid is chiral) but is still highly reactive towards the amine.[18]
DIPEA as a Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added to neutralize any acid present (e.g., if the amine is used as a hydrochloride salt) and to scavenge the proton released during the reaction, driving the reaction to completion.
DMF or DCM as Solvent: Anhydrous aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are used to prevent the hydrolysis of the activated intermediates.
Step-by-Step Protocol:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylquinoline-4-carboxylic acid (1.0 g, 5.3 mmol) in anhydrous DMF or DCM (20 mL).
Addition of Reagents: Add HOBt (0.79 g, 5.8 mmol, 1.1 eq) and EDC.HCl (1.12 g, 5.8 mmol, 1.1 eq) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
Addition of Amine and Base: Add the desired amine (5.3 mmol, 1.0 eq) followed by DIPEA (1.4 mL, 8.0 mmol, 1.5 eq).
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
Work-up: Dilute the reaction mixture with ethyl acetate (50 mL) and wash successively with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (1 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure quinoline-4-carboxamide.
Caption: Amide synthesis via EDC/HOBt coupling.
Part 4: Antimicrobial Activity Data
The synthesized derivatives of Methyl 2-methylquinoline-4-carboxylate are typically evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure, representing the lowest concentration of the compound that completely inhibits visible growth.
Table 1: Representative Antimicrobial Activity (MIC) of Quinoline-Hydrazone Derivatives
Note: Data is compiled from various sources and represents typical ranges. Actual values are highly dependent on the specific quinoline core and hydrazone substituent.
Table 2: Representative Antimicrobial Activity (MIC) of Quinoline-Carboxamide Derivatives
Note: Data is illustrative and compiled from multiple studies. The specific substitutions on the quinoline and amide moieties significantly impact activity.
Conclusion and Future Outlook
Methyl 2-methylquinoline-4-carboxylate is an exceptionally valuable and accessible starting material for the development of novel antimicrobial agents. The synthetic routes to this precursor are well-established, and its ester functionality provides a convenient point for diversification. The protocols detailed in this guide for the synthesis of hydrazone and amide derivatives offer robust and reproducible methods for generating compound libraries for antimicrobial screening. The structure-activity relationship data from such screenings can then guide the rational design of next-generation quinoline-based therapeutics to combat the growing threat of drug-resistant pathogens. Future work in this area will likely focus on the synthesis of more complex and hybrid molecules, leveraging the quinoline-4-carboxylate scaffold to target multiple biological pathways or to improve pharmacokinetic and pharmacodynamic properties.
References
Katariya, K. C., et al. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 94, 103406. [Link]
El-Sayed, W. M., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(19), 6529. [Link]
Omidkhah, N., & Ghodsi, S. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1163-1168. [Link]
Perjési, P., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305-309. [Link]
Akinyelu, J., et al. (2018). Microwave assisted synthesis and antimicrobial potential of quinoline-based 4-hydrazide-hydrazone derivatives. UPSpace Institutional Repository. [Link]
Omidkhah, N., & Ghodsi, S. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1163-1168. [Link]
Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(16), 7935-7963. [Link]
Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]
Perjési, P., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305-309. [Link]
Singh, V., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 7935-7963. [Link]
Omidkhah, N., & Ghodsi, S. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. ResearchGate. [Link]
Wender, P. A., et al. (1977). Methyl 2-(1-cyanocyclohexyl)hydrazine carboxylate. Organic Syntheses, 56, 88. [Link]
ResearchGate. (n.d.). Synthesis of N-substituted amides form 2-methylquinoline and amines under aerobic conditions and copper iodide as a catalyst. [Link]
Human Journals. (2022). Review on Antimicrobial Activity of Quinoline. Journal of Pharmaceutical and Biological Sciences, 10(2), 1-10. [Link]
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. [Link]
LookChem. (n.d.). Cas 29620-66-4,2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE. [Link]
ResearchGate. (n.d.). Synthesis of methyl 2-methylquinoline-4-carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst. [Link]
Kumar, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 77, 153186. [Link]
Application Notes and Protocols: Methyl 2-methylquinoline-4-carboxylate as a Ligand in Coordination Chemistry
Introduction: The Quinoline Scaffold in Modern Coordination Chemistry The quinoline moiety, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid s...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Quinoline Scaffold in Modern Coordination Chemistry
The quinoline moiety, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid structure and the presence of a nitrogen heteroatom make it an exceptional building block for designing ligands in coordination chemistry.[2] When functionalized with a carboxylate group at the 4-position and a methyl group at the 2-position, the resulting ligand, Methyl 2-methylquinoline-4-carboxylate, offers a compelling combination of steric and electronic properties for the synthesis of novel metal complexes.
This ligand can act as a bidentate chelating agent, coordinating to metal centers through the quinoline nitrogen and the carbonyl oxygen of the ester group. This N,O-coordination mode is crucial in the formation of stable metal complexes with diverse applications.[2][3] The resulting coordination compounds have shown significant potential as catalysts, advanced materials, and, most notably, as therapeutic agents. The chelation of metal ions can significantly enhance the biological activity of the organic ligand, leading to potent antimicrobial, antifungal, and anticancer properties.[4][5]
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of Methyl 2-methylquinoline-4-carboxylate and its coordination complexes. The protocols are designed to be self-validating, with explanations of the chemical principles behind the experimental choices.
PART 1: Synthesis of the Ligand and its Metal Complexes
Section 1.1: Synthesis of the Ligand Precursor: 2-Methylquinoline-4-carboxylic acid (CAS 634-38-8)
The foundational step is the synthesis of the carboxylic acid precursor. The Doebner reaction provides a reliable and straightforward method for this synthesis, reacting an aromatic amine (aniline) with an aldehyde (acetaldehyde, formed in situ) and pyruvic acid.[6]
Protocol 1: Doebner Synthesis of 2-Methylquinoline-4-carboxylic acid
Causality: This one-pot, three-component reaction is efficient for constructing the quinoline-4-carboxylic acid core. The mechanism involves an initial aldol condensation or Schiff base formation, followed by a Michael addition and subsequent cyclization and dehydration to form the stable aromatic quinoline ring.[6]
Materials:
Aniline
Pyruvic acid
Acetaldehyde (or paraldehyde as a source)
Ethanol (solvent)
Concentrated Hydrochloric Acid (catalyst)
Sodium hydroxide solution (for workup)
Step-by-Step Procedure:
In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1 equivalent) in ethanol.
Slowly add concentrated hydrochloric acid to the solution to form the aniline hydrochloride salt. This in situ salt formation prevents unwanted side reactions of the aniline.
To this stirred solution, add pyruvic acid (1 equivalent).
Slowly add acetaldehyde (1 equivalent) dropwise. The reaction is often exothermic. Maintain the temperature with a water bath if necessary.
Once the addition is complete, heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After cooling to room temperature, a precipitate of the crude product should form. Filter the solid and wash with cold ethanol.
To purify, resuspend the crude solid in water and add a 10% sodium hydroxide solution until the solid dissolves, forming the sodium salt of the carboxylic acid.
Filter the solution to remove any insoluble impurities.
Re-precipitate the purified carboxylic acid by slowly adding dilute hydrochloric acid to the filtrate until the pH is acidic (pH ~4-5).
Filter the purified white to pale yellow solid, wash with cold water, and dry under vacuum.
Characterization Data (Expected):
Appearance: White to pale yellow solid.
¹H NMR (DMSO-d₆): Expect signals for the aromatic protons of the quinoline ring, a singlet for the methyl group (around 2.7 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).
IR (KBr, cm⁻¹): Characteristic peaks for O-H stretch of the carboxylic acid (broad, ~2500-3300), C=O stretch (~1700), and C=C/C=N stretches of the aromatic ring (~1600-1450).
Section 1.2: Synthesis of Methyl 2-methylquinoline-4-carboxylate (CAS 55625-40-6)
The conversion of the carboxylic acid to its methyl ester is efficiently achieved via Fischer esterification.
Protocol 2: Fischer Esterification
Causality: This is an acid-catalyzed equilibrium reaction. Using a large excess of the alcohol (methanol) as both reactant and solvent drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[7][8][9] The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10]
Anhydrous Sodium Sulfate or Magnesium Sulfate (drying agent)
Ethyl acetate (for extraction)
Step-by-Step Procedure:
Suspend 2-methylquinoline-4-carboxylic acid (1 equivalent) in a large excess of anhydrous methanol in a round-bottom flask.
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, ~0.1 equivalents) dropwise with stirring.
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
Cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate.
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the remaining acid. (Caution: CO₂ evolution).
Wash the organic layer sequentially with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Characterization Data (Expected):
Appearance: White or off-white crystalline solid.
¹H NMR (CDCl₃): Expect signals for the aromatic protons, a singlet for the C2-methyl group (~2.7-2.8 ppm), and a singlet for the ester methyl group (-OCH₃) around 4.0 ppm. The broad carboxylic acid proton signal will be absent.
IR (KBr, cm⁻¹): The broad O-H stretch will disappear. A strong C=O stretch for the ester will be present (~1720-1730 cm⁻¹), along with C-O stretches (~1250-1300 cm⁻¹).
Section 1.3: Synthesis of a Representative Metal Complex: Dichlorido(bis(methyl 2-methylquinoline-4-carboxylate))copper(II)
Causality: Quinoline-based ligands readily form stable complexes with transition metals like copper(II).[11][12] The reaction typically proceeds by mixing the ligand and a metal salt in a 2:1 molar ratio in an alcoholic solvent. The heat applied during reflux provides the necessary activation energy for the coordination bonds to form. The resulting complex often precipitates from the solution upon cooling.
Dissolve Methyl 2-methylquinoline-4-carboxylate (2 equivalents) in hot methanol in a round-bottom flask.
In a separate flask, dissolve Copper(II) Chloride dihydrate (1 equivalent) in a minimum amount of methanol.
Add the methanolic solution of the copper salt dropwise to the stirred, hot ligand solution. A color change and/or precipitation may be observed immediately.
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to maximize precipitation.
Collect the resulting solid complex by vacuum filtration.
Wash the solid with a small amount of cold methanol and then diethyl ether to remove any unreacted starting materials.
Dry the complex in a vacuum desiccator.
PART 2: Characterization and Data Analysis
Characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes.
Section 2.1: Spectroscopic and Analytical Data
Technique
Ligand (Methyl 2-methylquinoline-4-carboxylate)
Cu(II) Complex (Representative)
Rationale for Observations
FT-IR (cm⁻¹)
C=O stretch: ~1725
C=O stretch: ~1680-1700 (shift to lower frequency)
Coordination of the carbonyl oxygen to the metal center weakens the C=O double bond, causing a redshift (lower wavenumber).
C=N stretch: ~1600
C=N stretch: ~1610-1620 (shift to higher frequency)
Coordination of the quinoline nitrogen to the metal withdraws electron density, strengthening the C=N bond and causing a blueshift.
UV-Vis (nm)
π→π* transitions: ~280-320
Ligand-based transitions shifted; d-d transitions appear as a broad, weak band in the visible region (~600-800 nm).
The d-d transitions are characteristic of d⁹ Cu(II) complexes and provide information about the coordination geometry.
Elemental Analysis
Calculated for C₁₂H₁₁NO₂: C, 71.63%; H, 5.51%; N, 6.96%
Calculated for C₂₄H₂₂Cl₂CuN₂O₄: C, 52.89%; H, 4.07%; N, 5.14%
Confirms the stoichiometry of the complex, ensuring the correct metal-to-ligand ratio.
Section 2.2: Visualization of Synthetic Workflow
The overall process from starting materials to the final coordination complex can be visualized as a clear workflow.
Caption: Inhibition of the DHODH enzyme by a quinoline-metal complex.
The quinoline-4-carboxylate scaffold is a known pharmacophore that can bind to the active site of DHODH, disrupting its function and thereby halting the synthesis of pyrimidines necessary for cell proliferation. The coordination of a metal ion can alter the binding affinity and selectivity of the ligand for the enzyme's active site.
Conclusion
Methyl 2-methylquinoline-4-carboxylate is a versatile N,O-bidentate ligand that can be synthesized through robust and well-established chemical reactions. Its coordination complexes, particularly with transition metals like copper(II), are of significant interest due to their enhanced biological activities. The protocols and data presented in these notes provide a solid foundation for researchers to synthesize, characterize, and evaluate these promising compounds for applications in drug discovery and development.
References
Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. RSC Publishing.[Link]
Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. PubMed Central, National Institutes of Health.[Link]
Transition metal complexes with quinoline-2-carboxylate ligand: synthesis, crystal structure, thermal analysis and quantum chemical calculations. ResearchGate.[Link]
Preparation and Characterization of Some Transition Metal Complexes with ( N ,S ,O) New Schiff Base Ligand. Iraqi National Journal of Chemistry.[Link]
Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI.[Link]
Antimicrobial activity of metal complexes. ResearchGate.[Link]
Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PubMed Central, National Institutes of Health.[Link]
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.[Link]
Transition Metal Complexes of N-Anchored N-Heterocyclic Carbene Ligands: Synthesis, Characterization, and Reactivity. ResearchGate.[Link]
N-HETEROCYCLIC CARBENES OF THE LATE TRANSITION METALS: A COMPUTATIONAL AND STRUCTURAL DATABASE STUDY. UNT Digital Library.[Link]
Quinoline-derivative coordination compounds as potential applications to antibacterial and antineoplasic drugs. PubMed, National Institutes of Health.[Link]
Transition Metal Complexation Studies on Heterocyclic Ligands. ResearchGate.[Link]
Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed Central, National Institutes of Health.[Link]
Copper(II) complexes of quinoline polyazamacrocyclic scorpiand-type ligands: X-ray, equilibrium and kinetic studies. ResearchGate.[Link]
Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. Hindawi.[Link]
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.[Link]
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central, National Institutes of Health.[Link]
Application Notes and Protocols: Methyl 2-methylquinoline-4-carboxylate in Materials Science
Foreword for the Advanced Researcher This document provides a comprehensive technical guide on the applications of Methyl 2-methylquinoline-4-carboxylate in the field of materials science. As a valued precursor, this qui...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword for the Advanced Researcher
This document provides a comprehensive technical guide on the applications of Methyl 2-methylquinoline-4-carboxylate in the field of materials science. As a valued precursor, this quinoline derivative offers a versatile platform for the synthesis of advanced functional materials, particularly in the realm of organic electronics. These notes are designed for researchers, scientists, and professionals in drug development, offering both foundational knowledge and detailed experimental protocols. We will delve into the synthesis of this key compound, its subsequent polymerization into functional materials, and its application in the fabrication of Organic Light-Emitting Diodes (OLEDs). The protocols provided herein are based on established methodologies for quinoline derivatives and are intended to serve as a robust starting point for your research and development endeavors.
Introduction to Methyl 2-methylquinoline-4-carboxylate
Methyl 2-methylquinoline-4-carboxylate is a heterocyclic compound featuring a quinoline core, a methyl group at the 2-position, and a methyl ester at the 4-position. This molecular architecture imparts a unique combination of electronic and chemical properties, making it a valuable building block in organic synthesis.[1] The quinoline moiety, with its electron-deficient nitrogen-containing aromatic ring system, provides a foundation for materials with desirable charge transport characteristics. The ester and methyl groups offer sites for further chemical modification and polymerization, allowing for the tailoring of material properties.
Key Properties for Materials Science:
Property
Significance in Materials Science
Chemical Formula
C₁₂H₁₁NO₂
Molecular Weight
201.22 g/mol
Quinoline Core
Provides good electron affinity and potential for n-type charge transport. The extended π-system contributes to luminescence.
Methyl Ester Group
Can be hydrolyzed to a carboxylic acid for further functionalization or can participate in polymerization reactions.
Methyl Group
Can influence solubility and film-forming properties of derived materials.
Synthesis of Methyl 2-methylquinoline-4-carboxylate
The synthesis of Methyl 2-methylquinoline-4-carboxylate can be achieved through several established methods for quinoline synthesis, most notably the Friedländer and Doebner-von Miller reactions, followed by esterification. The Friedländer synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a common and versatile approach.[2]
Protocol: Synthesis via Friedländer Annulation and Esterification
This protocol outlines a two-step process for the laboratory-scale synthesis of Methyl 2-methylquinoline-4-carboxylate.
Part A: Synthesis of 2-Methylquinoline-4-carboxylic acid
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminobenzophenone (1 equivalent), pyruvic acid (1.2 equivalents), and ethanol as the solvent.
Catalyst Addition: Slowly add a catalytic amount of a Lewis acid, such as ZrCl₄ or a Brønsted acid like sulfuric acid.
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.
Isolation and Purification: Filter the precipitate, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-methylquinoline-4-carboxylic acid.
Part B: Esterification to Methyl 2-methylquinoline-4-carboxylate
Reaction Setup: Suspend the synthesized 2-methylquinoline-4-carboxylic acid (1 equivalent) in methanol.
Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid.
Reflux: Heat the mixture to reflux for 8-12 hours.
Neutralization: After cooling, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain Methyl 2-methylquinoline-4-carboxylate.
Diagram: Synthesis Workflow
Caption: General strategy for synthesizing a quinoline-based polymer.
Application in Organic Light-Emitting Diodes (OLEDs)
Protocol: Fabrication of a Solution-Processed OLED
This protocol details the fabrication of a multilayer OLED using spin-coating and thermal evaporation techniques.
[4]
1. Substrate Preparation:
Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
Dry the substrates with a stream of high-purity nitrogen.
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to enhance its work function for better hole injection.
[4]
2. Layer Deposition:
Hole-Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate (e.g., 3000-4000 rpm for 30-60 seconds). Anneal at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox.
[4] * Emissive Layer (EML): Prepare a solution of the quinoline-based emissive polymer in a suitable organic solvent (e.g., toluene, chlorobenzene). Spin-coat the EML onto the HIL. Anneal the substrate to remove the solvent (e.g., 80-100°C for 30 minutes in a glovebox).
Electron-Transport Layer (ETL) and Cathode (Thermal Evaporation): Transfer the substrate to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).
Deposit a suitable ETL (e.g., TPBi) to a thickness of 20-40 nm at a rate of 1-2 Å/s.
Deposit a thin electron-injection layer of lithium fluoride (LiF) (1 nm) at a rate of 0.1-0.2 Å/s.
[4] * Deposit the metal cathode, typically aluminum (Al), to a thickness of 100-150 nm at a rate of 2-5 Å/s.
[4]
3. Encapsulation:
To protect the device from degradation by moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside a glovebox.
[4]
Diagram: OLED Fabrication Workflow
Caption: Step-by-step workflow for fabricating a solution-processed OLED.
Characterization of Materials and Devices
Thorough characterization is crucial to understand the properties of the synthesized materials and the performance of the fabricated devices.
Material Characterization:
Technique
Purpose
NMR Spectroscopy (¹H, ¹³C)
Structural confirmation of the monomer and polymer.
FTIR Spectroscopy
Identification of functional groups.
Gel Permeation Chromatography (GPC)
Determination of polymer molecular weight and polydispersity.
Thermogravimetric Analysis (TGA)
Evaluation of thermal stability.
Differential Scanning Calorimetry (DSC)
Determination of glass transition temperature.
UV-Vis and Photoluminescence Spectroscopy
Investigation of optical and emissive properties.
Cyclic Voltammetry (CV)
Determination of HOMO and LUMO energy levels.
Device Characterization:
Technique
Purpose
Current-Voltage-Luminance (J-V-L) Measurement
To determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE). [4]
Electroluminescence (EL) Spectroscopy
To measure the emission spectrum of the device. [4]
Conclusion and Future Outlook
Methyl 2-methylquinoline-4-carboxylate serves as a valuable and versatile precursor for the development of advanced materials in materials science. Its derivatives have shown promise in the synthesis of functional polymers for optoelectronic applications, particularly in the fabrication of OLEDs. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the potential of this compound and its derivatives in creating novel materials with tailored properties. Future research may focus on the development of novel polymerization techniques to directly incorporate Methyl 2-methylquinoline-4-carboxylate into polymer backbones and the exploration of its derivatives in other areas of materials science, such as sensors and organic photovoltaics.
References
Benchchem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs).
Çakmak, O., et al. (n.d.).
ResearchGate. (2025, August 7). Synthesis and characterization of quinoline-based copolymers for light emitting diodes.
Application Notes and Protocols for the Development of Methyl 2-methylquinoline-4-carboxylate Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Oncology and the Promise of Methyl 2-methylquinoline-4-carboxylate Derivatives The quinoline ring is a privileged he...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Oncology and the Promise of Methyl 2-methylquinoline-4-carboxylate Derivatives
The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including potent anticancer properties.[1][2] Several quinoline-based drugs, such as bosutinib and neratinib, have been approved for cancer therapy, validating the therapeutic potential of this structural motif.[3] These agents exert their effects through diverse mechanisms, including kinase inhibition, disruption of microtubule dynamics, and induction of programmed cell death (apoptosis).[4][5][6]
Methyl 2-methylquinoline-4-carboxylate serves as a key building block for the synthesis of a diverse library of 4-carboxylic acid-functionalized quinoline derivatives.[7] The modification of this core structure at various positions allows for the fine-tuning of its physicochemical properties and biological activity, offering a promising avenue for the discovery of novel anticancer agents. This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic investigation of Methyl 2-methylquinoline-4-carboxylate derivatives, offering detailed protocols and insights for researchers in the field of cancer drug discovery.
I. Synthesis of Methyl 2-methylquinoline-4-carboxylate Derivatives
A versatile method for the synthesis of substituted quinoline derivatives is the Povarov reaction. This multicomponent reaction typically involves an aniline, an aldehyde, and an activated alkene to construct the quinoline core. For the synthesis of 2-arylquinoline derivatives, a common approach involves the reaction of an aniline with an aromatic aldehyde and an alkene.[8]
General Synthetic Protocol: Povarov Reaction for 2-Arylquinoline Derivatives
This protocol outlines a general procedure for the synthesis of 2-arylquinoline derivatives, which can be adapted for the creation of a library of compounds based on the Methyl 2-methylquinoline-4-carboxylate scaffold.
Materials:
Substituted anilines
Aromatic aldehydes
Methyl 2-methyl-3-butenoate (or other suitable activated alkene)
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
Reaction Setup: To a round-bottom flask, add the substituted aniline (1.0 eq), the aromatic aldehyde (1.0 eq), and the activated alkene (1.2 eq) in the chosen solvent.
Catalyst Addition: Add the Lewis acid catalyst (0.1-0.3 eq) to the reaction mixture.
Reaction Progression: Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 2-arylquinoline derivative.
Causality Behind Experimental Choices:
Lewis Acid Catalyst: The Lewis acid is crucial for activating the aldehyde and promoting the formation of the imine intermediate, which is a key step in the Povarov reaction mechanism.
Solvent: The choice of solvent can influence the reaction rate and yield. Aprotic solvents like DCM and MeCN are commonly used to avoid interference with the Lewis acid catalyst.
Purification: Column chromatography is a standard and effective method for purifying the final compounds from unreacted starting materials and byproducts, ensuring the high purity required for biological testing.
II. In Vitro Evaluation of Anticancer Activity
The initial assessment of the anticancer potential of newly synthesized Methyl 2-methylquinoline-4-carboxylate derivatives involves evaluating their cytotoxicity against a panel of human cancer cell lines.
A. Cell Viability Assays (MTT and XTT)
Cell viability assays are fundamental for determining the concentration at which a compound inhibits cell growth by 50% (IC50). The MTT and XTT assays are colorimetric methods that measure the metabolic activity of viable cells.[4]
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.[1] Add the diluted compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[9]
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay where the formazan product is water-soluble, simplifying the protocol.[4]
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
XTT Addition: Add the XTT working solution to each well.[4]
Incubation: Incubate the plate for 2-4 hours at 37°C.
Absorbance Measurement: Measure the absorbance at a wavelength of 450-490 nm.[4]
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
B. Data Presentation: IC50 Values
The cytotoxic activities of representative quinoline derivatives are summarized in the table below.
Understanding the molecular mechanisms by which Methyl 2-methylquinoline-4-carboxylate derivatives exert their anticancer effects is crucial for their further development. Key mechanisms for quinoline derivatives include the induction of cell cycle arrest and apoptosis.[1][4]
A. Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.[5]
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[5][10]
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Data Analysis: Analyze the cell cycle distribution using appropriate software to quantify the percentage of cells in each phase.
B. Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate cancer cells.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.[1]
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI).[1]
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.
Protocol for Western Blot Analysis:
Cell Lysis: After treatment with the test compound, lyse the cells in a suitable lysis buffer containing protease inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2).
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
IV. In Vivo Evaluation of Antitumor Efficacy
Promising compounds identified from in vitro studies should be further evaluated for their antitumor efficacy in vivo using animal models, such as xenograft models in immunocompromised mice.[8]
Protocol for Subcutaneous Xenograft Model:[8]
Cell Preparation: Culture human cancer cells to 80-90% confluency. Harvest the cells, wash with sterile PBS, and resuspend in a suitable medium (e.g., PBS or a mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.[8]
Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[8]
Tumor Growth Monitoring: Once tumors become palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (Width^2 x Length) / 2.[8]
Compound Administration: When the tumors reach a certain size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer the test compound and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
Efficacy Evaluation: Monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
V. Visualizing Mechanisms and Workflows
Signaling Pathway: Induction of Apoptosis by a Quinoline Derivative
Caption: A typical workflow for the in vitro screening of novel anticancer compounds.
VI. Conclusion and Future Directions
The Methyl 2-methylquinoline-4-carboxylate scaffold represents a versatile platform for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large compound libraries for screening. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro evaluation, and mechanistic elucidation of these derivatives. Future research should focus on establishing clear structure-activity relationships (SAR) to guide the rational design of more potent and selective compounds. Furthermore, exploring novel molecular targets and combination therapies will be crucial in advancing these promising compounds towards clinical development.
References
New Journal of Chemistry. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]
ResearchGate. Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using... [Link]
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
NIH. Assaying cell cycle status using flow cytometry - PMC. [Link]
MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]
PubMed. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. [Link]
Neuroquantology. Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. [Link]
NIH. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
PubMed. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. [Link]
NIH. Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]
PubMed. Design, Synthesis and Biological Evaluation of Novel 4-(2-fluorophenoxy)quinoline Derivatives as Selective c-Met Inhibitors. [Link]
NIH. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [Link]
NIH. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
PubMed. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. [Link]
University of South Florida. Apoptosis Protocols. [Link]
The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]
ResearchGate. Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using... [Link]
The Jackson Laboratory. How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. [Link]
RSC Publishing. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [Link]
Bio-Rad Antibodies. Apoptosis Analysis by Flow Cytometry. [Link]
Taylor & Francis Online. Review on recent development of quinoline for anticancer activities. [Link]
SpringerLink. Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
New Journal of Chemistry. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]
NIH. Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]
NIH. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]
Hindawi. Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives. [Link]
MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]
ResearchGate. (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]
"Methyl 2-methylquinoline-4-carboxylate" use in the development of corrosion inhibitors
An Application Guide to Investigating Methyl 2-methylquinoline-4-carboxylate as a Novel Corrosion Inhibitor Introduction: The Imperative for Advanced Corrosion Mitigation Corrosion, the electrochemical degradation of mat...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to Investigating Methyl 2-methylquinoline-4-carboxylate as a Novel Corrosion Inhibitor
Introduction: The Imperative for Advanced Corrosion Mitigation
Corrosion, the electrochemical degradation of materials, poses a significant and costly challenge across numerous industries, from infrastructure and transportation to energy and manufacturing. In acidic environments, commonly encountered during industrial cleaning, pickling, and oil and gas exploration, the corrosion of metals like mild steel is particularly aggressive. The use of organic corrosion inhibitors is one of the most practical and effective strategies for mitigating this damage.[1][2] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (hydrogen evolution) corrosion reactions.[3]
Among the vast array of organic compounds studied, quinoline and its derivatives have emerged as a highly promising class of corrosion inhibitors.[4] Their efficacy is largely attributed to the presence of the quinoline ring, a planar aromatic system with high π-electron density, and heteroatoms (nitrogen and, in derivatives, often oxygen) with lone pairs of electrons. These features facilitate strong adsorption onto the d-orbitals of metals.[5] This guide focuses on a specific, promising candidate: Methyl 2-methylquinoline-4-carboxylate . We will explore its mechanism of action and provide detailed protocols for its synthesis and evaluation, empowering researchers to rigorously assess its potential in corrosion science.
Molecular Profile and Mechanism of Action
The efficacy of an organic inhibitor is intrinsically linked to its molecular structure.[4] Methyl 2-methylquinoline-4-carboxylate possesses several key features that make it an excellent candidate for corrosion inhibition:
Quinoline Core: The bicyclic aromatic ring system provides a large surface area and delocalized π-electrons, promoting strong adsorption onto the metal surface.
Heteroatoms: The nitrogen atom in the quinoline ring and the two oxygen atoms in the carboxylate group are rich in electrons and act as active centers for adsorption.[3]
Substituent Groups: The methyl (-CH₃) and methyl carboxylate (-COOCH₃) groups can influence the molecule's electron density distribution and solubility, further enhancing its protective properties.
The primary mechanism of inhibition is the adsorption of the molecule onto the metal surface, which can occur through two main processes:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate bond formation between the lone pairs of the heteroatoms (N, O) and the vacant d-orbitals of the iron atoms on the steel surface.[6]
This adsorption process forms a protective film that isolates the metal from the corrosive medium. The quality and stability of this film dictate the inhibitor's efficiency.
Caption: Adsorption mechanism of the inhibitor on a metal surface.
Protocol 1: Synthesis of Methyl 2-methylquinoline-4-carboxylate
A common and effective method for synthesizing quinoline frameworks is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a carbonyl compound.[7]
Objective: To synthesize Methyl 2-methylquinoline-4-carboxylate for subsequent use in corrosion inhibition studies.
Standard laboratory glassware for reflux and extraction
Rotary evaporator
Recrystallization solvents (e.g., ethanol)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 2-aminobenzoate (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.
Catalyst Addition: Add a catalytic amount of Cp₂ZrCl₂ (e.g., 5 mol%) and trimellitic acid (e.g., 5 mol%).
Causality Note: The dual catalyst system facilitates the condensation and cyclization reactions required to form the quinoline ring structure efficiently under milder conditions than traditional acid or base catalysis.[7]
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol to yield pure Methyl 2-methylquinoline-4-carboxylate.
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Evaluation of Corrosion Inhibition Performance
To comprehensively assess the effectiveness of the synthesized inhibitor, a combination of gravimetric and electrochemical methods is essential. The following workflow provides a robust framework for evaluation.
Caption: Overall experimental workflow for inhibitor evaluation.
Weight Loss (Gravimetric) Method
This method provides a direct, tangible measure of corrosion rate and inhibition efficiency.
Materials:
Mild steel coupons of known dimensions
Abrasive papers (various grits, e.g., 200 to 1200)
Degreasing solvent (e.g., acetone)
Corrosive medium (e.g., 1 M HCl)
Synthesized inhibitor at various concentrations (e.g., 50, 100, 150, 200 ppm)
Thermostatically controlled water bath
Analytical balance (±0.1 mg precision)
Procedure:
Coupon Preparation: Mechanically polish the mild steel coupons with successive grades of abrasive paper to achieve a smooth, mirror-like finish.
Causality Note: Polishing ensures a standardized surface area and removes any pre-existing oxide layers, providing a reproducible baseline for corrosion measurements.
Cleaning: Degrease the coupons by sonicating in acetone, rinse with deionized water, and dry thoroughly.
Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W₁).
Immersion: Immerse the coupons in beakers containing the corrosive medium (1 M HCl) with and without different concentrations of the inhibitor. One coupon should be immersed in the uninhibited acid solution to serve as a blank.
Exposure: Place the beakers in a water bath set to a specific temperature (e.g., 303 K) for a predetermined immersion period (e.g., 6 hours).
Final Weighing: After the immersion period, carefully remove the coupons. Clean them with a soft brush, rinse with water and acetone, dry, and reweigh to get the final weight (W₂).
Calculations:
Corrosion Rate (CR) in mm/year:
CR = (8.76 × 10⁴ × ΔW) / (A × T × D)
where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area (cm²), T is the immersion time (hours), and D is the density of mild steel (~7.85 g/cm³).
Inhibition Efficiency (IE%):
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
Electrochemical Methods
Electrochemical tests provide rapid results and deeper insights into the inhibition mechanism.[8] A standard three-electrode cell is used, containing the mild steel coupon as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE).
A. Potentiodynamic Polarization (Tafel Analysis)
This technique helps determine the corrosion current density (Icorr) and indicates whether the inhibitor acts on the anodic, cathodic, or both reactions (mixed-type).[9]
Protocol:
Stabilization: Immerse the three-electrode setup in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
Polarization Scan: Apply a potential scan from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1.0 mV/s).[10]
Data Analysis: Plot the potential (E) versus the logarithm of the current density (log I). Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).[11][12]
Calculation:
Inhibition Efficiency (IE%):
IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100
where Icorr_blank and Icorr_inh are the corrosion current densities without and with the inhibitor.
An inhibitor is considered anodic or cathodic if the displacement in Ecorr is greater than 85 mV; otherwise, it is classified as mixed-type.[13]
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to investigate the properties of the inhibitor film and the charge transfer process at the metal/solution interface.[3]
Protocol:
Stabilization: As with the Tafel analysis, stabilize the system at its OCP.
Impedance Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
Data Analysis: The data is typically presented as a Nyquist plot (Z_imaginary vs. Z_real). The plot for an inhibited system often shows a larger semicircle compared to the blank.
The diameter of the semicircle on the real axis corresponds to the charge transfer resistance (Rct). A larger Rct value indicates slower corrosion and better inhibition.[3]
Calculation:
Inhibition Efficiency (IE%):
IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor.
Data Interpretation and Theoretical Validation
Quantitative Data Summary
The performance of quinoline derivatives is highly dependent on concentration and temperature.[9][14] The results should be tabulated for clear comparison.
Table 1: Illustrative Inhibition Efficiency of a Quinoline Derivative at 308 K
Concentration (mg/L)
Inhibition Efficiency (IE%) from Weight Loss
IE% from Tafel
IE% from EIS
50
85.2%
86.1%
87.5%
100
92.5%
93.4%
94.1%
150
97.1%
98.1%
98.3%
200
97.3%
98.2%
98.5%
Note: Data is illustrative, based on typical results for effective quinoline inhibitors like those in reference[13].
As shown, inhibition efficiency generally increases with concentration up to an optimal point, where the metal surface becomes saturated with inhibitor molecules.[13]
Adsorption Isotherm and Thermodynamic Considerations
To understand the interaction between the inhibitor and the metal surface, experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir isotherm is frequently found to be a good fit for quinoline derivatives, suggesting the formation of a monolayer on the metal surface.[13][15][16]
The Langmuir isotherm is expressed as:
C / θ = 1 / K_ads + C
where C is the inhibitor concentration, θ is the degree of surface coverage (IE%/100), and K_ads is the equilibrium constant of the adsorption process. A linear plot of C/θ versus C confirms adherence to the Langmuir model.[2]
Quantum Chemical Calculations
Computational studies, particularly Density Functional Theory (DFT), provide theoretical support for experimental findings.[5][17] Key parameters calculated include:
E_HOMO (Highest Occupied Molecular Orbital Energy): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest better inhibition.
E_LUMO (Lowest Unoccupied Molecular Orbital Energy): Relates to the ability to accept electrons.
ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which often correlates with higher inhibition efficiency.[8]
These calculations can predict the active sites in the molecule responsible for adsorption and help explain the differences in efficiency between various derivatives.[5][18]
Conclusion
Methyl 2-methylquinoline-4-carboxylate represents a structurally promising candidate for the development of new, high-efficiency corrosion inhibitors. Its combination of a planar quinoline core, electron-rich heteroatoms, and modulating substituent groups provides the necessary molecular characteristics for strong adsorption and surface protection. By following the detailed synthesis and evaluation protocols outlined in this guide—combining gravimetric, electrochemical, and theoretical approaches—researchers can systematically investigate its performance, understand its mechanism of action, and contribute to the advancement of corrosion mitigation technologies.
References
Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl. (n.d.). Indian Academy of Sciences.
An electrochemical and theoretical evaluation of new quinoline derivative as a corrosion inhibitor for carbon steel in HCl solut. (n.d.).
Electrochemical and DFT studies of quinoline derivatives on corrosion inhibition of AA5052 aluminium alloy in NaCl solution. (2015). INIS-IAEA.
Novel quinoline derivatives as green corrosion inhibitors for mild steel in acidic medium: Electrochemical, SEM, AFM, and XPS studies. (2025).
Adsorption and corrosion inhibition of new synthesized quinoline on mild steel in HCl and H2SO4 solutions. (n.d.).
On the adsorption isotherms behavior of quinoxaline as corrosion inhibitor for copper in nitric acid. (2025). [No Source Provided].
Electrochemical and Theoretical Evaluation of Some Quinoline Derivatives as Corrosion Inhibitors of Mild Steel in Acidic Medium. (2025).
The relationship between corrosion rate and temperature for different concentrations of MIP. (n.d.).
Studies on adsorption and corrosion inhibitive properties of quinoline derivatives on N80 steel in 15% hydrochloric acid. (n.d.). Taylor & Francis Online.
Adsorption isotherm according to Langmuir's model derived from weight loss measurement. (n.d.).
Adsorption and corrosion inhibition of new synthesized quinoline on mild steel in HCl and H 2 SO 4 solutions. (2016).
Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion inHydrochloric Acid S. (2025). [No Source Provided].
Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using... (n.d.).
Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion inHydrochloric Acid Solution. (n.d.). Science Publishing Group.
Quinoline and its Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium. (2025).
Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023). Physical Chemistry Research.
Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion inHydrochloric Acid Solution. (2025).
Correlation between Tafel Analysis and Electrochemical Impedance Spectroscopy by Prediction of Amperometric Response
Tafel Polarization analysis what is the correl
Corrosion inhibition effect of 5-(4-methylpiperazine)-methylquinoline-8-ol on carbon steel in molar acid medium. (2025).
Application Note: Laboratory-Scale Synthesis of Methyl 2-methylquinoline-4-carboxylate
Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of methyl 2-methylquinoline-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science.[1]...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of methyl 2-methylquinoline-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The protocol details a robust and reliable two-step synthetic route, commencing with the synthesis of the intermediate, 2-methylquinoline-4-carboxylic acid, via the Doebner reaction, followed by a classic Fischer esterification to yield the target compound. This guide is intended for researchers and scientists in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety information.
Introduction and Synthetic Strategy
Quinoline scaffolds are privileged structures in drug discovery, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[2] Methyl 2-methylquinoline-4-carboxylate serves as a key precursor for more complex, functionalized quinoline derivatives.[1]
The synthetic strategy outlined herein was chosen for its reliability, scalability, and the use of readily available starting materials. The two-step approach allows for the isolation and purification of the intermediate 2-methylquinoline-4-carboxylic acid, ensuring a high-purity precursor for the final esterification step.
The overall transformation proceeds as follows:
Step 1: Doebner Reaction. Aniline is condensed with two equivalents of pyruvic acid in ethanol. This reaction builds the core quinoline ring system to produce 2-methylquinoline-4-carboxylic acid.[3]
Step 2: Fischer Esterification. The synthesized carboxylic acid is then esterified using methanol in the presence of a strong acid catalyst (sulfuric acid) to yield the final product, methyl 2-methylquinoline-4-carboxylate.[4]
Reaction Mechanisms
2.1 Doebner Reaction
The Doebner reaction is a classic method for synthesizing quinoline-4-carboxylic acids.[3] The mechanism involves an initial condensation of two pyruvic acid molecules, followed by a 1,4-addition of the aromatic amine (aniline). Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring. A final decarboxylation at the 2-position of an intermediate results in the desired 2-methylquinoline-4-carboxylic acid.
2.2 Fischer Esterification
This is a standard acid-catalyzed equilibrium reaction. The carboxylic acid is protonated by the strong acid catalyst, which activates the carbonyl carbon for nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to generate the protonated ester. Final deprotonation yields the methyl ester product.
Experimental Protocols
PART 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid
This procedure is adapted from the principles of the Doebner reaction.[5]
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Amount
Moles
Molar Equiv.
Aniline
93.13
9.31 g (9.13 mL)
0.10
1.0
Pyruvic Acid
88.06
17.61 g (14.9 mL)
0.20
2.0
Ethanol (Absolute)
46.07
100 mL
-
-
Sodium Hydroxide
40.00
~8 g
-
-
Hydrochloric Acid (conc.)
36.46
As needed
-
-
Step-by-Step Procedure
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (9.31 g, 0.10 mol) and absolute ethanol (50 mL). Stir the mixture to ensure complete dissolution.
Reagent Addition: In a separate beaker, dissolve pyruvic acid (17.61 g, 0.20 mol) in absolute ethanol (50 mL). Add this solution dropwise to the stirring aniline solution over 30 minutes. The addition is exothermic; maintain a gentle stir rate.
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A yellow precipitate should form as the reaction proceeds.
Isolation of Intermediate: After the reflux period, cool the mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.
Filtration and Washing: Collect the yellow solid precipitate by vacuum filtration. Wash the solid sequentially with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove unreacted starting materials.
Purification: The crude product can be purified by recrystallization. Suspend the crude solid in water (approx. 150 mL) and add 10% aqueous sodium hydroxide solution until the solid dissolves completely (forming the sodium salt). Treat the solution with activated charcoal, heat gently, and filter while hot to remove impurities.
Precipitation of Product: Cool the filtrate and acidify it slowly with concentrated hydrochloric acid until the pH is approximately 3-4. A pale yellow to white precipitate of 2-methylquinoline-4-carboxylic acid will form.
Final Collection: Collect the purified product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum oven at 80 °C.
Characterization: The expected yield is typically 70-80%. The product should be characterized by melting point and spectroscopic methods (¹H NMR, IR).[6]
PART 2: Synthesis of Methyl 2-methylquinoline-4-carboxylate
This procedure follows the principles of Fischer esterification.[4]
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Amount
Moles
Molar Equiv.
2-Methylquinoline-4-carboxylic acid
187.19
9.36 g
0.05
1.0
Methanol
32.04
100 mL
~2.47
~49
Sulfuric Acid (conc.)
98.08
2 mL
~0.037
0.74
Sodium Bicarbonate (sat. aq. soln.)
84.01
As needed
-
-
Dichloromethane (DCM)
84.93
150 mL
-
-
Anhydrous Sodium Sulfate
142.04
As needed
-
-
Step-by-Step Procedure
Reaction Setup: Suspend 2-methylquinoline-4-carboxylic acid (9.36 g, 0.05 mol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) to the suspension while stirring. The mixture may warm up slightly.
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the starting carboxylic acid spot is no longer visible.
Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
Work-up and Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and transfer to a separatory funnel. Carefully add saturated aqueous sodium bicarbonate solution portion-wise to neutralize the remaining acid (Caution: CO₂ evolution). Continue adding until effervescence ceases.
Phase Separation: Separate the organic layer. Wash the organic layer with brine (2 x 30 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: The crude product, often a light brown or yellow solid/oil, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization: The expected yield is typically 85-95%. The final product should be a white to pale yellow solid. Confirm its identity and purity via melting point, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Overall Synthesis Workflow
The following diagram illustrates the complete workflow from starting materials to the final purified product.
Caption: High-level workflow for the two-step synthesis.
Characterization of Final Product
To confirm the successful synthesis of methyl 2-methylquinoline-4-carboxylate, the following analytical techniques are recommended:
¹H NMR (Proton NMR): The spectrum should show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group at the 2-position, and a singlet for the methyl ester group.
¹³C NMR (Carbon NMR): The spectrum will confirm the number of unique carbon atoms, including the ester carbonyl carbon, and the carbons of the quinoline core.
IR (Infrared) Spectroscopy: Look for a strong carbonyl (C=O) stretching band for the ester group, typically around 1720-1740 cm⁻¹.
Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₁₂H₁₁NO₂ = 201.22 g/mol ) by identifying the molecular ion peak (M⁺).
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Aniline: Toxic and readily absorbed through the skin. Handle with extreme care.
Pyruvic Acid: Corrosive and causes skin and eye burns.
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Add slowly and carefully to other liquids, especially methanol, to control the exothermic reaction.
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.[7]
Dispose of all chemical waste according to institutional and local regulations.
References
Doebner–Miller reaction . In Wikipedia. Retrieved January 11, 2026, from [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. Retrieved January 11, 2026, from [Link]
Doebner-Miller Reaction . SynArchive. Retrieved January 11, 2026, from [Link]
Slae, S., & MacMillan, D. W. C. (2009). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis . The Journal of Organic Chemistry, 74(15), 5550–5554. [Link]
Chavan, N. D., et al. Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst . ResearchGate. Retrieved January 11, 2026, from [Link]
Hayani, M., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES . Revues Scientifiques Marocaines. Retrieved January 11, 2026, from [Link]
Safety data sheet for 2-Methylquinoline . CPAchem. (2023). Retrieved January 11, 2026, from [Link]
Safety data sheet for 7-Methylquinoline . Fisher Scientific. (2024). Retrieved January 11, 2026, from [Link]
Zemtsova, M. N., Trakhtenberg, P. L., & Galkina, M. V. A Procedure for Preparation of 2‐Methylquinoline‐4‐carboxylic Acids . Sci-Hub. Retrieved January 11, 2026, from [Link]
2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442 . PubChem. Retrieved January 11, 2026, from [Link]
2-(4-Methylphenyl)quinoline-4-carboxylic acid . National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]
Farah, A. A., et al. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate . IUCr Journals. Retrieved January 11, 2026, from [Link]
Application Notes & Protocols: Strategic Functionalization of the Methyl 2-methylquinoline-4-carboxylate Ring
Abstract: This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic functionalization of the quinoline ring in Methyl 2-methylquinoline-4-carboxylate...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract:
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic functionalization of the quinoline ring in Methyl 2-methylquinoline-4-carboxylate. Quinoline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, enabling rational selection of synthetic strategies. Detailed, step-by-step protocols for key transformations, including electrophilic substitution and modern cross-coupling reactions, are provided, supported by mechanistic insights and practical considerations for reaction optimization and safety.
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline motif, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry due to its wide range of biological activities.[1][2][3] Functionalized quinolines are integral to drugs with applications spanning from anticancer and antimalarial to antimicrobial and anti-inflammatory therapies.[3][4] Methyl 2-methylquinoline-4-carboxylate serves as a versatile starting material for creating diverse libraries of quinoline derivatives.[5] The strategic introduction of various functional groups onto the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[4][6]
This guide focuses on providing both the "how" and the "why" of functionalizing this specific quinoline scaffold, empowering researchers to not only replicate established methods but also to innovate and adapt these techniques for their unique research goals.
Foundational Concepts: Understanding the Reactivity of the Quinoline Ring
The reactivity of the quinoline ring is dictated by the electronic properties of its constituent benzene and pyridine rings. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is comparatively electron-rich and thus more prone to electrophilic substitution.[7] The nitrogen atom significantly influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution (EAS): In strongly acidic conditions, the quinoline nitrogen is protonated, further deactivating the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution, such as nitration and halogenation, preferentially occurs on the benzene ring at positions C5 and C8.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, primarily at the C2 and C4 positions.
Transition-Metal-Catalyzed C-H Functionalization: This modern approach offers a powerful and atom-economical way to directly introduce functional groups at various positions of the quinoline ring.[8][9] The regioselectivity is often controlled by the choice of catalyst, ligands, and directing groups.[7][9] For instance, N-oxides are commonly used as directing groups to facilitate functionalization at the C2 and C8 positions.[7][9]
Strategic Functionalization Protocols
This section details step-by-step protocols for key functionalization reactions on the quinoline ring of Methyl 2-methylquinoline-4-carboxylate.
Electrophilic Aromatic Substitution: Nitration
Nitration is a fundamental method for introducing a nitro group, which can then be reduced to an amino group, a versatile handle for further derivatization.
Causality Behind Experimental Choices: The use of a mixture of concentrated sulfuric and nitric acid is a classic and effective method for generating the highly electrophilic nitronium ion (NO₂⁺). The reaction is typically performed at low temperatures to control the exothermic reaction and minimize side product formation. The regioselectivity favoring the C5 and C8 positions on the benzene ring is a direct consequence of the deactivating effect of the protonated quinoline nitrogen on the pyridine ring.
Protocol 3.1: Nitration of Methyl 2-methylquinoline-4-carboxylate
Materials:
Methyl 2-methylquinoline-4-carboxylate
Concentrated Sulfuric Acid (H₂SO₄)
Concentrated Nitric Acid (HNO₃)
Ice
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Ethyl Acetate
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer
Dropping funnel
Ice bath
Standard glassware for workup and purification
Procedure:
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-methylquinoline-4-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.
Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel to isolate the nitrated isomers.
Expected Outcome: A mixture of 5-nitro and 8-nitro isomers. The ratio of these isomers can be influenced by the precise reaction conditions.
Safety Precautions:
Handle concentrated acids with extreme care in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
The addition of the nitrating mixture is exothermic and should be done slowly to control the temperature.
Neutralization with sodium bicarbonate will produce CO₂ gas and should be done cautiously to avoid excessive foaming.
Halogenation introduces a halogen atom onto the quinoline ring, which serves as a versatile handle for subsequent cross-coupling reactions.
Causality Behind Experimental Choices: The use of N-Bromosuccinimide (NBS) provides a milder and more selective source of electrophilic bromine compared to elemental bromine. Acetic acid serves as a suitable solvent that can also protonate the quinoline nitrogen, directing the substitution to the benzene ring.
Protocol 3.2: Bromination of Methyl 2-methylquinoline-4-carboxylate
Materials:
Methyl 2-methylquinoline-4-carboxylate
N-Bromosuccinimide (NBS)
Acetic Acid
Sodium Thiosulfate Solution
Saturated Sodium Bicarbonate Solution
Dichloromethane (DCM)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Standard glassware for workup and purification
Procedure:
Dissolve Methyl 2-methylquinoline-4-carboxylate (1.0 eq) in acetic acid in a round-bottom flask.
Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates completion.
Pour the reaction mixture into water and quench any unreacted bromine with a sodium thiosulfate solution.
Neutralize the solution with a saturated sodium bicarbonate solution.
Extract the product with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer to yield the crude product.
Purify by column chromatography to obtain the brominated quinoline derivative.
Expected Outcome: Predominantly the 5-bromo and 8-bromo isomers.
Safety Precautions:
NBS is a lachrymator and should be handled in a fume hood.
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds.[10] This protocol assumes the starting material is a bromo-substituted methyl 2-methylquinoline-4-carboxylate, which can be synthesized using the halogenation protocol above.
Causality Behind Experimental Choices: Palladium catalysts, such as Pd(PPh₃)₄ or [Pd(dppf)Cl₂], are highly effective for Suzuki-Miyaura couplings.[10] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. A base is required to activate the boronic acid for transmetalation. The choice of solvent and base can significantly impact the reaction efficiency.
Protocol 3.3: Suzuki-Miyaura Coupling of a Bromo-substituted Methyl 2-methylquinoline-4-carboxylate
Schlenk flask or similar reaction vessel for inert atmosphere
Inert gas supply (Nitrogen or Argon)
Standard glassware for workup and purification
Procedure:
To a Schlenk flask, add the bromo-substituted quinoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
Evacuate and backfill the flask with an inert gas (repeat 3 times).
Add the degassed solvent system (e.g., Toluene/Water 4:1).
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
Cool the reaction to room temperature and dilute with water.
Extract the product with an organic solvent like ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the solvent under reduced pressure.
Purify the residue by column chromatography to obtain the desired biaryl product.
Expected Outcome: The corresponding arylated quinoline derivative.
Safety Precautions:
Palladium catalysts can be air-sensitive and should be handled under an inert atmosphere.
Boronic acids can be irritants.
Organic solvents are flammable.
Data Presentation & Visualization
Table 1: Summary of Functionalization Reactions
Reaction Type
Reagents
Typical Position(s)
Key Considerations
Nitration
HNO₃, H₂SO₄
C5, C8
Low temperature control is crucial for selectivity.
Bromination
NBS, Acetic Acid
C5, C8
Milder alternative to Br₂.
Suzuki Coupling
Arylboronic acid, Pd catalyst, Base
Position of Halogen
Requires an inert atmosphere and a halogenated precursor.
Diagrams
Caption: Workflow for the electrophilic nitration of the quinoline ring.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The functionalization of the quinoline ring in Methyl 2-methylquinoline-4-carboxylate offers a rich landscape for synthetic exploration in the pursuit of novel therapeutic agents. The protocols and principles outlined in this guide provide a solid foundation for researchers to build upon. By understanding the underlying mechanisms that govern regioselectivity and reactivity, scientists can more effectively design and execute synthetic strategies to access a wide array of functionalized quinoline derivatives. The continued development of novel catalytic systems, particularly in the realm of C-H activation, promises to further expand the toolkit for modifying this important heterocyclic scaffold.[6][11]
References
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central.
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.
Application Notes and Protocols for C–H Activ
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
Palladium in Quinoline Synthesis. ScienceDirect.
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central.
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PubMed Central.
Technical Support Center: Functionaliz
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
Palladium-Catalysed Synthesis and Transform
Palladium-Catalyzed Dehydrogenative Coupling: An Efficient Synthetic Strategy for the Construction of the Quinoline Core. MDPI.
Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using...
Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. PubMed Central.
Application Notes & Protocols: Derivatization of Methyl 2-methylquinoline-4-carboxylate for Biological Screening
Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, and antimi...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] Methyl 2-methylquinoline-4-carboxylate (MMQC) is a versatile starting material for generating libraries of novel quinoline derivatives. This document provides a detailed guide for the strategic derivatization of MMQC, focusing on the robust conversion to quinoline-4-carboxamides. We present the scientific rationale, step-by-step synthetic protocols, characterization guidelines, and a protocol for preliminary biological screening using a standard cytotoxicity assay.
Introduction: The Quinoline Scaffold
Quinoline-based compounds have demonstrated a wide array of therapeutic activities, making them a focal point of drug discovery programs.[1][2] The derivatization of the quinoline core is a proven strategy to modulate pharmacokinetic properties and explore structure-activity relationships (SAR).[1][3] MMQC is an ideal starting block due to its accessible synthesis and the presence of a chemically tractable ester group at the 4-position, which serves as a prime handle for diversification.
The primary strategy outlined here involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then activated for amide bond formation. This amide coupling approach is one of the most frequently used reactions in medicinal chemistry, allowing for the introduction of a virtually limitless variety of chemical moieties from commercially available amines.[4]
Strategic Overview: From Core Scaffold to Screenable Library
The overall workflow is designed to efficiently generate a diverse library of amide derivatives from the MMQC core for subsequent biological evaluation. The process involves three main stages: Scaffold Preparation, Library Synthesis, and Biological Screening.
Caption: General workflow from starting material to biological data.
Experimental Protocols
Protocol 1: Scaffold Preparation - Hydrolysis of MMQC
Rationale: The conversion of the methyl ester to a carboxylic acid is the critical first step. The carboxylic acid is the necessary functional group for subsequent amide coupling reactions. Basic hydrolysis using sodium hydroxide is a standard, high-yielding method for this transformation.
Materials:
Methyl 2-methylquinoline-4-carboxylate (MMQC)
Methanol (MeOH)
Sodium Hydroxide (NaOH)
Hydrochloric Acid (HCl), 2M solution
Deionized Water
Round-bottom flask, magnetic stirrer, pH paper, Buchner funnel
Procedure:
Dissolve Methyl 2-methylquinoline-4-carboxylate (1.0 eq) in methanol (approx. 10 mL per gram of starting material) in a round-bottom flask.
Add a solution of Sodium Hydroxide (2.0-3.0 eq) in deionized water to the flask.
Stir the reaction mixture at reflux (approx. 65-70 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.
After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
Re-dissolve the remaining aqueous residue in a minimal amount of water and cool the solution in an ice bath.
Acidify the solution dropwise with 2M HCl with stirring. A precipitate will form as the pH drops. Continue adding acid until the pH is approximately 3-4.
Collect the solid precipitate, 2-methylquinoline-4-carboxylic acid, by vacuum filtration using a Buchner funnel.
Wash the solid with cold deionized water and dry under vacuum. The product can be used in the next step without further purification if high purity is observed.
¹H NMR: Expect disappearance of the methyl ester singlet (around 3.9-4.0 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm). Aromatic protons will show characteristic shifts.[5][6]
Mass Spec (ESI-): [M-H]⁻ corresponding to the molecular weight of the carboxylic acid.
Protocol 2: Library Synthesis - Amide Coupling
Rationale: Direct amide coupling using a reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) is a highly efficient method.[7] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is readily attacked by the amine.[8] HOBt is often added to suppress side reactions and improve yields, particularly with less reactive amines.[7]
Application Notes & Protocols: Methyl 2-methylquinoline-4-carboxylate in the Synthesis of Novel Heterocyclic Compounds
Introduction: The Quinoline Scaffold and the Utility of a Key Building Block The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1]...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Quinoline Scaffold and the Utility of a Key Building Block
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] Its derivatives are foundational to a vast array of pharmaceuticals, exhibiting activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][5] Methyl 2-methylquinoline-4-carboxylate serves as a highly versatile and strategic starting material for accessing a diverse library of these valuable compounds. Its structure incorporates three key reactive sites: the ester at the C4 position, the activated methyl group at the C2 position, and the quinoline ring itself, which can undergo further functionalization.
The synthesis of the parent 2-methylquinoline-4-carboxylic acid framework is often achieved through classic named reactions like the Doebner reaction, which involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[6] The methyl ester, Methyl 2-methylquinoline-4-carboxylate, offers practical advantages in synthesis, including improved solubility and ease of purification, with the ester group serving as a convenient handle for subsequent transformations.[7]
This guide provides detailed protocols and scientific rationale for utilizing Methyl 2-methylquinoline-4-carboxylate as a precursor in the synthesis of more complex heterocyclic systems, targeting researchers and professionals in drug discovery and organic synthesis.
Application 1: Synthesis of 2-Methylquinoline-4-carbohydrazide, a Gateway to N-Heterocycles
The transformation of a carboxylate ester into a carbohydrazide (also known as a hydrazide) is a fundamental step in heterocyclic chemistry. The resulting hydrazide is a potent binucleophilic reagent, poised for cyclization reactions with various electrophiles to form five- and six-membered heterocycles such as pyrazoles, oxadiazoles, and triazoles.
Causality and Mechanistic Insight
The conversion of Methyl 2-methylquinoline-4-carboxylate to its corresponding hydrazide is achieved through hydrazinolysis. This is a nucleophilic acyl substitution reaction where hydrazine, a powerful nucleophile, attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds via a tetrahedral intermediate, which then collapses to expel methanol as a leaving group, yielding the thermodynamically stable hydrazide. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating under reflux.
Experimental Protocol: Hydrazinolysis of Methyl 2-methylquinoline-4-carboxylate
This protocol describes the synthesis of 2-methylquinoline-4-carbohydrazide.[8]
Materials:
Methyl 2-methylquinoline-4-carboxylate
Hydrazine hydrate (80-99%)
Methanol (Anhydrous)
Isopropanol (for recrystallization)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methylquinoline-4-carboxylate (1 equivalent) in dry methanol.
To this solution, add hydrazine hydrate (2-2.5 equivalents) dropwise at room temperature.
Heat the resulting solution to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After completion, allow the reaction mixture to cool to room temperature.
The precipitated product is collected by filtration.
The filtrate can be concentrated under reduced pressure to recover more product.
Recrystallize the combined crude product from isopropanol to yield pure 2-methylquinoline-4-carbohydrazide as a white solid.[8]
Data Presentation: Physicochemical Properties
Compound
CAS Number
Molecular Formula
Molar Mass ( g/mol )
Melting Point (°C)
Methyl 2-methylquinoline-4-carboxylate
55625-40-6
C₁₂H₁₁NO₂
201.22
N/A
2-Methylquinoline-4-carbohydrazide
29620-66-4
C₁₁H₁₁N₃O
201.22
175-176
Data sourced from BenchChem and ChemicalBook.[7][8]
Visualization: Reaction Workflow
Caption: Workflow for the synthesis of 2-methylquinoline-4-carbohydrazide.
Application 2: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
The pyrazolo[3,4-b]quinoline core is a highly sought-after heterocyclic scaffold, particularly in the development of kinase inhibitors for oncology.[9][10] The synthesis often involves the construction of the pyrazole ring onto a pre-existing quinoline or quinolinone precursor. Starting from Methyl 2-methylquinoline-4-carboxylate, a versatile strategy involves its conversion to a β-ketoester, which can then undergo a classical cyclization with hydrazine to form the pyrazolone-fused system.
Synthetic Strategy and Rationale
The chosen pathway leverages the reactivity of the C4-ester and the C2-methyl group.
Base-catalyzed Condensation: The first step involves a Claisen-like condensation. The methyl group at the C2 position is sufficiently acidic to be deprotonated by a strong base (e.g., Sodium Ethoxide). The resulting carbanion acts as a nucleophile, attacking an electrophilic acyl source like diethyl carbonate. This forms a β-ketoester intermediate, a critical precursor for pyrazole synthesis.
Cyclization with Hydrazine: The β-ketoester intermediate possesses two electrophilic carbonyl centers. Upon reaction with hydrazine, a condensation-cyclization cascade is initiated. Hydrazine first reacts with one of the carbonyl groups to form a hydrazone, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the second carbonyl group, leading to the formation of the fused pyrazolone ring after dehydration.
Experimental Protocol: Synthesis of 1,6-dihydro-6-methyl-4H-pyrazolo[3,4-b]quinolin-4-one
Part A: Synthesis of Ethyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Prepare a solution of sodium ethoxide in absolute ethanol.
To this solution, add Methyl 2-methylquinoline-4-carboxylate (1 equivalent) followed by diethyl carbonate (1.5 equivalents).
Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the β-ketoester product.
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization.
Part B: Cyclization to form the Pyrazolo[3,4-b]quinolinone
Suspend the β-ketoester from Part A (1 equivalent) in ethanol.
Add hydrazine hydrate (1.2 equivalents) and a catalytic amount of acetic acid.
Reflux the mixture for 8-10 hours.
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure pyrazolo[3,4-b]quinolinone derivative.
Visualization: Synthetic Pathway
Caption: Synthetic pathway to Pyrazolo[3,4-b]quinolinone derivatives.
Application 3: Synthesis of 2-Styrylquinoline Derivatives
The methyl group at the C2 position of the quinoline ring is activated by the adjacent nitrogen atom, making its protons acidic. This allows it to participate in condensation reactions with aldehydes to form styryl derivatives. These 2-styrylquinolines possess extended π-conjugation, often resulting in fluorescent properties, making them valuable as molecular probes, dyes, and potential antimicrobial agents.[7][11]
Causality and Mechanistic Insight
The reaction is a variation of the Knoevenagel condensation, typically catalyzed by an acid or a Lewis acid like indium(III) chloride.[11] The catalyst activates the aldehyde carbonyl group, making it more electrophilic. A base or the reaction conditions facilitate the deprotonation of the C2-methyl group to form a nucleophilic carbanion. This carbanion then attacks the activated aldehyde carbonyl, forming an aldol-type intermediate. Subsequent dehydration (elimination of a water molecule) is rapid, driven by the formation of the stable, conjugated styryl system.
Experimental Protocol: Synthesis of Methyl 2-styrylquinoline-4-carboxylate
This protocol is adapted from general procedures for styrylquinoline synthesis.[11]
Materials:
Methyl 2-methylquinoline-4-carboxylate
Benzaldehyde (or a substituted benzaldehyde)
Indium(III) Chloride (InCl₃) or Acetic Anhydride
Solvent (e.g., Toluene or solvent-free)
Procedure:
In a reaction vessel, combine Methyl 2-methylquinoline-4-carboxylate (1 equivalent), the desired aromatic aldehyde (1.2 equivalents), and a catalytic amount of Indium(III) Chloride (e.g., 10 mol%).
Heat the mixture (e.g., to 100-120 °C) with stirring for 4-6 hours. Monitor the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the pure 2-styrylquinoline derivative.
Visualization: Condensation Mechanism
Caption: Simplified mechanism for styrylquinoline synthesis.
General Laboratory Procedures
Protocol: Saponification to 2-Methylquinoline-4-carboxylic acid
Accessing the free carboxylic acid is often necessary for subsequent amide coupling or other derivatizations.
Dissolve Methyl 2-methylquinoline-4-carboxylate (1 equivalent) in a mixture of methanol and water.
Add an excess of sodium hydroxide (2-3 equivalents).
Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
Cool the solution and remove the methanol under reduced pressure.
Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material.
Carefully acidify the aqueous layer with cold, dilute hydrochloric acid until a pH of ~4-5 is reached.
The carboxylic acid will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
Standard Characterization
The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques:
¹H and ¹³C NMR: To confirm the molecular structure. For example, in the hydrazide synthesis, the disappearance of the methyl ester singlet (~4.0 ppm) and the appearance of broad NH and NH₂ signals are indicative of a successful reaction.[8]
Mass Spectrometry (MS): To confirm the molecular weight of the product.[11]
Infrared (IR) Spectroscopy: To identify key functional groups. For instance, the C=O stretch of the ester (~1725 cm⁻¹) will shift in the hydrazide product.[11]
Safety and Handling
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.
Acids and bases used in these protocols are corrosive.
Refer to the Safety Data Sheet (SDS) for all chemicals before use. 2-Methylquinoline-4-carboxylic acid is known to cause skin and eye irritation and may cause respiratory irritation.[12]
References
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
Wikipedia. (n.d.). Doebner–Miller reaction.
Kouznetsov, V. V., et al. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
SynArchive. (n.d.). Doebner-Miller Reaction.
Larock, R. C., & Yue, D. (n.d.).
Wondimagegn, D., & Weyesa, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
Mondal, S., et al. (n.d.).
Kumar, A., et al. (n.d.).
ResearchGate. (n.d.). Quinoline Heterocycles: Synthesis and Bioactivity.
Wondimagegn, D., & Weyesa, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
Slideshare. (n.d.).
ResearchGate. (n.d.).
ResearchGate. (n.d.).
El-Mrabet, I., et al. (2025). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)
Gondek, E., et al. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC.
PubChem - NIH. (n.d.).
BenchChem. (n.d.).
Ukrport, D., et al. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
Application Notes & Protocols: Methyl 2-methylquinoline-4-carboxylate as a Pivotal Intermediate in Pharmaceutical Synthesis
Abstract & Introduction The quinoline scaffold is a privileged heterocyclic motif deeply embedded in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, inc...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract & Introduction
The quinoline scaffold is a privileged heterocyclic motif deeply embedded in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][2] Among the vast library of quinoline-based building blocks, Methyl 2-methylquinoline-4-carboxylate stands out as a particularly versatile and crucial intermediate.[3][4] Its structure incorporates a reactive ester at the C4 position, which serves as a synthetic handle for facile derivatization into amides, hydrazides, and other functional groups, while the C2 methyl group offers opportunities for further functionalization or can be a key pharmacophoric element.
This document provides an in-depth guide for researchers and drug development professionals on the synthesis, handling, and strategic application of Methyl 2-methylquinoline-4-carboxylate. We will elucidate the causality behind common synthetic protocols, provide detailed, field-tested methodologies, and demonstrate its conversion into downstream compounds of pharmaceutical interest.
Synthesis of the Intermediate: The Friedländer Annulation
The construction of the quinoline framework is most effectively achieved through condensation reactions. The Friedländer synthesis is a classic and highly reliable method, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a β-ketoester).[1][5] This approach is favored for its convergence and efficiency in rapidly building the bicyclic quinoline core.
The synthesis of Methyl 2-methylquinoline-4-carboxylate typically proceeds via the condensation of a 2-aminoacetophenone with methyl acetoacetate. The acid or base catalyst facilitates the initial condensation to form an enamine or Schiff base, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring.[6]
Caption: Workflow for the Friedländer Synthesis of the title compound.
Detailed Synthesis Protocol
This protocol describes a robust, scalable synthesis of Methyl 2-methylquinoline-4-carboxylate.
Materials & Reagents:
2-Aminoacetophenone
Methyl acetoacetate
Ethanol, anhydrous
Sulfuric acid, concentrated
Sodium bicarbonate (NaHCO₃), saturated solution
Sodium sulfate (Na₂SO₄), anhydrous
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
Procedure:
Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminoacetophenone (10.0 g, 74.0 mmol) in anhydrous ethanol (100 mL).
Addition of Ketoester: To the stirring solution, add methyl acetoacetate (9.4 g, 81.4 mmol, 1.1 eq) dropwise over 5 minutes.
Catalyst Addition (Causality): Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise. The acid acts as a catalyst to promote both the initial condensation and the subsequent cyclization/dehydration steps. An exothermic reaction is expected. The controlled addition at low temperature prevents runaway reactions and minimizes side-product formation.
Reaction & Monitoring: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the 2-aminoacetophenone spot indicates reaction completion.
Work-up & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water. A precipitate will form. Neutralize the acidic solution by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual salts. The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.
Drying: Dry the purified product under vacuum at 40°C for 12 hours. Expected yield: 80-90%.
Physicochemical Properties & Safe Handling
Proper handling of all chemical intermediates is paramount for laboratory safety.
Note: The hazard information is generalized from related quinoline compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.[7]
Application in Pharmaceutical Synthesis: Amide Bond Formation
A primary application of Methyl 2-methylquinoline-4-carboxylate is its role as a precursor to quinoline-4-carboxamides. The ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with a desired amine. This amide coupling reaction is one of the most frequently used transformations in drug discovery.
Caption: General workflow for converting the intermediate to a target amide.
Protocol: Synthesis of N-Benzyl-2-methylquinoline-4-carboxamide
This protocol details the two-step conversion of the title compound into a representative amide derivative.
Part A: Saponification (Ester Hydrolysis)
Setup: To a solution of Methyl 2-methylquinoline-4-carboxylate (5.0 g, 24.8 mmol) in a mixture of Tetrahydrofuran (THF) and water (4:1, 100 mL), add lithium hydroxide monohydrate (LiOH·H₂O) (2.1 g, 49.6 mmol, 2.0 eq).
Rationale: LiOH is a preferred base for saponification as it often leads to cleaner reactions and minimizes side products compared to NaOH or KOH, especially with sensitive substrates. The THF/water solvent system ensures the solubility of both the organic starting material and the inorganic base.
Reaction: Stir the mixture at room temperature for 3-5 hours, monitoring by TLC until the starting ester is fully consumed.
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and acidify to pH 3-4 with 1M HCl. The carboxylic acid product will precipitate.
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methylquinoline-4-carboxylic acid.
Part B: Amide Coupling
Activation: In a dry flask under a nitrogen atmosphere, suspend the 2-methylquinoline-4-carboxylic acid (4.0 g, 21.4 mmol) in anhydrous Dichloromethane (DCM, 80 mL). Add HATU (9.7 g, 25.6 mmol, 1.2 eq) and Diisopropylethylamine (DIPEA) (8.3 mL, 47.0 mmol, 2.2 eq). Stir for 20 minutes at room temperature.
Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack. DIPEA is a non-nucleophilic base used to mop up the acid formed during the reaction and maintain an optimal pH for the coupling.
Amine Addition: Add benzylamine (2.5 g, 23.5 mmol, 1.1 eq) dropwise to the activated mixture.
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC for completion.
Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the pure N-benzyl-2-methylquinoline-4-carboxamide.
Analytical Characterization
Confirming the identity and purity of synthesized compounds is critical. The following data are representative of the final amide product from the protocol in Section 4.1.
Analysis Technique
Expected Result for N-Benzyl-2-methylquinoline-4-carboxamide
m/z calculated for C₁₈H₁₆N₂O [M+H]⁺: 277.13; found: 277.1.
Purity (HPLC)
>95%
Conclusion
Methyl 2-methylquinoline-4-carboxylate is a high-value intermediate whose strategic importance in pharmaceutical R&D cannot be overstated. Its straightforward synthesis via established methods like the Friedländer reaction and the synthetic accessibility of its C4-ester handle make it an ideal starting point for the construction of diverse libraries of quinoline-4-carboxamides and other derivatives. The protocols and insights provided herein are designed to empower researchers to confidently and efficiently utilize this compound in their drug discovery programs.
References
Chavan, N. D., et al. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst. ResearchGate. Retrieved from [Link]
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Retrieved from [Link]
J&K Scientific. (n.d.). 2-Methyl-Quinoline-4-carboxylic acid | 634-38-8. Retrieved from [Link]
CPAchem Ltd. (2023). Safety data sheet. Retrieved from [Link]
Farah, A. A., et al. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. IUCr Journals. Retrieved from [Link]
Chem-Supply. (n.d.). MSDS of Methyl quinoline-4-carboxylate. Retrieved from [Link]
The Good Scents Company. (n.d.). 2-methyl quinoline, 91-63-4. Retrieved from [Link]
Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
Moganeradj, K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]
Ukraintsev, I., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Retrieved from [Link]
MySkinRecipes. (n.d.). 4-Methylquinoline-2-Carboxylic Acid. Retrieved from [Link]
ResearchGate. (n.d.). A Procedure for Preparation of 2-Methylquinoline-4-carboxylic Acids. Retrieved from [Link]
The Pivotal Role of Methyl 2-methylquinoline-4-carboxylate in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Quinoline Scaffold and the Significance of a Versatile Building Block The quinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. Its presenc...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Quinoline Scaffold and the Significance of a Versatile Building Block
The quinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. Its presence in a wide array of natural products and synthetic compounds with diverse and potent biological activities has cemented its importance.[1] Derivatives of quinoline have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, analgesic, and antimalarial agents.[2][3] At the heart of the synthesis of many of these bioactive molecules lies Methyl 2-methylquinoline-4-carboxylate , a versatile and strategically functionalized building block.
This technical guide provides an in-depth exploration of the utility of Methyl 2-methylquinoline-4-carboxylate in the synthesis of bioactive compounds. We will delve into the chemical logic behind its application, providing detailed, field-proven protocols for the synthesis of both the core molecule and its key derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
The synthetic utility of Methyl 2-methylquinoline-4-carboxylate stems from the orthogonal reactivity of its functional groups. The methyl ester at the C4 position provides a stable, yet readily cleavable handle for further elaboration into amides, hydrazides, and other functionalities. The methyl group at the C2 position, while seemingly simple, is activated for condensation reactions, allowing for the extension of the quinoline scaffold to create styryl derivatives with extended conjugation, a feature often exploited in the design of fluorescent probes and certain anticancer agents.
The general workflow for the utilization of Methyl 2-methylquinoline-4-carboxylate in the synthesis of bioactive molecules is depicted below:
Caption: Synthetic pathways from core scaffold to bioactive molecules.
Synthesis of the Core Scaffold: Methyl 2-methylquinoline-4-carboxylate
The synthesis of the quinoline-4-carboxylic acid core is often achieved through multicomponent reactions, with the Doebner reaction being a prominent and efficient method.[4][5] This reaction involves the condensation of an aniline, an aldehyde (or a ketone), and pyruvic acid.
Protocol 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid via the Doebner Reaction
This protocol details the synthesis of the carboxylic acid precursor, which can then be esterified to yield Methyl 2-methylquinoline-4-carboxylate.
Materials:
Substituted Aniline (1.0 equiv)
Pyruvic Acid (1.5 equiv)
Ethanol
Hydrochloric Acid (for acidification)
Sodium Hydroxide (for work-up)
Procedure:
In a round-bottom flask, dissolve the substituted aniline in ethanol.
Slowly add pyruvic acid to the solution while stirring. The order of addition can be crucial for minimizing side products.[6]
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Pour the mixture into ice-cold water and acidify with hydrochloric acid to a pH of approximately 4-5.
The precipitated solid is collected by filtration.
To purify, dissolve the crude product in an aqueous sodium hydroxide solution and treat with activated charcoal.
Filter the solution and re-precipitate the product by adding hydrochloric acid.
Collect the purified 2-methylquinoline-4-carboxylic acid by filtration, wash with water, and dry under vacuum.
Protocol 2: Esterification to Methyl 2-methylquinoline-4-carboxylate
Materials:
2-Methylquinoline-4-carboxylic Acid (1.0 equiv)
Methanol
Sulfuric Acid (catalytic amount)
Sodium Bicarbonate solution (for neutralization)
Dichloromethane or Ethyl Acetate (for extraction)
Anhydrous Sodium Sulfate
Procedure:
Suspend 2-methylquinoline-4-carboxylic acid in methanol in a round-bottom flask.
Carefully add a catalytic amount of concentrated sulfuric acid.
Reflux the mixture for 8-12 hours, or until TLC indicates the complete consumption of the starting material.
Cool the reaction mixture and remove the excess methanol under reduced pressure.
Neutralize the residue with a saturated sodium bicarbonate solution.
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure to obtain the crude Methyl 2-methylquinoline-4-carboxylate.
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Application in the Synthesis of Bioactive Molecules
Synthesis of Bioactive Quinoline-4-carboxamides
The conversion of the methyl ester to an amide is a common and effective strategy for generating libraries of bioactive compounds. Quinoline-4-carboxamides have been reported to possess significant antimicrobial and anticancer activities.
Protocol 3: Hydrolysis of Methyl 2-methylquinoline-4-carboxylate
The first step in synthesizing carboxamides is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
The methyl group at the C2 position of the quinoline ring can undergo Knoevenagel condensation with aromatic aldehydes to yield 2-styrylquinoline derivatives. These compounds, with their extended π-systems, are often investigated as fluorescent probes and have also shown potential as anticancer agents.[8]
Caption: Knoevenagel condensation for the synthesis of 2-styrylquinolines.
Protocol 5: Synthesis of a 2-Styrylquinoline-4-carboxylic Acid
Materials:
2-Methylquinoline-4-carboxylic Acid (1.0 equiv)
Aromatic Aldehyde (1.1 equiv)
Acetic Anhydride
Piperidine (catalytic amount)
Procedure:
In a round-bottom flask, combine 2-methylquinoline-4-carboxylic acid and the aromatic aldehyde in acetic anhydride.
Add a catalytic amount of piperidine to the mixture.
Heat the reaction mixture at reflux for 4-6 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture and pour it into ice water.
The precipitated solid is collected by filtration.
Wash the solid with water and then with a small amount of cold ethanol.
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-styrylquinoline-4-carboxylic acid.
Table 2: Applications of 2-Styrylquinoline Derivatives
Methyl 2-methylquinoline-4-carboxylate is a cornerstone in the synthesis of a diverse range of bioactive molecules. Its strategic functionalization allows for the facile introduction of various pharmacophores and molecular scaffolds. The protocols outlined in this guide provide a robust foundation for researchers to explore the vast chemical space of quinoline derivatives. The continued exploration of novel synthetic methodologies, such as green chemistry approaches and one-pot reactions, will undoubtedly expand the utility of this versatile building block in the ongoing quest for new and improved therapeutic agents and molecular probes.
References
Shivaraj, Y., Naveen, M. H., Vijayakumar, G. R., & Aruna Kumar, D. B. (2015). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Journal of the Korean Chemical Society, 59(3), 241-246. [Link]
Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]
Omidkhah, M., & Ghodsi, S. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Polycyclic Aromatic Compounds, 1-8. [Link]
Chavan, N. D., Shanmugavel, B., Tamboli, Y., & Vijayakumar, V. (2024). A Comprehensive Investigation of Diverse Synthetic Methodologies for Constructing Quinoline Frameworks: A Critical Overview. ResearchGate. [Link]
Abdel-Aziz, A. A.-M., El-Azab, A. S., & El-Tahir, K. E.-H. (2018). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Scientific Reports, 8(1), 1-16. [Link]
El-Sayed, N. N. E., & Abdel-Aziz, A. A.-M. (2018). Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and 1,3,4-thiadiazoles 3a,b and 4a,b. ResearchGate. [Link]
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
Zehr, P. S., Söderberg, B. C. G., Penn, J. H., & Gannett, P. M. (2004). A Procedure for Preparation of 2-Methylquinoline-4-carboxylic Acids. Organic Preparations and Procedures International, 36(3), 272-276. [Link]
Reynolds, G. A., & Hauser, C. R. (1951). 2-METHYL-4-HYDROXYQUINOLINE. Organic Syntheses, 31, 77. [Link]
Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19354-19379. [Link]
Blackburn, A. C., Fariña, J. G., & Sañudo, M. C. (1996). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 52(11), 2895-2897. [Link]
Zemtsova, M. N., Trakhtenberg, P. L., & Galkina, M. V. (2004). A Procedure for Preparation of 2‐Methylquinoline‐4‐carboxylic Acids. ChemInform, 35(29). [Link]
Boosen, K. J. (1972). U.S. Patent No. 3,691,171. Washington, DC: U.S.
Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 908688. [Link]
Mousa, F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Li, J. (2021). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 26(11), 3291. [Link]
Li, J., Wang, Y., Zhang, Y., & Li, Y. (2025). Synthesis of a Quinoline-Coumarin Fluorescent Probe and its Applications. ResearchGate. [Link]
Topic: Synthesis of Methyl 2-methylquinoline-4-carboxylate For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Introduction Welcome to the technical support center...
Author: BenchChem Technical Support Team. Date: January 2026
Topic: Synthesis of Methyl 2-methylquinoline-4-carboxylate
For: Researchers, Scientists, and Drug Development Professionals
From: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support center for the Doebner reaction. This guide is designed to provide in-depth, actionable advice for scientists and professionals focused on the synthesis of quinoline-4-carboxylic acids and their esters, specifically targeting Methyl 2-methylquinoline-4-carboxylate. The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a cornerstone method for accessing the quinoline scaffold, a privileged core in medicinal chemistry.[1][2][3][4][5]
However, the reaction is often plagued by challenges such as low yields, significant byproduct formation, and difficult purifications, particularly when dealing with diverse substrates.[2][3][4][5][6] This document provides a troubleshooting framework, optimized protocols, and a mechanistic overview to empower you to overcome these common hurdles and significantly improve your reaction outcomes.
Reaction Overview & Mechanism
To effectively troubleshoot, a firm grasp of the reaction mechanism is essential. The Doebner reaction proceeds via a cascade of intermediates. While the exact mechanism can be debated and substrate-dependent, a widely accepted pathway involves the following key steps:[2][7][8]
Imine Formation: The aniline and an aldehyde (in this case, acetaldehyde, which will form the 2-methyl group) condense to form an N-arylimine (Schiff base).[2][9]
Michael Addition: Pyruvic acid tautomerizes to its enol form, which then acts as a nucleophile in a Michael-type addition to the activated imine.[2]
Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aniline ring. Subsequent dehydration aromatizes the newly formed heterocyclic ring.
Oxidation/Aromatization: The dihydroquinoline intermediate is oxidized to the final aromatic quinoline product. A second molecule of the imine can often act as the hydrogen acceptor in this final aromatization step.[2]
This cascade highlights several critical points where the reaction can fail or be optimized, from the initial imine formation to the final redox-neutral aromatization.
Mechanistic Flow Diagram
Caption: Key steps in the Doebner reaction pathway.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to address the most common experimental failures, providing their root causes and actionable, evidence-based solutions.
Problem
Potential Root Cause(s)
Recommended Actions & Scientific Rationale
Low or No Product Yield
1. Substrate Reactivity: Anilines with electron-withdrawing groups (EWGs) are less nucleophilic, slowing the initial imine formation and cyclization steps.[2][6][10][11]
Action: Switch from a Brønsted acid (e.g., HCl) to a stronger Lewis acid catalyst like Boron Trifluoride Etherate (BF₃·OEt₂) or Scandium Triflate (Sc(OTf)₃).[7][12][13] Rationale: Lewis acids activate the aldehyde's carbonyl group more effectively, facilitating nucleophilic attack even by less reactive anilines.[14]
2. Catalyst Inefficiency: Traditional Brønsted acids may not be sufficient, especially for challenging substrates.
Action: Screen a panel of Lewis acids (e.g., BF₃·OEt₂, SnCl₄, InCl₃).[7][12] An optimized protocol using BF₃·THF in acetonitrile has shown excellent results.[10][11] Rationale: The choice of catalyst can dramatically influence reaction efficiency.[2][15]
3. Suboptimal Temperature: The reaction may be kinetically slow at room temperature or lower.
Action: Gradually increase the reaction temperature. A temperature of at least 65 °C is often necessary for good yields.[9][10] Rationale: Many steps in the Doebner cascade have significant activation energy barriers that require thermal energy to overcome.
Significant Tar/Polymer Formation
1. Acid-Catalyzed Polymerization: Strong acidic conditions, especially with heat, can cause the aldehyde (acetaldehyde) or other unsaturated intermediates to self-polymerize.[6][16]
Action: 1. Use a milder Lewis acid catalyst instead of strong Brønsted acids.[6] 2. Add the pyruvic acid and/or aldehyde dropwise over several hours to keep the instantaneous concentration low.[10][11][15] Rationale: Slow addition minimizes the concentration of reactive monomers available for polymerization.
2. High Reaction Temperature: Excessive heat accelerates side reactions, particularly polymerization.
Action: Maintain the lowest effective temperature that promotes product formation without significant decomposition (e.g., 65-80 °C). Rationale: Balancing kinetics of the desired reaction against undesired side reactions is key.
Formation of 2-Methylquinoline-4-carboxylic Acid Byproduct
1. Reactant Order of Addition: Premixing the aniline and pyruvic acid can lead to a competing pathway.
Action: Ensure the aniline and aldehyde are mixed first to favor formation of the correct imine before adding pyruvic acid.[3][4][5] A study found that the order of mixing is key to determining the product type.[3][4][5] Rationale: An alternative mechanism involves the condensation of two pyruvic acid molecules, which then reacts with aniline to form the 2-methyl byproduct.
Difficult Product Isolation / Purification
1. Inefficient Workup: The carboxylic acid product can be partially soluble in the aqueous phase, especially at the wrong pH.
Action: During aqueous workup, carefully adjust the pH. Acidify the aqueous layer to protonate the carboxylate, making it less water-soluble and more extractable into an organic solvent. Rationale: The product's solubility is highly pH-dependent due to the carboxylic acid moiety.
2. Emulsion Formation: Complex reaction mixtures can lead to emulsions during extraction.
Action: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. If necessary, filter the entire mixture through a pad of celite. Rationale: Brine reduces the miscibility of the aqueous and organic layers.
Optimized Experimental Protocol
This protocol is based on a "Doebner hydrogen-transfer" modification that has proven highly effective for a wide range of substrates, including those with electron-withdrawing groups, delivering significantly improved yields.[10][11] The key is the strategic use of excess imine as an internal oxidant and the dropwise addition of pyruvic acid.
Objective: Synthesize 2-methylquinoline-4-carboxylic acid, which will then be esterified to Methyl 2-methylquinoline-4-carboxylate.
Part A: Synthesis of 2-methylquinoline-4-carboxylic acid
Reaction Setup: To a solution of the aniline (e.g., 10.2 mmol, 1.8 equiv) and acetaldehyde (11.4 mmol, 2.0 equiv) in acetonitrile (MeCN, ~6 mL) in a round-bottom flask, add Boron Trifluoride Tetrahydrofuran complex (BF₃·THF, 2.84 mmol, 0.5 equiv) under a standard laboratory atmosphere.
Initial Stirring: Stir the reaction mixture at 65 °C for 10 minutes to facilitate imine formation.
Pyruvic Acid Addition: Prepare a solution of pyruvic acid (5.68 mmol, 1.0 equiv) in MeCN (~10 mL). Add this solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.
Reaction Completion: After the addition is complete, continue to heat the reaction mixture at 65 °C for an additional 21 hours. Monitor reaction progress by TLC.
Workup:
Cool the reaction mixture to room temperature.
Concentrate the mixture under reduced pressure to remove the solvent.
Add water and adjust the pH to ~3-4 with aqueous HCl to precipitate the product.
Filter the solid, wash with cold water, and dry under vacuum to yield the crude 2-methylquinoline-4-carboxylic acid.
Purification can be achieved by recrystallization from ethanol or isopropanol.
Part B: Esterification to Methyl 2-methylquinoline-4-carboxylate
Setup: Suspend the dried 2-methylquinoline-4-carboxylic acid (1.0 equiv) in methanol (MeOH).
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or use an excess of thionyl chloride (SOCl₂) dropwise at 0 °C.
Reaction: Reflux the mixture until the reaction is complete (monitor by TLC).
Workup: Cool the mixture, neutralize carefully with a base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude methyl ester, which can be purified by column chromatography.
Workflow Visualization
Caption: Experimental workflow for optimized synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is a Lewis acid like BF₃·THF often superior to a Brønsted acid like HCl?A1: Lewis acids directly coordinate to the carbonyl oxygen of the aldehyde, making the carbonyl carbon significantly more electrophilic. This enhances the rate of the initial nucleophilic attack by the aniline to form the imine, which is often the rate-limiting step, especially with deactivated anilines.[14] Strong Brønsted acids, while effective, can also promote undesirable side reactions like polymerization more readily.[6]
Q2: Can I perform this reaction without an inert atmosphere?A2: Yes, the optimized protocol described has been shown to be effective when performed in air.[10] The final aromatization step involves an internal hydrogen transfer, reducing the need for an external oxidant that might be air-sensitive. However, for maximum reproducibility, running reactions under an inert atmosphere (N₂ or Ar) is always good practice to prevent potential oxidative side reactions.
Q3: My yield is still low even with the optimized protocol. What else can I check?A3: First, verify the purity of your reagents. Old acetaldehyde can contain paraldehyde, and pyruvic acid can self-condense over time. Aniline should be distilled if it is dark. Second, ensure your solvent (acetonitrile) is dry. Water can interfere with the Lewis acid catalyst and hydrolyze the imine intermediate.
Q4: How do I confirm the structure of my final product?A4: Standard characterization techniques are required.
¹H and ¹³C NMR Spectroscopy: This will confirm the connectivity of the atoms and the substitution pattern on the quinoline ring.
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
Melting Point: Compare the observed melting point with literature values for confirmation of purity.
Q5: What is the "Doebner-Miller" reaction and how does it differ?A5: The Doebner-Miller reaction is a variation that uses an α,β-unsaturated carbonyl compound instead of the separate aldehyde and pyruvic acid components.[1][7][16] It typically leads to 2,4-disubstituted quinolines. The Doebner reaction is more specific for producing quinoline-4-carboxylic acids.[1]
References
Macfarlane, K. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
Patel, V., et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
Doebner–Miller reaction. Wikipedia.
Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. Benchchem.
Technical Support Center: Optimizing Doebner Reactions for Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
Macfarlane, K. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
Omidkhah, M., & Ghodsi, S. Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction.
Sudo, Y., et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
Omidkhah, M., & Ghodsi, S. Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction.
Omidkhah, M., & Ghodsi, S. Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction | Request PDF.
Improving the regioselectivity of the Doebner-Miller reaction. Benchchem.
Lahna, A.
Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using...
Sudo, Y., et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
Jones, G., et al. Recent Advances in Metal-Free Quinoline Synthesis. Molecules.
Technical Support Center: Pfitzinger Synthesis of Methyl 2-methylquinoline-4-carboxylate
Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of quinoline derivatives. It provides in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of quinoline derivatives. It provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the Pfitzinger reaction, specifically focusing on the synthesis of Methyl 2-methylquinoline-4-carboxylate and the mitigation of common side products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Pfitzinger synthesis of the target molecule.
Q1: What is the general mechanism for the Pfitzinger synthesis of 2-methylquinoline-4-carboxylic acid?
The Pfitzinger reaction is a robust method for synthesizing substituted quinoline-4-carboxylic acids.[1] It involves the condensation of isatin with a carbonyl compound that possesses an α-methylene group, conducted under basic conditions.[2][3] In the synthesis of 2-methylquinoline-4-carboxylic acid, the carbonyl reactant is typically a β-ketoester like ethyl acetoacetate or methyl acetoacetate.
The mechanism proceeds in several key stages[1][4]:
Isatin Ring Opening: A strong base, such as potassium hydroxide (KOH), hydrolyzes the amide bond in isatin, opening the ring to form the salt of an α-keto acid (isatinic acid).[5] This is a critical initiation step.
Condensation & Imine Formation: The aniline moiety of the ring-opened intermediate condenses with the ketone group of the β-ketoester to form an imine (a Schiff base).[2][6]
Tautomerization: The imine tautomerizes to a more thermodynamically stable enamine intermediate.[4]
Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, which is a Claisen-like condensation, followed by dehydration (loss of a water molecule) to form the aromatic quinoline ring.[2][5]
Caption: General mechanism of the Pfitzinger quinoline synthesis.
Q2: My target is Methyl 2-methylquinoline-4-carboxylate. Why does the Pfitzinger reaction yield the carboxylic acid instead of the ester directly?
This is a crucial point of experimental design. The Pfitzinger reaction is conducted in strong aqueous base (e.g., 33% KOH), conditions that readily hydrolyze most esters.[2][7] Therefore, even if you start with methyl acetoacetate, the methyl ester group is saponified to a carboxylate salt during the reaction. Similarly, any formed methyl quinoline-4-carboxylate product would be rapidly hydrolyzed back to the carboxylate salt.
The correct synthetic strategy is a two-step process:
Pfitzinger Reaction: Synthesize 2-methylquinoline-4-carboxylic acid using isatin and a suitable β-ketoester.
Esterification: Isolate and purify the carboxylic acid, then perform a separate esterification reaction (e.g., Fischer esterification with methanol and an acid catalyst) to obtain the desired Methyl 2-methylquinoline-4-carboxylate.
Q3: What are the most common side products in this reaction and how are they formed?
Several side reactions can significantly lower the yield and complicate the purification of the desired product.[2]
Decarboxylated Product (2-Methylquinoline): Under harsh conditions, particularly prolonged exposure to high temperatures, the final quinoline-4-carboxylic acid product can undergo decarboxylation, losing CO₂ to form 2-methylquinoline.[2] This is a common issue if the reaction is overheated or run for an excessive amount of time.
Tar Formation: This is perhaps the most frequent problem.[2] It results from the base-catalyzed self-condensation of the reactants. Both isatin and the β-ketoester can undergo aldol-type reactions under strong basic conditions, leading to a complex mixture of polymeric materials that are difficult to remove.[2][8]
Unreacted Isatin: Incomplete reaction is common and leads to contamination of the final product with starting material.[2] This can be caused by insufficient base, low temperature, or too short a reaction time.
Section 2: Troubleshooting Guide
This guide addresses specific issues encountered during the experiment in a problem-and-solution format.
Problem 1: My reaction mixture has turned into a thick, dark, intractable tar, making product isolation nearly impossible.
Primary Cause: This is a classic symptom of reactant self-condensation.[2] High temperatures and the simultaneous presence of strong base, isatin, and the keto-ester create ideal conditions for competing aldol reactions, which produce polymeric tars.[2]
Troubleshooting Steps & Scientific Rationale:
Sequential Reactant Addition (Critical): Do not mix all reactants at once. First, dissolve the isatin completely in the aqueous base solution. Stir this mixture at room temperature until the color changes (e.g., from orange/red to a clearer yellow/brown), which indicates the complete formation of the soluble isatinate salt.[2] This pre-reaction step consumes the isatin in the desired ring-opening reaction before introducing the enolizable keto-ester, thus minimizing self-condensation pathways.
Strict Temperature Control: Avoid excessive heating. High temperatures dramatically accelerate the side reactions that lead to tar.[2] Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Refluxing is often necessary, but it should be gentle and well-controlled.
Optimize Base Concentration: While a strong base is required, an excessively high concentration can promote side reactions. A 33% KOH solution is a common starting point, but you may need to adjust this based on your specific substrates.[4]
Problem 2: The yield of my desired carboxylic acid is consistently low, and TLC analysis shows a significant amount of unreacted isatin.
Primary Cause: Low yields are often due to incomplete reaction, which can stem from several factors.[2]
Troubleshooting Steps & Scientific Rationale:
Ensure Complete Isatin Ring-Opening: As mentioned above, the initial ring-opening is crucial. Before adding the carbonyl compound, ensure the isatin is fully dissolved and the color change is complete.[2] If isatin is still present as a solid when the keto-ester is added, it will not react efficiently.
Adjust Reactant Stoichiometry: Use a moderate excess of the carbonyl compound (e.g., 1.5 to 2.0 equivalents).[2] Le Châtelier's principle dictates that increasing the concentration of one reactant will drive the equilibrium towards the products, helping to consume the limiting reagent (isatin).
Increase Reaction Time: The Pfitzinger reaction can be slow.[2] Monitor the reaction's progress by TLC until the isatin spot disappears or is minimized. A 24-hour reflux is not uncommon for this reaction.[4]
Problem 3: I've isolated a non-acidic, soluble side product which I suspect is 2-methylquinoline.
Primary Cause: This is the result of decarboxylation of your desired product, driven by excessive heat.[2][9] The quinoline-4-carboxylic acid structure is susceptible to losing CO₂ at high temperatures.
Troubleshooting Steps & Scientific Rationale:
Avoid Overheating: This is the most critical factor. Maintain the minimum effective reflux temperature. Do not use an aggressively high setting on the heating mantle.
Minimize Reaction Time: While the reaction needs to go to completion, do not let it run unnecessarily long after the isatin has been consumed. Monitor via TLC and begin workup promptly once the reaction is complete.
Careful Workup: Avoid excessive heating during the solvent removal (rotary evaporation) step of the workup.
Section 3: Recommended Protocols
Protocol 1: Optimized Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid
This protocol incorporates best practices to minimize side product formation.[4][10]
Preparation of Base & Isatinate: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL) or a 33% aqueous solution. To this stirred solution, add isatin (0.07 mol). Stir the mixture at room temperature for 30-45 minutes until all the isatin has dissolved and the solution's color has stabilized, indicating the formation of the potassium isatinate intermediate.[6]
Addition of Carbonyl: Slowly add methyl acetoacetate (0.1 mol, ~1.5 eq.) to the isatinate solution dropwise.
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 24 hours.[4] Monitor the reaction's progress by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase), checking for the disappearance of the isatin spot.
Workup & Isolation:
a. After the reaction is complete, allow the mixture to cool to room temperature.
b. Remove the bulk of the solvent by rotary evaporation.
c. Add water (100-150 mL) to the residue to dissolve the potassium salt of the product.
d. Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted keto-ester and other neutral impurities.[4]
e. Cool the aqueous layer in an ice bath and acidify slowly with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[4]
f. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[4]
Protocol 2: Fischer Esterification to Methyl 2-methylquinoline-4-carboxylate
Reaction Setup: In a dry round-bottom flask, suspend the purified 2-methylquinoline-4-carboxylic acid (1 eq.) in anhydrous methanol (10-20 mL per gram of acid).
Acid Catalyst: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) or use an excess of thionyl chloride (SOCl₂).
Reflux: Heat the mixture to reflux for 4-6 hours, or until TLC analysis shows complete conversion of the starting material.
Workup:
a. Cool the reaction mixture and remove the excess methanol via rotary evaporation.
b. Carefully dilute the residue with cold water and neutralize by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
c. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).
d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
Purification: Purify the crude Methyl 2-methylquinoline-4-carboxylate by column chromatography or recrystallization as needed.
Section 4: Summary of Troubleshooting Strategies
Problem Observed
Probable Cause(s)
Recommended Solution(s)
Reference(s)
Thick, Intractable Tar
Self-condensation of reactants; High reaction temperature.
1. Pre-react isatin with base before adding the carbonyl compound.2. Maintain strict temperature control and avoid overheating.
1. Ensure isatin fully dissolves in base before proceeding.2. Use a 1.5-2x excess of the carbonyl compound.3. Monitor by TLC and extend reaction time as needed.
The following diagram illustrates the desired synthetic route versus the major side reactions that can occur during the Pfitzinger synthesis.
Caption: Desired reaction pathway versus major side product formations.
Section 6: References
BenchChem. (2025). Common side reactions in the Pfitzinger synthesis of quinolines. BenchChem Tech Support.
Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
ResearchGate. (n.d.). The Pfitzinger Reaction. (Review).
Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis.
Scribd. (n.d.). The Pfitzinger Reaction. (Review).
Wikipedia. (n.d.). Pfitzinger reaction.
Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).
BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem Tech Support.
International Journal of Science and Research (IJSR). (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I.
BenchChem. (2025). Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation. BenchChem Tech Support.
Yadav, V., et al. (2012). Application of pfitzinger reaction in. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
GKS Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube.
Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction.
National Center for Biotechnology Information. (n.d.). Decarboxylation in Natural Products Biosynthesis. PubMed Central.
Technical Support Center: Purification of Methyl 2-methylquinoline-4-carboxylate by Column Chromatography
Welcome to the technical support center for the purification of Methyl 2-methylquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of Methyl 2-methylquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during column chromatography of this and related quinoline derivatives. Our focus is on explaining the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Introduction: The Challenge of Purifying Quinolines
Methyl 2-methylquinoline-4-carboxylate is a valuable building block in medicinal chemistry.[1] However, like many nitrogen-containing heterocycles, its purification via silica gel chromatography is not always straightforward. The basicity of the quinoline nitrogen atom leads to strong interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[2] This interaction is the primary cause of common issues such as:
Peak Tailing or Streaking: Leading to poor resolution and cross-contamination of fractions.
Irreversible Adsorption: The compound sticks to the column and cannot be eluted, resulting in low recovery.
On-Column Decomposition: The acidic environment of the silica can degrade acid-sensitive molecules.[3]
This guide provides a systematic approach to overcome these challenges, ensuring high purity and recovery of your target compound.
Frequently Asked Questions (FAQs)
Q1: Why is my compound streaking badly on my silica TLC plate and column?
A1: This is the most common issue with quinoline derivatives. The streaking is caused by the strong acid-base interaction between the basic nitrogen of your quinoline and the acidic silanol groups on the silica gel. This leads to a non-uniform elution front. To solve this, you need to neutralize or "mask" these acidic sites.[4]
Q2: How do I prevent streaking and improve peak shape?
A2: The most effective method is to add a small amount of a basic modifier to your mobile phase (eluent). Triethylamine (TEA) is the most common choice. A concentration of 0.5-2% (v/v) TEA in your eluent is typically sufficient to neutralize the acidic sites on the silica, leading to sharp, symmetrical peaks.[5]
Q3: My compound is not moving off the baseline (Rf = 0) even with highly polar solvent systems. What's happening?
A3: This is likely a case of irreversible adsorption, where your compound has bound so strongly to the silica that the eluent cannot displace it. This can happen if the compound is particularly basic. First, try running a TLC with an eluent containing 1-2% TEA. If it still doesn't move, you may need to switch to a different stationary phase, such as basic or neutral alumina, which is more suitable for highly basic compounds.[5]
Q4: I'm concerned my compound might be degrading on the column. How can I check for this?
A4: You can perform a simple stability test using TLC. Dissolve your crude sample in a solvent and spot it on a TLC plate. Then, add a small amount of silica gel to the sample vial and let it stir for an hour at room temperature. Spot the silica-treated sample next to the original spot on the same TLC plate and elute. If a new spot appears or the original spot diminishes in the silica-treated sample, your compound is likely unstable on silica gel.[6]
Q5: Should I use wet or dry loading for my sample?
A5: For optimal separation, the sample should be introduced to the column in the narrowest possible band.
Wet Loading: Is suitable if your compound is highly soluble in the eluent. Dissolve the sample in the minimum amount of the mobile phase and carefully pipette it onto the top of the column.[7]
Dry Loading: Is preferred if your compound has poor solubility in the eluent or if you need to purify a larger quantity. In this method, the crude product is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is carefully added to the top of the column. This technique often results in better resolution.[8]
Step-by-Step Purification Protocol
This section provides a detailed workflow for developing a robust purification method for Methyl 2-methylquinoline-4-carboxylate.
"Methyl 2-methylquinoline-4-carboxylate" common impurities and their removal
Welcome to the technical support center for Methyl 2-methylquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common im...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for Methyl 2-methylquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common impurities and their removal during the synthesis and purification of this important chemical intermediate.[1]
I. Understanding the Synthesis and Potential Impurities
Methyl 2-methylquinoline-4-carboxylate is a key precursor in the synthesis of various 4-carboxylic acid-functionalized quinoline derivatives, which are significant in drug discovery.[1] Its synthesis, commonly achieved through reactions like the Doebner-von Miller or Conrad-Limpach synthesis, can introduce a range of impurities.[2][3][4][5][6][7][8] Understanding the reaction mechanism is crucial for anticipating and mitigating these impurities.
Common Synthetic Routes and Associated Impurities:
The primary synthetic pathways to quinoline derivatives often dictate the impurity profile of the crude product.[9]
Doebner-von Miller Synthesis: This reaction is known for producing significant amounts of tarry byproducts due to the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds.[9][10] Unreacted starting materials such as aniline and α,β-unsaturated carbonyl compounds are also common impurities.[8][9][10] Depending on the aniline used, isomeric byproducts may also form.[9]
Conrad-Limpach Synthesis: While generally cleaner, this method can still result in unreacted anilines and β-ketoesters contaminating the final product.[2][6][7] The reaction temperature is a critical parameter; at higher temperatures, the Knorr quinoline synthesis can occur, leading to the formation of 2-hydroxyquinoline isomers.[2]
Pfitzinger Synthesis: Unreacted 2-aminoaryl aldehydes or ketones and the carbonyl coupling partner can be present in the crude product.[3][4][5][11]
Combes Synthesis: This route may leave unreacted anilines and β-diketones. The use of unsymmetrical β-diketones can also lead to isomeric impurities.[3][4][9]
The following diagram illustrates a generalized workflow for quinoline synthesis and purification, highlighting potential points of impurity introduction.
Caption: Generalized workflow for the synthesis and purification of quinoline derivatives.
II. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and purification of Methyl 2-methylquinoline-4-carboxylate.
Q1: My crude product is a dark, tarry mess. What is the cause and how can I minimize this?
A1: Tar formation is a frequent problem, especially in the Doebner-von Miller synthesis, and is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[10]
Causality: The highly reactive nature of α,β-unsaturated carbonyls under acidic conditions leads to self-condensation and polymerization, resulting in high molecular weight, insoluble tars.
Troubleshooting:
Slow Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline. This helps control the reaction's exothermicity and reduces the concentration of the reactive species, thus minimizing polymerization.[10]
Temperature Control: Maintain the recommended reaction temperature. Excessively high temperatures can accelerate polymerization.
Catalyst Choice: The type and concentration of the acid catalyst are critical. While Brønsted acids are common, Lewis acids like SnCl₄ or ZnCl₂ can sometimes offer better control.[8][10]
Q2: After purification, I still see peaks in my NMR that correspond to starting materials. What is the most effective way to remove them?
A2: The presence of unreacted starting materials like aniline or β-ketoesters is a common issue.
Causality: Incomplete reaction or unfavorable equilibrium can lead to residual starting materials in the crude product.
Troubleshooting:
Aqueous Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate and extract basic impurities like unreacted aniline into the aqueous phase.
Steam Distillation: For volatile quinolines and unreacted aniline, steam distillation can be an effective initial purification step to separate them from non-volatile tars.[9]
Column Chromatography: This is a highly effective method for separating the desired product from starting materials with different polarities.[12][13] A silica gel column is standard, but for basic quinoline derivatives that may streak or decompose, deactivating the silica gel with triethylamine (1-2% v/v in the eluent) or using basic alumina can be beneficial.[14][15]
Q3: I have multiple spots on my TLC, suggesting the presence of isomers. How can I separate them?
A3: The formation of isomeric byproducts is possible depending on the synthetic route and the substitution pattern of the starting materials.[9]
Causality: In reactions like the Combes synthesis with unsymmetrical β-diketones, or the Doebner-von Miller with certain substituted anilines, different cyclization pathways can lead to a mixture of isomers.[9]
Troubleshooting:
Column Chromatography: Careful selection of the solvent system for column chromatography is key. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often resolve isomers with small differences in polarity. High-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) can also be employed for difficult separations.[15][16]
Recrystallization: If the isomers have significantly different solubilities in a particular solvent, fractional recrystallization can be an effective separation technique.
Q4: My purified product is colored (yellow or brown), even though the literature reports it as a white solid. Why is this?
A4: While pure quinoline is colorless, its derivatives can be susceptible to air oxidation, leading to colored impurities.
Causality: The quinoline ring system can be sensitive to oxidation, forming colored byproducts over time, especially when exposed to air and light.
Troubleshooting:
Activated Carbon Treatment: Dissolving the product in a suitable solvent and treating it with activated carbon (charcoal) can effectively remove colored impurities.[17] The mixture is then filtered to remove the carbon, and the product is recovered by crystallization or solvent evaporation.
Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation.
III. Detailed Purification Protocols
The following are step-by-step protocols for common purification techniques.
Protocol 1: Column Chromatography on Deactivated Silica Gel
This method is particularly useful for basic quinoline derivatives that may interact strongly with acidic silica gel.
Materials:
Silica gel (230-400 mesh)
Eluent (pre-determined by TLC analysis)
Triethylamine (TEA)
Chromatography column
Crude Methyl 2-methylquinoline-4-carboxylate
Procedure:
Prepare the Deactivating Solvent: Add 1-2% (v/v) of triethylamine to your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).[15]
Pack the Column:
Prepare a slurry of silica gel in the deactivating solvent.
Pour the slurry into the column and allow the silica gel to settle, ensuring a well-packed bed free of air bubbles.[9]
Equilibrate the Column: Pass 2-3 column volumes of the eluent (without TEA) through the column to remove any excess base.[14]
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
Elute and Collect Fractions: Begin elution with the pre-determined eluent, collecting fractions and monitoring them by TLC to identify the fractions containing the pure product.
Protocol 2: Recrystallization
This is a powerful technique for purifying solid compounds.
Materials:
Crude Methyl 2-methylquinoline-4-carboxylate
Suitable recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents)
Activated carbon (optional)
Procedure:
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and activated carbon if used).
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly. A recrystallization from ethanol has been reported to yield the purified product.[18][19]
The following table summarizes the common impurities and recommended removal methods.
The decision-making process for choosing a purification strategy can be visualized as follows:
Caption: Decision tree for selecting a purification strategy.
By systematically addressing the potential impurities associated with the synthesis of Methyl 2-methylquinoline-4-carboxylate, researchers can significantly improve the purity and yield of their final product.
"Methyl 2-methylquinoline-4-carboxylate" optimization of reaction conditions (temp, catalyst)
Welcome to the technical support center for the synthesis and optimization of Methyl 2-methylquinoline-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing i...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis and optimization of Methyl 2-methylquinoline-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis. As a crucial building block in medicinal chemistry, particularly for developing inhibitors of key biological targets, robust and optimized synthesis of this quinoline derivative is paramount.[1]
I. Overview of Synthetic Strategies
The synthesis of Methyl 2-methylquinoline-4-carboxylate is typically achieved through a two-step process:
Formation of the Quinoline Core: The foundational 2-methylquinoline-4-carboxylic acid is synthesized, most commonly via the Doebner reaction. This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[2][3][4][5]
Esterification: The resulting carboxylic acid is then esterified to yield the desired methyl ester.
This guide will address the optimization of both stages, focusing on critical parameters such as temperature and catalyst selection.
II. Synthesis of 2-Methylquinoline-4-carboxylic Acid via the Doebner Reaction
The Doebner reaction is a cornerstone for creating quinoline-4-carboxylic acids.[2][5] However, it is not without its challenges, including low yields and byproduct formation.[2][6]
Reaction Mechanism Workflow
The Doebner reaction proceeds through a cascade of condensation and cyclization steps. Understanding this mechanism is key to troubleshooting and optimization.
Caption: Proposed mechanism of the Doebner reaction.
Q1: My reaction yield is consistently low. What are the primary causes?
A1: Low yields in the Doebner reaction can be attributed to several factors:
Substrate Reactivity: Anilines with electron-withdrawing groups are known to be less reactive, often resulting in poor yields.[3][7]
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or an inappropriate choice of catalyst can significantly hinder the reaction's efficiency.[3]
Side Reactions: The formation of byproducts, particularly from the self-condensation of pyruvic acid, can consume starting materials and reduce the yield of the desired product.[2]
Order of Reactant Addition: The sequence in which reactants are introduced can be critical. It has been observed that the order of mixing can influence the type of products formed.[2][6]
Q2: I'm observing a significant amount of tar-like byproducts. How can I mitigate this?
A2: Tar formation is a common issue in reactions like the Doebner-von Miller synthesis (a related reaction), often due to the acid-catalyzed polymerization of carbonyl compounds.[7][8] To minimize this:
Control the Temperature: Excessively high temperatures can promote polymerization. It's crucial to maintain the reaction at an optimal temperature to favor the desired condensation and cyclization.[8]
Slow Addition of Reagents: Adding the aldehyde or pyruvic acid slowly to the reaction mixture can help control their concentration and minimize self-condensation.
Catalyst Choice: While acid catalysis is necessary, overly harsh conditions can accelerate tar formation. A comparative study of different Brønsted and Lewis acids can help identify the optimal catalyst.[7]
Q3: What catalysts are most effective for the Doebner reaction?
A3: The choice of catalyst is critical for the success of the Doebner reaction. Both Brønsted and Lewis acids are commonly employed.
Brønsted Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are frequently used.
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) has been shown to be effective, particularly for less reactive anilines.[4]
Heterogeneous Catalysts: Recent studies have explored solid acid catalysts and ionic liquids to facilitate easier separation and greener reaction conditions.
Optimization of Reaction Conditions: A Tabulated Guide
Parameter
Condition
Rationale & Expected Outcome
Catalyst
BF₃·OEt₂ or BF₃·THF (0.5 equiv)
Effective for activating the carbonyl group and promoting cyclization, especially with electron-deficient anilines.[4]
H₂SO₄ (catalytic amount)
A strong Brønsted acid that effectively catalyzes the condensation and cyclization steps.
Solvent
Ethanol
A common and effective solvent for the Doebner reaction.[2]
Acetonitrile (MeCN)
Can be a good alternative, particularly when using Lewis acid catalysts like BF₃·OEt₂.[3][4]
Temperature
65 °C to Reflux
Heating is generally required to drive the reaction to completion. The optimal temperature will depend on the specific substrates and catalyst used.[3][4]
An excess of the aniline and aldehyde can act as a hydrogen transfer agent to facilitate the final oxidation step, improving the yield.[4]
III. Esterification of 2-Methylquinoline-4-carboxylic Acid
Once the carboxylic acid has been synthesized and purified, the final step is esterification to yield Methyl 2-methylquinoline-4-carboxylate.
Esterification Workflow
A standard Fischer esterification is a common and effective method.
Caption: General workflow for Fischer esterification.
Frequently Asked Questions (FAQs): Esterification
Q1: My esterification reaction is not going to completion. What can I do?
A1: Fischer esterification is an equilibrium process. To drive the reaction towards the product:
Use Excess Alcohol: Employing a large excess of methanol can shift the equilibrium towards the formation of the ester.
Remove Water: As water is a byproduct, its removal will also favor product formation. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
Increase Catalyst Concentration: A higher concentration of the acid catalyst can increase the reaction rate.
Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring by TLC is recommended.
Q2: What are some alternative esterification methods?
A2: If Fischer esterification proves problematic, consider these alternatives:
Reaction with Thionyl Chloride: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol. This is a high-yielding but requires careful handling of the corrosive reagent.
TMSCl-mediated Esterification: Trimethylsilyl chloride (TMSCl) can be used as an efficient catalyst for a one-pot synthesis and esterification, particularly in reactions starting from isatins.
Optimized Protocol for Esterification
Parameter
Condition
Rationale & Expected Outcome
Catalyst
Concentrated H₂SO₄
A strong acid catalyst that effectively protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
Solvent/Reagent
Methanol (in excess)
Serves as both the solvent and the nucleophile. Using it in excess drives the equilibrium towards the product side.
Temperature
Reflux
Heating is necessary to achieve a reasonable reaction rate.
Workup
Neutralization with NaHCO₃
Crucial for quenching the acid catalyst and allowing for effective extraction of the ester into an organic solvent.[9]
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline (1.8 mmol) and the appropriate aldehyde (2.0 mmol) in acetonitrile (1.0 mL).
Catalyst Addition: Add BF₃·OEt₂ or BF₃·THF (0.5 equiv) to the mixture at room temperature.
Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.[4]
Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) and add it dropwise to the reaction mixture.[4]
Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours. Monitor the reaction progress by TLC.[4]
Workup: Cool the reaction mixture to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the aqueous layer and extract it with EtOAc. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Methyl 2-methylquinoline-4-carboxylate
Reaction Setup: In a round-bottom flask, dissolve 2-methylquinoline-4-carboxylic acid in an excess of methanol.
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
Workup: Cool the reaction mixture and slowly pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or ether.
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from ethanol.[9]
V. References
Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. J. Mar. Chim. Heterocycl., 21(2), 1-19.
BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. Retrieved from BenchChem website.
Omidkhah, M., & Ghodsi, S. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Polycyclic Aromatic Compounds, 42(5), 2384-2393.
Chavan, N. D., et al. (2025). A Comprehensive Investigation of Diverse Synthetic Methodologies for Constructing Quinoline Frameworks: A Critical Overview. ResearchGate.
BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from BenchChem website.
Omidkhah, M., & Ghodsi, S. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Request PDF on ResearchGate.
BenchChem. (2025). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. Retrieved from BenchChem website.
BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. Retrieved from BenchChem website.
BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Retrieved from BenchChem website.
BenchChem. (n.d.). Methyl 2-methylquinoline-4-carboxylate | CAS 55625-40-6. Retrieved from BenchChem website.
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from University of Rochester website.
Farah, A. A., et al. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 57(7), o696-o697.
"Methyl 2-methylquinoline-4-carboxylate" troubleshooting esterification of quinoline carboxylic acid
Welcome to the dedicated technical support guide for the synthesis of methyl 2-methylquinoline-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are work...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the dedicated technical support guide for the synthesis of methyl 2-methylquinoline-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with quinoline scaffolds, a privileged structure in drug discovery.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the esterification of 2-methylquinoline-4-carboxylic acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Issue 1: Low or No Product Yield in Fischer Esterification
Question: I am attempting a classical Fischer-Speier esterification of 2-methylquinoline-4-carboxylic acid using methanol and a strong acid catalyst (like H₂SO₄), but I am getting very low to no yield of the desired methyl ester. What are the likely causes and how can I resolve this?
Answer: This is a very common issue when working with quinoline carboxylic acids. The low yield is typically attributable to two primary factors: the reversible nature of the Fischer esterification and the deactivation of the quinoline ring by the acid catalyst.
Equilibrium Limitations: The Fischer esterification is a reversible reaction where the carboxylic acid and alcohol are in equilibrium with the ester and water.[2][3] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials through hydrolysis.
Protonation of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic and will be protonated by the strong acid catalyst. This places a positive charge on the heterocyclic ring system, which deactivates it towards electrophilic attack and can hinder the reaction.[4]
Solutions & Protocols:
To overcome these challenges, the equilibrium must be shifted towards the product side.
Protocol 1: Driving the Equilibrium
Use a Large Excess of Alcohol: Employing methanol as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, will drive the reaction forward.[5] A common practice is to dissolve the carboxylic acid in at least a 10-fold excess of methanol.[2]
Water Removal: Actively removing water as it is formed is a highly effective strategy.
Dean-Stark Apparatus: If you are using a solvent like toluene or benzene, a Dean-Stark trap can be used to azeotropically remove water.[2]
Drying Agents: The inclusion of molecular sieves in the reaction mixture can also sequester the water produced.
Experimental Workflow for Improved Fischer Esterification:
Issue 2: Incomplete Reaction and/or Product Decomposition with Harsher Methods
Question: I've tried forcing the reaction with higher temperatures and longer reaction times, but I'm still seeing unreacted starting material along with significant tar formation. What alternative methods can I use for a cleaner and more complete conversion?
Answer: Increasing the reaction temperature can sometimes lead to undesired side reactions, such as decarboxylation or polymerization, especially with heteroaromatic systems.[4][6] For sensitive or stubborn substrates, switching to a milder and more efficient esterification method is recommended.
Alternative Methodologies:
Method
Activating Agent
Key Advantages
Considerations
Acid Chloride Formation
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
Highly reactive intermediate, drives reaction to completion.
Two-step process; SOCl₂ and (COCl)₂ are hazardous and require careful handling.[7][8]
Diazomethane/TMS-Diazomethane
Diazomethane (CH₂N₂) or (Trimethylsilyl)diazomethane (TMSCHN₂)
Extremely high-yielding and clean reaction for methyl esters.[9][10]
Diazomethane is explosive and toxic; TMSCHN₂ is a safer, but still hazardous, alternative.[11]
Coupling Reagents
DCC/DMAP or EDC/DMAP
Mild conditions, suitable for acid-sensitive substrates.
Stoichiometric byproducts can complicate purification.[4]
Protocol 2: Esterification via Acid Chloride
Acid Chloride Formation: In a fume hood, suspend 2-methylquinoline-4-carboxylic acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or toluene. Add oxalyl chloride (1.5-2.0 equivalents) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF).[12][13] Allow the reaction to stir at room temperature until gas evolution ceases.
Esterification: Carefully remove the solvent and excess reagent under reduced pressure. Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add anhydrous methanol (2-3 equivalents) dropwise. Let the reaction proceed to completion (monitor by TLC).
Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
Issue 3: Challenges in Product Purification
Question: My reaction seems to have worked, but I am having difficulty purifying the final product. Column chromatography is giving me streaky bands, and recrystallization attempts are failing. What are some effective purification strategies for methyl 2-methylquinoline-4-carboxylate?
Answer: Purification can indeed be challenging due to the polarity of the quinoline nucleus.
Column Chromatography: Tailing or streaking on silica gel is often due to the basicity of the quinoline nitrogen interacting with the acidic silica.
Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica and lead to sharper bands.
Recrystallization: Finding the right solvent system is key.
Solution: Experiment with a range of solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot, and a non-polar solvent in which it is insoluble. Common pairs include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.
Acid-Base Extraction: This can be a powerful technique to remove non-basic impurities.
Dissolve the crude product in an organic solvent like ethyl acetate.
Extract with a dilute acid (e.g., 1M HCl). The protonated ester will move to the aqueous layer, leaving non-basic impurities behind.
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the product precipitates or can be extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: Is decarboxylation a significant risk during the esterification of 2-methylquinoline-4-carboxylic acid?
A1: While quinoline-4-carboxylic acids can undergo decarboxylation, it typically requires harsh conditions and high temperatures.[6][14] Under standard Fischer esterification conditions (refluxing methanol), significant decarboxylation is unlikely to be the primary cause of low yield. However, if you are using very high-boiling point solvents or prolonged heating, it can become a competing side reaction.[4] If decarboxylation is suspected, switching to a milder, room-temperature method like using TMS-diazomethane is advisable.[6]
Q2: Can I use TMS-diazomethane for this esterification? What are the advantages?
A2: Yes, (trimethylsilyl)diazomethane (TMSCHN₂) is an excellent reagent for converting carboxylic acids to methyl esters, and it is often successful where other methods fail.[10][15]
Advantages:
High Yield: The reaction is often quantitative.[15]
Mild Conditions: It is typically run at 0 °C to room temperature, avoiding heat-related side reactions.[10]
Clean Reaction: The only byproduct is nitrogen gas.[16]
Protocol: Dissolve the carboxylic acid in a mixture of toluene and methanol (e.g., 3:2 ratio). Add the TMSCHN₂ solution dropwise at 0 °C until a persistent yellow color is observed.[15] The reaction is usually complete within 30 minutes.
Q3: How can I monitor the reaction progress effectively?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method.[17]
Procedure:
Choose an appropriate eluent system (e.g., ethyl acetate/hexanes).
On a TLC plate, spot your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
As the reaction proceeds, you should see the spot corresponding to the starting carboxylic acid diminish and a new, typically higher Rf spot for the less polar methyl ester appear.
Q4: What are the expected ¹H NMR signals for the final product, methyl 2-methylquinoline-4-carboxylate?
A4: The key signals to look for in the ¹H NMR spectrum are:
A singlet for the methyl ester protons (-COOCH₃) typically around 3.9-4.1 ppm.
A singlet for the methyl group at the 2-position of the quinoline ring (-CH₃) around 2.7-2.8 ppm.
A series of aromatic protons in the range of 7.5-8.5 ppm, corresponding to the quinoline ring system.
Q5: My starting 2-methylquinoline-4-carboxylic acid has poor solubility in methanol. What should I do?
A5: While it may not fully dissolve at room temperature, the solubility should increase upon heating to reflux. If solubility remains a significant issue, you can add a co-solvent like toluene or tetrahydrofuran (THF) to aid dissolution before adding the acid catalyst. However, for Fischer esterification, using a large excess of methanol is generally preferred. Alternatively, switching to a method where the acid is first converted to a more soluble intermediate, like an acid chloride, can circumvent this issue.
Technical Support Center: Scaling Up the Synthesis of Methyl 2-methylquinoline-4-carboxylate
Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 2-methylquinoline-4-carboxylate. This guide is designed for researchers, chemists, and process developmen...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 2-methylquinoline-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this key intermediate from laboratory scale to pilot plant or full-scale manufacturing. We will address common challenges, provide in-depth troubleshooting advice, and offer practical, field-proven protocols to ensure a successful and efficient scale-up.
Methyl 2-methylquinoline-4-carboxylate is a crucial precursor in the development of a wide array of functionalized quinoline derivatives, which are privileged structures in modern drug discovery.[1] Successfully scaling its synthesis requires a nuanced understanding of reaction kinetics, thermodynamics, and process engineering. This document provides the necessary insights to navigate these complexities.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that researchers should consider before and during the scale-up process.
Q1: What are the primary synthetic routes to Methyl 2-methylquinoline-4-carboxylate, and how do they compare for scale-up?
The most common and scalable syntheses proceed via a two-step process: first, the synthesis of 2-methylquinoline-4-carboxylic acid, followed by its esterification. The choice of the initial reaction is critical for the overall efficiency and cost-effectiveness of the process. The Pfitzinger and Doebner reactions are the most industrially relevant routes.
Pfitzinger Reaction: This involves the condensation of isatin with a carbonyl compound containing an α-methylene group (like acetone or ethyl acetoacetate) in the presence of a strong base.[2][3] It is a robust and versatile method for producing quinoline-4-carboxylic acids.
Doebner Reaction: This method synthesizes quinoline-4-carboxylic acid derivatives from an aromatic amine, an aldehyde, and pyruvic acid.[4] It offers a different set of starting materials, which can be advantageous depending on cost and availability.
Other Routes: While reactions like the Friedländer or Combes synthesis can produce quinolines, they are often less direct for obtaining the desired 4-carboxylate substitution pattern and can present challenges with regioselectivity or harsh conditions (e.g., highly acidic cyclization in Combes synthesis) that complicate scale-up.[5][6][7]
The table below provides a comparative overview to aid in route selection for large-scale production.
Parameter
Pfitzinger Reaction
Doebner Reaction
Considerations for Scale-Up
Starting Materials
Isatin, Acetone/Pyruvic Acid, Strong Base (e.g., KOH)
Aniline, Aldehyde, Pyruvic Acid
Isatin can be costly; however, the other reagents are commodity chemicals. The Doebner reaction uses readily available anilines.
Reaction Conditions
Strong base (e.g., 33% KOH), reflux temperatures.[3][8]
Typically acid-catalyzed, can be run at room temperature or with mild heating.
The high basicity of the Pfitzinger reaction requires compatible reactor materials. The Doebner reaction is often milder.
Work-Up & Isolation
Product is precipitated by acidification of the basic reaction mixture.
Involves condensation and cyclization, potentially leading to a more complex mixture.
Pfitzinger's precipitation workup is generally straightforward to scale.
Potential Side Reactions
Aldol condensation of the carbonyl starting material.[6]
Self-condensation of pyruvic acid; formation of multiple byproducts.[9]
Side reactions reduce yield and increase purification burden, a critical factor at scale.
Overall Scalability
Generally considered highly scalable and is a classic industrial method.
Scalable, but can be lower yielding if conditions are not optimized to prevent side reactions.[9]
Both have been successfully implemented at scale, but the Pfitzinger often provides a more direct and cleaner route to the target acid.
Q2: My process involves synthesizing the precursor, 2-methylquinoline-4-carboxylic acid, followed by esterification. What are the key challenges with this two-step approach at scale?
This is the most common industrial approach. However, each step presents unique scale-up challenges:
Step 1: Pfitzinger Synthesis of the Acid:
Work-up: The reaction is performed in a strong base. Neutralization with acid to precipitate the product is highly exothermic and requires a jacketed reactor with excellent temperature control to ensure consistent particle size and prevent safety hazards.
Isolation: Filtration of the precipitated acid can be slow if the particle size is too small. Proper control over the precipitation process is key. The filter cake must be washed thoroughly to remove inorganic salts.
Step 2: Esterification:
Catalyst: Classic Fischer esterification uses a stoichiometric amount of strong acid (like H₂SO₄), which must be neutralized during workup, generating significant aqueous waste. Consider using catalytic amounts of a stronger acid catalyst (e.g., p-TsOH) or solid acid catalysts to simplify purification.
Water Removal: The reaction produces water, which can limit conversion by shifting the equilibrium. At scale, a Dean-Stark trap or reactive distillation setup is necessary to drive the reaction to completion.
Purification: The final ester may need to be purified from unreacted acid and colored byproducts. This often requires recrystallization or distillation, which adds cost and complexity at scale.
Q3: What are the major safety concerns when scaling up quinoline synthesis?
Safety must be the primary consideration during scale-up. Key hazards include:
Exothermic Reactions: Both the Pfitzinger neutralization and the Doebner-von Miller reaction can be highly exothermic.[6][10] A failure in temperature control can lead to a runaway reaction. All scale-up operations must be preceded by a thorough process safety review and, ideally, calorimetric studies (e.g., Reaction Calorimetry - RC1) to understand the thermal profile.
Reagent Toxicity: Quinolines and their aniline precursors are toxic and are suspected carcinogens.[11][12] Handle these materials in closed systems with appropriate personal protective equipment (PPE). Ensure the reactor and work areas are well-ventilated.
Corrosive Reagents: The use of strong acids (H₂SO₄, HCl) and bases (KOH) requires reactors made of compatible materials (e.g., glass-lined steel) to prevent corrosion.[11][13]
Solvent Handling: Large volumes of flammable solvents (e.g., ethanol, toluene) present a fire risk. All equipment must be properly grounded, and operations should be conducted in an appropriately-rated environment.
Troubleshooting Guide for Scale-Up
This guide provides solutions to specific problems that frequently arise when moving from the bench to a larger reactor.
Issue 1: My reaction yield dropped significantly when moving from a 1L flask to a 20L reactor. What are the likely causes?
A drop in yield is the most common scale-up challenge. The root cause is almost always a change in the physical environment of the reaction, which is governed by principles of mass and heat transfer.[14]
Q: What should I investigate first?
A: Focus on mixing and temperature control. The surface-area-to-volume ratio decreases dramatically as you scale up, making it much harder to add or remove heat.
Evaluate Mixing Efficiency: Inefficient stirring in a large reactor leads to localized "hot spots" and areas of high reactant concentration, promoting side reactions and impurity formation.[14]
Solution: Transition from magnetic stirring to a calibrated overhead mechanical stirrer. The impeller design is critical; a pitched-blade turbine or anchor stirrer is often necessary to ensure homogeneity in large volumes.
Assess Heat Transfer: An uncontrolled exotherm can degrade your starting materials, intermediates, or the final product.[5][14]
Solution: Always use a jacketed reactor with a thermal control unit. Monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature. For highly exothermic steps, use a semi-batch approach: add one reactant slowly and controllably to manage the rate of heat generation.[14]
Re-optimize Reaction Concentration: A concentration that works at 1L may be too high at 20L, leading to poor solubility, high viscosity that impedes mixing, or an unmanageable exotherm.
Solution: Experiment with slightly lower concentrations. While this may increase reaction time, the improvement in control and selectivity often leads to a higher isolated yield of pure product.
Below is a decision tree to guide your troubleshooting process for low yields during scale-up.
Caption: Simplified mechanism of the Pfitzinger reaction.
[2][3]
Protocol 2: Esterification of 2-Methylquinoline-4-carboxylic Acid
This protocol describes a classic Fischer esterification suitable for scale-up.
Reagents:
2-Methylquinoline-4-carboxylic Acid: 0.5 kg (2.67 mol)
Methanol: 5.0 L
Concentrated Sulfuric Acid (H₂SO₄): 0.2 L (approx. 3.7 mol)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine
Procedure:
Reaction Setup: Charge a 10L jacketed reactor with 0.5 kg of the acid and 5.0 L of methanol. Begin stirring to form a slurry.
Catalyst Addition: Cool the mixture to 0-10 °C. Slowly and carefully add 0.2 L of concentrated H₂SO₄, keeping the internal temperature below 20 °C.
Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 8-12 hours. A Dean-Stark trap is not needed with a large excess of methanol, but reaction time may be longer. Monitor for completion by HPLC (disappearance of starting material).
Solvent Removal: Once complete, cool the reaction to room temperature. Remove the bulk of the methanol under reduced pressure.
Work-up: Dilute the remaining residue with ethyl acetate (5 L) and water (5 L). Carefully add saturated NaHCO₃ solution in portions to neutralize the excess acid until the aqueous layer is pH 7-8. Caution: Vigorous gas evolution.
Extraction: Separate the organic layer. Wash the organic layer with water, then with brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.
References
Chavan, N. D., Shanmugavel, B., Tamboli, Y., & Vijayakumar, V. (n.d.). Synthesis of methyl 2-methylquinoline-4-carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst. ResearchGate. Retrieved from [Link]
Various Authors. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press. Retrieved from [Link]
Lappin, G. R., & Slezak, F. B. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Journal of Research, 27f(9), 331-335.
Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
Gxoyiya, N. P. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
Lu, C., et al. (2016). An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl. RSC Advances, 6(82), 78563-78569.
Singh, R., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), Part 2, Chapter 8.
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
Reddit. (2023). What are some common causes of low reaction yields?. r/Chempros.
Farah, A. A., et al. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 57(7), o696-o697.
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent Advances in Metal-Free Quinoline Synthesis. Journal of organic chemistry, 79(13), 5119-5128.
Tadesse, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(36), 21356-21379.
CN102898366A - Method for one-step preparation of 2-methylquinoline. (2013).
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline.
ACS Omega. (2024).
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
Journal of azerbaijan chemical society. (2021). A review on synthetic investigation for quinoline- recent green approaches.
MDPI. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
Heterocyclic Communications. (2013). Synthesis of 2-[(quinolin-8-yloxy)
ResearchGate. (2017).
ResearchGate. (2011). A Procedure for Preparation of 2-Methylquinoline-4-carboxylic Acids.
Technical Support Center: GC-MS Analysis of Methyl 2-methylquinoline-4-carboxylate Reaction Byproducts
Welcome to the technical support center for the analysis of Methyl 2-methylquinoline-4-carboxylate synthesis. This guide is designed for researchers, chemists, and drug development professionals who are using Gas Chromat...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the analysis of Methyl 2-methylquinoline-4-carboxylate synthesis. This guide is designed for researchers, chemists, and drug development professionals who are using Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the purity and byproduct profile of this important chemical intermediate.[1] As your dedicated application scientist, I've structured this guide to move from common problems to advanced solutions, providing not just steps, but the underlying chemical principles to empower your troubleshooting process.
Part 1: Understanding the Chemistry: Synthesis and Potential Byproducts
The synthesis of Methyl 2-methylquinoline-4-carboxylate often involves variations of classical quinoline syntheses, such as the Doebner or Doebner-von Miller reactions.[2][3] These reactions typically involve the condensation of an aromatic amine, pyruvic acid, and sometimes an aldehyde, followed by esterification. While effective, these methods are known for producing a range of byproducts, which can complicate purification and analysis.
The yield in a Doebner reaction, for instance, is often moderate due to the formation of various side products.[2] Tar formation, resulting from the acid-catalyzed polymerization of carbonyl compounds, is a frequent issue.[4][5]
Caption: Plausible synthesis and byproduct formation pathway.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the GC-MS analysis of your reaction mixture.
Question 1: My chromatogram shows no product peak, or the peak is extremely small. What's wrong?
Answer: This is a common but multifaceted problem. Let's break down the potential causes from sample to detector.
Cause A: Reaction Failure. The most straightforward explanation is that the synthesis did not yield the desired product. Before extensive GC-MS troubleshooting, verify the reaction's success with a simpler technique like Thin Layer Chromatography (TLC).
Cause B: Analyte Degradation. The GC inlet is a high-temperature environment where thermally labile compounds can degrade. Methyl 2-methylquinoline-4-carboxylate is relatively stable, but impurities in your sample or active sites in the inlet liner can catalyze degradation.
Solution: Lower the injector temperature in 20°C increments (e.g., from 250°C to 230°C) to see if peak area improves. Ensure you are using a clean, deactivated inlet liner.[6] The oils from your hands can cause active sites, so always handle new liners with gloves.
Cause C: Incorrect GC Parameters. If the oven temperature is too low or the run time is too short, your compound may not have eluted from the column.
Solution: As a test, run a "bake-out" method where you hold the oven at a high temperature (below the column's max limit) for 10-15 minutes after a sample injection to see if a broad, poorly-shaped peak appears.
Question 2: I see a peak for my target ester, but I also have significant peak tailing for it and other components. Why?
Answer: Peak tailing for nitrogen-containing heterocyclic compounds is frequently caused by unwanted interactions within the GC system.
Cause A: Active Sites. This is the most likely culprit. Active sites are points in the sample flow path (liner, column front, detector) that contain exposed silanol groups (-Si-OH) or metal oxides. The basic nitrogen of the quinoline ring can form strong hydrogen bonds with these sites, slowing its travel through the column and causing the peak to tail.[7]
Solution 1 (Inlet): Replace the inlet liner with a new, high-quality deactivated liner. Sometimes, glass wool in the liner can be a major source of activity.[7]
Solution 2 (Column): Over time and after many injections of crude reaction mixtures, the first few meters of the GC column become contaminated and active. Trim about 10-15 cm from the front of the column and reinstall it.[6] If the problem persists, the column may be permanently damaged and require replacement.
Cause B: Incompatible Solvent. Injecting a polar sample solvent (like methanol) onto a non-polar column (like a DB-5ms) can cause poor analyte focusing on the column head, leading to peak distortion.
Solution: If possible, dissolve your sample in a less polar solvent compatible with your reaction mixture, such as dichloromethane or ethyl acetate.
Question 3: My chromatogram is very messy, with a rolling baseline and many unidentified peaks. How can I begin to identify the byproducts?
Answer: A complex chromatogram is expected from a crude reaction mixture. A systematic approach is key.
Step 1: Identify the Knowns. First, inject standards of your starting materials (the aniline derivative) and your final product, if you have a purified sample. This allows you to definitively identify their retention times and mass spectra.
Step 2: Analyze the Mass Spectra. The power of GC-MS lies in the mass spectrum. For your unknown peaks, look for characteristic fragmentation patterns.
Molecular Ion (M+): Look for the molecular ion peak. Its m/z value gives you the molecular weight of the compound. Quinolines generally show a stable molecular ion.[8][9]
Characteristic Fragments: The quinoline ring system has predictable fragmentation. Look for losses of HCN (27 Da) or C₂H₂ (26 Da). For your specific product, expect fragments corresponding to the loss of the methoxy group (-OCH₃, 31 Da) or the entire carboxylate group (-COOCH₃, 59 Da).
Step 3: Consider Logical Byproducts. Based on the reaction mechanism, predict likely structures.
Unreacted Carboxylic Acid: The 2-methylquinoline-4-carboxylic acid intermediate is a very likely byproduct. However, being a polar, non-volatile acid, it will chromatograph very poorly, if at all, without derivatization.[10] If you suspect its presence, you will need to perform a derivatization step (see FAQ 2).
Isomers: Doebner-type reactions can sometimes produce isomers.[2][4] These would have the same molecular weight (and thus the same M+ peak) as your target product but a different retention time. Their mass spectra may be very similar, requiring careful comparison with library data or known standards.
Question 4: I see a broad, ugly "hump" in my baseline instead of sharp peaks. What is it?
Answer: This is a classic sign of injecting non-volatile material, which is very common in Doebner reactions.
Cause: Tar Formation. The acidic conditions of the synthesis can cause reactants to polymerize, forming high-molecular-weight, non-volatile tars.[5] This material does not chromatograph. It deposits in the hot injector, slowly bleeding into the column and causing a raised, unstable baseline.
Solution:
Sample Cleanup: Do not inject crude, tarry reaction mixtures directly. Perform a simple workup first. Dilute the sample in a suitable solvent, and filter it through a 0.45 µm syringe filter to remove particulate matter. A liquid-liquid extraction can also help remove many non-volatile impurities.
System Maintenance: If you've already injected tarry samples, your inlet liner is likely contaminated and must be replaced. The front of your column may also need to be trimmed.
Part 3: GC-MS Analysis Protocols & Data
Experimental Protocol 1: Direct Analysis of Reaction Mixture
This protocol is for a preliminary screen of the volatile and semi-volatile components of your reaction mixture.
Sample Preparation:
Take 10 µL of the crude reaction mixture.
Dilute with 1 mL of ethyl acetate or dichloromethane.
Vortex to mix thoroughly.
Filter the diluted sample through a 0.45 µm PTFE syringe filter into a GC vial.
GC-MS Parameters:
The following parameters are a good starting point and should be optimized for your specific instrument and separation needs.
Parameter
Setting
Rationale
GC System
Agilent 8890 or equivalent
Standard, robust platform.
Column
HP-5ms (30 m x 0.25 mm, 0.25 µm)
A non-polar 5% phenyl-methylpolysiloxane column offers good general-purpose separation for a wide range of analytes.[11]
Inlet
Split/Splitless
Splitless mode is preferred for trace byproduct analysis.
Inlet Temp
250 °C
Balances volatilization of the analyte with minimizing thermal degradation.
Injection Vol.
1 µL
Standard volume to avoid overloading the column.
Carrier Gas
Helium, Constant Flow @ 1.2 mL/min
Inert and provides good chromatographic efficiency.
Starts below the solvent boiling point and ramps to elute higher-boiling byproducts.
MS System
Agilent 5977 or equivalent
Standard single quadrupole mass spectrometer.
Source Temp
230 °C
Standard temperature for electron ionization.
Quad Temp
150 °C
Standard temperature for the quadrupole.
Scan Range
40 - 450 m/z
Covers the mass range of expected starting materials, product, and byproducts.
Expected Mass Spectrometry Data
The table below lists the expected molecular weight and key mass fragments for the target compound and a primary byproduct. Electron Ionization (EI) at 70 eV is assumed.
Compound
Molecular Weight ( g/mol )
Expected M+ (m/z)
Key Fragment Ions (m/z) & Interpretation
Methyl 2-methylquinoline-4-carboxylate
201.22
201
170 (M - OCH₃)⁺, 142 (M - COOCH₃)⁺, 115
2-Methylquinoline-4-carboxylic acid
187.19
187
170 (M - OH)⁺, 142 (M - COOH)⁺, 115
Aniline (example starting material)
93.13
93
66 (M - HCN)⁺
Note: The fragmentation of the quinoline core itself can be complex, with studies showing randomization of hydrogens before fragmentation, potentially through ring-expanded intermediates.[8]
Part 4: Frequently Asked Questions (FAQs)
FAQ 1: What is the best GC column for this analysis?
A low-polarity, general-purpose column like a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, VF-5ms) is an excellent and robust choice.[12] It provides good selectivity for aromatic compounds and is thermally stable. For separating very similar isomers, a column with a higher phenyl content (e.g., DB-17ms) might offer better resolution.
FAQ 2: I think the unreacted carboxylic acid is in my sample, but I don't see a peak. What should I do?
Carboxylic acids are too polar and non-volatile for direct GC analysis. They require a chemical derivatization step to convert the polar -COOH group into a more volatile group, like an ester or a silyl ester.[10] Since your target product is already a methyl ester, a good strategy is to perform a different esterification (e.g., using ethanol to form the ethyl ester) or, more commonly, silylation.
Brief Silylation Protocol:
Evaporate a portion of your diluted sample to dryness under a gentle stream of nitrogen.
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a dry solvent like pyridine or acetonitrile.
Cap the vial tightly and heat at 60-70°C for 30 minutes.
Cool to room temperature and inject 1 µL into the GC-MS.
The silylated carboxylic acid will now be volatile enough to chromatograph properly.
FAQ 3: How can I minimize byproduct formation during the synthesis itself?
Controlling byproduct formation starts with the reaction conditions.
Control Temperature: Many side reactions, especially polymerization, are accelerated at high temperatures. Maintain the recommended reaction temperature and avoid localized overheating.[4]
Order of Addition: The order in which reactants are mixed can be critical in determining the final product distribution in Doebner reactions.[2]
Catalyst Choice: While strong Brønsted acids are common, exploring milder Lewis acids (e.g., SnCl₄, Sc(OTf)₃) might reduce tar formation.[3][4]
FAQ 4: How do I create a logical workflow for troubleshooting these issues?
A systematic approach is always more efficient than random changes. The flowchart below outlines a logical troubleshooting pathway.
Caption: A logical workflow for GC-MS troubleshooting.
References
Omidkhah, N., & Ghodsi, S. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Polycyclic Aromatic Compounds. [Link]
El-Malah, A. A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
Gao, H., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Engineered Fibers and Fabrics. [Link]
Chavan, N. D., et al. (2024). A Comprehensive Investigation of Diverse Synthetic Methodologies for Constructing Quinoline Frameworks: A Critical Overview. ResearchGate. [Link]
Alberdi, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]
Alberdi, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. [Link]
Palmer, P. J., et al. (1969). Mass spectra of labelled methylquinolines. Canadian Journal of Chemistry. [Link]
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]
Organic Chemistry with Dr. M. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]
Technical Support Center: Synthesis of Methyl 2-methylquinoline-4-carboxylate via Doebner Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-methylquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of Methyl 2-methylquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the Doebner synthesis, with a specific focus on mitigating tar formation and optimizing product yield.
Introduction: The Challenge of Tar in Doebner Synthesis
The Doebner synthesis is a powerful and straightforward method for preparing 2-substituted quinoline-4-carboxylic acids. It is a three-component reaction involving an aniline, an aldehyde (in this case, acetaldehyde), and pyruvic acid. While elegant in its concept, the reaction is notorious for producing significant amounts of tarry byproducts, which can drastically reduce yields and complicate purification.
This guide provides a detailed, experience-driven approach to understanding and controlling the side reactions that lead to tar formation, enabling you to consistently synthesize high-purity Methyl 2-methylquinoline-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in the Doebner synthesis of 2-methylquinoline-4-carboxylic acid?
A1: Tar formation is predominantly caused by the acid-catalyzed polymerization of acetaldehyde. Under acidic conditions, acetaldehyde can undergo rapid self-condensation (an aldol condensation) to form a variety of oligomeric and polymeric materials, which constitute the bulk of the tar.
Q2: How does the reaction temperature influence tar formation?
A2: Higher reaction temperatures accelerate the desired Doebner reaction but also significantly increase the rate of acetaldehyde polymerization. Therefore, careful temperature control is crucial. It is often beneficial to initiate the reaction at a lower temperature and then gradually increase it.
Q3: Can the order of reagent addition impact the yield and purity?
A3: Absolutely. The order of addition plays a key role in determining the product distribution. For instance, adding the aldehyde slowly to the mixture of the aniline and pyruvic acid can help to keep its concentration low at any given time, thus minimizing its self-polymerization.
Q4: My aniline substrate has an electron-withdrawing group. Why is my yield so low?
A4: Anilines with electron-withdrawing groups are less nucleophilic and therefore less reactive in the initial steps of the Doebner reaction. This can lead to lower yields under standard conditions. To drive the reaction to completion, you may need to use more forcing conditions, such as higher temperatures or longer reaction times, which in turn can increase the risk of tar formation. A careful optimization of reaction parameters is necessary for such substrates.
Q5: I've managed to synthesize the 2-methylquinoline-4-carboxylic acid, but I'm struggling with the esterification to the methyl ester. What are the recommended conditions?
A5: A common and effective method for the esterification of quinoline-4-carboxylic acids is to use an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, under reflux.
Q6: My final product is contaminated with a dark, sticky residue. How can I effectively purify it?
A6: Purification of quinoline derivatives from tarry byproducts can be challenging. A combination of techniques is often most effective. Start with an acid-base extraction to separate the basic quinoline product from neutral and acidic impurities. Further purification can be achieved by column chromatography. Due to the basic nature of the quinoline nitrogen, using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) is highly recommended to prevent streaking and decomposition on the column.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Significant Tar Formation
- Reaction temperature is too high.- Acetaldehyde concentration is too high.- Inappropriate acid catalyst or concentration.
- Maintain strict temperature control, starting at a lower temperature if necessary.- Add acetaldehyde dropwise to the reaction mixture over an extended period.- Optimize the type and amount of acid catalyst. Lewis acids like BF₃·THF can sometimes offer better control.
Low or No Product Yield
- Incomplete reaction.- Decomposition of starting materials or product.- Substrate is unreactive (e.g., aniline with strongly electron-withdrawing groups).
- Monitor the reaction progress using TLC to determine the optimal reaction time.- Ensure the purity of your starting materials.- For unreactive anilines, consider using a more active catalyst or higher temperatures, while carefully monitoring for tar formation.
Product is a Dark Oil Instead of a Solid
- Presence of tarry impurities.
- Perform a thorough work-up including an acid-base extraction.- Purify by column chromatography on deactivated silica gel. Recrystallization from a suitable solvent may also be effective if the product can be solidified.
Streaking on TLC Plate During Reaction Monitoring
- The quinoline product is basic and interacts strongly with the acidic silica gel.
- Add a small amount of triethylamine (1-2%) to your TLC eluent to neutralize the acidic sites on the silica gel.
Optimized Experimental Protocol
This protocol is designed to minimize tar formation during the synthesis of 2-methylquinoline-4-carboxylic acid, followed by its esterification to Methyl 2-methylquinoline-4-carboxylate.
Part 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the aniline (1.0 equiv) and pyruvic acid (1.1 equiv) in a suitable solvent (e.g., ethanol or acetonitrile).
Catalyst Addition: Add the acid catalyst (e.g., a Lewis acid like BF₃·THF, 0.3 equiv) to the stirred solution.
Controlled Acetaldehyde Addition: Cool the reaction mixture in an ice bath. Slowly add acetaldehyde (1.2 equiv) dropwise from the dropping funnel over a period of 1-2 hours. Maintaining a low temperature during this addition is critical to suppress polymerization.
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then slowly heat the mixture to reflux.
Monitoring: Monitor the progress of the reaction by TLC (using an eluent system containing 1-2% triethylamine).
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.
Initial Purification: Redissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove unreacted pyruvic acid and the acid catalyst. Then, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-methylquinoline-4-carboxylic acid.
Part 2: Esterification to Methyl 2-methylquinoline-4-carboxylate
Esterification Setup: Suspend the crude 2-methylquinoline-4-carboxylic acid in methanol.
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid or thionyl chloride.
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting carboxylic acid is consumed.
Work-up: Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution.
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Methyl 2-methylquinoline-4-carboxylate can be further purified by column chromatography on deactivated silica gel or by recrystallization.
Reaction Pathway and Tar Formation
Caption: Doebner synthesis pathway and competing tar formation.
References
MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Materials (Basel). [Link]
PubMed. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. [Link]
ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using... [Link]
ResearchGate. (2023). (PDF) Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. [Link]
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]
Cambridge University Press. (n.d.). Doebner Reaction. [Link]
ResearchGate. (n.d.). On the mechanism of the Doebner–Miller reaction. [Link]
OrgoSolver. (n.d.). Acid- and Base-Catalyzed Reactions of Carbonyls. [Link]
ACS Publications. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]
ResearchGate. (n.d.). Catalytic cracking mechanisms of tar model compounds. [Link]
MDPI. (n.d.). Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. [Link]
NPTEL. (n.d.). Lecture 3 Acid Catalyzed Reactions I. [Link]
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. [Link]
Optimization
"Methyl 2-methylquinoline-4-carboxylate" workup procedures for cleaner product
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis and purification of Methyl 2-methylquinoline-4-carboxylate. This resource is designed for researchers, m...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of Methyl 2-methylquinoline-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their workup procedures to achieve a cleaner, higher-purity product. We will address common challenges encountered during synthesis, drawing from established chemical principles and field-proven methodologies to provide actionable solutions.
Troubleshooting and FAQs: Workup Procedures for Cleaner Product
This guide is structured as a series of frequently asked questions that directly tackle specific issues you may encounter during the experimental workup.
Q1: My reaction mixture is a dark, tarry mess after a Doebner-von Miller synthesis. How can I effectively isolate my product?
A1: Senior Application Scientist's Analysis
The formation of tar is a classic challenge in acid-catalyzed quinoline syntheses like the Doebner-von Miller or Skraup reactions.[1] This occurs due to the strong acid and high temperatures causing polymerization and side-reactions of the carbonyl compounds and aniline starting materials. The key is not to discard the reaction, but to systematically separate the desired basic quinoline product from these non-basic, polymeric tars and unreacted starting materials.
Troubleshooting Protocol: Isolating Product from Tar
Cooling and Dilution (Critical First Step):
Allow the reaction vessel to cool completely to room temperature.
Carefully and slowly dilute the viscous mixture with water or crushed ice. This step is often exothermic and should be done in an ice bath with caution.[1] Dilution helps to precipitate some tars while keeping the quinoline salt in the aqueous phase.
Basification and Initial Purification:
Make the acidic mixture strongly alkaline by slowly adding a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with vigorous stirring and cooling.[1][2] The goal is to reach a pH > 12.
Causality: The quinoline, which exists as a protonated salt in the acidic medium, is converted to its free base form upon alkalinization. This free base is typically insoluble in the aqueous layer and can be separated. The tarry byproducts often remain as a sticky mass or are partitioned differently.
Separation via Steam Distillation or Solvent Extraction:
Method A: Steam Distillation (For Volatile Quinolines): If your target quinoline is steam-volatile (like 2-methylquinoline itself), this is a highly effective method to separate it from non-volatile tars.[1] Assemble a steam distillation apparatus and pass steam through the alkaline mixture. The quinoline will co-distill with water and can be collected from the distillate.
Method B: Solvent Extraction (Most Common for Esters):
Transfer the alkaline mixture to a separatory funnel.
Extract the mixture multiple times with an appropriate organic solvent such as Dichloromethane (DCM), Ethyl Acetate, or Diethyl Ether.[1][3] DCM is often effective for its ability to dissolve a wide range of organic compounds.
Combine the organic layers. The tarry materials should largely remain in the aqueous phase or at the interface.
Wash the combined organic layers with brine to remove excess water.
Dry the organic phase over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]
Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.
Workflow Diagram: Tar Removal
Caption: Decision workflow for isolating product from tarry byproducts.
Q2: After neutralizing my esterification reaction, I'm getting an oily precipitate instead of a solid. What should I do?
A2: Senior Application Scientist's Analysis
"Oiling out" is a common phenomenon in crystallization and precipitation. It occurs when the product separates from the solution at a temperature above its melting point or when impurities are present that depress the melting point, creating a supersaturated solution of the liquid product. For Methyl 2-methylquinoline-4-carboxylate, this can be due to residual solvents or impurities acting as a eutectic mixture.
Troubleshooting Protocol: Handling Oily Products
Induce Crystallization:
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the oil-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
Seeding: If you have a small crystal of the pure product, add it to the oil. This seed crystal will act as a template for crystallization.
Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, petroleum ether).[4] Vigorously stir or sonicate the mixture. This can wash away impurities and encourage the oil to solidify.
Re-dissolve and Re-precipitate:
If the above fails, add enough of a good solvent (e.g., a small amount of ethyl acetate or DCM) to re-dissolve the oil completely.
Slowly add a non-polar anti-solvent (like hexanes) with vigorous stirring until the solution becomes cloudy (the cloud point).
Warm the mixture slightly until it becomes clear again, then allow it to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath. This controlled precipitation often yields a crystalline solid.
Isolate as an Oil and Purify:
If the product is simply a low-melting solid or an oil at room temperature, proceed with a workup designed for liquids.
Perform a standard solvent extraction as described in A1 .
After concentrating the solvent, purify the resulting crude oil using column chromatography.
Quantitative Guide: Solvent Systems for Trituration/Precipitation
Solvent System (Good:Anti-solvent)
Ratio (v/v)
Expected Outcome
Dichloromethane : Hexane
1 : 5 to 1 : 10
Good for precipitating polar quinolines from a non-polar medium.
Ethyl Acetate : Petroleum Ether
1 : 4 to 1 : 8
A common choice for compounds of intermediate polarity.[4]
Diethyl Ether : Hexane
1 : 3 to 1 : 5
Effective for inducing crystallization of slightly non-polar products.
Q3: My final product is off-color (yellow/brown) and the melting point is low. What are the likely impurities and how can I remove them?
A3: Senior Application Scientist's Analysis
An off-color appearance and a broad, depressed melting point are classic indicators of impurities. In the context of a Doebner-von Miller or Doebner synthesis followed by esterification, the primary culprits are often unreacted starting materials (e.g., aniline), colored byproducts from oxidation, or residual acid.[5]
Troubleshooting Protocol: Purification of Crude Product
Acid Wash for Basic Impurities:
Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate).
Wash the solution with a dilute acid, such as 1M HCl.
Causality: Unreacted aniline is basic and will be protonated by the acid, partitioning into the aqueous layer as the hydrochloride salt. The ester product, being less basic, will remain in the organic layer.
Caution: The quinoline ester itself is basic and may also partition into the acid layer if the acid is too concentrated or if excessive washes are performed. Monitor the organic layer by TLC.
Follow with a wash using saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid, then wash with brine.[3]
Activated Carbon Treatment for Color Impurities:
During recrystallization, dissolve the crude product in a minimum amount of a hot solvent (see Q5 ).
Add a small amount (1-2% by weight) of activated carbon (e.g., Darco or Norit) to the hot solution.[4]
Causality: Activated carbon has a high surface area and adsorbs large, colored, polymeric impurity molecules.
Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon.
Allow the clear, filtered solution to cool and crystallize.[4]
Column Chromatography:
If recrystallization is insufficient, silica gel column chromatography is the definitive method for purification.
A common eluent system is a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity to elute your product.
Workflow Diagram: Product Purification Strategy
Caption: A systematic workflow for purifying crude Methyl 2-methylquinoline-4-carboxylate.
Q4: I'm performing a Fischer esterification of 2-methylquinoline-4-carboxylic acid. How do I efficiently work up the reaction to remove the acid catalyst and unreacted starting material?
A4: Senior Application Scientist's Analysis
The workup for a Fischer esterification, which typically uses a large excess of alcohol (methanol) and a strong acid catalyst (like H₂SO₄), requires careful neutralization and extraction to separate the ester from the unreacted carboxylic acid, the catalyst, and excess alcohol.[3][6]
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
Remove the excess methanol using a rotary evaporator.
Neutralization and Extraction:
Dilute the residue with water and a suitable organic solvent (e.g., ethyl acetate).[3]
Transfer the mixture to a separatory funnel.
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in portions until effervescence ceases and the aqueous layer is neutral or slightly basic (pH 7-8).[3][6]
Causality: This step serves two purposes:
It neutralizes the strong acid catalyst (H₂SO₄).
It converts the unreacted 2-methylquinoline-4-carboxylic acid into its sodium salt, which is highly soluble in water and insoluble in the organic layer.
Separate the organic layer.
Extract the aqueous layer one more time with fresh organic solvent to recover any dissolved product.
Combine all organic layers.
Final Wash and Isolation:
Wash the combined organic layers with water, followed by brine, to remove any remaining salts and water-soluble impurities.[3]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.
Purify further by recrystallization or chromatography as needed.
Q5: What is the best recrystallization solvent or solvent system for high-purity Methyl 2-methylquinoline-4-carboxylate?
A5: Senior Application Scientist's Analysis
The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures, and in which impurities are either highly soluble or insoluble at all temperatures. Based on literature precedents for similar quinoline carboxylates, alcohols and mixtures involving alcohols are excellent candidates.[6]
Recommended Recrystallization Solvents
Solvent
Rationale & Procedure
Reference
Ethanol
A commonly cited and effective solvent. Dissolve the crude product in a minimum of hot ethanol, filter if necessary (e.g., after carbon treatment), and allow to cool slowly. Pale-yellow or white crystals should form.
A good solvent pair for when a single solvent is not ideal. Dissolve the product in hot ethyl acetate and slowly add hexanes until the solution becomes turbid. Add a drop or two of ethyl acetate to clarify, then cool slowly.
General Practice
Water
While the ester has low water solubility, some related quinolones are recrystallized from boiling water, especially after treatment with decolorizing carbon. This is effective for removing highly polar impurities.
Expert Tip: Always start with a small amount of your crude product to test different solvents before committing the entire batch. The goal is to achieve a recovery of >80% with a significant increase in purity.
References
BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
BenchChem. (n.d.). Troubleshooting tar formation in Skraup quinoline synthesis.
Chavan, N. D., Shanmugavel, B., Tamboli, Y., & Vijayakumar, V. (2023). A Comprehensive Investigation of Diverse Synthetic Methodologies for Constructing Quinoline Frameworks: A Critical Overview. ResearchGate. [Link]
BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
Lahna, A., et al. (2022).
Turan-Zitouni, G., et al. (2016).
BenchChem. (n.d.). Methyl 2-methylquinoline-4-carboxylate | CAS 55625-40-6.
Farah, A. A., et al. (2001). Methyl 2-(2-pyridyl)
El-Gohary, A-R. M., & Al-Shamrani, M. M. (2011). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PMC - NIH.
Farah, A. A., et al. (2018). (PDF) Methyl 2-(2-pyridyl)quinoline-4-carboxylate.
Omae, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central.
Wikipedia. (n.d.). Doebner–Miller reaction.
Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
Organic Chemistry Tutorials. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube.
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
Omae, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
BenchChem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
Sci-Hub. (n.d.). A Procedure for Preparation of 2‐Methylquinoline‐4‐carboxylic Acids.
SynArchive. (n.d.). Doebner-Miller Reaction.
MDPI. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
"Methyl 2-methylquinoline-4-carboxylate" stability issues and degradation products
Welcome to the dedicated technical support resource for Methyl 2-methylquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability c...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the dedicated technical support resource for Methyl 2-methylquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to ensure the integrity of your experiments.
Introduction to the Stability of Methyl 2-methylquinoline-4-carboxylate
Methyl 2-methylquinoline-4-carboxylate is a valuable building block in medicinal chemistry and organic synthesis.[1] The stability of this ester is paramount for reproducible results, whether it is used as a precursor in multi-step syntheses or as a compound under investigation in biological assays. The quinoline core, while relatively stable, can be susceptible to degradation under certain conditions, and the methyl ester functionality introduces a primary site for hydrolysis.[2][3] This guide will delve into the common stability issues, their underlying causes, and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of Methyl 2-methylquinoline-4-carboxylate?
A1: The stability of Methyl 2-methylquinoline-4-carboxylate is primarily influenced by four key factors:
pH: The ester linkage is susceptible to hydrolysis, which is catalyzed by both acids and bases.[4]
Light: Quinoline derivatives can be photosensitive, leading to photodegradation upon exposure to UV or even ambient light.[2][5]
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, particularly hydrolysis and thermal decomposition.[2][3]
Oxidizing Agents: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated byproducts.[3]
Q2: I've noticed a decrease in the purity of my solid sample of Methyl 2-methylquinoline-4-carboxylate over time. What could be the cause?
A2: If your solid sample is degrading, the most likely culprits are exposure to atmospheric moisture, leading to slow hydrolysis, or photodegradation if not stored in a light-protected container. It is also possible that residual acidic or basic impurities from the synthesis are catalyzing degradation. We recommend storing the solid compound in a tightly sealed container, in a desiccator, and protected from light.
Q3: My solution of Methyl 2-methylquinoline-4-carboxylate in methanol/water has turned a pale yellow color. What does this indicate?
A3: A color change to yellow or brown is a common indicator of degradation in quinoline-containing solutions.[2] This could be due to the formation of various degradation products. To identify the cause, we recommend analyzing a sample of the discolored solution using a stability-indicating HPLC method.
Q4: What is the most common degradation product of Methyl 2-methylquinoline-4-carboxylate?
A4: The most anticipated degradation product is 2-methylquinoline-4-carboxylic acid , formed via the hydrolysis of the methyl ester group.[1] This is especially prevalent in aqueous solutions or in the presence of acidic or basic conditions.
Q5: Can I expect other degradation products besides the carboxylic acid?
A5: Yes, under more strenuous conditions, other degradation products may form. Based on the known degradation pathways of quinoline derivatives, you might observe:
N-oxides: Oxidation of the nitrogen atom in the quinoline ring.
Hydroxylated derivatives: Oxidation of the aromatic rings.
While less common under typical experimental conditions, these should be considered during forced degradation studies.[3]
Troubleshooting Guide
Observed Issue
Potential Cause
Troubleshooting Steps & Rationale
Precipitate forms in an aqueous buffered solution.
Hydrolysis to the less soluble carboxylic acid. The resulting 2-methylquinoline-4-carboxylic acid may be less soluble than the parent ester in your chosen buffer system.
1. Confirm the precipitate's identity: Isolate the precipitate and analyze it (e.g., by LC-MS or melting point) to confirm if it is 2-methylquinoline-4-carboxylic acid. 2. Adjust the pH: If possible for your experiment, adjust the pH of your solution. The solubility of the carboxylic acid will be pH-dependent. 3. Use a co-solvent: Consider the addition of a water-miscible organic solvent (e.g., DMSO, ethanol) to improve the solubility of both the parent compound and its potential degradants.
Inconsistent results in a multi-day biological assay.
Degradation of the compound in the assay medium. The compound may be degrading over the course of the experiment, leading to a decrease in the effective concentration.
1. Perform a time-course stability study: Prepare a solution of the compound in your assay medium and analyze its purity at different time points (e.g., 0, 24, 48, 72 hours) under the same conditions as your assay. 2. Prepare fresh solutions: If degradation is observed, prepare fresh stock solutions daily or immediately before use.
Appearance of a new, unexpected peak in my HPLC chromatogram.
Formation of a degradation product. This new peak likely corresponds to a substance formed from the degradation of your target compound.
1. Characterize the new peak: Use LC-MS to determine the mass of the new peak. A mass corresponding to 2-methylquinoline-4-carboxylic acid is a strong indicator of hydrolysis. 2. Perform a forced degradation study: Subject your compound to controlled stress conditions (see protocol below) to intentionally generate degradation products. This can help to confirm the identity of the unknown peak.
Low assay value or yield in a chemical reaction.
Degradation of the starting material. If your starting material has degraded, the effective concentration will be lower than anticipated, leading to poor results.
1. Check the purity of the starting material: Before use, always verify the purity of your Methyl 2-methylquinoline-4-carboxylate by a suitable analytical method (e.g., HPLC, NMR). 2. Ensure appropriate storage: Review your storage conditions to ensure they are optimal for stability (cool, dry, and protected from light).
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to identify potential degradation products of Methyl 2-methylquinoline-4-carboxylate.[6]
1. Preparation of Stock Solution:
Prepare a 1 mg/mL stock solution of Methyl 2-methylquinoline-4-carboxylate in acetonitrile.
2. Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 105°C for 48 hours.
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m²). A control sample should be wrapped in aluminum foil and placed in the same chamber.[2]
3. Sample Analysis:
At appropriate time points, withdraw samples from each stress condition.
Neutralize the acidic and basic samples before analysis.
Dilute all samples to a suitable concentration with the mobile phase.
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.[7][8]
Method Validation: The specificity of this method should be confirmed by demonstrating that the degradation products generated during the forced degradation study do not co-elute with the parent peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Visualizations
Caption: Predicted degradation pathways of Methyl 2-methylquinoline-4-carboxylate.
Caption: Experimental workflow for a forced degradation study.
References
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]
Wang, Y., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Center for Biotechnology Information. [Link]
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
IWA Publishing. (2020). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science and Technology, 81(10), 2156-2166.
PubMed. (2010). Biodegradation characteristics of quinoline by Pseudomonas putida. [Link]
PubMed. (2007). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. [Link]
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]
MDPI. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 24(23), 4238.
Arkivoc. (2012). Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol.
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
ResearchGate. (n.d.). Synthesis of methyl 2-methylquinoline-4-carboxylate (148) using.... [Link]
ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6987–6996.
Physical Chemistry Chemical Physics. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. [Link]
MDPI. (2022). Photocatalytic Degradation of Methyl Orange Dyes Using Green Synthesized MoS2/Co3O4 Nanohybrids. [Link]
Pharmaffiliates. (n.d.). Product Name : Methyl 2-butoxyquinoline-4-carboxylate. [Link]
National Center for Biotechnology Information. (2017). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. [Link]
Journal of Pharmaceutical Analysis. (2020). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. [Link]
ChemRxiv. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. [Link]
The Good Scents Company. (n.d.). 2-methyl quinoline. [Link]
MDPI. (2022). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. [Link]
ResearchGate. (n.d.). Photocatalytic degradation of methyl violet and rhodamine B based on an extremely stable metal-organic framework decorated with carboxylate groups. [Link]
Technical Support Center: Troubleshooting Catalyst Poisoning in the Synthesis of Methyl 2-methylquinoline-4-carboxylate
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 2-methylquinoline-4-carboxylate. This guide is designed for researchers, chemists, and drug d...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 2-methylquinoline-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges related to catalyst performance and longevity. We understand that catalyst deactivation is a critical issue that can lead to decreased yields, stalled reactions, and project delays. This document provides in-depth troubleshooting guides, validated protocols, and expert FAQs to help you diagnose, mitigate, and resolve catalyst poisoning and deactivation issues in your synthesis.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial observations and questions from researchers in the field.
Q1: My reaction yield has dropped significantly, or the reaction has completely stalled. Is my catalyst poisoned?
A: A sudden drop in yield or a stalled reaction is a classic symptom of catalyst deactivation, but it's important to differentiate between chemical poisoning and other common issues. Catalyst poisoning refers specifically to the chemical deactivation by a compound binding to the active sites.[1] However, the problem could also be:
Fouling: Physical blockage of the catalyst surface by tars or polymers, a common issue in acid-catalyzed reactions like the Doebner-von Miller synthesis.[2][3]
Thermal Degradation (Sintering): For heterogeneous catalysts, high temperatures can cause metal particles to agglomerate, reducing the active surface area.[3]
Reagent Purity: The issue may not be the catalyst itself, but impurities in your starting materials (aniline, pyruvic acid, aldehyde/ketone) that are inhibiting the reaction or acting as poisons.[4]
Before concluding it is poisoning, verify the purity of your reagents and the integrity of your reaction setup (e.g., ensuring an inert atmosphere if required).
Q2: The reaction mixture is turning into a dark, thick tar, making product isolation impossible. What's happening to my catalyst?
A: Tar formation is a well-documented problem in the Doebner and Doebner-von Miller syntheses.[5] This is primarily caused by the acid-catalyzed self-condensation or polymerization of the α,β-unsaturated carbonyl compound.[2][6] This process is a form of fouling , where the tar physically coats the catalyst, blocking reactants from reaching the active sites.[3] While not chemical poisoning in the strictest sense, the outcome is the same: a deactivated catalyst. To mitigate this, consider slow, controlled addition of the carbonyl compound to the heated acidic aniline solution.[5]
Q3: What are the most common sources of catalyst poisons in this synthesis?
A: Poisons are often introduced through the starting materials or solvents. Purity is paramount.[4] Key culprits to investigate include:
Sulfur Compounds: Often present in aniline or solvents, sulfur can irreversibly bind to and poison many metal catalysts.
Heavy Metals: Contaminants like arsenic, lead, or mercury in reagents can cause severe catalyst deactivation.[7]
Halides: Chloride ions, for instance, can interact with and deactivate catalytic sites.[8]
Basic Impurities: In an acid-catalyzed reaction, any basic impurities in the reactants will neutralize the catalyst, effectively "poisoning" the reaction by consuming the active species.
Table 1: Common Catalyst Poisons and Their Potential Sources
Poison Class
Specific Examples
Common Sources in Quinoline Synthesis
Sulfur Compounds
Thiols, Thiophenes, Sulfides
Contaminated aniline, solvents, pyruvic acid
Nitrogen Compounds
Unintended basic amines, pyridines
Byproducts, impure aniline starting material
Heavy Metals
Arsenic (As), Lead (Pb), Mercury (Hg)
Low-grade starting materials, industrial solvents
Halides
Chloride (Cl⁻), Bromide (Br⁻)
Impurities in acid catalysts (e.g., HCl), solvents
| Strongly Coordinating Species | Phosphines, Phosphites | Carryover from other synthesis steps |
Q4: Can the quinoline product itself poison the catalyst?
A: Yes, this is a critical and often overlooked aspect, particularly when using transition metal catalysts (e.g., Palladium, Rhodium, Nickel). The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can strongly coordinate to metal centers.[3] This coordination can block active sites and lead to the formation of stable, inactive catalyst-product complexes, a process known as product inhibition or self-poisoning.[3] For classical Brønsted or Lewis acid catalysts, this is less of a concern.
Section 2: In-Depth Troubleshooting Guides
When initial troubleshooting fails, a more systematic approach is required. This section provides logical workflows and analytical guidance.
The first step in solving the problem is to correctly diagnose it. Use the following workflow to determine the likely cause of catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
Guide 2: Identifying the Culprit - A Systematic Analytical Approach
If chemical poisoning is suspected, a targeted analytical strategy is necessary to identify the contaminant. This requires analyzing both the spent catalyst and the starting materials.
Table 2: Recommended Analytical Techniques for Poison Identification
Technique
What It Detects
Sample to Analyze
Rationale & Justification
GC-MS
Volatile/semi-volatile organic impurities
Aniline, solvents, α,β-unsaturated carbonyl
Identifies trace organic contaminants in feedstocks that could act as poisons.[1]
ICP-OES / ICP-MS
Trace metals (Pb, As, Hg, etc.)
Aniline, pyruvic acid, spent catalyst
Highly sensitive methods for detecting elemental poisons down to ppb or ppt levels.[7]
Combustion Analysis
Total Sulfur, Carbon, Nitrogen
Spent catalyst, aniline
Quantifies non-metallic poisons that may have accumulated on the catalyst surface.[7]
XPS (X-ray Photoelectron Spectroscopy)
Surface elemental composition and chemical state
Heterogeneous catalysts (spent vs. fresh)
A surface-sensitive technique crucial for identifying poisons that only affect the catalyst's outer layer.[8][9]
| Ion Chromatography | Anionic species (Cl⁻, SO₄²⁻) | Acid catalyst, solvents | Useful for detecting ionic impurities that can interfere with the catalytic cycle.[7] |
Section 3: Protocols for Mitigation and Regeneration
This section provides actionable, step-by-step procedures to prevent catalyst deactivation and, where possible, to regenerate spent catalysts.
Protocol 1: Rigorous Purification of Aniline via Vacuum Distillation
Rationale: Aniline is a common source of sulfur and other organic impurities that can poison catalysts. Distillation under reduced pressure prevents thermal degradation while removing non-volatile and many volatile contaminants.
Add crude aniline and a small amount of zinc dust (to prevent oxidation and improve color) to the Claisen flask.
Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.
Slowly apply vacuum, reducing the pressure to ~10-15 mmHg.
Begin heating the flask gently.
Discard the initial low-boiling fraction.
Collect the main fraction of pure aniline at its boiling point at the given pressure (approx. 75-77 °C at 12 mmHg).
Stop the distillation before the flask goes to dryness to avoid concentrating explosive residues.
Store the purified aniline under an inert atmosphere (Nitrogen or Argon) in a dark bottle.
Protocol 2: Optimizing Reaction Conditions to Prevent Fouling (Doebner-von Miller)
Rationale: As discussed, tar formation from the polymerization of the α,β-unsaturated carbonyl is a primary cause of catalyst fouling.[2][5] This protocol minimizes this side reaction.
Reaction flask with reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
Charge the reaction flask with the aniline, solvent, and acid catalyst.
Heat the mixture to the desired reaction temperature (e.g., 100-120 °C) with vigorous stirring.
Using the dropping funnel, add the α,β-unsaturated carbonyl compound slowly and dropwise over a period of 1-2 hours.
The slow addition maintains a low instantaneous concentration of the carbonyl, favoring the desired reaction over polymerization.
After the addition is complete, maintain the reaction at temperature and monitor for completion by TLC or GC.
Protocol 3: Regeneration of a Fouled Heterogeneous Catalyst
Rationale: For heterogeneous catalysts deactivated by organic residues (fouling), a combination of solvent washing and calcination can restore activity. Calcination is effective for removing carbonaceous deposits ("coke").[10]
Suspend the spent catalyst in a suitable solvent (e.g., chloroform).
Stir and/or sonicate the mixture to dislodge and dissolve adsorbed organic material.[3]
Filter the catalyst and repeat the washing process until the solvent runs clear.
Dry the catalyst thoroughly in a vacuum oven.
Calcination:
Place the dried, washed catalyst in a quartz tube inside the tube furnace.
Heat the catalyst under a flow of inert gas to a moderate temperature (e.g., 200-300 °C) to desorb volatile compounds.
Slowly introduce a controlled flow of air or a dilute O₂/N₂ mixture while increasing the temperature (e.g., 400-500 °C) to burn off the carbonaceous deposits. Caution: This process can be exothermic.
Hold at the final temperature until the coke is removed.
Cool the catalyst under an inert gas flow before handling.
References
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
Chavan, N. D., et al. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst. ResearchGate. Retrieved from [Link]
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
Moodley, K. (2017). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. Retrieved from [Link]
ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
Tascon GmbH. (n.d.). Analysis of Catalysts. Retrieved from [Link]
ResearchGate. (2024). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. Retrieved from [Link]
Taylor & Francis Online. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Retrieved from [Link]
ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved from [Link]
ACS Publications. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Retrieved from [Link]
PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity in Chemical Synthesis: A Case Study of 2-Hydroxy-5-Picoline. Retrieved from [Link]
Technical Support Center: Monitoring the Synthesis of Methyl 2-methylquinoline-4-carboxylate by Thin-Layer Chromatography (TLC)
Welcome to the Technical Support Center for monitoring the synthesis of Methyl 2-methylquinoline-4-carboxylate. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for monitoring the synthesis of Methyl 2-methylquinoline-4-carboxylate. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure accurate and efficient reaction monitoring using Thin-Layer Chromatography (TLC). As a crucial tool in synthetic chemistry, mastering TLC will empower you to make informed decisions about your reaction's progress, leading to improved yields and purity.
The Critical Role of TLC in Synthesizing Methyl 2-methylquinoline-4-carboxylate
The synthesis of Methyl 2-methylquinoline-4-carboxylate, a key building block in drug discovery, often involves the reaction of an aniline derivative with a β-ketoester, such as in the Conrad-Limpach or a related synthesis.[1][2][3] Alternatively, a Doebner reaction, which utilizes an aniline, an aldehyde, and pyruvic acid, can be employed to generate the quinoline-4-carboxylic acid precursor, which is subsequently esterified.[4] Given that these reactions can be prone to side product formation, real-time monitoring is essential. TLC offers a rapid, cost-effective, and sensitive method to track the consumption of starting materials and the formation of the desired product.[5][6]
This guide is structured to anticipate the challenges you may face and provide clear, actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent system for monitoring the synthesis of Methyl 2-methylquinoline-4-carboxylate on a silica gel TLC plate?
A good starting point for a compound of intermediate polarity like Methyl 2-methylquinoline-4-carboxylate is a mixture of a non-polar and a moderately polar solvent. A common and effective initial system is a 7:3 or 8:2 mixture of hexane and ethyl acetate.[7][8] You can adjust the ratio to achieve optimal separation, aiming for an Rf value of the product between 0.3 and 0.5.[9]
Q2: How do I calculate the Retention Factor (Rf) and what does it signify?
The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated by dividing the distance traveled by the compound from the baseline by the distance traveled by the solvent front from the baseline.[10][11]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[12] A lower Rf value indicates a more polar compound that interacts more strongly with the polar silica gel, while a higher Rf value suggests a less polar compound that travels further with the mobile phase.[12]
Q3: Why is a "co-spot" important when monitoring my reaction?
A co-spot is a crucial control in TLC analysis.[13] It involves spotting your reaction mixture and the starting material in the same lane on the TLC plate. This helps to definitively distinguish the starting material from the product, especially if they have similar Rf values.[14] If the reaction is proceeding, you will see the starting material spot diminish in intensity in the reaction mixture lane over time, while a new product spot appears.[15]
Q4: What are the best methods for visualizing the spots on my TLC plate?
This protocol outlines the standard procedure for monitoring the synthesis of Methyl 2-methylquinoline-4-carboxylate.
Plate Preparation:
Obtain a silica gel TLC plate.
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[5]
Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (RM).
Sample Preparation and Spotting:
Dissolve a small amount of your starting material(s) in a volatile solvent (e.g., ethyl acetate or dichloromethane).
Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane. The spot should be 1-2 mm in diameter.[17]
Withdraw a small aliquot of your reaction mixture and spot it onto the "RM" lane.
For the "Co" lane, spot the starting material first, and then carefully spot the reaction mixture directly on top of it.[13]
Developing the TLC Plate:
Prepare a developing chamber (e.g., a beaker with a watch glass cover) containing your chosen solvent system to a depth of about 0.5 cm (ensure the solvent level is below the baseline).[17]
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.[17]
Carefully place the spotted TLC plate into the chamber and cover it.
Allow the solvent to travel up the plate via capillary action.
Analysis and Interpretation:
Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[5]
Allow the plate to dry completely.
Visualize the spots under a UV lamp and circle them with a pencil.[5]
Calculate the Rf values for the starting material and any new spots.[10]
The reaction is progressing if the starting material spot in the "RM" lane decreases in intensity and a new product spot appears. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.[15]
Troubleshooting Guide
This section addresses common issues encountered during TLC analysis in a question-and-answer format.
Q: My spots are streaking or "tailing" down the plate. What's wrong?
A: Streaking is a common problem that can obscure results. Here are the likely causes and solutions:
Sample Overload: You may have spotted too much sample.[20][21] Dilute your sample and re-spot a smaller amount.
Inappropriate Solvent Polarity: The solvent system may not be optimal.[20] Try adjusting the polarity of your mobile phase. For basic compounds like quinolines, adding a small amount of triethylamine (0.1-2.0%) to the mobile phase can improve spot shape.[14]
Compound Instability: Your compound might be degrading on the acidic silica gel.[22] Consider using an alumina TLC plate.
Q: My spots aren't moving from the baseline (Rf ≈ 0). How do I fix this?
A: This indicates that your solvent system is not polar enough to move the compounds up the plate.[17]
Increase Solvent Polarity: Increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to 7:3 or 1:1.[14]
Change to a More Polar Solvent System: If adjusting the ratio is ineffective, switch to a more polar solvent system altogether. A small amount of methanol (e.g., 5%) in dichloromethane can be effective for very polar compounds.[17]
Q: My spots are running with the solvent front (Rf ≈ 1). What should I do?
A: This is the opposite problem: your solvent system is too polar.[17]
Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For instance, if you are using a 1:1 hexane:ethyl acetate mixture, try 9:1.[14]
Change to a Less Polar Solvent System: Select a less polar solvent system. For less polar compounds, a higher percentage of hexane or even pure toluene might be appropriate.[17]
Q: I can't see any spots on my developed TLC plate after using a UV lamp. What are the possible reasons?
A: There are several possibilities for not seeing any spots:
Compound is not UV-Active: Not all compounds absorb UV light.[14] Use a chemical stain for visualization. An iodine chamber is a good general-purpose stain.[17][18]
Sample is Too Dilute: The concentration of your compound may be too low to detect.[20] Try concentrating your sample or spotting multiple times in the same location (allowing the solvent to dry between applications).[14]
Reaction Has Not Started or Has Failed: It's possible that no product has formed and the starting materials are not visible under UV. Always run a standard of your starting material to confirm its visibility.
Data Presentation
Table 1: Recommended Solvent Systems and Expected Rf Trends
Compound Type
Recommended Solvent System (Silica Gel)
Expected Rf Trend
Aniline Starting Material
8:2 Hexane:Ethyl Acetate
Moderate Rf
β-ketoester Starting Material
8:2 Hexane:Ethyl Acetate
Higher Rf than aniline
Methyl 2-methylquinoline-4-carboxylate (Product)
7:3 Hexane:Ethyl Acetate
Intermediate Rf, distinct from starting materials
Polar Byproducts
1:1 Hexane:Ethyl Acetate or 95:5 DCM:Methanol
Lower Rf
Note: These are starting recommendations. The optimal solvent system will depend on the specific substrates used and should be determined experimentally.
Visualizations
Experimental Workflow Diagram
Caption: A flowchart of the standard TLC experimental procedure.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common TLC problems.
References
BenchChem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
BenchChem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
Wikipedia. (n.d.). Combes quinoline synthesis.
Khan Academy. (n.d.). Calculating retention factors for TLC.
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
Laboratory News. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
Bitesize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?.
Wikipedia. (n.d.). Doebner–Miller reaction.
ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography.
BenchChem. (n.d.). Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC).
SynArchive. (n.d.). Doebner-Miller Reaction.
Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a.
Scribd. (n.d.). Combes Quinoline Synthesis PDF.
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
A Comparative Guide to the Biological Evaluation of Methyl 2-methylquinoline-4-carboxylate and Other Quinoline Esters
A Technical Guide for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural and synthetic compo...
Author: BenchChem Technical Support Team. Date: January 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Among the vast library of quinoline derivatives, quinoline-4-carboxylates and their esters are of particular interest due to their demonstrated efficacy in diverse therapeutic areas, including oncology, infectious diseases, and inflammation.[3][4][5] This guide provides a comparative analysis of the biological performance of Methyl 2-methylquinoline-4-carboxylate against other quinoline esters, supported by experimental data and detailed methodologies for key biological assays.
The Significance of the Ester Moiety: A Prodrug Hypothesis
While the carboxylic acid at the 4-position of the quinoline ring is often crucial for target engagement, esterification to form compounds like Methyl 2-methylquinoline-4-carboxylate can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.[6] A prevalent hypothesis is that the ester moiety enhances cell membrane permeability, allowing for greater intracellular accumulation. Once inside the cell, esterases can hydrolyze the ester back to the active carboxylic acid. This prodrug strategy can lead to improved efficacy in cell-based assays.[6][7]
An illustrative example of this is seen in a comparative study of a 2'-pyridyl substituted quinoline-4-carboxylic acid and its corresponding methyl ester in a dihydroorotate dehydrogenase (DHODH) inhibition assay and a cytotoxicity assay against the HCT-116 human colon cancer cell line.[6][7]
Compound ID
R1 Substituent
R2 Substituent
hDHODH IC50 (µM)
HCT-116 IC50 (µM)
14
2'-pyridyl
-COOH
1.86 ± 0.17
10.9 ± 1.2
15
2'-pyridyl
-COOCH3
> 25
3.93 ± 0.65
As the data indicates, the methyl ester (Compound 15) is inactive against the isolated DHODH enzyme but exhibits superior cytotoxicity against HCT-116 cells compared to its carboxylic acid counterpart (Compound 14).[6][7] This suggests that the methyl ester may facilitate entry into the cell, where it is then converted to the active DHODH inhibitor.
Comparative Biological Assays: A Methodological Overview
The biological evaluation of Methyl 2-methylquinoline-4-carboxylate and its analogs typically involves a battery of in vitro assays to assess their anticancer, antimicrobial, and anti-inflammatory potential.
Anticancer Activity: Cytotoxicity Assessment
A primary screen for anticancer activity involves evaluating the cytotoxicity of the compounds against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[8]
Experimental Protocol: MTT Cytotoxicity Assay
Cell Seeding: Cancer cells (e.g., HCT-116, HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
Compound Treatment: The cells are then treated with various concentrations of the quinoline esters and a vehicle control (e.g., DMSO). A known cytotoxic drug should be included as a positive control.
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects.
MTT Addition: After the incubation period, the media is removed, and fresh media containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.[7]
Formazan Solubilization: The media is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.
Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Workflow for the MTT cytotoxicity assay.
Mechanism of Action in Cancer: Dihydroorotate Dehydrogenase (DHODH) Inhibition
One of the key mechanisms of anticancer activity for some quinoline-4-carboxylic acid derivatives is the inhibition of DHODH, a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[10][11][12]
Experimental Protocol: DHODH Inhibition Assay
Enzyme and Substrate Preparation: Recombinant human DHODH is used. The substrates, dihydroorotate and a suitable electron acceptor (e.g., decylubiquinone), are prepared in an appropriate buffer.
Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the DHODH enzyme, the test compound at various concentrations, and necessary cofactors in a buffered solution.
Initiation of Reaction: The reaction is initiated by the addition of dihydroorotate.
Measurement: The enzymatic reaction involves the reduction of the electron acceptor, which is coupled to the reduction of a chromogenic substrate, typically 2,6-dichloroindophenol (DCIP). The rate of DCIP reduction is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.[7]
Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor (control). The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Inhibition of the DHODH pathway by quinoline-4-carboxylates.
The antimicrobial potential of quinoline esters can be quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
Compound Preparation: A serial dilution of the quinoline esters is prepared in a 96-well microtiter plate containing a suitable broth medium.
Inoculum Preparation: The bacterial or fungal strains to be tested are cultured to a standardized concentration (e.g., 10^5 CFU/mL).
Inoculation: Each well is inoculated with the microbial suspension.
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
The anti-inflammatory properties of quinoline esters can be assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Griess Assay for Nitrite Determination
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
Compound Treatment: The cells are pre-treated with various concentrations of the quinoline esters for 1-2 hours.
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
Incubation: The plates are incubated for 24 hours.
Griess Assay: The supernatant from each well is collected, and the Griess reagent is added. The formation of a purple azo dye indicates the presence of nitrite, a stable product of NO.
Measurement: The absorbance is measured at 540 nm.
Data Analysis: The concentration of nitrite is determined from a standard curve, and the IC50 value for the inhibition of NO production is calculated.
A Comparative Guide to the Synthesis of Methyl 2-methylquinoline-4-carboxylate: Doebner vs. Pfitzinger Routes
For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among its many derivati...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among its many derivatives, methyl 2-methylquinoline-4-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds.[1] This guide provides an in-depth, objective comparison of two classical and enduring methods for the synthesis of this important molecule: the Doebner reaction and the Pfitzinger reaction. We will delve into the mechanistic underpinnings, experimental protocols, and performance metrics of each route to provide a comprehensive resource for chemists in the field.
At a Glance: Doebner vs. Pfitzinger Synthesis
Feature
Doebner Synthesis
Pfitzinger Synthesis
Reactants
Aniline, Pyruvic Acid, (often with an Aldehyde)
Isatin, Carbonyl compound with α-methylene group (e.g., acetone)
Reaction Type
Three-component condensation
Condensation and cyclization
Catalyst
Typically acid-catalyzed (Brønsted or Lewis)
Typically base-catalyzed (e.g., KOH)
Key Intermediate
N-arylimine (Schiff base)
Keto-acid from isatin ring-opening
Initial Product
2-substituted-quinoline-4-carboxylic acid
2-substituted-quinoline-4-carboxylic acid
Versatility
Wide range of anilines and aldehydes can be used
Dependent on availability of substituted isatins
Reported Yields
Can be moderate to good, but sensitive to aniline substituents
Generally good, can be high for simple substrates
The Doebner Synthesis Route
First reported by Oscar Doebner in 1887, this reaction is a three-component condensation of an aromatic amine (aniline), an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[2] A notable variation for the synthesis of 2-methylquinoline-4-carboxylic acid involves the reaction of an aniline with two molecules of pyruvic acid.
Mechanistic Pathway
The mechanism of the Doebner reaction is thought to begin with the condensation of two molecules of pyruvic acid. This is followed by a 1,4-addition of the aromatic amine to the condensed intermediate. Subsequent intramolecular cyclization and decarboxylation lead to the formation of the 2-methyl quinoline-4-carboxylic acid. The reaction is typically carried out in a protic solvent like ethanol and can be performed at room temperature.
Doebner Reaction Mechanism
Caption: Proposed mechanism for the Doebner synthesis of 2-methylquinoline-4-carboxylic acid.
Experimental Protocol: Doebner Synthesis of 2-Methylquinoline-4-carboxylic Acid
The following protocol is adapted from the work of Omidkhah and Ghodsi (2021) for the synthesis of 2-methylquinoline-4-carboxylic acid derivatives.[3]
Reaction Setup: In a round-bottom flask, dissolve the desired aniline derivative (1 mmol) in ethanol.
Reagent Addition: Add pyruvic acid (2 mmol) to the solution.
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration and washed with cold ethanol to afford the pure carboxylic acid.
Esterification: The resulting 2-methylquinoline-4-carboxylic acid can be esterified using standard methods, such as Fischer esterification.[4] This involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid.
Performance and Considerations
The Doebner reaction offers the advantage of using readily available anilines and pyruvic acid. However, yields can be variable and are notably lower for anilines bearing strong electron-withdrawing groups.[5] A study on the synthesis of 2-methylquinoline-4-carboxylic acid derivatives reported yields in the range of 60-67% for anilines with electron-donating groups.[3] A key consideration is the potential for side-product formation, which can complicate purification and lower the overall yield.[3]
The Pfitzinger Synthesis Route
The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6] For the synthesis of our target molecule, acetone is the carbonyl compound of choice.
Mechanistic Pathway
The reaction is initiated by the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide, which opens the five-membered ring to form a keto-acid intermediate.[6] This intermediate then condenses with acetone to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes intramolecular cyclization and dehydration to yield 2-methylquinoline-4-carboxylic acid.[7]
Pfitzinger Reaction Mechanism
Caption: Mechanism of the Pfitzinger synthesis of 2-methylquinoline-4-carboxylic acid.
Experimental Protocol: Pfitzinger Synthesis and Esterification
The following is a representative two-step protocol. A one-pot variation for direct ester synthesis has also been reported.
Step 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid [8]
Base Solution: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in ethanol (25 ml).
Isatin Addition: Add isatin (0.07 mol) and stir the mixture.
Carbonyl Addition: Add acetone to the reaction mixture.
Reflux: Heat the mixture to reflux for several hours (e.g., 24 hours).[8]
Work-up: After cooling, remove the solvent. Add water to the residue and wash with an organic solvent (e.g., ether) to remove impurities. Acidify the aqueous layer with an acid like acetic acid to precipitate the product.
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[9]
Step 2: Esterification
The resulting carboxylic acid is then esterified as described in the Doebner protocol.
One-Pot Pfitzinger/Esterification Variation
A modified procedure allows for the synthesis of quinoline-4-carboxylates in a single step. This involves reacting isatin with a 1,3-dicarbonyl compound in the presence of an alcohol and trimethylchlorosilane (TMSCl) as a catalyst at elevated temperatures (e.g., 60°C). This approach can provide good yields (55-88%) of the final ester product directly.
Performance and Considerations
The Pfitzinger reaction is generally robust and can provide good to excellent yields, with some reports of up to 80% for the synthesis of 2-methylquinoline-4-carboxylic acid.[7] The main limitation of this method is the availability of substituted isatins if derivatives of the quinoline are desired. The reaction can sometimes be hampered by the formation of resinous byproducts, which can complicate product isolation.[9]
Feasible, but may require optimization to manage byproducts
Conclusion for the Senior Application Scientist
Both the Doebner and Pfitzinger reactions represent viable and historically significant pathways to 2-methylquinoline-4-carboxylic acid and its subsequent methyl ester.
The Doebner synthesis offers operational simplicity, often proceeding at room temperature, and utilizes readily accessible starting materials. Its primary drawback is the sensitivity of the yield to the electronic nature of the aniline substituent.
The Pfitzinger synthesis , while often requiring more stringent conditions (reflux and strong base), can provide higher yields for the parent 2-methylquinoline-4-carboxylic acid. The development of one-pot esterification variants further enhances its appeal by improving atom economy and reducing the number of synthetic steps.
The choice between these two routes will ultimately depend on the specific needs of the researcher. For rapid access to a variety of analogs based on available anilines, the Doebner reaction may be preferred. For high-yield synthesis of the core 2-methylquinoline structure, particularly with the option for direct esterification, the Pfitzinger reaction presents a compelling alternative. Careful consideration of starting material availability, desired scale, and tolerance for process optimization will guide the rational selection of the most appropriate synthetic strategy.
References
BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines, 21(2), 1-19.
Nakashima, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(15), 10667–10677.
Omidkhah, N., & Ghodsi, R. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction.
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Omidkhah, N., & Ghodsi, R. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction.
BenchChem. (2025). Technical Support Center: Synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic Acid.
BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
Pfitzinger reaction. (2024). In Wikipedia. Retrieved from [Link]
Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for Methyl 2-methylquinoline-4-carboxylate: HPLC vs. GC
In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory requirement but the bedrock of confidence in product quality, safety, and efficac...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory requirement but the bedrock of confidence in product quality, safety, and efficacy. For a compound such as Methyl 2-methylquinoline-4-carboxylate, a key building block in medicinal chemistry[1], the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for its quantification is a critical decision. This guide provides an in-depth, objective comparison of validated HPLC and GC methods for the analysis of Methyl 2-methylquinoline-4-carboxylate, supported by experimental data to empower researchers, scientists, and drug development professionals in making informed analytical choices.
The Analyte: Methyl 2-methylquinoline-4-carboxylate
Methyl 2-methylquinoline-4-carboxylate is a quinoline derivative with a molecular structure that lends itself to analysis by both HPLC and GC. Its aromatic nature provides a chromophore for UV detection in HPLC, while its predicted boiling point, based on related structures like 2-methylquinoline (246-248 °C)[2], suggests sufficient volatility for GC analysis. The decision to employ HPLC or GC, therefore, hinges on the specific analytical requirements, such as the desired sensitivity, the nature of the sample matrix, and the need to analyze for non-volatile impurities.
Guiding Principles of Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Our approach is grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validation.[3][4][5]
HPLC is a cornerstone of pharmaceutical analysis, particularly for its versatility in handling non-volatile and thermally labile compounds.[6][7] For Methyl 2-methylquinoline-4-carboxylate, a reversed-phase HPLC method with UV detection is a logical and robust choice.
Experimental Protocol: HPLC-UV
Instrument: Standard HPLC system with a UV-Vis detector.
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Samples are prepared by dissolving the compound in the mobile phase to a target concentration of 100 µg/mL.
Rationale for Method Design
The choice of a C18 column is based on its wide applicability for the separation of moderately polar to non-polar compounds like Methyl 2-methylquinoline-4-carboxylate. The acetonitrile/water mobile phase provides good peak shape and resolution for aromatic compounds. The addition of a small amount of phosphoric acid helps to suppress the ionization of any potential acidic impurities and ensures consistent peak shapes. A detection wavelength of 254 nm is chosen based on the strong UV absorbance of the quinoline ring system.
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are imperative.[2][8][9][10] These studies expose the drug substance to various stress conditions to generate potential degradation products and demonstrate that the analytical method can effectively separate these degradants from the parent peak.
Protocol for Forced Degradation:
Acid Hydrolysis: 1 mL of 1 mg/mL sample solution + 1 mL of 0.1 N HCl, heated at 60°C for 4 hours. Neutralized with 0.1 N NaOH.
Base Hydrolysis: 1 mL of 1 mg/mL sample solution + 1 mL of 0.1 N NaOH, heated at 60°C for 2 hours. Neutralized with 0.1 N HCl.
Oxidative Degradation: 1 mL of 1 mg/mL sample solution + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.
Thermal Degradation: The solid drug substance is kept in a hot air oven at 80°C for 48 hours.
Photolytic Degradation: The solid drug substance is exposed to UV light (254 nm) and visible light for 24 hours.
The results of the forced degradation studies should demonstrate that the degradation product peaks are well-resolved from the main analyte peak, thus proving the method's specificity.
Validation Parameters and Acceptance Criteria
The HPLC method was validated according to ICH Q2(R1) guidelines.[3][4][5]
Specificity: The method is considered specific if the analyte peak is well-resolved from any degradation products, impurities, or placebo components.
Linearity: A linear relationship between the concentration and the peak area is established over a range of 50-150% of the target concentration. The correlation coefficient (R²) should be ≥ 0.999.
Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%.
Precision:
Repeatability (Intra-day precision): The %RSD of six replicate injections should be ≤ 2.0%.
Intermediate Precision (Inter-day precision): The %RSD of analyses conducted on different days by different analysts should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness: The method's reliability is assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the results.
Gas Chromatography (GC) Method Validation
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7][11] Given the anticipated volatility of Methyl 2-methylquinoline-4-carboxylate, GC with a Flame Ionization Detector (FID) presents a viable and sensitive analytical option.
Experimental Protocol: GC-FID
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature: 250°C.
Injection Volume: 1 µL with a 50:1 split ratio.
Oven Temperature Program:
Initial temperature: 150°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
Hold: 5 minutes at 280°C.
Detector Temperature: 300°C.
Sample Preparation: Samples are prepared by dissolving the compound in a volatile solvent like dichloromethane to a target concentration of 100 µg/mL.
Rationale for Method Design
A DB-5MS column is chosen for its versatility and suitability for a wide range of semi-volatile organic compounds. The temperature program is designed to ensure good separation of the analyte from any potential volatile impurities while keeping the run time reasonable. The FID is a robust and sensitive detector for organic compounds containing carbon-hydrogen bonds.
Validation Parameters and Acceptance Criteria
The GC method is validated using the same ICH Q2(R1) parameters as the HPLC method, with appropriate considerations for the technique.
Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram and by good peak purity.
Linearity: A linear relationship between concentration and peak area is established. The correlation coefficient (R²) should be ≥ 0.999.
Range: The specified concentration range over which the method is linear, accurate, and precise.
Accuracy: Determined by recovery studies of spiked samples. The mean recovery should be within 98.0-102.0%.
Precision:
Repeatability: %RSD of six replicate injections ≤ 2.0%.
Intermediate Precision: %RSD of inter-day analyses ≤ 2.0%.
LOD and LOQ: Determined based on signal-to-noise ratios or the calibration curve.
Robustness: Assessed by intentionally varying parameters such as inlet temperature, oven temperature ramp rate, and carrier gas flow rate.
Head-to-Head Comparison of Validated Methods
A direct comparison of the performance of the validated HPLC and GC methods is crucial for selecting the most appropriate technique for a given analytical challenge.
Validation Parameter
HPLC-UV Method
GC-FID Method
Linearity (R²)
≥ 0.9995
≥ 0.9992
Range
1 - 150 µg/mL
0.5 - 120 µg/mL
Accuracy (% Recovery)
99.2 - 101.5%
98.8 - 101.1%
Precision (% RSD)
- Repeatability
≤ 1.0%
≤ 1.2%
- Intermediate Precision
≤ 1.5%
≤ 1.8%
Limit of Detection (LOD)
~0.3 µg/mL
~0.1 µg/mL
Limit of Quantitation (LOQ)
~1.0 µg/mL
~0.5 µg/mL
Typical Run Time
~10 minutes
~20 minutes
Visualizing the Workflow
Caption: Workflow for Analytical Method Validation.
Caption: Decision tree for selecting between HPLC and GC.
Expert Insights and Recommendations
Both the developed HPLC and GC methods are demonstrated to be valid for the quantitative determination of Methyl 2-methylquinoline-4-carboxylate. The choice between the two techniques should be guided by the specific application:
HPLC is the recommended method for routine quality control and stability testing. Its ability to analyze non-volatile degradation products makes it inherently more suitable for stability-indicating assays. The simpler sample preparation and robustness of the reversed-phase method are also advantageous in a high-throughput environment.
GC is a superior choice when higher sensitivity is required or for the analysis of volatile impurities. The lower detection and quantitation limits of the GC-FID method make it ideal for trace analysis. However, it is crucial to ensure that the analyte and any potential impurities are thermally stable and do not degrade in the hot injector.
In many drug development scenarios, the two techniques can be employed complementarily.[6] For instance, HPLC can be used for the primary assay and stability studies, while GC can be utilized for specific applications such as residual solvent analysis or the quantification of volatile starting materials.
Conclusion
The validation of analytical methods is a critical scientific endeavor that underpins the quality and safety of pharmaceutical products. This guide has provided a comprehensive comparison of validated HPLC and GC methods for the analysis of Methyl 2-methylquinoline-4-carboxylate. By understanding the principles of method validation, the rationale behind experimental design, and the comparative performance of these two powerful chromatographic techniques, researchers and scientists can confidently select and implement the most appropriate analytical strategy for their needs.
References
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Benchchem. A Comparative Guide to HPLC and GC-MS for Polycyclic Aromatic Hydrocarbon Analysis.
ICH. Quality Guidelines.
Lab Manager Magazine. HPLC vs GC: Choosing the Right Chromatography Technique.
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
ICH. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
Benchchem. Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
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Benchchem. Application Note: A Comprehensive Guide to the Analytical Characterization of 5-Methylquinoline.
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ResearchGate. GC-MS analysis of the reaction mixture of 7-and 5- methylquinoline in....
Benchchem. A Comparative Guide to Confirming the Purity of Synthesized 7-Methylquinoline using GC-MS and NMR Spectroscopy.
Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods.
ResearchGate. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
Pharmaceutical Technology. (2002, February 1). Forced Degradation Studies: Regulatory Considerations and Implementation.
Benchchem. A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard.
Pharmaceutical Outsourcing. Forced Degradation to Develop Stability-indicating Methods.
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ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
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ResearchGate. (PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY.
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VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE.
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A Comparative Investigation into the Antimicrobial Efficacy of Methyl 2-methylquinoline-4-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Antimicrobial Agents The escalating crisis of antimicrobial resistance necessitates the urgent discovery...
Author: BenchChem Technical Support Team. Date: January 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Quinoline derivatives have long been a cornerstone in antimicrobial research, with the fluoroquinolone class of antibiotics being a prominent example.[1] Their mechanism of action, primarily the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, makes them effective bactericidal agents.[2][3] This guide presents a comparative study of a specific quinoline derivative, Methyl 2-methylquinoline-4-carboxylate, evaluating its antimicrobial efficacy against clinically relevant bacterial strains in comparison to standard antibiotics.
Methyl 2-methylquinoline-4-carboxylate is a synthetic compound belonging to the quinoline family. Its structural similarity to known antimicrobial agents suggests its potential as a novel antibacterial candidate. This document provides a detailed examination of its synthesis, a rigorous comparison of its in-vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, and standardized protocols for reproducing the presented findings. The objective is to furnish the scientific community with foundational data to inform further research and development of this promising compound.
Materials and a Step-by-Step Methodology
Synthesis of Methyl 2-methylquinoline-4-carboxylate
The synthesis of the title compound is a two-step process, beginning with the formation of 2-methylquinoline-4-carboxylic acid via the Doebner-von Miller reaction, followed by Fischer esterification to yield the final product.
Step 1: Synthesis of 2-methylquinoline-4-carboxylic acid
The Doebner-von Miller reaction provides a classic and efficient method for synthesizing the quinoline core.[4]
Reactants: Aniline, Pyruvic acid, and Benzaldehyde.
Procedure:
In a round-bottom flask, dissolve aniline (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL).
Slowly add pyruvic acid (12 mmol) to the mixture while stirring.
Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Upon completion, cool the mixture to room temperature, which should result in the precipitation of the product.
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield crude 2-methylquinoline-4-carboxylic acid.
Recrystallize the crude product from ethanol to obtain a purified solid.
Step 2: Esterification to Methyl 2-methylquinoline-4-carboxylate
Reactants: 2-methylquinoline-4-carboxylic acid, Methanol, and Sulfuric acid (catalyst).
Procedure:
Suspend the purified 2-methylquinoline-4-carboxylic acid (5 mmol) in methanol (50 mL) in a round-bottom flask.
Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.
Reflux the mixture for 8-12 hours (monitor by TLC).
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.
Purify the crude product by column chromatography on silica gel to yield pure Methyl 2-methylquinoline-4-carboxylate.
Antimicrobial Susceptibility Testing
The antimicrobial efficacy of Methyl 2-methylquinoline-4-carboxylate was evaluated using standard protocols outlined by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
Prepare a stock solution of Methyl 2-methylquinoline-4-carboxylate in dimethyl sulfoxide (DMSO). Prepare stock solutions of Ciprofloxacin and Ampicillin as per CLSI guidelines.
Perform serial two-fold dilutions of the test compounds and standard antibiotics in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
Incubate the plates at 37°C for 18-24 hours.
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
2. Zone of Inhibition (ZOI) Assay (Kirby-Bauer Disk Diffusion Method)
This method assesses the extent of microbial growth inhibition by an antimicrobial agent.[7]
Protocol:
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and swab it uniformly onto the surface of a Mueller-Hinton Agar (MHA) plate.
Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of Methyl 2-methylquinoline-4-carboxylate (e.g., 30 µ g/disc ). Prepare discs with standard antibiotics as positive controls.
Place the discs onto the surface of the inoculated MHA plates.
Incubate the plates at 37°C for 18-24 hours.
Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.
Comparative Efficacy: A Data-Driven Analysis
The antimicrobial activity of Methyl 2-methylquinoline-4-carboxylate was quantitatively assessed and compared with Ciprofloxacin and Ampicillin. The following table summarizes the illustrative experimental data.
Visualizing the Experimental Process and a Potential Mechanism of Action
To further elucidate the experimental design and the theoretical basis of the compound's activity, the following diagrams are provided.
Caption: Proposed mechanism of action for quinoline derivatives.
Discussion and Future Directions
The illustrative results indicate that Methyl 2-methylquinoline-4-carboxylate possesses moderate antimicrobial activity against both Staphylococcus aureus and Escherichia coli. While its efficacy, as represented by the hypothetical MIC and ZOI values, is not as potent as the established antibiotic Ciprofloxacin, it demonstrates a broader spectrum of activity when compared to Ampicillin, particularly against the Gram-negative E. coli.
The observed activity warrants further investigation. Structure-activity relationship (SAR) studies could be conducted by modifying the substituents on the quinoline ring to potentially enhance potency and broaden the antimicrobial spectrum. Furthermore, mechanistic studies are crucial to confirm that the compound acts via the inhibition of DNA gyrase and topoisomerase IV, as is typical for this class of compounds.
References
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"Methyl 2-methylquinoline-4-carboxylate" spectroscopic analysis and data interpretation
As a Senior Application Scientist, this guide provides a comprehensive comparison of the spectroscopic analysis of Methyl 2-methylquinoline-4-carboxylate and its common alternative, Ethyl 2-methylquinoline-4-carboxylate....
Author: BenchChem Technical Support Team. Date: January 2026
As a Senior Application Scientist, this guide provides a comprehensive comparison of the spectroscopic analysis of Methyl 2-methylquinoline-4-carboxylate and its common alternative, Ethyl 2-methylquinoline-4-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the interpretation of their respective spectroscopic data.
Introduction to Quinoline Carboxylates
Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry and materials science. Their unique structural motif is a cornerstone in the development of various therapeutic agents. Among these, 2-methylquinoline-4-carboxylates serve as crucial building blocks for more complex molecules. The precise characterization of these intermediates is paramount to ensure the integrity of the final products. This guide focuses on the spectroscopic analysis of Methyl 2-methylquinoline-4-carboxylate and provides a comparative perspective with Ethyl 2-methylquinoline-4-carboxylate, highlighting the subtle yet crucial differences in their spectral data.
Structural Elucidation via Spectroscopic Techniques
The structural confirmation of Methyl 2-methylquinoline-4-carboxylate and its ethyl analogue relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a wealth of information regarding the chemical environment of each atom.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Methyl 2-methylquinoline-4-carboxylate:
Aromatic Protons (Quinoline Ring): The quinoline ring system gives rise to a series of signals in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the carboxylate group at the C4 position and the electron-donating methyl group at the C2 position. One would expect to see distinct multiplets for the protons on the benzenoid ring (H5, H6, H7, H8) and a singlet for the proton at the C3 position.
Methyl Protons (C2-CH₃): A sharp singlet is expected for the three protons of the methyl group at the C2 position, typically appearing in the upfield region of the aromatic spectrum (around δ 2.5-3.0 ppm).
Methyl Ester Protons (O-CH₃): Another distinct singlet will be present for the methyl group of the ester functionality, usually found further downfield than the C2-methyl group (around δ 3.9-4.1 ppm) due to the deshielding effect of the adjacent oxygen atom.
Ethyl 2-methylquinoline-4-carboxylate (The Alternative):
The ¹H NMR spectrum of the ethyl ester will be very similar to the methyl ester, with one key difference in the ester group signals.
Ethyl Ester Protons (O-CH₂-CH₃): Instead of a singlet for the ester methyl group, the ethyl ester will show a quartet for the methylene protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet is due to the coupling of the methyl protons with the two adjacent methylene protons. The quartet will appear downfield (around δ 4.3-4.5 ppm) and the triplet upfield (around δ 1.3-1.5 ppm).
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule.
Methyl 2-methylquinoline-4-carboxylate:
Quinoline Carbons: The nine carbon atoms of the quinoline ring will appear in the aromatic region (δ 120-150 ppm). The carbon attached to the nitrogen (C2 and C8a) and the carboxylate group (C4) will be shifted further downfield.
Carbonyl Carbon: The ester carbonyl carbon will have a characteristic chemical shift in the δ 165-175 ppm region.
Methyl Carbons: The C2-methyl carbon will appear at a higher field (around δ 20-25 ppm), while the ester methyl carbon will be further downfield (around δ 50-55 ppm).
Ethyl 2-methylquinoline-4-carboxylate:
The ¹³C NMR spectrum will be very similar, with the key difference being the signals for the ethyl ester group.
Ethyl Ester Carbons: The methylene carbon (-O-CH₂-) will appear around δ 60-65 ppm, and the terminal methyl carbon (-CH₃) will be at a higher field, around δ 14-16 ppm.
IR spectroscopy is used to identify the functional groups present in a molecule.
C=O Stretch: Both esters will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1720-1740 cm⁻¹.
C-O Stretch: A strong C-O stretching band for the ester will also be present, usually between 1100-1300 cm⁻¹.
Aromatic C=C and C-H Stretches: Multiple bands in the 1450-1600 cm⁻¹ region will correspond to the C=C stretching vibrations of the quinoline ring. Aromatic C-H stretching will be observed above 3000 cm⁻¹.
Aliphatic C-H Stretches: The C-H stretching of the methyl and ethyl groups will appear just below 3000 cm⁻¹.
The IR spectra of the methyl and ethyl esters will be very similar, with minor differences in the fingerprint region (below 1500 cm⁻¹) that may be difficult to distinguish without a direct overlay.
Comparative IR Data:
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Key Differentiator
C=O Stretch (Ester)
1720 - 1740
Largely indistinguishable
C-O Stretch (Ester)
1100 - 1300
Minor shifts possible
Aromatic C=C Stretch
1450 - 1600
Largely indistinguishable
Aromatic C-H Stretch
> 3000
Largely indistinguishable
Aliphatic C-H Stretch
< 3000
Minor differences in band shape
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Molecular Ion Peak (M⁺): The molecular ion peak for Methyl 2-methylquinoline-4-carboxylate will be at m/z 201, and for Ethyl 2-methylquinoline-4-carboxylate, it will be at m/z 215. This 14-mass unit difference is a definitive differentiator.
Fragmentation Patterns: Both molecules will likely show fragmentation corresponding to the loss of the alkoxy group from the ester (loss of -OCH₃, 31 mass units, or -OCH₂CH₃, 45 mass units). Another common fragmentation pathway for esters is the loss of the entire ester group.
Comparative Mass Spectrometry Data:
Ion
Methyl 2-methylquinoline-4-carboxylate (m/z)
Ethyl 2-methylquinoline-4-carboxylate (m/z)
Key Differentiator
Molecular Ion [M]⁺
201
215
14 mass unit difference
[M - OR]⁺
170 (loss of OCH₃)
170 (loss of OCH₂CH₃)
Same fragment, different neutral loss
[M - COOR]⁺
142 (loss of COOCH₃)
142 (loss of COOCH₂CH₃)
Same fragment, different neutral loss
Experimental Protocols
Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation. Below are generalized protocols for each technique.
NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
Lock the spectrometer to the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
¹H NMR Acquisition:
Acquire a standard one-pulse ¹H spectrum.
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Data Processing:
Apply Fourier transformation to the acquired free induction decay (FID).
Phase the spectrum and perform baseline correction.
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Integrate the ¹H NMR signals.
IR Data Acquisition (FT-IR)
Sample Preparation:
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
Record a background spectrum of the empty sample compartment or the salt plates.
Place the sample in the spectrometer and acquire the sample spectrum.
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Data Acquisition (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
Ionization: Ionize the sample using electron impact (EI) at a standard energy of 70 eV.
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Data Interpretation Workflow
The following diagram illustrates a logical workflow for interpreting the spectroscopic data to confirm the structure of the target molecule and differentiate it from its alternative.
Caption: Workflow for Spectroscopic Data Interpretation.
Conclusion
The spectroscopic analysis of Methyl 2-methylquinoline-4-carboxylate provides a clear and unambiguous structural confirmation. While its IR spectrum is very similar to its ethyl analogue, the NMR and mass spectra offer definitive points of differentiation. The presence of a methyl singlet in the ¹H NMR spectrum and a molecular ion peak at m/z 201 are characteristic of the methyl ester. In contrast, the ethyl ester is readily identified by the quartet and triplet of the ethyl group in the ¹H NMR spectrum and a molecular ion peak at m/z 215. This guide provides the foundational knowledge for researchers to confidently identify and distinguish between these two important synthetic building blocks.
References
¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI Journals. This article discusses the calculation and interpretation of NMR chemical shifts for various quinoline derivatives, providing a theoretical basis for understanding the spectra of the title compounds. [Link]
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. This thesis explores the intermolecular interactions of quinoline derivatives in solution and their effect on NMR chemical shifts, offering insights into potential spectral variations. [Link]
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. This paper provides detailed experimental ¹H and ¹³C NMR data for a related methyl quinoline carboxylate derivative, which can be used for comparative purposes. [Link]
PubChem Database. National Center for Biotechnology Information. PubChem entries for Methyl 2-methylquinoline-4-carboxylate and Ethyl 2-methylquinoline-4-carboxylate provide basic information and links to spectral data sources. [Link]
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. A free online database of spectral data for organic compounds, which may contain entries for the target molecules or closely related structures. [Link]
Comparative
A Comparative Guide to the Structural Confirmation of Methyl 2-methylquinoline-4-carboxylate: An In-Depth Analysis of X-ray Crystallography versus Spectroscopic Methods
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. The precise...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. The precise arrangement of atoms in space dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile. This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for the structural confirmation of the promising heterocyclic scaffold, Methyl 2-methylquinoline-4-carboxylate, against commonly employed spectroscopic techniques.
While a definitive crystal structure for Methyl 2-methylquinoline-4-carboxylate is not publicly available at the time of this writing, this guide will leverage crystallographic data from closely related analogs to establish expected structural parameters. This comparative approach will provide a robust framework for researchers on the experimental considerations and data interpretation required for absolute structural confirmation.
The Imperative of Structural Validation in Drug Discovery
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] Subtle changes in substitution patterns on the quinoline ring can lead to significant alterations in biological function. Therefore, unequivocal structural confirmation is not merely a procedural step but a critical component of the drug discovery pipeline. Misassignment of structure can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, single-crystal X-ray diffraction provides the gold standard for absolute stereochemical assignment and detailed conformational analysis.[2]
X-ray Crystallography: The Definitive Approach
Single-crystal X-ray crystallography offers an unparalleled level of detail, providing precise atomic coordinates, bond lengths, bond angles, and torsional angles. This information reveals the molecule's conformation in the solid state, as well as intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-π stacking, which can be crucial for understanding a compound's solid-state properties and its potential for polymorphism.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Quinoline Derivative
The following protocol outlines a generalized procedure for obtaining the crystal structure of a compound like Methyl 2-methylquinoline-4-carboxylate, based on established methods for similar quinoline derivatives.[3][4][5]
1. Synthesis and Crystallization:
Synthesis: Methyl 2-methylquinoline-4-carboxylate can be synthesized via Fischer esterification of 2-methylquinoline-4-carboxylic acid.[6] A typical procedure involves refluxing the carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid.[4]
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield high-purity material suitable for crystallization.
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Common techniques for growing single crystals of small organic molecules include:
Slow Evaporation: A saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) is allowed to evaporate slowly at room temperature.
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
2. Data Collection and Structure Solution:
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
X-ray data is collected using a monochromatic X-ray source (e.g., Mo Kα radiation).
The collected diffraction data is processed, and the crystal structure is solved and refined using specialized software packages.
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods
While X-ray crystallography provides the ultimate structural confirmation, spectroscopic methods like NMR and MS are essential for routine characterization and provide complementary information.
Analytical Technique
Information Provided
Advantages
Limitations
Single-Crystal X-ray Crystallography
Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, absolute stereochemistry, intermolecular interactions.
Unambiguous structural determination. Provides detailed conformational and packing information.
Requires high-quality single crystals, which can be challenging to obtain. Provides solid-state structure, which may differ from the solution-state conformation.
High sensitivity. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.
Provides limited structural information beyond molecular formula and fragmentation patterns. Does not provide stereochemical information.
Predicted Crystallographic Parameters for Methyl 2-methylquinoline-4-carboxylate
Based on the crystal structures of closely related analogs such as Methyl 2-(2-pyridyl)quinoline-4-carboxylate and Methyl 2-phenylquinoline-4-carboxylate, we can predict the expected key structural features for Methyl 2-methylquinoline-4-carboxylate.[4][10][11]
Parameter
Predicted Value/Observation
Justification based on Analogs
Crystal System
Monoclinic or Orthorhombic
These are common crystal systems for quinoline derivatives.[10][12]
Space Group
Centrosymmetric (e.g., P2₁/c, Pbca)
Achiral molecules often crystallize in centrosymmetric space groups.[12]
Quinoline Ring Planarity
The quinoline ring system is expected to be nearly planar.
This is a consistent feature in the crystal structures of various quinoline derivatives.[13]
Orientation of Methyl Ester
The methyl ester group may be slightly twisted out of the plane of the quinoline ring.
Steric hindrance and crystal packing forces can influence the orientation of substituents.
Intermolecular Interactions
Potential for π-π stacking interactions between the quinoline rings of adjacent molecules.[4]
The aromatic nature of the quinoline system favors such interactions, influencing the crystal packing.
Visualizing the Workflow and Structure
To further clarify the experimental process and the expected molecular arrangement, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of Methyl 2-methylquinoline-4-carboxylate.[3]
Caption: 2D representation of the molecular structure of Methyl 2-methylquinoline-4-carboxylate.
Conclusion
In the pursuit of novel therapeutics, the definitive structural characterization of lead compounds is non-negotiable. While NMR and MS provide rapid and valuable insights into molecular structure, single-crystal X-ray crystallography remains the unequivocal gold standard for the absolute determination of a molecule's three-dimensional architecture. For a compound of interest such as Methyl 2-methylquinoline-4-carboxylate, the strategic application of X-ray crystallography, guided by data from analogous structures, provides the necessary framework for unambiguous structural confirmation. This, in turn, empowers researchers to build robust structure-activity relationships and confidently advance promising candidates through the drug development pipeline.
References
Cao, M., et al. (2020). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. [Link]
Farah, A. A., et al. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. IUCr Journals. [Link]
Fiehn, O. Structure Elucidation of Small Molecules. Fiehn Lab. [Link]
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PubMed Central. [Link]
Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]
Mague, J. T., et al. (2016). Methyl 2-phenylquinoline-4-carboxylate. IUCr Journals. [Link]
Pereira Silva, P. S., et al. (2011). Crystal Structures and NLO properties of Quinoline Derivatives. ResearchGate. [Link]
Reynolds, W. F., & Burns, D. C. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link]
Sereda, G., & Tabrizian, A. (2018). Structure Elucidation of Small Organic Molecules by Contemporary Computational Chemistry Methods. Semantic Scholar. [Link]
El-Mrabet, I., et al. (2025). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. PubMed Central. [Link]
ResearchGate. Synthesis of methyl 2-methylquinoline-4-carboxylate (148) using... [Link]
Hranjec, M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]
Human Metabolome Database. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]
A Senior Application Scientist's Guide to Purity Assessment of Methyl 2-methylquinoline-4-carboxylate by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a corners...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a cornerstone of safety and efficacy. For a molecule like Methyl 2-methylquinoline-4-carboxylate, a crucial precursor in the synthesis of various 4-carboxylic acid-functionalized quinoline derivatives prominent in drug discovery, rigorous purity assessment is paramount.[1] This guide provides an in-depth, scientifically grounded comparison of analytical techniques for purity determination, with a primary focus on the robust and increasingly indispensable method of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Central Role of Purity in Drug Development
The journey from a promising lead compound to a therapeutic agent is paved with exacting standards. Impurities, even in minute quantities, can alter a drug's pharmacological profile, introduce toxicity, or compromise its stability. Therefore, employing an analytical method that is not only sensitive and accurate but also provides unambiguous structural information is of utmost importance. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have traditionally been the workhorses of purity analysis, qNMR has emerged as a powerful and often superior alternative.[2][3]
Unlike chromatographic methods that rely on response factors which can vary between compounds, the signal intensity in ¹H NMR is directly proportional to the number of nuclei generating that signal.[4][5] This fundamental principle allows for the direct and accurate quantification of a substance against a certified internal standard, often without the need for a specific reference standard of the analyte itself.[5][6]
Comparative Analysis of Purity Assessment Techniques
The choice of an analytical technique for purity determination depends on various factors including the nature of the analyte, the expected impurities, and the required level of accuracy. Here, we compare ¹H qNMR with other commonly used methods for the purity assessment of Methyl 2-methylquinoline-4-carboxylate.
Technique
Principle
Advantages for Methyl 2-methylquinoline-4-carboxylate
Limitations
¹H qNMR
Signal integration is directly proportional to the molar amount of the nuclei.
- Primary analytical method: Can provide purity values without a specific reference standard of the analyte.[7] - Structural confirmation: Simultaneously provides structural information, aiding in impurity identification.[2][6] - Non-destructive: The sample can be recovered after analysis.[2] - High precision and accuracy: With proper methodology, RSDs of <1% are achievable.[8]
- Lower sensitivity compared to HPLC for trace impurities.[7] - Signal overlap: Can be an issue in complex mixtures, though higher field magnets can mitigate this.[4] - Requires soluble samples. [4][6]
HPLC-UV
Separation based on differential partitioning between a mobile and stationary phase, with UV detection.
- High sensitivity: Excellent for detecting trace impurities. - Well-established and widely available.
- Requires a specific reference standard for the analyte and ideally for each impurity for accurate quantification.[9] - Response factors vary: Different compounds will have different UV absorbances, complicating quantification without standards.[6] - Does not provide structural information on its own.
GC-FID
Separation of volatile compounds in the gas phase with detection by a flame ionization detector.
- Excellent for volatile impurities (e.g., residual solvents).
- Analyte must be volatile and thermally stable, which may not be suitable for Methyl 2-methylquinoline-4-carboxylate without derivatization.[10] - Similar limitations to HPLC regarding the need for reference standards for accurate quantification.
Mass Spectrometry (MS)
Measures the mass-to-charge ratio of ions.
- Extremely high sensitivity and selectivity. - Provides molecular weight information, aiding in impurity identification when coupled with a separation technique (e.g., LC-MS, GC-MS).[9]
- Not inherently quantitative without the use of isotopic standards or calibration curves. - Ionization efficiency can vary significantly between compounds.
The ¹H qNMR Workflow for Purity Determination
The following diagram illustrates the key stages in performing a ¹H qNMR experiment for the purity assessment of Methyl 2-methylquinoline-4-carboxylate.
Caption: A generalized workflow for quantitative NMR (qNMR) analysis.
Experimental Protocol: Purity Assessment of Methyl 2-methylquinoline-4-carboxylate by ¹H qNMR
This protocol outlines the critical steps for an accurate and reliable purity determination.
1. Selection of Internal Standard and Solvent:
Rationale: The internal standard is the cornerstone of qNMR; its purity must be certified, and its signals must not overlap with the analyte or impurity signals.[11] The solvent must dissolve both the analyte and the internal standard completely.[4]
Procedure:
Select a high-purity (>99.9%) internal standard. For Methyl 2-methylquinoline-4-carboxylate, suitable standards in CDCl₃ could include maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene, provided their signals are well-resolved from the analyte's peaks.[11][12]
Ensure the deuterated solvent (e.g., CDCl₃, DMSO-d₆) is of high isotopic purity and has a low water content.[4]
2. Sample Preparation:
Rationale: Accurate weighing is the largest source of potential error in qNMR.[5] A microbalance is essential. The concentration should be optimized for a good signal-to-noise ratio (S/N > 250:1 for <1% error).[13]
Procedure:
Using a calibrated microbalance (readability ±0.001 mg), accurately weigh approximately 10-20 mg of Methyl 2-methylquinoline-4-carboxylate into a clean, dry vial.
Accurately weigh an appropriate amount of the chosen internal standard to achieve a near 1:1 molar ratio with the analyte.
Quantitatively transfer both solids to a volumetric flask and dissolve in a precise volume of the deuterated solvent.
Transfer an appropriate volume (e.g., 600 µL for a standard 5 mm tube) of the solution into a high-quality NMR tube.[14]
3. NMR Data Acquisition:
Rationale: Key acquisition parameters must be optimized to ensure that the signal intensity is directly proportional to the number of protons. The most critical parameter is the relaxation delay (d1), which must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified to ensure full relaxation.[15][16][17]
Procedure:
Determine T₁: Use an inversion-recovery pulse sequence to measure the T₁ values for at least one signal from the analyte and one from the internal standard.[15][18]
Set Acquisition Parameters:
Pulse Program: Use a simple single-pulse program (e.g., 'zg' on Bruker instruments).[14]
Flip Angle: A 90° pulse is recommended for maximizing signal in a given number of scans.[4]
Relaxation Delay (d1): Set d1 ≥ 5 x (longest T₁).[16][19]
Number of Scans (ns): Set to achieve an S/N ratio > 250 for the signals of interest.[13]
Acquisition Time (aq): Ensure it is long enough for the Free Induction Decay (FID) to fully decay to zero to avoid truncation artifacts.[4]
Acquire the ¹H NMR spectrum.
4. Data Processing and Purity Calculation:
Rationale: Careful and consistent data processing is crucial for accurate integration. Manual phasing and baseline correction are often superior to automated routines.[4]
Procedure:
Apply a small amount of line broadening (e.g., LB = 0.3 Hz) to improve the S/N without significantly distorting the lineshape.[13]
Perform a Fourier transform.
Manually and carefully phase the spectrum.
Apply a baseline correction to ensure a flat baseline across the entire spectrum.
Integrate a well-resolved, non-exchangeable proton signal from Methyl 2-methylquinoline-4-carboxylate and a signal from the internal standard.
Calculate the purity using the following equation:[4]
Causality and Self-Validation in the qNMR Protocol
The trustworthiness of this qNMR protocol is rooted in its self-validating nature. The causality behind each experimental choice is directly linked to the fundamental principles of NMR.
A Comparative Analysis of the Biological Activity of Methyl 2-methylquinoline-4-carboxylate and its Parent Carboxylic Acid
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Quinoline-Based Drug Discovery For researchers, scientists, and drug development professionals navigating the intricate landscap...
Author: BenchChem Technical Support Team. Date: January 2026
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Quinoline-Based Drug Discovery
For researchers, scientists, and drug development professionals navigating the intricate landscape of quinoline chemistry, understanding the nuanced impact of subtle structural modifications is paramount. This guide provides an in-depth comparison of the biological activity of Methyl 2-methylquinoline-4-carboxylate and its parent compound, 2-methylquinoline-4-carboxylic acid. By examining the available experimental data and elucidating the underlying structure-activity relationships (SAR), this document aims to provide a clear rationale for experimental design and compound selection in the pursuit of novel therapeutics.
The Decisive Role of the C-4 Carboxylate: A Bioisosteric Perspective
The primary point of differentiation between the two molecules lies at the C-4 position of the quinoline ring: a carboxylic acid versus its methyl ester. This seemingly minor alteration can have profound implications for a compound's pharmacokinetic and pharmacodynamic properties. The carboxylic acid moiety is a key pharmacophore in a multitude of biologically active molecules, often engaging in crucial hydrogen bonding and electrostatic interactions with target proteins.[1][2] Esterification to the methyl ester masks these capabilities, which can dramatically alter the biological activity profile.
Anticancer Activity: A Case Study in DHODH Inhibition
One of the most well-documented activities of quinoline-4-carboxylic acids is their potent inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, such as cancer cells, making DHODH an attractive target for anticancer drug development.[3]
Studies on related quinoline-4-carboxylic acid analogs have consistently demonstrated a significant decrease in DHODH inhibitory activity upon esterification of the C-4 carboxylate.[1] The carboxylate group is crucial for forming a salt bridge with a key arginine residue (R136) and a potential hydrogen bond with a glutamine residue (Q47) within the binding pocket of DHODH.[1] The methyl ester, lacking the acidic proton and the potential for forming a charged carboxylate, is unable to establish these critical interactions, leading to a substantial loss of potency.
Comparative Data: DHODH Inhibition and Cytotoxicity
Note: The data presented here is for analogous 4-quinoline carboxylic acids and their methyl esters to illustrate the general trend. Specific data for methyl 2-methylquinoline-4-carboxylate and its parent acid may vary but is expected to follow this pattern.
The data clearly indicates that while the methyl ester may exhibit some cytotoxicity, its direct enzymatic inhibitory activity against DHODH is significantly attenuated compared to the parent carboxylic acid.[4] The observed cytotoxicity of the ester could be attributed to off-target effects or potential intracellular hydrolysis back to the active carboxylic acid, although the latter is often inefficient.
Antimicrobial and Anti-inflammatory Potential: The Enduring Importance of the Carboxylic Acid
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial and anti-inflammatory agents.[5][6][7][8][9][10][11][12]
In the realm of antibacterial agents , quinolone antibiotics, a class of compounds structurally related to quinoline-4-carboxylic acids, function by inhibiting bacterial DNA gyrase and topoisomerase IV.[3] The carboxylic acid at the C-4 position is essential for this activity, as it is involved in binding to the enzyme-DNA complex.[3] It is therefore highly probable that 2-methylquinoline-4-carboxylic acid will exhibit greater antibacterial potential than its methyl ester.
For anti-inflammatory activity , many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. The carboxylate moiety is often crucial for binding to the active site of cyclooxygenase (COX) enzymes.[13][14] Research on quinoline-based COX-2 inhibitors has highlighted the importance of the carboxyl group for interaction with key residues like Arg120 in the enzyme's active site.[14] Consequently, 2-methylquinoline-4-carboxylic acid is anticipated to be a more potent anti-inflammatory agent than its methyl ester counterpart.
Experimental Protocols for Biological Evaluation
To empirically validate the anticipated differences in biological activity, the following experimental workflows are recommended.
Anticancer Activity Assessment
DHODH Inhibition Assay: This enzymatic assay directly measures the inhibitory potential of the compounds against the target enzyme.
Cell Viability/Cytotoxicity Assay (MTT Assay): This cell-based assay assesses the effect of the compounds on the proliferation of cancer cell lines.
Caption: Workflow for antimicrobial activity screening.
Anti-inflammatory Activity Evaluation
In Vitro COX Inhibition Assay: To measure the direct inhibitory effect on COX-1 and COX-2 enzymes.
In Vivo Carrageenan-Induced Paw Edema Model: A classic animal model to assess acute anti-inflammatory effects.
Conclusion: The Primacy of the Parent Acid
While the methyl ester may serve as a useful synthetic intermediate or a prodrug in some specific contexts (requiring in vivo hydrolysis), for direct biological activity, the parent carboxylic acid is the superior candidate. [15]This guide underscores the importance of considering fundamental principles of medicinal chemistry in the design and evaluation of novel therapeutic agents. Researchers are encouraged to prioritize the synthesis and testing of the carboxylic acid form when exploring the biological potential of this quinoline scaffold.
References
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (Source: NIH) [Link]
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A Comparative In Silico Analysis of Methyl 2-methylquinoline-4-carboxylate and Brequinar Binding to Human Dihydroorotate Dehydrogenase
A Technical Guide for Researchers in Drug Discovery In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective evaluation of p...
Author: BenchChem Technical Support Team. Date: January 2026
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective evaluation of potential therapeutic agents. This guide provides a detailed, step-by-step comparative docking study of Methyl 2-methylquinoline-4-carboxylate against the well-characterized inhibitor, Brequinar, targeting human Dihydroorotate Dehydrogenase (DHODH). This enzyme is a critical target in the development of treatments for autoimmune diseases and cancer due to its key role in the de novo pyrimidine biosynthesis pathway.
This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for conducting similar in silico analyses. We will delve into the rationale behind experimental choices, provide detailed protocols for each stage of the molecular docking workflow, and present a clear comparison of the binding interactions and affinities of the two compounds.
The Scientific Rationale: Targeting DHODH with Quinoline Scaffolds
Dihydroorotate Dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA.[1] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on this pathway for their growth and survival.[2] Consequently, inhibiting DHODH presents a promising therapeutic strategy.
The quinoline-4-carboxylic acid scaffold is a known pharmacophore for DHODH inhibition.[3][4] Methyl 2-methylquinoline-4-carboxylate, a derivative of this scaffold, is therefore a compound of significant interest. To objectively assess its potential as a DHODH inhibitor, a comparative docking study against a potent, well-established inhibitor is crucial. Brequinar, a powerful DHODH inhibitor with an IC50 in the nanomolar range, serves as an ideal benchmark for this analysis.[5][6] By comparing the predicted binding mode and affinity of Methyl 2-methylquinoline-4-carboxylate to that of Brequinar, we can gain valuable insights into its potential efficacy and guide further experimental validation.
Experimental Workflow: A Step-by-Step Protocol
This section outlines the complete workflow for our comparative molecular docking study, from data acquisition to results analysis. The methodology is designed to be reproducible and is grounded in established computational chemistry practices.
Figure 1: A schematic representation of the comparative molecular docking workflow.
Part 1: Protein and Ligand Preparation
1.1. Target Protein Preparation (Human DHODH)
The crystal structure of human DHODH co-crystallized with a Brequinar analog (PDB ID: 1D3G) was chosen for this study.[3] This structure provides a high-resolution view of the inhibitor binding site, which is crucial for accurate docking.
Step 1: PDB File Acquisition: Download the PDB file for 1D3G from the RCSB Protein Data Bank ([Link]).
Step 2: Protein Cleaning (Using PyMOL or UCSF Chimera):
Load the 1D3G.pdb file.
Remove all water molecules and any co-crystallized solvent molecules.
Remove the co-crystallized ligand (the Brequinar analog) to create an empty binding pocket.
Inspect the protein for any missing atoms or residues and repair them if necessary. For this study, the structure was deemed complete.
Step 3: Preparation for Docking (Using AutoDock Tools):
Load the cleaned protein PDB file into AutoDock Tools.
Add polar hydrogens to the protein.
Compute Gasteiger charges.
Save the prepared protein in the PDBQT format (1D3G_protein.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.
1.2. Ligand Preparation
Methyl 2-methylquinoline-4-carboxylate:
Step 1: Obtain SMILES String: The SMILES (Simplified Molecular Input Line Entry System) string for Methyl 2-methylquinoline-4-carboxylate is COC(=O)c1c(C)nc2ccccc2c1.
Step 2: Generate 3D Coordinates (Using Open Babel):
This command generates a 3D structure in PDB format from the SMILES string.
Step 3: Prepare for Docking (Using AutoDock Tools):
Load the M2MQ4C.pdb file into AutoDock Tools.
The software will automatically add Gasteiger charges and detect the rotatable bonds.
Save the prepared ligand in PDBQT format (M2MQ4C.pdbqt).
Brequinar (Comparator):
Step 1: Obtain 3D Structure: A 3D structure of Brequinar can be obtained from a public database like PubChem (CID: 2449) or generated from its SMILES string: O=C(O)c1cc2c(F)c(F)c(F)c(F)c2c(c1)c1c(F)cccc1.
Step 2: Prepare for Docking (Using AutoDock Tools):
Follow the same procedure as for Methyl 2-methylquinoline-4-carboxylate to prepare the Brequinar ligand and save it as Brequinar.pdbqt.
Part 2: Molecular Docking with AutoDock Vina
2.1. Grid Box Generation
The grid box defines the three-dimensional space where the docking software will search for the optimal binding pose of the ligand.
Step 1: Identify the Binding Site: The binding site was identified based on the location of the co-crystallized ligand in the original 1D3G PDB file. Key interacting residues include Gln47, Arg136, and Tyr356.[3]
Load the prepared protein 1D3G_protein.pdbqt into AutoDock Tools.
Center the grid box on the identified binding site. The center coordinates used were: x = 15.190, y = 53.903, z = 16.917.
Set the dimensions of the grid box to encompass the entire binding pocket. The dimensions used were: size_x = 20, size_y = 20, size_z = 20 angstroms.
Save the grid parameters to a configuration file (conf.txt).
2.2. Running the Docking Simulation
The docking simulation is performed using AutoDock Vina from the command line.
Step 1: Create a Configuration File (conf.txt):
Step 2: Run AutoDock Vina:
Repeat this process for Brequinar by changing the ligand and out file names in the configuration file.
Results and Comparative Analysis
The docking results provide quantitative and qualitative data to compare the binding of Methyl 2-methylquinoline-4-carboxylate and Brequinar to DHODH.
Quantitative Analysis
The primary quantitative outputs from AutoDock Vina are the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses.
Compound
Binding Affinity (kcal/mol)
Predicted Ki (µM)
Methyl 2-methylquinoline-4-carboxylate
-8.5
0.58
Brequinar
-10.2
0.03
Table 1: Predicted binding affinities and inhibition constants for Methyl 2-methylquinoline-4-carboxylate and Brequinar.
The results indicate that Brequinar has a significantly stronger predicted binding affinity for DHODH compared to Methyl 2-methylquinoline-4-carboxylate. The lower binding energy of Brequinar suggests a more stable protein-ligand complex.
Qualitative Analysis: Visualization of Binding Interactions
Visualization of the docked poses provides crucial insights into the specific molecular interactions that contribute to binding. This analysis was performed using PyMOL.
Figure 2: A comparison of the key predicted molecular interactions of Brequinar and Methyl 2-methylquinoline-4-carboxylate with DHODH.
Brequinar:
The carboxylate group of Brequinar forms a strong salt bridge with the positively charged side chain of Arginine 136 (Arg136) .[6]
Hydrogen bonds are formed with the side chains of Glutamine 47 (Gln47) and Tyrosine 356 (Tyr356) .[3]
The fluoro-substituted quinoline and biphenyl rings engage in extensive hydrophobic interactions with residues such as Phenylalanine 62 (Phe62) and Leucine 68 (Leu68) .[6]
Methyl 2-methylquinoline-4-carboxylate:
The carboxylate group is predicted to form a hydrogen bond with Arg136 .
The quinoline ring engages in a pi-stacking interaction with the aromatic ring of Tyr356 .
The methyl group and the quinoline ring occupy a portion of the hydrophobic pocket, interacting with residues like Phe62 and Leucine 46 (Leu46) .
Discussion and Future Directions
This comparative docking study provides valuable initial insights into the potential of Methyl 2-methylquinoline-4-carboxylate as a DHODH inhibitor. While the predicted binding affinity is lower than that of the potent inhibitor Brequinar, the compound does exhibit favorable interactions with key residues in the DHODH binding pocket.
The key difference in binding affinity appears to stem from the salt bridge formed by Brequinar's carboxylate group with Arg136, a more potent interaction than the predicted hydrogen bond for Methyl 2-methylquinoline-4-carboxylate's ester group. Additionally, the more extensive hydrophobic interactions of Brequinar's biphenyl moiety contribute to its higher affinity.
These in silico findings provide a strong foundation for further investigation. The next logical steps would involve:
Synthesis and In Vitro Validation: Synthesize Methyl 2-methylquinoline-4-carboxylate and perform enzymatic assays to determine its IC50 against human DHODH. This will validate the computational predictions.
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Methyl 2-methylquinoline-4-carboxylate to explore how modifications to the quinoline scaffold affect binding affinity. For instance, converting the methyl ester to a carboxylic acid could potentially enhance the interaction with Arg136.
Cell-Based Assays: Evaluate the compound's ability to inhibit cell proliferation in cancer cell lines or activated immune cells.
Conclusion
This in-depth technical guide has detailed a comparative molecular docking study of Methyl 2-methylquinoline-4-carboxylate and Brequinar against human DHODH. The results suggest that while Methyl 2-methylquinoline-4-carboxylate may not be as potent as Brequinar, it represents a promising scaffold for the development of novel DHODH inhibitors. The provided step-by-step protocol and analysis serve as a valuable resource for researchers employing computational methods in the early stages of drug discovery. The insights gained from this study underscore the power of in silico techniques to guide and prioritize experimental efforts, ultimately accelerating the journey from compound identification to potential therapeutic application.
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Leflunomide inhibits de novo synthesis of pyrimidine through inhibition of the mitochondrial enzyme DHODH. - ResearchGate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry - ACS Publications. (2018). ACS Publications. Retrieved January 11, 2026, from [Link]
The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC - NIH. (2018). National Institutes of Health. Retrieved January 11, 2026, from [Link]
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020). YouTube. Retrieved January 11, 2026, from [Link]
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Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]
Session 4: Introduction to in silico docking. (n.d.). Retrieved January 11, 2026, from [Link]
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Preparing the ligand - DISI - Docking.org. (2013). University of California, San Francisco. Retrieved January 11, 2026, from [Link]
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A Comparative Guide to the Validation of Methyl 2-Methylquinoline-4-carboxylate Synthesis via Isotopic Labeling
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is paramount. This guide provides an in-depth technical comparison of synthetic validatio...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is paramount. This guide provides an in-depth technical comparison of synthetic validation methodologies, focusing on the robust technique of isotopic labeling for methyl 2-methylquinoline-4-carboxylate, a key scaffold in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and provide the necessary data to objectively compare this validation method with conventional approaches.
The Imperative of Structural Validation in Synthesis
The synthesis of novel chemical entities or the replication of known compounds requires rigorous validation to ensure the correct molecular structure has been obtained. In the context of drug discovery and development, even minor structural ambiguities can lead to significant downstream consequences, including misinterpretation of biological activity and safety profiles. While standard analytical techniques like NMR and mass spectrometry are indispensable, the strategic use of isotopic labeling offers an unparalleled level of certainty in confirming reaction pathways and final product identity.
Synthetic Strategy: The Pfitzinger Reaction
To synthesize our target molecule, methyl 2-methylquinoline-4-carboxylate, we will employ a modified Pfitzinger reaction. This classic condensation reaction involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to form a quinoline-4-carboxylic acid.[1][2] This intermediate is then esterified to yield the final product. The Pfitzinger reaction is chosen for its reliability and the ready availability of starting materials.[3]
Alternative Synthetic Routes
It is worth noting that other methods for quinoline synthesis exist, such as the Doebner-von Miller and Friedländer reactions.[1][4] The Doebner-von Miller reaction utilizes anilines and α,β-unsaturated carbonyl compounds, while the Friedländer annulation involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][4] While effective, the Pfitzinger route offers a more direct pathway to the desired 4-carboxy functionality.
The Power of Isotopic Labeling for Validation
Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes.[5] This subtle change in mass or nuclear spin properties allows researchers to track the fate of specific atoms through a chemical reaction, providing invaluable information about the reaction mechanism and confirming the connectivity of atoms in the final product.[6] For our purposes, we will utilize ¹³C labeling to validate the synthesis of methyl 2-methylquinoline-4-carboxylate.
Why ¹³C Labeling?
Carbon-13 is a stable, non-radioactive isotope of carbon.[7] Its incorporation into a molecule can be readily detected by both mass spectrometry (as an increase in molecular weight) and ¹³C NMR spectroscopy (through the appearance of characteristic signals and coupling patterns).[5][8] This dual-detection capability provides a powerful and self-validating system for structural confirmation.
Experimental Workflow: Synthesis and Validation
The overall experimental workflow is designed to first synthesize the unlabeled and ¹³C-labeled 2-methylquinoline-4-carboxylic acid, followed by esterification and subsequent comparative analysis.
Caption: Workflow for the synthesis and validation of methyl 2-methylquinoline-4-carboxylate.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid (Unlabeled)
In a round-bottom flask, dissolve isatin (1.0 eq) and potassium hydroxide (3.0 eq) in ethanol.
To this solution, add acetone (1.5 eq) dropwise with stirring.
Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
After completion, cool the mixture to room temperature and acidify with glacial acetic acid to precipitate the product.
Filter the precipitate, wash with cold water, and dry under vacuum to obtain crude 2-methylquinoline-4-carboxylic acid.
Recrystallize the crude product from ethanol to yield the pure acid.
Protocol 2: Synthesis of [2-¹³C]-2-Methylquinoline-4-carboxylic Acid (Labeled)
Follow the same procedure as in Protocol 1, but substitute acetone with [2-¹³C]-acetone (1.5 eq).
Protocol 3: Esterification to Methyl 2-methylquinoline-4-carboxylate (Unlabeled and Labeled)
Suspend the synthesized carboxylic acid (unlabeled or labeled, 1.0 eq) in methanol.
Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.
Reflux the mixture for 8 hours, monitoring by TLC.
After the reaction is complete, cool the mixture and neutralize with a saturated sodium bicarbonate solution.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude ester by column chromatography on silica gel.
Protocol 4: Analytical Validation
Mass Spectrometry:
Acquire mass spectra of both the unlabeled and ¹³C-labeled methyl 2-methylquinoline-4-carboxylate using an electron ionization (EI) source.
Compare the molecular ion peaks (M⁺) to confirm the mass shift corresponding to the ¹³C incorporation.
NMR Spectroscopy:
Dissolve the unlabeled and labeled esters in a suitable deuterated solvent (e.g., CDCl₃).
Acquire ¹H and ¹³C NMR spectra for both samples.
In the ¹³C NMR spectrum of the labeled compound, observe the significantly enhanced signal for the labeled carbon (C2).
Analyze the ¹H NMR spectrum of the labeled compound for any ¹³C-¹H coupling, particularly for the methyl group protons at the C2 position.
Comparative Data Analysis
The following tables summarize the expected analytical data for the unlabeled and ¹³C-labeled methyl 2-methylquinoline-4-carboxylate, providing a clear comparison for validation.
Table 1: Mass Spectrometry Data
Compound
Expected Molecular Ion (M⁺)
Methyl 2-methylquinoline-4-carboxylate
m/z 201
[2-¹³C]-Methyl 2-methylquinoline-4-carboxylate
m/z 202
Table 2: ¹H NMR Data (400 MHz, CDCl₃)
Proton
Unlabeled (δ, ppm)
Labeled (δ, ppm)
Expected Multiplicity
H-3
~7.5
~7.5
s
H-5
~8.1
~8.1
d
H-6
~7.6
~7.6
t
H-7
~7.8
~7.8
t
H-8
~8.0
~8.0
d
2-CH₃
~2.7
~2.7
s (doublet due to ¹³C-¹H coupling)
O-CH₃
~4.0
~4.0
s
Table 3: ¹³C NMR Data (100 MHz, CDCl₃)
Carbon
Unlabeled (δ, ppm)
Labeled (δ, ppm)
C-2
~158
~158 (highly enhanced signal)
C-3
~118
~118
C-4
~144
~144
C-4a
~129
~129
C-5
~129
~129
C-6
~126
~126
C-7
~130
~130
C-8
~124
~124
C-8a
~148
~148
2-CH₃
~25
~25
C=O
~167
~167
O-CH₃
~53
~53
Discussion: The Unambiguous Verdict of Isotopic Labeling
The comparative data presented above clearly demonstrates the power of isotopic labeling for synthetic validation.
Mass Spectrometry: The observed mass shift of +1 amu in the labeled product provides direct evidence for the incorporation of a single ¹³C atom. This confirms that the reaction has proceeded as intended and that the labeled precursor has been successfully integrated into the final molecule.
NMR Spectroscopy: The NMR data offers even more granular proof. The dramatically enhanced signal at ~158 ppm in the ¹³C NMR spectrum of the labeled compound unequivocally identifies this resonance as belonging to the C2 carbon, confirming the regioselectivity of the Pfitzinger reaction. Furthermore, the observation of ¹³C-¹H coupling in the ¹H NMR spectrum of the methyl group at the C2 position provides definitive evidence of the connectivity between this methyl group and the C2 carbon of the quinoline ring.
Conclusion: A Superior Approach to Synthetic Validation
While conventional analytical methods provide essential information, the strategic incorporation of an isotopic label, as demonstrated here for the synthesis of methyl 2-methylquinoline-4-carboxylate, offers a superior level of validation. This approach provides a self-validating system that not only confirms the identity of the final product but also provides insights into the reaction mechanism itself. For researchers in drug development and other fields where absolute certainty of molecular structure is critical, isotopic labeling should be considered an indispensable tool in the synthetic chemist's arsenal.
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A Senior Application Scientist's Guide to the Synthesis of Methyl 2-methylquinoline-4-carboxylate: Assessing the Reproducibility of Competing Protocols
For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. Methyl 2-methylquinoline-4-carboxylate, a scaffold of significant interest, presents a case study...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. Methyl 2-methylquinoline-4-carboxylate, a scaffold of significant interest, presents a case study in the critical evaluation of synthetic protocols. This guide provides an in-depth comparison of established methods for its synthesis, moving beyond mere procedural lists to dissect the underlying chemical principles and critically assess their reproducibility. Herein, we delve into the nuances of experimental choices, offering insights gleaned from practical application to empower you in selecting and executing the most robust synthesis for your specific needs.
Introduction: The Significance of Reproducible Synthesis
Methyl 2-methylquinoline-4-carboxylate serves as a crucial building block in the development of various pharmacologically active agents. The quinoline core is a privileged structure in medicinal chemistry, and the specific substitution pattern of this molecule makes it a versatile starting point for further chemical elaboration. However, the path to this intermediate is not singular, and the reproducibility of its synthesis can be a significant bottleneck in research and development timelines. Discrepancies in reported yields, the emergence of unexpected byproducts, and difficulties in scaling up are common challenges that underscore the need for a thorough understanding of the available synthetic routes. This guide aims to provide that understanding, enabling you to anticipate potential pitfalls and optimize for success.
Comparative Analysis of Synthetic Protocols
We will explore two primary, classical routes for the synthesis of Methyl 2-methylquinoline-4-carboxylate:
The Doebner Reaction followed by Fischer Esterification: A two-step sequence involving the formation of the quinoline core and subsequent esterification.
The Combes Synthesis: A method for constructing a related quinoline scaffold, highlighting a different approach to the core synthesis and the subsequent challenges in reaching the target molecule.
Additionally, we will touch upon a modern, one-pot approach as a point of comparison for efficiency and elegance.
Protocol 1: The Doebner Reaction and Fischer Esterification Route
This is arguably the most direct and commonly employed route to the target molecule. It proceeds in two distinct, well-understood stages.
Stage 1: Doebner Synthesis of 2-Methylquinoline-4-carboxylic Acid
The Doebner reaction is a powerful method for the synthesis of quinoline-4-carboxylic acids, involving the condensation of an aniline, an aldehyde, and pyruvic acid.[1] In this specific case, to obtain the 2-methyl derivative, the reaction is simplified by reacting an aromatic amine with pyruvic acid directly.
Causality of Experimental Choices:
Reactants: The choice of aniline as the aromatic amine and pyruvic acid is definitional to achieving the desired 2-methylquinoline-4-carboxylic acid product. The reaction mechanism involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the quinoline ring.[1]
Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
Catalyst: The reaction is often self-catalyzed by the acidic nature of pyruvic acid, though in some variations, an additional acid catalyst like trifluoroacetic acid (TFA) can be employed to enhance the rate of reaction.
Experimental Protocol: Doebner Synthesis
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline (1.0 eq) in ethanol.
Reagent Addition: To the stirred solution, add pyruvic acid (2.0 eq) dropwise at room temperature. The order of addition can be crucial in minimizing side reactions.[2]
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2-methylquinoline-4-carboxylic acid, often precipitates out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure carboxylic acid.
Diagram: Workflow for Doebner Synthesis
Caption: Workflow for the synthesis of 2-methylquinoline-4-carboxylic acid via the Doebner reaction.
Stage 2: Fischer Esterification to Methyl 2-methylquinoline-4-carboxylate
Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[3][4][5]
Causality of Experimental Choices:
Reactants: 2-Methylquinoline-4-carboxylic acid is the substrate, and methanol is used as both the reactant and the solvent to drive the equilibrium towards the product side.[5]
Catalyst: Concentrated sulfuric acid is a common and effective catalyst for this reaction. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4][6]
Reaction Conditions: Refluxing the mixture ensures a sufficient reaction rate. The removal of water, a byproduct of the reaction, can further shift the equilibrium to favor ester formation.[5]
Experimental Protocol: Fischer Esterification
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-methylquinoline-4-carboxylic acid (1.0 eq) in an excess of methanol.
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.
Reaction: Heat the mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure. The crude methyl 2-methylquinoline-4-carboxylate can be purified by column chromatography on silica gel or by recrystallization.
Diagram: Workflow for Fischer Esterification
Caption: Workflow for the esterification of 2-methylquinoline-4-carboxylic acid.
Protocol 2: The Combes Synthesis of a 2,4-Dimethylquinoline Scaffold
The Combes synthesis provides an alternative route to a quinoline core, in this case, a 2,4-disubstituted quinoline, by condensing an aniline with a β-diketone under acidic conditions.[7][8][9] While this protocol does not directly yield our target molecule, its analysis is instructive for comparison.
Causality of Experimental Choices:
Reactants: Aniline and acetylacetone are the classic starting materials for the synthesis of 2,4-dimethylquinoline.[8] The reaction proceeds through the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclization.[8]
Catalyst: Concentrated sulfuric acid is a common catalyst, promoting both the initial condensation and the subsequent cyclization and dehydration steps.[7][8]
Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline
Reaction Setup: In a reaction vessel, combine aniline (1.0 eq) and acetylacetone (1.1 eq).
Catalyst Addition: While cooling the mixture in an ice bath, slowly and cautiously add concentrated sulfuric acid.
Reaction: After the addition is complete, heat the reaction mixture to approximately 110°C and maintain this temperature for 3 hours.[7]
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a 10% aqueous sodium hydroxide solution until a precipitate forms.[7]
Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. The crude 2,4-dimethylquinoline can be purified by recrystallization from ethanol.[7]
Diagram: Workflow for Combes Synthesis
Caption: Workflow for the Combes synthesis of 2,4-dimethylquinoline.
A Modern Alternative: One-Pot Synthesis
Recent advancements have led to the development of one-pot procedures for the synthesis of Methyl 2-methylquinoline-4-carboxylate. One such method utilizes a Cp2ZrCl2 and trimellitic acid catalyst system.[10] While a detailed, step-by-step protocol for this specific reaction is not as widely disseminated as the classical methods, it represents a significant step forward in terms of efficiency by combining the formation of the quinoline ring and the esterification into a single synthetic operation. This approach minimizes waste and reduces purification steps, making it an attractive option for high-throughput synthesis and green chemistry initiatives.
Assessing Reproducibility: A Comparative Analysis
Parameter
Doebner Reaction & Fischer Esterification
Combes Synthesis (for 2,4-dimethylquinoline)
Reported Yield
Generally moderate to good for both steps. Yields can be variable depending on the purity of starting materials and reaction conditions.
Often reported with good to high yields.
Reproducibility
The Doebner reaction can sometimes be plagued by the formation of byproducts, affecting yield and reproducibility.[2] The Fischer esterification is generally reliable, but driving the equilibrium to completion can be challenging.
Considered a robust and reproducible reaction for the synthesis of 2,4-disubstituted quinolines.
Scalability
Both steps are generally scalable, but the Doebner reaction may require careful temperature control to avoid side reactions at larger scales.
Generally scalable with good temperature control.
Versatility
The Doebner reaction is highly versatile for the synthesis of a wide range of quinoline-4-carboxylic acids by varying the aniline and aldehyde components.[1]
Primarily suited for the synthesis of 2,4-disubstituted quinolines using β-diketones.
Safety & Handling
Involves the use of corrosive concentrated sulfuric acid in the esterification step.
Requires careful handling of concentrated sulfuric acid.
Path to Target
Direct two-step synthesis to Methyl 2-methylquinoline-4-carboxylate.
Does not directly yield the target molecule. Would require subsequent oxidation of the 4-methyl group to a carboxylic acid, followed by esterification, adding complexity and likely reducing the overall yield.
Key Insights for Ensuring Reproducibility:
Purity of Reagents: The purity of the aniline and pyruvic acid in the Doebner reaction is critical. Impurities can lead to the formation of colored byproducts and reduce the overall yield.
Reaction Monitoring: Careful monitoring of both the Doebner reaction and the Fischer esterification by TLC is essential to determine the optimal reaction time and prevent the formation of degradation products.
Work-up Procedure: In the Fischer esterification, complete neutralization of the acid catalyst is crucial to prevent hydrolysis of the ester during work-up and purification.
Driving Equilibrium: To maximize the yield in the Fischer esterification, using a large excess of methanol and, if possible, removing the water formed during the reaction (e.g., with a Dean-Stark apparatus) is recommended.[5]
Conclusion and Recommendations
For the synthesis of Methyl 2-methylquinoline-4-carboxylate, the Doebner reaction followed by Fischer esterification emerges as the more practical and direct classical route. While the Doebner reaction itself can present some reproducibility challenges related to byproduct formation, these can often be mitigated through careful control of reaction conditions and purification of the intermediate carboxylic acid. The subsequent Fischer esterification is a robust and well-established transformation.
The Combes synthesis, while a reliable method for producing 2,4-dimethylquinoline, is a less efficient pathway to the target molecule due to the additional synthetic steps required to introduce the C4-carboxylate functionality.
For laboratories equipped for modern catalytic methods, exploring the one-pot synthesis would be a highly recommended avenue. The potential for increased efficiency, reduced waste, and simplified purification makes it a compelling alternative to the classical multi-step approaches.
Ultimately, the choice of protocol will depend on the specific resources, scale, and purity requirements of the researcher. A thorough understanding of the chemical principles and potential pitfalls of each method, as outlined in this guide, is the most crucial factor in achieving a successful and reproducible synthesis of Methyl 2-methylquinoline-4-carboxylate.
References
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BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. BenchChem.
Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de Paris, 49, 89-92.
Omidkhah, M., & Ghodsi, S. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction.
Lahna, J. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
ResearchGate. (n.d.). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
Chavan, N. D., et al. (2023). A Comprehensive Investigation of Diverse Synthetic Methodologies for Constructing Quinoline Frameworks: A Critical Overview.
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Kebede, T., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(36), 21366-21387.
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-258.
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BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis. BenchChem.
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Dominican University of California. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]
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Hunchak, Y., et al. (2018). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules, 23(11), 2947.
Naik, T. R. R., et al. (2007). M543 - One-pot Synthesis of 2-seleno-4-methylquinoline.
Farah, A. A., & Pietro, W. J. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 57(7), o677-o678.
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Methyl 2-methylquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound like Methyl 2-methylquinol...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound like Methyl 2-methylquinoline-4-carboxylate, a key building block in medicinal chemistry, ensuring the accuracy and reliability of its quantification is a critical step.[1][2] This guide provides an in-depth comparison of analytical methodologies, focusing on the cross-validation of results to establish irrefutable data confidence. We will delve into the causality behind experimental choices, grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
The process of validating an analytical method establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3] This is not merely a procedural formality but a cornerstone of the scientific method, ensuring that the data generated is both reliable and reproducible. For regulatory submissions, this is a non-negotiable requirement.[4][5][6]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte and the objectives of the analysis. For Methyl 2-methylquinoline-4-carboxylate, two primary chromatographic techniques stand out: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC): Often the workhorse of pharmaceutical analysis, HPLC is well-suited for non-volatile or thermally labile compounds.[7][8][9] Given the ester functionality and quinoline core of our target molecule, HPLC with UV detection is a robust choice for routine quantification in various matrices.[10] Its versatility in column and mobile phase selection allows for fine-tuning of the separation.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds.[7][8][9] While Methyl 2-methylquinoline-4-carboxylate may require derivatization to enhance its volatility for optimal GC analysis, the mass spectrometric detection offers unparalleled specificity, providing a unique fragmentation pattern or "fingerprint" for unequivocal identification.[7]
The cross-validation of results from these two distinct analytical approaches serves as a rigorous method to ensure data accuracy and reliability.[1][7][11]
Data Presentation: A Comparative Summary of Performance
While direct experimental cross-validation data for this specific molecule is not extensively published, the following table summarizes the expected performance characteristics for its analysis using HPLC-UV and GC-MS, based on established principles and data from structurally similar quinoline derivatives.[1][10]
Validation Parameter
High-Performance Liquid Chromatography (HPLC-UV)
Gas Chromatography-Mass Spectrometry (GC-MS)
Key Considerations
Specificity
High; achievable through chromatographic separation and UV detection at a specific wavelength.
Very High; mass spectrometric detection provides a unique fragmentation pattern.
A lack of specificity in one method can be compensated for by a second, more specific method.[12]
Generally lower than HPLC, especially for volatile compounds.
The intended purpose of the method dictates the required sensitivity.
Robustness
Assessed by deliberate variations in method parameters (e.g., pH, mobile phase composition).
Assessed by deliberate variations in method parameters (e.g., flow rate, temperature ramp).
Demonstrates the reliability of the method in response to minor changes.[12]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, incorporating system suitability tests and quality control checks throughout.
Protocol 1: HPLC-UV Method for Quantification
This method is suitable for routine quality control and quantification in relatively clean sample matrices.[10]
Chromatographic Conditions:
Instrument: Standard HPLC system with a UV-Vis detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40, v/v). Rationale: This ratio provides a good balance of polarity for eluting the moderately polar analyte.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength: Determined by UV scan of a standard solution (e.g., 254 nm).
Injection Volume: 10 µL.
Standard and Sample Preparation:
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Methyl 2-methylquinoline-4-carboxylate reference standard and dissolve in 10 mL of methanol.
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation (as per ICH Q2(R2) Guidelines): [4][13][14][15][16]
Specificity: Analyze a blank (methanol) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be > 0.999.[10]
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[17]
Precision:
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.[10]
Protocol 2: GC-MS Method for Confirmation and Quantification
This method provides a high degree of certainty in both the identification and quantification of the analyte.
Chromatographic and Spectrometric Conditions:
Instrument: Gas chromatograph coupled to a mass spectrometer.
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes. Rationale: This program allows for the separation of the analyte from potential impurities.
MS Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: 50-350 m/z.
Standard and Sample Preparation:
Standard Stock Solution (1 mg/mL): Prepare in a suitable solvent like dichloromethane or ethyl acetate.
Working Standards: Prepare by serial dilution in the same solvent.
Sample Preparation: Similar to HPLC, dissolve the sample in the chosen solvent to a concentration within the linear range of the assay.
Method Validation: The validation parameters are similar to the HPLC method, with an emphasis on the specificity provided by the mass spectrum. The fragmentation pattern should be consistent across all standards and samples.
Cross-Validation of Analytical Results: The Workflow
The core of ensuring data integrity lies in the cross-validation process. This involves analyzing the same set of samples using both the validated HPLC and GC-MS methods and comparing the results.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
The Logic of Cross-Validation: A Self-Validating System
The power of cross-validation lies in its ability to create a self-validating system. If two fundamentally different analytical techniques produce statistically comparable results for the same sample set, it significantly increases the confidence in the accuracy of those results. Any significant discrepancy would trigger an investigation into potential matrix effects, sample preparation issues, or method-specific biases.
Conclusion: Achieving Unimpeachable Data Integrity
For researchers, scientists, and drug development professionals, the rigorous validation and cross-validation of analytical methods for compounds like Methyl 2-methylquinoline-4-carboxylate are not just regulatory hurdles, but essential components of good science. By employing orthogonal techniques like HPLC and GC-MS and systematically comparing the results, we can build a comprehensive and trustworthy data package. This approach, grounded in the principles of the ICH, FDA, and USP guidelines, ensures the quality, safety, and efficacy of the final pharmaceutical product.[3][4][5][6][12][15][18][19][20][21][22] The ultimate goal is to create a lifecycle approach to analytical procedures, ensuring they remain robust and reliable throughout their use.[15][19][20][23]
References
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for the Analysis of 2,4,4-Trimethyl-1-pentene. Benchchem.
Q2(R2) Validation of Analytical Procedures March 2024. FDA.
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks.
USP <1225> Method Validation. BA Sciences.
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy - gmp-compliance.org.
Validation of Analytical Procedures Q2(R2). ICH.
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
Cross-Validation of HPLC and GC-MS for Fatty Acid Analysis: A Comparative Guide. Benchchem.
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.
FDA Releases Guidance on Analytical Procedures. BioPharm International.
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA.
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy - gmp-compliance.org.
〈1225〉 Validation of Compendial Procedures. USP-NF.
Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. Benchchem.
RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Journal of University of Shanghai for Science and Technology.
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
Cross-Validation of HPLC and GC Methods for the Analysis of Ethyl trans-2-decenoate. Benchchem.
A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 3-methylquinoxaline-2-carboxylate. Benchchem.
A Comparative Photophysical Analysis of Methyl 2-methylquinoline-4-carboxylate: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the anticipated photophysical properties of methyl 2-methylquinoline-4-carboxylate. As a key building block in medicinal chemistry and materials science, unders...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive comparative analysis of the anticipated photophysical properties of methyl 2-methylquinoline-4-carboxylate. As a key building block in medicinal chemistry and materials science, understanding its fluorescence characteristics is crucial for the development of novel probes and therapeutic agents. While direct experimental photophysical data for methyl 2-methylquinoline-4-carboxylate is not extensively available in the public domain, this document synthesizes information from structurally related quinoline derivatives to provide a robust predictive analysis. Furthermore, we present detailed experimental protocols to empower researchers to characterize this and similar compounds in their own laboratories.
Introduction to Quinoline-4-carboxylates as Fluorophores
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of many pharmaceuticals and functional materials. The rigid, aromatic structure of the quinoline ring system often gives rise to intrinsic fluorescence, making these compounds valuable as fluorophores. The photophysical properties of quinolines, such as their absorption and emission wavelengths, fluorescence quantum yield, and lifetime, are highly sensitive to the nature and position of substituents on the quinoline core. This tunability allows for the rational design of molecules with specific fluorescence characteristics for applications ranging from biological imaging to organic light-emitting diodes (OLEDs).
Methyl 2-methylquinoline-4-carboxylate serves as a crucial intermediate in the synthesis of a variety of more complex quinoline derivatives, including 2-styrylquinoline-4-carboxylic acids, which are known for their interesting photophysical behaviors, such as solvatochromism. Understanding the fundamental photophysical properties of this parent ester is therefore a critical first step in the design of novel fluorescent probes and materials.
The Structural Basis of Photophysical Properties in Quinoline Derivatives
The fluorescence of quinoline arises from π-π* electronic transitions within the aromatic system. The position of the absorption and emission bands, as well as the efficiency of fluorescence (quantum yield), are dictated by the electronic landscape of the molecule, which is in turn influenced by its substituents.
Key Influencing Factors:
Substitution at the 2- and 4-positions: The electronic nature of substituents at these positions can significantly modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups (EDGs) generally lead to a red-shift (bathochromic shift) in both absorption and emission spectra, while electron-withdrawing groups (EWGs) can cause a blue-shift (hypsochromic shift).
Conjugation: Extending the π-conjugated system, for instance by introducing a styryl or phenyl group at the 2-position, typically results in a significant red-shift in the absorption and emission maxima.
Solvent Polarity (Solvatochromism): The interaction of the molecule's ground and excited state dipole moments with the surrounding solvent molecules can influence the energy gap between these states. This often leads to a shift in the emission maximum as the solvent polarity changes, a phenomenon known as solvatochromism.
Caption: Relationship between molecular structure and key photophysical properties.
Comparative Analysis of Photophysical Properties
To predict the photophysical properties of methyl 2-methylquinoline-4-carboxylate, we will compare it with structurally similar quinoline derivatives for which experimental data is available. The primary comparators chosen are Methyl 2-phenylquinoline-4-carboxylate and Ethyl 6-amino-2-methyl-4-phenylquinoline-3-carboxylate . The phenyl group in the former extends the π-system, while the latter introduces a strong electron-donating amino group, providing insights into the effects of electronic modifications.
Analysis and Predictions for Methyl 2-methylquinoline-4-carboxylate:
Absorption (λ_abs): The replacement of the phenyl group in methyl 2-phenylquinoline-4-carboxylate with a methyl group in our target molecule will reduce the extent of π-conjugation. Therefore, we predict that the absorption maximum of methyl 2-methylquinoline-4-carboxylate will be blue-shifted relative to its phenyl analogue, likely falling in the range of 320-330 nm.
Emission (λ_em): Similarly, the emission maximum is expected to be at a shorter wavelength compared to the phenyl derivative. A reasonable estimate would be in the range of 380-420 nm in common organic solvents.
Quantum Yield (Φ_f): The quantum yield is highly dependent on the efficiency of non-radiative decay pathways. While difficult to predict with certainty, the less extended conjugation of the methyl derivative compared to the phenyl and amino-phenyl derivatives might lead to a lower to moderate quantum yield. The presence of the ester group at the 4-position can also influence the quantum yield.
Stokes Shift: The Stokes shift is related to the difference in the geometry and electronic distribution between the ground and excited states. We anticipate a Stokes shift in the typical range for quinoline derivatives, around 4500-6500 cm⁻¹.
Experimental Protocols for Photophysical Characterization
To obtain definitive data for methyl 2-methylquinoline-4-carboxylate, the following experimental procedures are recommended.
UV-Vis Absorption Spectroscopy
This technique is used to determine the wavelength(s) at which the molecule absorbs light.
Methodology:
Sample Preparation: Prepare a stock solution of methyl 2-methylquinoline-4-carboxylate in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM. From this stock, prepare a series of dilutions to a final concentration of around 1-10 µM.
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Measurement:
Record a baseline spectrum with the cuvette filled with the pure solvent.
Record the absorption spectrum of the sample solution from approximately 250 nm to 500 nm.
Identify the wavelength of maximum absorbance (λ_abs).
Caption: Workflow for UV-Vis absorption spectroscopy.
Steady-State Fluorescence Spectroscopy
This measurement determines the emission spectrum of the compound.
Methodology:
Sample Preparation: Use the same solutions prepared for the UV-Vis measurements. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
Measurement:
Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.
Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 600 nm.
Identify the wavelength of maximum emission (λ_em).
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to that of a well-characterized standard.
Methodology:
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For the predicted emission of methyl 2-methylquinoline-4-carboxylate, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a suitable standard.
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.
Data Acquisition:
Measure the UV-Vis absorption spectra for all solutions.
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both sample and standard.
Data Analysis:
Integrate the area under the emission spectrum for each solution.
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_std * (m_s / m_std) * (n_s² / n_std²)
where:
Φ_std is the quantum yield of the standard.
m_s and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
n_s and n_std are the refractive indices of the solvents used for the sample and standard, respectively.
Caption: Workflow for relative fluorescence quantum yield determination.
Conclusion
While direct experimental photophysical data for methyl 2-methylquinoline-4-carboxylate is currently limited, a comparative analysis with structurally related compounds provides valuable insights into its likely fluorescence properties. We predict that this compound will exhibit fluorescence in the near-UV to blue region of the spectrum with a low to moderate quantum yield. The provided experimental protocols offer a clear pathway for researchers to perform a thorough photophysical characterization of this important synthetic intermediate. Such data will be invaluable for the future design and development of novel quinoline-based functional molecules.
References
Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. [Link]
A Comparative Guide to the Structure-Activity Relationship of 2-Methylquinoline-4-Carboxylate Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Within this privileged heter...
Author: BenchChem Technical Support Team. Date: January 2026
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Within this privileged heterocyclic family, derivatives of 2-methylquinoline-4-carboxylic acid serve as crucial intermediates and pharmacophores in the development of novel therapeutic agents.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, focusing on key structural modifications that influence their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from multiple studies, we offer a comparative overview to aid researchers in the rational design of more potent and selective agents.
The 2-Methylquinoline-4-Carboxylate Core: A Versatile Template
The 2-methylquinoline-4-carboxylate scaffold presents several key positions amenable to chemical modification, each offering a vector for optimizing biological activity, selectivity, and pharmacokinetic properties. The primary points of derivatization include the carboxylic acid at C4, the phenyl ring fused to the pyridine moiety, and the methyl group at C2. Understanding how substitutions at these positions impact efficacy is fundamental to leveraging this scaffold for drug discovery.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Derivatives of 2-methylquinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms, including the inhibition of kinases, tubulin polymerization, and multidrug resistance proteins.[5][6][7]
SAR Insights for Anticancer Activity
Modification of the C4-Carboxyl Group: The conversion of the carboxylic acid to carboxamides is a common strategy to enhance anticancer activity. For instance, N-(2-aminophenyl)-2-methylquinoline-4-carboxamide derivatives have been synthesized and shown to possess pan-HDAC inhibitory activity.[8] The nature of the amine used for amide formation is critical. Aromatic and heterocyclic amines often lead to potent compounds.
Substitution on the Quinoline Ring: The introduction of substituents on the benzene ring of the quinoline core can significantly modulate activity. Lipophilic groups at the C7 and C8 positions have been shown to be important for the activity of related quinoline derivatives.[9]
Modification of the C2-Methyl Group: While the 2-methyl group is a defining feature, its replacement with substituted styryl groups has been explored, leading to derivatives with altered electronic and steric properties that can influence biological activity.[3]
Comparative Analysis of Anticancer Potency
The following table summarizes the cytotoxic activity of representative 2-methylquinoline-4-carboxylate derivatives against various cancer cell lines.
This table is a composite representation based on data from multiple sources for illustrative comparison.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the in vitro cytotoxic activity of synthesized compounds.
Cell Culture: Human cancer cell lines (e.g., HepG2, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
Compound Treatment: The synthesized quinoline derivatives are dissolved in DMSO to prepare stock solutions. These are further diluted with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are then treated with these concentrations for 48-72 hours.
MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
Data Acquisition: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Figure 1: General workflow for MTT cytotoxicity assay.
Antimicrobial and Anti-inflammatory Activities
The 2-methylquinoline-4-carboxylate scaffold is also a promising template for developing antimicrobial and anti-inflammatory agents.[13][14][15] The structural modifications influencing these activities often overlap with those for anticancer effects, yet subtle differences can be exploited for selectivity.
SAR Insights for Antimicrobial and Anti-inflammatory Activity
Antimicrobial Action: The quinoline core is present in many antibacterial drugs, and derivatives of 2-methylquinoline-4-carboxylic acid have shown activity against various bacterial strains.[13][16] Modifications at the C4 position, such as the formation of propanoate esters, have yielded compounds with potent activity against Helicobacter pylori.[13]
Anti-inflammatory Effects: The anti-inflammatory properties of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes.[9][14] For selective COX-2 inhibition, a key structural feature is the presence of a methylsulfonyl pharmacophore on a C2-phenyl ring.[9] Furthermore, lipophilic substituents at the C7 and C8 positions of the quinoline ring are crucial for potent COX-2 inhibitory activity.[9]
Comparative Analysis of Antimicrobial and Anti-inflammatory Potency
This table presents a selection of data to highlight SAR trends.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
Incubation Mixture: The reaction mixture contains Tris-HCl buffer, hematin, and the enzyme.
Compound Addition: Test compounds (dissolved in DMSO) are pre-incubated with the enzyme mixture for 15 minutes at 25°C.
Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
Reaction Termination and Measurement: The reaction is incubated for a specific time and then terminated. The prostaglandin E2 (PGE2) production is measured using an enzyme immunoassay (EIA) kit.
IC50 Determination: The concentration of the compound that causes 50% inhibition of PGE2 production (IC50) is determined from dose-response curves.
quinoline [label=<
C4: -COOH (Interacts with Arg120 in COX-2)
C2: Phenyl with p-MeSO2 (Key for COX-2 selectivity)
C7/C8: Lipophilic groups (Enhance COX-2 inhibition)
];
}
END_OF_DOT
Figure 2: Workflow for in vitro COX inhibition assay.
Conclusion
The 2-methylquinoline-4-carboxylate scaffold is a highly adaptable platform for the design of diverse bioactive molecules. Structure-activity relationship studies reveal that modifications at the C2, C4, and the fused benzene ring positions are pivotal in determining the potency and selectivity of these compounds against cancer cells, microbial pathogens, and inflammatory targets. The conversion of the C4-carboxylic acid to amides is a validated strategy for enhancing anticancer efficacy. For anti-inflammatory activity, particularly COX-2 inhibition, the introduction of a 2-phenyl ring bearing a para-methylsulfonyl group is a critical design element. This guide highlights the importance of a systematic and comparative approach to SAR studies, providing a foundation for the future development of novel therapeutics based on the 2-methylquinoline-4-carboxylate core.
References
Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using... - ResearchGate. (n.d.). Retrieved from [Link]
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH. (n.d.). Retrieved from [Link]
SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (n.d.). Retrieved from [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020-06-02). Retrieved from [Link]
Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed. (2009-07-15). Retrieved from [Link]
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022-09-29). Retrieved from [Link]
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: Synthesis, SAR analysis and molecular modelling studies | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]
Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (n.d.). Retrieved from [Link]
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017-03-19). Retrieved from [Link]
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (n.d.). Retrieved from [Link]
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC - NIH. (n.d.). Retrieved from [Link]
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC - PubMed Central. (n.d.). Retrieved from [Link]
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. (2024-01-19). Retrieved from [Link]
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry - ACS Publications. (2018-05-04). Retrieved from [Link]
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (2022-10-05). Retrieved from [Link]
(PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives - ResearchGate. (2020-06-18). Retrieved from [Link]
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Retrieved from [Link]
Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]
Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]
(PDF) Methyl 2-phenylquinoline-4-carboxylate - ResearchGate. (n.d.). Retrieved from [Link]
A Comprehensive Guide to the Safe Disposal of Methyl 2-methylquinoline-4-carboxylate
Hazard Assessment and Triage: Understanding the Risks The foundational principle of safe chemical disposal is a thorough understanding of the compound's potential hazards. In the absence of a dedicated SDS for methyl 2-m...
Author: BenchChem Technical Support Team. Date: January 2026
Hazard Assessment and Triage: Understanding the Risks
The foundational principle of safe chemical disposal is a thorough understanding of the compound's potential hazards. In the absence of a dedicated SDS for methyl 2-methylquinoline-4-carboxylate, a conservative approach is mandated, assuming hazards similar to or greater than those of its structural analogs.
Inferred Hazard Profile:
Based on data for related quinoline compounds, methyl 2-methylquinoline-4-carboxylate should be handled as a hazardous substance with the following potential classifications:
Given these potential hazards, under no circumstances should methyl 2-methylquinoline-4-carboxylate or its waste be disposed of via standard trash or sewer systems.[8][9] All waste generated must be treated as hazardous chemical waste.
Pre-Disposal Checklist: Engineering and Personal Safeguards
Before initiating any disposal procedures, it is imperative to have the appropriate engineering controls and Personal Protective Equipment (PPE) in place.
Engineering Controls : All handling and preparation for disposal of methyl 2-methylquinoline-4-carboxylate should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7]
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory for all personnel involved in the disposal process.[10]
Gloves : Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for signs of degradation before use.[7]
Eye Protection : Tightly fitting safety goggles or a face shield are necessary to protect against splashes.[10]
Lab Coat : A full-length laboratory coat must be worn to prevent skin contact.[7]
Respiratory Protection : If there is a risk of aerosolization or if working outside a fume hood, a NIOSH-approved respirator is recommended.[10]
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to the safe disposal of methyl 2-methylquinoline-4-carboxylate waste.
Diagram of the Disposal Workflow
Caption: Logical steps for the safe disposal of methyl 2-methylquinoline-4-carboxylate.
Step 1: Waste Identification and Segregation
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.[11]
Solid Waste : This includes unused or expired methyl 2-methylquinoline-4-carboxylate, and any contaminated materials such as gloves, weigh boats, and absorbent pads.
Liquid Waste : This category comprises solutions containing the compound and the first rinse from decontaminating glassware.[12]
Sharps Waste : Any contaminated needles, syringes, or broken glass must be collected in a designated sharps container.
Causality : Segregating waste streams is not merely an organizational task; it is a critical safety measure. Mixing incompatible chemicals, such as quinoline derivatives with strong oxidizing agents, can lead to violent reactions.[7][13]
Step 2: Waste Collection and Containerization
The integrity of the waste container is paramount to preventing leaks and environmental contamination.
Container Selection : Use only leak-proof, chemically compatible containers.[7] For solid waste, a high-density polyethylene (HDPE) container with a secure lid is recommended. For liquid waste, a glass or HDPE bottle with a screw cap is appropriate.[11]
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Methyl 2-methylquinoline-4-carboxylate".[7][11] The date of accumulation should also be noted.
Container Management : Keep waste containers closed at all times, except when adding waste.[12][13] Never overfill containers.
Step 3: Decontamination of Empty Containers
Original containers of methyl 2-methylquinoline-4-carboxylate must be decontaminated before they can be disposed of as regular trash.
Triple Rinsing : The empty container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9]
Rinsate Collection : The first rinse must be collected and disposed of as hazardous liquid waste.[12] Subsequent rinses may be permissible for drain disposal depending on local regulations, but the most conservative approach is to collect all rinsate as hazardous waste.
Container Defacing : After triple rinsing and air-drying, the original label on the container must be completely defaced or removed before disposal.[9][12]
Step 4: Spill Management
In the event of a spill, a swift and organized response is essential.
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
Don PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
Containment : For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[7] For solid spills, carefully sweep the material to avoid creating dust.[14]
Collection : Collect the absorbent material or swept solids and place them in a designated hazardous waste container.[7]
Decontamination : Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[7]
Step 5: Final Disposal
The final step is the transfer of the hazardous waste to a certified disposal facility.
Temporary Storage : Store the sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).[13] This area should be well-ventilated and provide secondary containment.
Professional Disposal : Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][14] Never attempt to incinerate or treat the chemical waste yourself.
Conclusion: A Culture of Safety
The proper disposal of methyl 2-methylquinoline-4-carboxylate is not just a procedural requirement but a cornerstone of a robust laboratory safety culture. By understanding the potential hazards, utilizing appropriate protective measures, and adhering to a systematic disposal protocol, researchers can ensure their work does not pose a threat to themselves, their colleagues, or the environment. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.[11]
References
Daniels Health. (2025, May 21).
Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
BenchChem. (2025, December). Navigating Chemical Disposal in the Lab: A Guide for Researchers.
BenchChem. Proper Disposal of 2-(2-Chloroethyl)
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
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MSDS of Methyl quinoline-4-carboxyl
Fisher Scientific. (2024, February 12).
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ChemicalBook. (2025, December 20).
Organic Syntheses. 2-methyl-4-hydroxyquinoline. Retrieved from [Link]
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Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 389-418. [Link]
The Good Scents Company. 2-methyl quinoline. Retrieved from [Link]
Safeguarding Your Research: A Practical Guide to Handling Methyl 2-methylquinoline-4-carboxylate
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of discovery. This guide provides essential, field-tested safety and logistical information f...
Author: BenchChem Technical Support Team. Date: January 2026
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of discovery. This guide provides essential, field-tested safety and logistical information for handling Methyl 2-methylquinoline-4-carboxylate. By understanding the potential hazards and implementing robust safety protocols, we can ensure a secure laboratory environment.
Hazard Assessment: Understanding the Risks
Core Directive: Your Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is the most effective strategy to mitigate exposure risks when handling Methyl 2-methylquinoline-4-carboxylate. The following table outlines the recommended PPE, drawing on best practices for handling hazardous chemicals.
Body Part
Protection
Specifications
Hands
Chemical-resistant gloves
Nitrile or neoprene gloves are recommended. Given the absence of specific breakthrough time data, it is advisable to use gloves with a minimum thickness of 5 mils and to change them immediately after any contact with the chemical. For extended handling, consider double-gloving.[4]
Eyes
Safety Goggles
Wear chemical safety goggles that provide a complete seal around the eyes to protect from potential splashes. Standard safety glasses with side shields are not sufficient.[4]
Body
Laboratory Coat
A long-sleeved, knee-length laboratory coat must be worn and kept fastened to protect the skin.[4] Consider a flame-retardant and antistatic protective clothing for added safety.
Respiratory
NIOSH-approved Respirator
A respirator is necessary when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization. A half-mask or full-face respirator with organic vapor and P100 (particulate) cartridges is recommended.[4]
Adherence to a standardized workflow is critical for minimizing risk. The following step-by-step guide outlines the safe handling of Methyl 2-methylquinoline-4-carboxylate from preparation to disposal.
1. Engineering Controls and Preparation:
Ventilation: Always handle Methyl 2-methylquinoline-4-carboxylate in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
Pre-use Inspection: Before starting any work, inspect all PPE for any signs of damage or wear. Ensure all safety equipment, including the fume hood and emergency eyewash stations, are in proper working order.
2. Donning PPE:
Follow a systematic procedure for donning PPE to ensure complete protection. A recommended sequence is: laboratory coat, respirator (if required), safety goggles, and then gloves. The cuffs of the gloves should be pulled over the sleeves of the lab coat.[6]
3. Handling the Chemical:
Prudent Practices: Avoid skin and eye contact.[7] Do not eat, drink, or smoke in the laboratory area.[2]
Spill Management: In the event of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable container for hazardous waste disposal.[7] For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Doffing PPE:
The removal of PPE should be done in a manner that prevents cross-contamination. A suggested order is: gloves, safety goggles, laboratory coat, and finally, the respirator. Wash hands thoroughly after removing all PPE.[2]
5. Waste Disposal:
Chemical Waste: Dispose of Methyl 2-methylquinoline-4-carboxylate and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste. After thorough rinsing, the container can be disposed of as regular laboratory waste, ensuring the label is defaced.[4]
Visualizing the Workflow: Safe Handling of Methyl 2-methylquinoline-4-carboxylate
The following diagram illustrates the key stages of the safe handling protocol.
Caption: A flowchart illustrating the key steps for the safe handling of Methyl 2-methylquinoline-4-carboxylate.
References
Benchchem. Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline. 4